molecular formula C25H40N7O18P3S B108362 acetoacetyl-CoA CAS No. 1420-36-6

acetoacetyl-CoA

Cat. No.: B108362
CAS No.: 1420-36-6
M. Wt: 851.6 g/mol
InChI Key: OJFDKHTZOUZBOS-CITAKDKDSA-N
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Description

Acetoacetyl-CoA is an essential short-chain coenzyme A thioester that serves as a fundamental metabolic intermediate in several critical biochemical pathways. Its primary research value lies in its role as a key precursor in the mevalonate pathway, which is indispensable for cholesterol biosynthesis and the production of terpenoid backbones . Furthermore, this compound is a central molecule in the synthesis and digestion of ketone bodies (ketogenesis and ketolysis) in the liver, making it a critical compound for energy metabolism studies . Researchers also utilize this compound in the study and microbial production of bioplastics, such as polyhydroxyalkanoates (PHAs) like poly-3-hydroxybutyrate, as it is a direct precursor in their biosynthesis . The compound is synthesized in a Claisen condensation reaction catalyzed by this compound thiolase, which combines two molecules of acetyl-CoA . This reaction is reversible, and the enzyme also catalyzes the thiolytic cleavage of this compound into two acetyl-CoA molecules . In metabolic engineering, enzymes that manipulate this compound, such as this compound reductase (PhaB), are key targets for optimizing the production of valuable compounds like mevalonate or PHA copolymers from renewable carbon sources . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFDKHTZOUZBOS-CITAKDKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931292
Record name S-Acetoacetylcoenzyme A
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Molecular Weight

851.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Acetoacetyl-CoA
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CAS No.

1420-36-6
Record name Acetoacetyl-CoA
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Record name Acetoacetyl coa
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Record name Acetoacetyl-CoA
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Record name Acetoacetyl-CoA
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Acetoacetyl-CoA in Mitochondrial Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid synthesis (mtFAS) is a distinct and essential metabolic pathway, critical for the production of key metabolites necessary for mitochondrial function, including the precursor for lipoic acid synthesis. Acetoacetyl-CoA stands as the foundational four-carbon building block for this pathway, formed through the condensation of two acetyl-CoA molecules. This technical guide provides an in-depth exploration of the pivotal role of this compound in mtFAS. It covers the origin of mitochondrial acetyl-CoA, the enzymatic formation of this compound, its subsequent utilization in the fatty acid elongation cycle, and the regulatory mechanisms that govern its flux. This document consolidates quantitative data, details key experimental protocols, and provides visual diagrams of the core pathways to serve as a vital resource for professionals in metabolic research and drug development.

Introduction: The Significance of Mitochondrial Fatty Acid Synthesis

While the bulk of cellular fatty acid synthesis occurs in the cytoplasm via the Fatty Acid Synthase (FAS) complex, mitochondria possess their own distinct machinery for creating fatty acids, known as the mitochondrial fatty acid synthesis (mtFAS) pathway.[1][2] This pathway is not primarily for the production of fatty acids for membrane biogenesis or energy storage, but rather for the synthesis of specialized lipids essential for mitochondrial function. The most well-characterized product of mtFAS is octanoyl-ACP, the precursor for the synthesis of lipoic acid, an indispensable cofactor for several key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[3][4][5][6][7] The initiation of this crucial pathway hinges on the formation of this compound.

The Genesis of this compound in the Mitochondrial Matrix

The journey to mitochondrial fatty acids begins with the formation of this compound from two molecules of acetyl-CoA. This reaction is the first committed step in the mtFAS pathway, establishing the initial four-carbon unit for subsequent elongation.

Source of Mitochondrial Acetyl-CoA

The primary precursor for this compound, acetyl-CoA, is generated within the mitochondrial matrix from two main sources:

  • Pyruvate Dehydrogenase Complex (PDC): The oxidative decarboxylation of pyruvate, the end product of glycolysis, is a major source of acetyl-CoA in the mitochondria.[8]

  • Fatty Acid β-Oxidation: The breakdown of fatty acids within the mitochondria also yields a substantial pool of acetyl-CoA.[3]

The Thiolase-Catalyzed Condensation

The condensation of two acetyl-CoA molecules to form this compound is catalyzed by the enzyme mitochondrial this compound thiolase , also known as acetyl-CoA C-acetyltransferase (ACAT1).[9][10] This reaction is reversible, and the enzyme also participates in the final step of β-oxidation, cleaving this compound.[9][11] However, under conditions favoring synthesis, the forward reaction predominates.

The Elongation Pathway: From this compound to Longer Acyl Chains

Once formed, this compound serves as the primer for the mtFAS elongation cycle. The pathway proceeds through a series of reactions analogous to a reversal of β-oxidation, with the key difference being the use of an acyl carrier protein (ACP) to tether the growing acyl chain.

The key steps in the mtFAS elongation cycle are:

  • Condensation: Acetoacetyl-ACP (formed from this compound) condenses with malonyl-ACP to form a six-carbon β-ketoacyl-ACP.

  • Reduction: The β-keto group is reduced to a hydroxyl group.

  • Dehydration: A molecule of water is removed, creating a double bond.

  • Reduction: The double bond is reduced to form a saturated six-carbon acyl-ACP.

This cycle repeats, with each turn adding a two-carbon unit from malonyl-ACP, until fatty acids of various chain lengths are produced, with octanoyl-ACP being a key product for lipoic acid synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the initial stages of mtFAS.

Table 1: Kinetic Parameters of Mitochondrial this compound Thiolase (ACAT1)

Enzyme SourceSubstrateKm (µM)VmaxInhibitorsActivatorsReference(s)
Ox Liver (Enzyme A)Acetyl-CoA910.43 µmol/min/unitCoA, this compound-[1]
Ox Liver (Enzyme B)Acetyl-CoA800.10 µmol/min/unitCoA, this compound-[1]
Pig HeartAcetyl-CoA--Acetyl-CoA (Ki = 125 µM, noncompetitive with CoASH)-[11]
Human (ACAT1)Oleoyl-CoA1.3--K+[2][10]
Human (ACAT1)Stearoyl-CoA6.4--K+[2]

Table 2: Intramitochondrial Metabolite Concentrations

MetaboliteOrgan/Cell TypeConditionConcentration Range (µM)Reference(s)
Acetyl-CoARat LiverState 4 Respiration~20-60[11]
Acetyl-CoABrain Neurons-~10[12]

Experimental Protocols

Isolation of Functional Mitochondria

A prerequisite for studying mtFAS in vitro is the isolation of intact, functional mitochondria. The following is a generalized protocol that can be adapted for various tissues.

Materials:

  • Fresh tissue (e.g., liver, heart, skeletal muscle)

  • Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Bradford or BCA protein assay reagents

Procedure:

  • Mince the fresh tissue on ice and wash with ice-cold MIB to remove excess blood.

  • Homogenize the tissue in MIB using a loose-fitting Dounce homogenizer. The number of strokes should be optimized for the specific tissue to maximize mitochondrial release while minimizing damage.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.

  • Repeat the high-speed centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay.

  • Store the isolated mitochondria on ice and use for downstream assays as soon as possible.

Assay for Mitochondrial this compound Thiolase Activity (Synthesis Direction)

This spectrophotometric assay measures the formation of this compound from acetyl-CoA.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 100 mM Tris-HCl pH 8.1, 50 mM KCl, 2 mM MgCl2

  • Acetyl-CoA solution (e.g., 10 mM)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a quartz cuvette, add the Assay Buffer and the desired amount of isolated mitochondria (e.g., 50-100 µg of protein).

  • Initiate the reaction by adding acetyl-CoA to a final concentration of 0.1-1.0 mM.

  • Immediately monitor the increase in absorbance at 303 nm, which corresponds to the formation of the thioester bond of this compound.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of this compound at 303 nm.

Metabolic Flux Analysis using 13C-Labeled Acetyl-CoA Precursors

This protocol outlines the use of stable isotope tracing to measure the flux of carbon from acetyl-CoA into the mtFAS pathway.

Materials:

  • Cultured cells or isolated mitochondria

  • Culture medium or incubation buffer containing a 13C-labeled precursor of mitochondrial acetyl-CoA (e.g., [U-13C]-glucose or [U-13C]-palmitate)

  • Reagents for fatty acid extraction (e.g., chloroform, methanol)

  • GC-MS or LC-MS/MS for fatty acid analysis

Procedure:

  • Incubate cultured cells or isolated mitochondria with the 13C-labeled substrate for a defined period.

  • Harvest the cells or mitochondria and quench metabolic activity.

  • Extract total lipids using a method such as the Folch or Bligh-Dyer extraction.

  • Saponify the lipid extract to release fatty acids.

  • Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.

  • Analyze the isotopic enrichment in the newly synthesized fatty acids (e.g., C8, C10, C12, etc.) to determine the contribution of the labeled precursor to mtFAS.

Visualizations

Signaling Pathways and Workflows

mtFAS_Pathway cluster_matrix Mitochondrial Matrix Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC FattyAcids Fatty Acids FattyAcids->AcetylCoA β-Oxidation AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA ACAT1 (Thiolase) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 AcylACP Acyl-ACP (C4 to C16) AcetoacetylCoA->AcylACP mtFAS Elongation Cycle MalonylCoA->AcylACP OctanoylACP Octanoyl-ACP AcylACP->OctanoylACP LipoicAcid Lipoic Acid Synthesis OctanoylACP->LipoicAcid

Caption: Overview of the mitochondrial fatty acid synthesis (mtFAS) pathway.

Experimental_Workflow cluster_exp Experimental Workflow for Studying mtFAS Start Start: Tissue/Cell Culture Isolation Mitochondria Isolation Start->Isolation ActivityAssay Enzyme Activity Assays (e.g., Thiolase) Isolation->ActivityAssay FluxAnalysis Metabolic Flux Analysis (13C Labeling) Isolation->FluxAnalysis Quantification Metabolite Quantification (LC-MS/MS) Isolation->Quantification DataAnalysis Data Analysis and Interpretation ActivityAssay->DataAnalysis FluxAnalysis->DataAnalysis Quantification->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for investigating mtFAS.

Logical_Relationship cluster_logic Logical Relationship of this compound in mtFAS HighEnergy High Energy State (High ATP/ADP) HighAcetylCoA Increased Mitochondrial Acetyl-CoA HighEnergy->HighAcetylCoA ThiolaseActivity ACAT1 Activity HighAcetylCoA->ThiolaseActivity AcetoacetylCoAFormation This compound Formation ThiolaseActivity->AcetoacetylCoAFormation mtFASFlux Increased mtFAS Flux AcetoacetylCoAFormation->mtFASFlux LipoicAcid Lipoic Acid Synthesis mtFASFlux->LipoicAcid MitoFunction Enhanced Mitochondrial Enzyme Function LipoicAcid->MitoFunction

Caption: Logical flow of this compound's role in linking cellular energy status to mitochondrial function.

Conclusion

This compound serves as the cornerstone of mitochondrial fatty acid synthesis, initiating a pathway that is vital for the proper functioning of the mitochondrion. A thorough understanding of the formation, utilization, and regulation of this compound within the mitochondrial matrix is essential for researchers in metabolism and for the development of therapeutic strategies targeting mitochondrial dysfunction in various diseases. This technical guide provides a foundational resource for these endeavors, consolidating key information and methodologies to facilitate further investigation into this critical area of cellular metabolism.

References

The Central Role of Acetoacetyl-CoA in Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a seemingly ubiquitous and often maligned molecule, is an indispensable component of mammalian cell membranes and the precursor to all steroid hormones, vitamin D, and bile acids.[1] Its de novo synthesis is a complex and highly regulated metabolic pathway, beginning with the simple two-carbon unit of acetyl-CoA. A critical intermediate in this pathway, acetoacetyl-CoA, represents a key metabolic node, channeling carbon atoms towards the intricate multi-ring structure of cholesterol. This technical guide provides an in-depth exploration of the conversion of this compound to cholesterol, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for studying this vital process.

The Core Pathway: From this compound to Cholesterol

The biosynthesis of cholesterol from this compound is a multi-step process that can be broadly divided into four stages, primarily occurring in the cytosol and the endoplasmic reticulum.[2][3]

Stage 1: Synthesis of HMG-CoA from this compound

The journey begins with the condensation of two acetyl-CoA molecules to form this compound, a reaction catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase).[4][5] Subsequently, a third molecule of acetyl-CoA condenses with this compound to yield the six-carbon compound, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This reaction is catalyzed by HMG-CoA synthase .[6] There are two isoforms of HMG-CoA synthase: a cytosolic version involved in cholesterol synthesis and a mitochondrial isoform that plays a role in ketogenesis.[6]

Stage 2: Formation of Mevalonate and Isoprenoid Units

The next step is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase . This is the committed and rate-limiting step of the entire cholesterol biosynthesis pathway, making it a major point of regulation and the primary target for statin drugs.[7] Mevalonate is then phosphorylated in two successive steps and subsequently decarboxylated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[8]

Stage 3: Synthesis of Squalene (B77637)

Six molecules of the five-carbon isoprenoid units are then condensed to form the thirty-carbon linear hydrocarbon, squalene. This process involves the sequential formation of geranyl pyrophosphate (C10) and farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to form squalene.[9]

Stage 4: Cyclization of Squalene and Conversion to Cholesterol

In the final stage, squalene undergoes a cyclization reaction to form the characteristic four-ring steroid nucleus. This is initiated by the enzyme squalene epoxidase, which adds an oxygen atom to squalene, forming squalene epoxide. This intermediate is then cyclized by lanosterol (B1674476) synthase to form lanosterol. A series of subsequent enzymatic reactions, involving demethylations and the migration of a double bond, convert lanosterol into the final product, cholesterol.[10]

Cholesterol_Biosynthesis_Pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA This compound This compound Acetyl-CoA->this compound Thiolase HMG-CoA HMG-CoA This compound->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoid Units (IPP, DMAPP) Isoprenoid Units (IPP, DMAPP) Mevalonate->Isoprenoid Units (IPP, DMAPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isoprenoid Units (IPP, DMAPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

A simplified overview of the cholesterol biosynthesis pathway.

Regulatory Mechanisms

The synthesis of cholesterol is a highly energy-intensive process and is therefore tightly regulated to meet the cell's needs while preventing wasteful overproduction. The primary point of regulation is the enzyme HMG-CoA reductase.

Sterol-Regulated Gene Expression via SREBP-2

The transcription of the gene encoding HMG-CoA reductase, along with other genes in the cholesterol biosynthetic pathway, is controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs).[11][12] SREBP-2 is the major isoform responsible for regulating cholesterol synthesis.[12]

When cellular cholesterol levels are low, SREBP-2, which is initially an inactive precursor protein embedded in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus.[13][14] This transport is facilitated by the SREBP cleavage-activating protein (SCAP).[13][14] In the Golgi, SREBP-2 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal domain of SREBP-2.[13][14] This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMG-CoA reductase, thereby upregulating their transcription.[13][14]

Conversely, when cellular cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to another ER-resident protein called Insulin-Induced Gene (INSIG).[14] This complex retains the SREBP-2/SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation.[14] This feedback mechanism ensures that the synthesis of cholesterol is suppressed when cellular levels are sufficient.

SREBP2_Activation_Pathway SREBP-2 Activation Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP_INSIG SREBP-2-SCAP-INSIG Complex SREBP2_SCAP SREBP-2-SCAP Complex Cleaved_SREBP2 Cleaved SREBP-2 SREBP2_SCAP->Cleaved_SREBP2 Transport to Golgi (S1P & S2P cleavage) nSREBP2 Nuclear SREBP-2 Cleaved_SREBP2->nSREBP2 Translocation SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Gene_Transcription Increased Transcription of Cholesterol Synthesis Genes SRE->Gene_Transcription Low_Cholesterol Low Cellular Cholesterol Low_Cholesterol->SREBP2_SCAP Dissociation of INSIG High_Cholesterol High Cellular Cholesterol High_Cholesterol->SREBP2_SCAP_INSIG Stabilizes complex

Regulation of cholesterol synthesis by the SREBP-2 pathway.

Experimental Protocols

Quantification of this compound in Mammalian Cells using HPLC-UV

This protocol outlines a method for the extraction and quantification of this compound from mammalian cells using high-performance liquid chromatography with ultraviolet detection.

1. Sample Preparation

  • Culture mammalian cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0.

  • Incubate on ice for 10 minutes to precipitate potassium perchlorate.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other cellular components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).

  • Column Temperature: 30°C.

3. Data Analysis

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

  • Normalize the results to the total protein content of the cell lysate, which can be determined from the PCA pellet.

HPLC_Workflow This compound Quantification Workflow Cell_Culture Mammalian Cell Culture Lysis Cell Lysis with Perchloric Acid Cell_Culture->Lysis Protein_Precipitation Protein Precipitation (on ice) Lysis->Protein_Precipitation Centrifugation1 Centrifugation (14,000 x g) Protein_Precipitation->Centrifugation1 Neutralization Supernatant Neutralization (K2CO3) Centrifugation1->Neutralization Salt_Precipitation Potassium Perchlorate Precipitation (on ice) Neutralization->Salt_Precipitation Centrifugation2 Centrifugation (14,000 x g) Salt_Precipitation->Centrifugation2 Filtration Supernatant Filtration (0.22 µm) Centrifugation2->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Workflow for the quantification of this compound by HPLC-UV.
Spectrophotometric Assay of HMG-CoA Reductase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of HMG-CoA reductase by monitoring the oxidation of NADPH.[14]

1. Reagents

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2 mM dithiothreitol (B142953) (DTT).

  • HMG-CoA Solution: Prepare a stock solution of HMG-CoA in water.

  • NADPH Solution: Prepare a fresh stock solution of NADPH in assay buffer.

  • Enzyme Preparation: A microsomal fraction or purified HMG-CoA reductase.

2. Assay Procedure

  • Set up a reaction mixture in a cuvette containing:

    • Assay Buffer

    • NADPH solution (final concentration ~100-200 µM)

    • Enzyme preparation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the HMG-CoA solution (final concentration ~50-100 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

3. Data Analysis

  • Determine the rate of NADPH oxidation from the linear portion of the absorbance versus time plot (ΔA₃₄₀/min).

  • Calculate the specific activity of HMG-CoA reductase using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (6.22 * mg of protein in the assay).

HMGCR_Assay_Workflow HMG-CoA Reductase Activity Assay Workflow Prepare_Reagents Prepare Assay Buffer, NADPH, HMG-CoA, and Enzyme Reaction_Setup Set up Reaction Mixture in Cuvette (Buffer, NADPH, Enzyme) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C for 5 min Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with HMG-CoA Pre_incubation->Initiate_Reaction Spectrophotometry Monitor Absorbance at 340 nm (Kinetic) Initiate_Reaction->Spectrophotometry Data_Analysis Calculate Rate of NADPH Oxidation and Specific Activity Spectrophotometry->Data_Analysis

Workflow for the spectrophotometric assay of HMG-CoA reductase.

Quantitative Data Summary

The following tables summarize key quantitative data related to the initial steps of cholesterol biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (units/mg)Reference
Thiolase (ACAT2) Acetyl-CoAHuman (cytosolic)~500-
HMG-CoA Synthase This compoundAvian Liver0.35-[5]
HMG-CoA Synthase Acetyl-CoAAvian Liver2.9-[5]
HMG-CoA Reductase HMG-CoARat Liver1-4-

Table 2: Typical Intracellular Concentrations of Key Metabolites

MetaboliteCell Type/TissueConcentrationReference
Acetyl-CoARat Liver20-140 µM[15]
This compoundRat Liver1-10 µM[5]
CholesterolHepG2 cellsVariable, regulated[16]
Mevalonate-Low, rapidly metabolized[17]

Conclusion

This compound serves as a fundamental building block in the intricate and vital pathway of cholesterol biosynthesis. The conversion of this four-carbon intermediate to the complex 27-carbon structure of cholesterol is orchestrated by a series of precisely regulated enzymatic reactions, with HMG-CoA reductase acting as the key control point. The SREBP-2 signaling pathway provides an elegant feedback mechanism to maintain cholesterol homeostasis at the transcriptional level. Understanding the detailed biochemistry and regulation of this pathway is crucial for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting hypercholesterolemia and related disorders. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into this fascinating and critical area of cellular metabolism.

References

The Function of Acetoacetyl-CoA in Ketogenesis and Ketone Body Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pivotal role of acetoacetyl-CoA in the biosynthesis and metabolic utilization of ketone bodies. Ketogenesis is a critical metabolic pathway that supplies an alternative energy source during periods of glucose scarcity, such as fasting or adherence to a ketogenic diet. This compound serves as a key intermediate, standing at the crossroads of fatty acid oxidation and the synthesis of acetoacetate (B1235776), β-hydroxybutyrate, and acetone. This document details the biochemical pathways, their intricate regulatory mechanisms, and provides experimental protocols for the study of key enzymes and the quantification of ketone bodies. Quantitative data are summarized in structured tables for comparative analysis, and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this vital metabolic process.

Introduction: The Central Role of this compound

Under metabolic conditions characterized by limited carbohydrate availability or increased fatty acid breakdown—such as fasting, prolonged exercise, or uncontrolled diabetes—the liver initiates the process of ketogenesis.[1] This pathway converts excess acetyl-CoA derived from fatty acid β-oxidation into three water-soluble molecules known as ketone bodies: acetoacetate, D-β-hydroxybutyrate, and acetone.[2][3] These molecules are then released into the bloodstream and utilized by extrahepatic tissues, including the brain, heart, and skeletal muscle, as a vital energy source.[4][5]

The formation of this compound from two molecules of acetyl-CoA is the initial committing step in the ketogenesis pathway, positioning this molecule as a central hub in ketone body metabolism.

Biochemical Pathways Involving this compound

The metabolism of this compound can be divided into two main processes: its synthesis during ketogenesis in the liver and its regeneration during ketolysis in extrahepatic tissues.

Formation of this compound and Ketogenesis in the Liver

Ketogenesis occurs primarily within the mitochondria of hepatocytes.[1] The process begins with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[1] This reversible reaction yields this compound.

This compound then condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . This step is catalyzed by HMG-CoA synthase , a rate-limiting enzyme in the ketogenic pathway.[2][6] Subsequently, HMG-CoA lyase cleaves HMG-CoA to produce acetoacetate and a molecule of acetyl-CoA.[7][8]

Acetoacetate is the primary ketone body from which the others are derived. It can be reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase , a reaction dependent on the mitochondrial NADH/NAD+ ratio.[9] Alternatively, acetoacetate can undergo spontaneous, non-enzymatic decarboxylation to form acetone, a volatile compound often excreted via the lungs.[1]

The liver is a net producer of ketone bodies because it lacks the enzyme succinyl-CoA:3-oxoacid CoA-transferase (SCOT), which is necessary for their utilization.[1][4]

Ketogenesis Hepatic Ketogenesis Pathway AcetylCoA 2x Acetyl-CoA Thiolase Thiolase (ACAT) AcetylCoA->Thiolase CoA-SH AcetoacetylCoA This compound HMGCS2 HMG-CoA Synthase 2 (Rate-Limiting) AcetoacetylCoA->HMGCS2 AcetylCoA2 Acetyl-CoA AcetylCoA2->HMGCS2 CoA-SH HMGCoA HMG-CoA HMGCL HMG-CoA Lyase HMGCoA->HMGCL Acetyl-CoA Acetoacetate Acetoacetate Bloodstream To Bloodstream Acetoacetate->Bloodstream BDH1 β-Hydroxybutyrate Dehydrogenase Acetoacetate->BDH1 NADH/NAD+ NonEnzymatic Spontaneous Decarboxylation Acetoacetate->NonEnzymatic CO2 BetaHydroxybutyrate D-β-Hydroxybutyrate BetaHydroxybutyrate->Bloodstream Acetone Acetone Thiolase->AcetoacetylCoA HMGCS2->HMGCoA HMGCL->Acetoacetate BDH1->BetaHydroxybutyrate NonEnzymatic->Acetone

Caption: The mitochondrial pathway of ketogenesis in hepatocytes.
Ketone Body Utilization (Ketolysis) in Extrahepatic Tissues

Tissues such as the heart, skeletal muscle, and brain readily absorb ketone bodies from the circulation to use as fuel.[10] The utilization pathway, known as ketolysis, essentially reverses the latter steps of ketogenesis to regenerate acetyl-CoA for entry into the TCA cycle.

D-β-hydroxybutyrate is first oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase .[3] The key step in ketolysis involves the activation of acetoacetate to this compound. This reaction is catalyzed by succinyl-CoA:3-oxoacid CoA-transferase (SCOT) , an enzyme absent in the liver.[4][11] SCOT transfers a CoA moiety from succinyl-CoA (a TCA cycle intermediate) to acetoacetate, forming this compound and succinate.[12]

Finally, thiolase cleaves this compound into two molecules of acetyl-CoA, which can then enter the TCA cycle to generate ATP.[13]

Ketolysis Ketone Body Utilization (Ketolysis) BetaHydroxybutyrate D-β-Hydroxybutyrate BDH1 β-Hydroxybutyrate Dehydrogenase BetaHydroxybutyrate->BDH1 NAD+/NADH Acetoacetate Acetoacetate SCOT SCOT (Succinyl-CoA:3-oxoacid CoA-transferase) Acetoacetate->SCOT AcetoacetylCoA This compound Thiolase Thiolase (ACAT) AcetoacetylCoA->Thiolase CoA-SH AcetylCoA 2x Acetyl-CoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA SuccinylCoA->SCOT Succinate Succinate BDH1->Acetoacetate SCOT->AcetoacetylCoA SCOT->Succinate Thiolase->AcetylCoA UPLC_Workflow UPLC-MS/MS Workflow for Ketone Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) AddIS Add Internal Standards Sample->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into UPLC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify Result Final Concentrations Quantify->Result

References

The Discovery and Characterization of Acetoacetyl-CoA Synthetase: A Cornerstone of Anabolic Ketone Body Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, function, and characteristics of Acetoacetyl-CoA Synthetase (AACS), a key enzyme in lipogenesis.

This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound synthetase (AACS), an enzyme critical for the anabolic utilization of ketone bodies.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the enzyme's function, kinetic properties, and the experimental methodologies used to elucidate its role in metabolic pathways.

Introduction: A Paradigm Shift in Understanding Ketone Body Metabolism

For decades, ketone bodies were primarily viewed as metabolic fuel for catabolic pathways, particularly during periods of fasting or low carbohydrate intake. However, the discovery of this compound synthetase (AACS; EC 6.2.1.16) revealed a crucial anabolic role for these molecules.[1][2] AACS is a cytosolic enzyme that catalyzes the ATP-dependent conversion of acetoacetate (B1235776) to this compound.[3] This reaction provides a direct substrate for the synthesis of cholesterol and fatty acids, thereby bypassing the traditional citrate-dependent pathway for generating cytosolic acetyl-CoA.[1] The activity of AACS was first measured in rat liver by Stern in 1971, marking a significant milestone in our understanding of lipid metabolism.[1]

The Central Role of AACS in Lipogenesis

AACS facilitates the conversion of the ketone body acetoacetate into this compound, which can then be shunted into two major lipogenic pathways.[1] Firstly, this compound can be directly used for the synthesis of HMG-CoA and subsequently cholesterol.[1] Secondly, it can be cleaved by cytosolic thiolase to yield two molecules of acetyl-CoA, which are then available for de novo fatty acid synthesis.[1][4] This pathway is particularly important in lipogenic tissues such as the liver, adipose tissue, lactating mammary glands, and the developing brain during myelination.[1][2] The utilization of ketone bodies for lipid synthesis is a glucose-sparing mechanism and is thought to be particularly relevant in the context of low-carbohydrate diets.[1][2][[“]]

Acetoacetyl_CoA_Synthetase_Pathway cluster_cytosol Cytosol Acetoacetate Acetoacetate AACS This compound Synthetase (AACS) Acetoacetate->AACS Acetoacetyl_CoA This compound AACS->Acetoacetyl_CoA AMP_PPi AMP + PPi AACS->AMP_PPi HMG_CoA_Synthase HMG-CoA Synthase Acetoacetyl_CoA->HMG_CoA_Synthase Thiolase Cytosolic Thiolase Acetoacetyl_CoA->Thiolase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA Cholesterol Cholesterol Synthesis HMG_CoA->Cholesterol Acetyl_CoA 2x Acetyl-CoA Thiolase->Acetyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Acetyl_CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acid Synthesis Fatty_Acid_Synthase->Fatty_Acids ATP ATP ATP->AACS CoA CoA CoA->AACS

Figure 1: Metabolic pathway of this compound synthetase.

Initial Characterization and Kinetic Properties

The initial characterization of AACS involved its purification from rat liver and subsequent determination of its kinetic parameters. These studies revealed that AACS is a high-affinity enzyme for acetoacetate, with a low micromolar Km value, suggesting that its activity is not limited by substrate availability in most physiological states.[1][2]

Quantitative Data from Early Studies

The following tables summarize the key quantitative data from the initial characterization of AACS from various sources.

Table 1: Kinetic Parameters of this compound Synthetase

SubstrateOrganismKm (µM)Reference
AcetoacetateRat (purified)8[1]
AcetoacetateHuman (recombinant)37.6[1]
AcetoacetateRat (liver cytosol)54[1]
ATPRat (purified)60[6]
CoARat (purified)10[1]
CoAHuman (recombinant)2.3[1]
L-(+)-3-hydroxybutyrateRat (purified)75[6]

Table 2: Substrate Specificity of Rat Liver this compound Synthetase

SubstrateRelative Activity (%)Reference
Acetoacetate100[6]
L-(+)-3-hydroxybutyrate20-50[1][6]

Table 3: Physicochemical Properties of Rat Liver this compound Synthetase

PropertyValueMethodReference
Molecular Weight~80,000 DaGel Filtration[6]
Molecular Weight71,000 DaSDS-PAGE[6]
Specific Activity2.3 µmol/min/mgPurified Enzyme[6]
Purification Fold960-[6]
Yield7.4%-[6]

Experimental Protocols for AACS Characterization

The characterization of AACS has relied on a variety of experimental techniques, from enzyme purification to activity assays. This section provides an overview of the methodologies employed in these seminal studies.

Purification of this compound Synthetase from Rat Liver

The purification of AACS to electrophoretic homogeneity was a critical step in its initial characterization.[6]

AACS_Purification_Workflow Start Rat Liver Homogenate Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Fractionation Start->Ammonium_Sulfate DEAE_Sepharose1 DEAE-Sepharose Chromatography (1) Ammonium_Sulfate->DEAE_Sepharose1 Blue_Sepharose Blue-Sepharose Chromatography DEAE_Sepharose1->Blue_Sepharose Red_Sepharose Red-Sepharose Chromatography Blue_Sepharose->Red_Sepharose CoA_Sepharose CoA-Sepharose Chromatography Red_Sepharose->CoA_Sepharose Ultrogel_AcA44 Ultrogel AcA-44 Gel Filtration CoA_Sepharose->Ultrogel_AcA44 DEAE_Sepharose2 DEAE-Sepharose Chromatography (2) Ultrogel_AcA44->DEAE_Sepharose2 End Purified AACS DEAE_Sepharose2->End

Figure 2: Workflow for the purification of AACS.

Protocol:

  • Homogenization: Rat liver tissue is homogenized in a suitable buffer to obtain a crude extract.

  • Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for AACS.

  • Chromatography: The enriched fraction is then subjected to a series of column chromatography steps, including ion exchange (DEAE-Sepharose), affinity (Blue-Sepharose, Red-Sepharose, CoA-Sepharose), and size exclusion (Ultrogel AcA-44) chromatography.[6]

AACS Activity Assays

Several methods have been developed to measure the activity of AACS. These assays typically rely on the detection of one of the reaction products.

4.2.1. Spectrophotometric Assay

A common method involves a coupled enzyme assay where the production of pyrophosphate (PPi) is measured.[7]

Principle: The PPi produced in the AACS reaction is quantified by its reaction with a molybdate (B1676688) reagent to form a chromophore that can be measured spectrophotometrically.[7]

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing buffer, ATP, CoA, Mg2+, acetoacetate, and the enzyme sample.

  • Incubation: The reaction is incubated at a specific temperature for a defined period.

  • Quenching: The reaction is stopped, often by the addition of an acid.

  • Color Development: The molybdate reagent is added to the quenched reaction, and the color is allowed to develop.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 580 nm), and the amount of PPi is determined from a standard curve.[7]

4.2.2. Radiometric Assay

This highly sensitive method uses radiolabeled substrates to quantify enzyme activity.

Principle: The incorporation of a radiolabeled substrate (e.g., [14C]acetoacetate) into the product (this compound) is measured.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing buffer, ATP, CoA, Mg2+, radiolabeled acetoacetate, and the enzyme sample.

  • Incubation: The reaction is incubated at a specific temperature for a defined period.

  • Separation: The radiolabeled product is separated from the unreacted substrate, often by chromatography (e.g., HPLC).

  • Quantification: The radioactivity of the product is measured using a scintillation counter.

4.2.3. Fluorometric Assay

Fluorometric assays offer high sensitivity and a continuous measurement of enzyme activity.

Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the AACS sample, a specific acyl-CoA synthetase assay buffer, an enzyme mix, a developer mix, and a fluorescent probe.

  • Incubation: The reaction is incubated, and the fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculation: The rate of fluorescence increase is proportional to the AACS activity.

Gene Cloning and Expression

The cloning of the gene encoding AACS has been instrumental in producing recombinant protein for detailed structural and functional studies. The human AACS cDNA was isolated from HepG2 cells, and its amino acid sequence showed high homology (89.3%) to the rat AACS.[8] The availability of recombinant AACS has facilitated more precise kinetic analyses and structural studies.

Regulation and Physiological Significance

The expression and activity of AACS are tightly regulated and are influenced by diet and hormonal signals. For instance, its activity is often coordinately regulated with enzymes of the cholesterol synthesis pathway, such as HMG-CoA reductase.[1] Studies have also highlighted the crucial role of AACS in neuronal development, where it provides the necessary building blocks for the synthesis of cholesterol and fatty acids, essential components of neuronal tissues.[9] Furthermore, AACS has been shown to be important for adipocyte differentiation.[10]

Logical_Relationship Ketone_Bodies Increased Ketone Bodies (e.g., Low-Carb Diet) AACS_Upregulation Upregulation of AACS Expression & Activity Ketone_Bodies->AACS_Upregulation Acetoacetyl_CoA_Production Increased Cytosolic This compound AACS_Upregulation->Acetoacetyl_CoA_Production Lipogenesis Enhanced Lipogenesis Acetoacetyl_CoA_Production->Lipogenesis Cholesterol_Synthesis Cholesterol Synthesis Lipogenesis->Cholesterol_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis Lipogenesis->Fatty_Acid_Synthesis Glucose_Sparing Glucose Sparing Effect Lipogenesis->Glucose_Sparing

Figure 3: Logical flow of AACS function in lipogenesis.

Conclusion

The discovery and characterization of this compound synthetase have fundamentally altered our understanding of ketone body metabolism, revealing its crucial role in anabolic processes. AACS provides a direct link between ketone body utilization and the synthesis of essential lipids, highlighting a sophisticated metabolic flexibility within the cell. The detailed characterization of its kinetic properties and the development of robust assay methods have paved the way for further research into its regulation and its potential as a therapeutic target in metabolic diseases. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing our knowledge of lipid metabolism and its implications for human health and disease.

References

Acetoacetyl-CoA in the Mevalonate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetoacetyl-CoA is a pivotal metabolic intermediate positioned at the crossroads of several major biochemical routes, including ketogenesis and steroid biosynthesis. This technical guide provides an in-depth examination of the role of this compound as the foundational precursor, after acetyl-CoA, in the mevalonate (B85504) pathway. We will explore the enzymatic reactions that produce and consume this compound, present quantitative kinetic data for the key enzymes involved, detail experimental protocols for its quantification and related enzyme activity assays, and provide visual representations of the core biochemical processes.

The Central Role of this compound in the Upper Mevalonate Pathway

The mevalonate pathway is an essential metabolic cascade responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon isoprenoid units are the building blocks for a vast array of critical biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols[1][2]. The pathway's initial steps, often referred to as the "upper mevalonate pathway," commence in the cytosol and are fundamentally centered around the formation and subsequent utilization of this compound[1][3].

The synthesis begins with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme this compound thiolase (ACAT)[4]. This reaction is reversible and marks the first committed step towards the formation of isoprenoid precursors[4][5].

The resulting this compound molecule then serves as the substrate for the next key enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS)[2][6]. HMGCS catalyzes the condensation of this compound with a third molecule of acetyl-CoA to form the six-carbon compound HMG-CoA[3][7]. This product is then acted upon by HMG-CoA reductase, the rate-limiting enzyme of the entire mevalonate pathway and the primary target of statin drugs[2][4]. The formation of HMG-CoA from this compound is a critical juncture, channeling carbon flux from acetyl-CoA into the dedicated pathway for isoprenoid and cholesterol biosynthesis[8][9].

Mevalonate_Pathway_Upper cluster_pathway Upper Mevalonate Pathway acetyl_coa1 Acetyl-CoA inv1 acetyl_coa1->inv1 acetyl_coa2 Acetyl-CoA acetyl_coa2->inv1 acetoacetyl_coa This compound inv2 acetoacetyl_coa->inv2 acetyl_coa3 Acetyl-CoA acetyl_coa3->inv2 hmg_coa HMG-CoA mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase inv1->acetoacetyl_coa this compound Thiolase (ACAT) coa1 CoA-SH inv1->coa1 CoA-SH inv2->hmg_coa HMG-CoA Synthase (HMGCS) coa2 CoA-SH inv2->coa2 CoA-SH

Caption: The initial steps of the mevalonate pathway.

Enzymology and Kinetic Data

The efficiency and regulation of the upper mevalonate pathway are dictated by the kinetic properties of its core enzymes, this compound thiolase and HMG-CoA synthase.

This compound Thiolase (ACAT)

This compound thiolases (ACATs) catalyze the reversible formation of this compound from two acetyl-CoA molecules[5]. Eukaryotic cells typically have two major isozymes: a cytosolic form (CT/ACAT2) involved in the mevalonate pathway and a mitochondrial form (T2/ACAT1) primarily associated with ketogenesis and ketolysis[5]. Both isozymes generally operate via a Ping Pong kinetic mechanism, which involves the formation of a covalent acetyl-enzyme intermediate[5][10].

Parameter Cytosolic Isozyme (Rat Liver) Notes Reference
Kinetic Mechanism Ping PongInvolves a covalent acetyl-enzyme intermediate.[5][10]
Inhibition Inhibited by Coenzyme A (CoA)CoA acts as a substrate inhibitor, competing with this compound in the thiolysis direction (Ki = 67 µM).[10]
Regulation Not inhibited by Mg2+ (synthesis direction)The rate of this compound synthesis is unaffected by Mg2+, whereas the thiolysis (breakdown) rate is inhibited.[10]
Relative Rates Synthesis is 0.055x the rate of thiolysisWhen saturated with substrate, the synthesis reaction is significantly slower than the breakdown reaction.[10]
HMG-CoA Synthase (HMGCS)

HMG-CoA synthase also exists in cytosolic (HMGCS1) and mitochondrial (HMGCS2) isoforms. The cytosolic isoform is responsible for cholesterol synthesis, while the mitochondrial one is key to ketone body formation[11]. The enzyme condenses this compound and acetyl-CoA. A notable characteristic of HMGCS is its susceptibility to substrate inhibition by high concentrations of this compound[12].

Enzyme Source Isoform Substrate Km (μM) Reference
Homo sapiens (Human)Cytosolic (HMGCS1)Acetyl-CoA29[11]
Homo sapiens (Human)Mitochondrial (HMGCS2)Acetyl-CoA87.3[11]
Saccharomyces cerevisiae (Yeast)-Acetyl-CoA42[11]
Saccharomyces cerevisiae (Yeast)-This compound6.7[11]
Enterococcus faecalis-This compound0.5[13]
Haloferax volcanii (Archaeal)-This compound1.4[13]

The catalytic mechanism is a Bi Bi Ping-Pong substitution, involving acylation, condensation, and hydrolysis steps with a covalent acetyl-enzyme intermediate[12].

HMGCS_Mechanism cluster_mechanism HMG-CoA Synthase: Ping-Pong Mechanism E Free Enzyme (HMGCS) E_AcetylCoA E • Acetyl-CoA Complex E->E_AcetylCoA HMGCoA_out HMG-CoA E->HMGCoA_out E_Ac Acetyl-Enzyme Intermediate E_AcetylCoA->E_Ac E_Ac_AcetoacetylCoA E-Ac • this compound Complex E_Ac->E_Ac_AcetoacetylCoA CoA_out1 CoA-SH E_Ac->CoA_out1 CoA release E_HMGCoA E • HMG-CoA Complex E_Ac_AcetoacetylCoA->E_HMGCoA Condensation E_HMGCoA->E HMG-CoA release AcetylCoA_in Acetyl-CoA AcetylCoA_in->E AcetoacetylCoA_in This compound AcetoacetylCoA_in->E_Ac binds

Caption: Catalytic cycle of HMG-CoA Synthase.

Experimental Protocols

Accurate investigation of this compound's role requires robust methods for its quantification and for measuring the activity of related enzymes.

Quantification of this compound in Mammalian Cells via HPLC-UV

This protocol, adapted from established methods for short-chain acyl-CoA analysis, provides a reliable approach for quantifying this compound[14].

Principle: this compound is extracted from cells, separated from other components by reverse-phase High-Performance Liquid Chromatography (HPLC), and quantified by its ultraviolet (UV) absorbance. The adenine (B156593) moiety of Coenzyme A absorbs strongly at 260 nm, which is used for general quantification. For enhanced specificity, the enolate form of this compound can be detected at 303 nm[5][14].

Methodology:

  • Sample Preparation (Cell Lysis and Extraction):

    • Culture mammalian cells to the desired confluency.

    • Aspirate the culture medium and quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish to lyse the cells and precipitate proteins[14].

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously.

    • Incubate on ice for 15 minutes[14].

  • Neutralization:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the acidic supernatant to a new pre-chilled tube.

    • Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0. The formation of a KClO₄ precipitate will occur[14].

    • Centrifuge again at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • HPLC-UV Analysis:

    • Filter the final supernatant through a 0.22 µm syringe filter.

    • Inject the sample onto a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[14].

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[14].

    • Monitor the absorbance at 260 nm (or 303 nm for specificity).

    • Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of this compound sodium salt[14].

Method Validation: For accurate results, it is critical to validate the method by assessing specificity (absence of interfering peaks), linearity (correlation coefficient >0.99), and the limits of detection (LOD) and quantification (LOQ)[14]. For samples with very low concentrations, more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) are recommended[14][15].

HPLC_Workflow start Mammalian Cell Culture wash Wash with Ice-Cold PBS start->wash lyse Lyse Cells & Precipitate Proteins (0.6M Perchloric Acid) wash->lyse centrifuge1 Centrifuge (14,000 x g, 4°C) Pellet Proteins lyse->centrifuge1 neutralize Neutralize Supernatant (3M K₂CO₃ to pH 6-7) centrifuge1->neutralize centrifuge2 Centrifuge (14,000 x g, 4°C) Pellet KClO₄ Salt neutralize->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter hplc Inject into HPLC System (C18 Column) filter->hplc detect UV Detection (260 nm or 303 nm) hplc->detect quantify Quantify Against Standard Curve detect->quantify

Caption: Workflow for this compound quantification.
Spectrophotometric Assay for HMG-CoA Synthase Activity

This continuous assay measures the rate of Coenzyme A (CoA-SH) release during the condensation reaction.

Principle: The free thiol group of the released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), producing the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation is monitored by the increase in absorbance at 412 nm and is directly proportional to the HMG-CoA synthase activity[12].

Methodology:

  • Prepare Reaction Mixture:

    • In a cuvette or microplate well, prepare a reaction mixture containing assay buffer (e.g., 50-100 mM Tris-HCl, pH 8.0), a fixed, non-inhibitory concentration of acetyl-CoA (e.g., 50 µM), and the desired concentration of this compound[12].

    • Add DTNB to a final concentration of approximately 100-200 µM[12].

  • Pre-incubation:

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium[12].

  • Initiate Reaction:

    • Initiate the reaction by adding a predetermined amount of purified HMG-CoA synthase enzyme. The enzyme concentration should be optimized to ensure the reaction rate remains linear for at least 5-10 minutes[12].

  • Monitor Absorbance:

    • Immediately begin monitoring the increase in absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

    • Plot the initial velocities against the corresponding this compound concentrations to determine kinetic parameters such as Km and Vmax. If substrate inhibition is observed, the data can be fitted to the appropriate inhibition model[12].

Conclusion

This compound stands as a cornerstone of the mevalonate pathway, serving as the direct precursor to HMG-CoA and bridging central carbon metabolism with the complex biosynthesis of isoprenoids and cholesterol. A thorough understanding of its formation, consumption, and the kinetics of the enzymes that govern its flux is essential for researchers in metabolic diseases and for professionals developing therapeutic agents that target this critical pathway. The experimental protocols provided herein offer robust frameworks for the precise quantification of this compound and the characterization of key enzymatic activities, enabling further investigation into the regulation and dysregulation of this vital metabolic route.

References

The Synthesis of Acetoacetyl-CoA from Acetyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation of two acetyl-CoA molecules to form acetoacetyl-CoA is a fundamental reaction in cellular metabolism, serving as a critical branch point for the biosynthesis of ketone bodies, cholesterol, and isoprenoids. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound from acetyl-CoA, with a focus on the enzymatic mechanisms, quantitative data, and detailed experimental protocols relevant to researchers in the fields of biochemistry, metabolic disorders, and drug development. The primary enzyme responsible for this conversion, thiolase, is discussed in detail, including its isozymes and kinetic properties. An alternative enzymatic pathway involving this compound synthetase is also reviewed. This guide aims to be a comprehensive resource, providing the necessary theoretical and practical information to study this pivotal metabolic step.

Introduction

This compound is a central metabolite that sits (B43327) at the crossroads of several major biosynthetic pathways.[1] Formed by the condensation of two acetyl-CoA molecules, it serves as the precursor for the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which in turn is a key intermediate in both ketogenesis and the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis.[1] The formation of this compound is a reversible reaction, and the directionality is largely dictated by the cellular concentrations of acetyl-CoA and Coenzyme A (CoA), as well as the specific metabolic state of the cell.[2] Understanding the regulation and kinetics of the enzymes that catalyze this reaction is crucial for elucidating the pathophysiology of metabolic diseases and for the development of targeted therapeutics.

The Thiolase-Catalyzed Reaction

The primary enzyme responsible for the synthesis of this compound from acetyl-CoA is thiolase , also known as acetyl-CoA acetyltransferase (ACAT).[2] Thiolases are ubiquitous enzymes that play key roles in both degradative and biosynthetic pathways.[2] There are two main types of thiolases involved in this reaction:

  • This compound thiolase (Thiolase II, EC 2.3.1.9): This enzyme is specific for the thiolysis of this compound and is primarily involved in biosynthetic pathways such as steroid biogenesis.[2]

  • 3-ketoacyl-CoA thiolase (Thiolase I, EC 2.3.1.16): This enzyme has a broader substrate specificity and is a key enzyme in the β-oxidation of fatty acids.[2]

Eukaryotic cells typically possess at least two isozymes of this compound thiolase: a cytosolic form (CT or ACAT2) and a mitochondrial form (T2 or ACAT1).[3]

Reaction Mechanism

The thiolase-catalyzed condensation of two acetyl-CoA molecules proceeds via a Ping Pong kinetic mechanism, involving the formation of a covalent acetyl-enzyme intermediate.[2][3] The reaction can be summarized in two steps:

  • Acylation: An acetyl group from the first acetyl-CoA molecule is transferred to a cysteine residue in the active site of the thiolase, forming an acetyl-enzyme intermediate and releasing the first CoA molecule.

  • Condensation: The acetyl group is then transferred from the enzyme to the methyl carbon of a second acetyl-CoA molecule, forming this compound and releasing the second CoA molecule.

The equilibrium of the thiolase reaction favors the cleavage of this compound rather than its synthesis.[2] However, in cellular conditions where the concentration of acetyl-CoA is high, the reaction can proceed in the synthetic direction.

Quantitative Data

The kinetic parameters of thiolase enzymes have been characterized in various organisms and cellular compartments. The following tables summarize key quantitative data for the synthesis of this compound.

Enzyme/OrganismIsozymeSubstrateKm (µM)Vmax or kcatReference
Rat LiverCytosolicAcetyl-CoA460-[4]
Saccharomyces cerevisiae-Acetyl-CoA--[5]
Sunflower CotyledonRecombinant AACTAcetyl-CoA-263 nkat/mg protein[6]
Dictyostelium discoideumRecombinant ATAcetyl-CoA-4.70 U/mg protein[7]

Table 1: Kinetic Parameters for Thiolase in the Synthetic Direction

MetaboliteCellular CompartmentOrganism/Cell TypeConcentrationReference
Acetyl-CoAMitochondriaRat Liver20-140 µM[8]
Acetyl-CoACytosolRat Liver3-30 µM[8]
Acetyl-CoAVarious Cell Types (exponential phase)-1-10 µM[5]

Table 2: Cellular Concentrations of Acetyl-CoA

Note: Data for the cellular concentration of this compound is less readily available due to its reactive nature and lower abundance.

The this compound Synthetase Pathway

An alternative pathway for the synthesis of this compound exists, catalyzed by This compound synthetase (AACS) . This enzyme utilizes acetoacetate (B1235776) and CoA as substrates in an ATP-dependent reaction to form this compound. This pathway is particularly important for the utilization of ketone bodies for lipid synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Thiolase Activity Assay (Spectrophotometric)

This protocol describes a coupled spectrophotometric assay to measure thiolase activity in the direction of this compound cleavage. The production of acetyl-CoA is coupled to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[3]

Principle: The acetyl-CoA produced by the thiolase is used by citrate (B86180) synthase to condense with oxaloacetate, forming citrate. The oxaloacetate is generated from malate (B86768) by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The rate of NADH formation is directly proportional to the thiolase activity.[6]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • Malate solution (100 mM)

  • NAD+ solution (20 mM)

  • Coenzyme A solution (10 mM)

  • This compound solution (10 mM)

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • Enzyme sample (purified thiolase or cell lysate)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer

    • Malate

    • NAD+

    • Coenzyme A

    • MDH

    • CS

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Expression and Purification of Recombinant Thiolase

This protocol outlines a general procedure for the expression and purification of a His-tagged recombinant thiolase from E. coli.[6][7][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the thiolase gene fused to a His-tag.

  • LB broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash Buffer (Lysis buffer with 20 mM imidazole).

  • Elution Buffer (Lysis buffer with 250 mM imidazole).

  • Ni-NTA agarose (B213101) resin.

  • Chromatography column.

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.5-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-6 hours at a suitable temperature (e.g., 30°C).

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged thiolase with Elution Buffer.

    • Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

    • Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound in mammalian cells using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[10]

Principle: this compound is separated from other cellular components by reverse-phase HPLC. Quantification is achieved by monitoring the UV absorbance of the adenine (B156593) moiety of the Coenzyme A molecule at 260 nm.[10]

Materials:

  • Mammalian cells.

  • Ice-cold PBS.

  • 0.6 M Perchloric acid (PCA).

  • 3 M Potassium carbonate (K2CO3).

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: Potassium phosphate (B84403) buffer.

  • Mobile Phase B: Acetonitrile or Methanol.

  • This compound standard.

Procedure:

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold 0.6 M PCA.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding 3 M K2CO3 dropwise to a pH of 6.0-7.0.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the compounds using a gradient of Mobile Phase B.

    • Monitor the absorbance at 260 nm.

    • Identify the this compound peak by comparing its retention time to that of the standard.

    • Quantify the amount of this compound by comparing the peak area to a standard curve.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway acetyl_coa1 Acetyl-CoA thiolase Thiolase (ACAT) acetyl_coa1->thiolase acetyl_coa2 Acetyl-CoA acetyl_coa2->thiolase acetoacetyl_coa This compound coa1 CoA coa2 CoA thiolase->acetoacetyl_coa Condensation thiolase->coa1 thiolase->coa2

Caption: The condensation of two Acetyl-CoA molecules to form this compound, catalyzed by Thiolase.

Experimental Workflow for Thiolase Activity Assay

Thiolase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, Malate, NAD+, CoA, MDH, CS) incubate Incubate at 37°C prep_mix->incubate add_substrate Add this compound incubate->add_substrate measure Monitor Absorbance at 340 nm add_substrate->measure calculate Calculate Rate of NADH Formation measure->calculate determine_activity Determine Thiolase Activity calculate->determine_activity

Caption: A workflow diagram for the coupled spectrophotometric assay of Thiolase activity.

Logical Relationship of this compound in Metabolism

Metabolic_Fates acetyl_coa Acetyl-CoA acetoacetyl_coa This compound acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase ketone_bodies Ketone Bodies hmg_coa->ketone_bodies HMG-CoA Lyase cholesterol Cholesterol hmg_coa->cholesterol HMG-CoA Reductase

Caption: The central role of this compound as a precursor for ketone bodies and cholesterol.

Conclusion

The synthesis of this compound from acetyl-CoA represents a pivotal control point in cellular metabolism. A thorough understanding of the enzymes that catalyze this reaction, their kinetics, and their regulation is essential for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for the investigation of this critical metabolic pathway. Further research into the specific roles of thiolase isozymes and the interplay between the thiolase and this compound synthetase pathways will undoubtedly yield new insights into metabolic regulation and disease.

References

The Central Role of Acetoacetyl-CoA in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-CoA stands as a critical metabolic node, intricately linking lipid, carbohydrate, and amino acid metabolism. This technical guide provides a comprehensive overview of the synthesis, utilization, and regulatory significance of this compound in cellular energy homeostasis. It delves into its pivotal roles in ketogenesis, ketolysis, and cholesterol biosynthesis, offering detailed experimental protocols and quantitative data to support advanced research and drug development in metabolic diseases.

Introduction

This compound is a thioester intermediate formed from the condensation of two acetyl-CoA molecules. Its strategic position allows it to serve as a precursor for the synthesis of ketone bodies and cholesterol, as well as being an intermediate in the degradation of certain amino acids. The metabolic fate of this compound is tightly regulated by the energy status of the cell and hormonal signals, making it a key player in the adaptation to different physiological states such as feeding and fasting.

Biosynthesis and Degradation of this compound

The primary route for the synthesis of this compound is the reversible condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme This compound thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[1][2] This reaction is fundamental to both ketogenesis and the initial steps of cholesterol synthesis.

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2 Acetyl-CoA 2 Acetyl-CoA Thiolase Thiolase 2 Acetyl-CoA->Thiolase This compound This compound CoA-SH CoA-SH Thiolase->this compound Thiolase->CoA-SH

Figure 1: Synthesis of this compound

Conversely, in the process of ketolysis, this compound is cleaved by thiolase to yield two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production.[2]

Role in Ketogenesis

During periods of prolonged fasting, starvation, or a low-carbohydrate diet, the liver becomes a primary site for the production of ketone bodies. This process, known as ketogenesis, utilizes the overflow of acetyl-CoA from fatty acid oxidation.

  • Formation of HMG-CoA: this compound condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by mitochondrial HMG-CoA synthase (mHMGCS) .[3][4]

  • Formation of Acetoacetate (B1235776): HMG-CoA is then cleaved by HMG-CoA lyase to produce acetoacetate and acetyl-CoA.

  • Formation of other Ketone Bodies: Acetoacetate can be reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase or spontaneously decarboxylate to form acetone.

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This compound This compound mHMGCS mHMG-CoA Synthase This compound->mHMGCS Acetyl-CoA_in Acetyl-CoA Acetyl-CoA_in->mHMGCS HMG-CoA HMG-CoA HMGCL HMG-CoA Lyase HMG-CoA->HMGCL Acetoacetate Acetoacetate Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation BDH1 β-Hydroxybutyrate Dehydrogenase Acetoacetate->BDH1 Acetyl-CoA_out Acetyl-CoA D-β-Hydroxybutyrate D-β-Hydroxybutyrate mHMGCS->HMG-CoA HMGCL->Acetoacetate HMGCL->Acetyl-CoA_out BDH1->D-β-Hydroxybutyrate

Figure 2: Ketogenesis Pathway

Role in Ketolysis

Extrahepatic tissues, particularly the brain, heart, and skeletal muscle, can utilize ketone bodies as an energy source. This metabolic pathway, termed ketolysis, reverses the process of ketogenesis.

  • Activation of Acetoacetate: Acetoacetate is activated to this compound by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT) , which transfers a CoA moiety from succinyl-CoA.[5]

  • Formation of Acetyl-CoA: this compound is then cleaved by thiolase into two molecules of acetyl-CoA, which enter the citric acid cycle.[1][2]

dot

Acetoacetate Acetoacetate SCOT SCOT Acetoacetate->SCOT Succinyl-CoA Succinyl-CoA Succinyl-CoA->SCOT This compound This compound Thiolase Thiolase This compound->Thiolase Succinate Succinate 2 Acetyl-CoA 2 Acetyl-CoA CoA-SH CoA-SH CoA-SH->Thiolase SCOT->this compound SCOT->Succinate Thiolase->2 Acetyl-CoA

Figure 3: Ketolysis Pathway

Role in Cholesterol Biosynthesis

In the fed state, when energy is abundant, this compound in the cytosol serves as a building block for cholesterol synthesis.

  • Formation of HMG-CoA: Similar to ketogenesis, this compound condenses with acetyl-CoA to form HMG-CoA. This reaction is catalyzed by cytosolic HMG-CoA synthase (cHMGCS) .[3][6]

  • Formation of Mevalonate (B85504): HMG-CoA is then reduced to mevalonate by HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis. Mevalonate then enters a multi-step pathway to produce cholesterol.

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This compound This compound cHMGCS cHMG-CoA Synthase This compound->cHMGCS Acetyl-CoA Acetyl-CoA Acetyl-CoA->cHMGCS HMG-CoA HMG-CoA HMGCR HMG-CoA Reductase HMG-CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps cHMGCS->HMG-CoA HMGCR->Mevalonate

Figure 4: Cholesterol Biosynthesis Pathway (Initial Steps)

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeOrganism/TissueSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
Mitochondrial this compound Thiolase (ACAT1) HumanThis compound-21-[1][7]
HumanThis compound-8-[1][7]
Human2-Methylthis compound-61-[1][7]
Human2-Methylthis compound-14-[1][7]
Cytosolic this compound Thiolase (ACAT2) Human----
Mitochondrial HMG-CoA Synthase (mHMGCS) Human----[8]
Cytosolic HMG-CoA Synthase (cHMGCS) Human----[8]
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) Human----[5]
Table 2: Concentration of this compound in Different Tissues and States
TissueOrganismPhysiological StateThis compound ConcentrationReference
LiverRatFedLow[9]
LiverRatFastedElevated[9]
LiverRatFed~50-100 nmol/g wet weight (as total short-chain acyl-CoAs)[6]
LiverRatFastedHigher than fed state[7]
BrainMouseNon-fasted~39 nmol/g wet weight (control)[10]
BrainMouseNon-fasted + Ketone EsterIncreased[10]
BrainHuman-7-10 µmol/L (neuronal compartments)[11]

Experimental Protocols

Assay for this compound Thiolase Activity (Thiolysis Direction)

Principle: This spectrophotometric assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond in this compound.[1]

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A Prepare Reaction Mixture (Buffer, this compound) B Equilibrate at 37°C A->B C Add Enzyme Sample B->C D Monitor Absorbance Decrease at 303 nm C->D E Calculate Initial Rate D->E

Figure 5: Workflow for Thiolase Activity Assay

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂ and 2 mM dithiothreitol (B142953) (DTT).

  • Substrate: this compound solution (concentration to be varied for kinetic analysis).

  • Enzyme: Purified or partially purified this compound thiolase.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound in a quartz cuvette.

  • Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.

  • Immediately monitor the decrease in absorbance at 303 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Assay for HMG-CoA Synthase Activity

Principle: This is a coupled spectrophotometric assay where the product, HMG-CoA, is used by HMG-CoA reductase, and the concomitant oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.[3]

dot

A Prepare Reaction Mixture (Buffer, Acetyl-CoA, this compound, NADPH, HMG-CoA Reductase) B Equilibrate at 37°C A->B C Add HMG-CoA Synthase Sample B->C D Monitor Absorbance Decrease at 340 nm C->D E Calculate Initial Rate D->E

Figure 6: Workflow for HMG-CoA Synthase Activity Assay

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 1 mM DTT.

  • Substrates: Acetyl-CoA and this compound solutions.

  • NADPH solution.

  • HMG-CoA Reductase (commercially available).

  • Enzyme: Purified or partially purified HMG-CoA synthase.

Procedure:

  • In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, this compound, NADPH, and an excess of HMG-CoA reductase.

  • Incubate the mixture at 37°C to achieve temperature equilibrium and a stable baseline.

  • Initiate the reaction by adding the HMG-CoA synthase sample.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Assay for Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Activity

Principle: This assay measures the formation of this compound from acetoacetate and succinyl-CoA by monitoring the increase in absorbance at 310 nm.

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A Prepare Reaction Mixture (Buffer, Succinyl-CoA) B Add SCOT Sample A->B C Measure Background Rate at 310 nm B->C D Initiate Reaction with Acetoacetate C->D E Monitor Absorbance Increase at 310 nm D->E F Calculate Rate of this compound Formation E->F

Figure 7: Workflow for SCOT Activity Assay

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 15 mM MgCl₂.

  • Substrates: Succinyl-CoA and lithium acetoacetate solutions.

  • Enzyme: Tissue homogenate or purified SCOT.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and succinyl-CoA.

  • Add the tissue homogenate or purified enzyme to the reaction mixture.

  • Measure the background rate of absorbance change at 310 nm.

  • Start the reaction by adding acetoacetate.

  • Monitor the increase in absorbance at 310 nm, which is indicative of this compound formation.

  • Subtract the background rate to determine the enzyme-specific activity.

13C-Metabolic Flux Analysis of Cholesterol Biosynthesis in Cultured Cells

Principle: This method uses stable isotope-labeled glucose (13C-glucose) to trace the flow of carbon through metabolic pathways into cholesterol. The incorporation of 13C into cholesterol and its precursors is quantified by gas chromatography-mass spectrometry (GC-MS).[12][13]

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A Culture Cells in 13C-Glucose Medium B Harvest and Lyse Cells A->B C Extract Lipids B->C D Derivatize Samples C->D E Analyze by GC-MS D->E F Determine Mass Isotopomer Distributions E->F G Calculate Metabolic Fluxes F->G

Figure 8: Workflow for 13C-Metabolic Flux Analysis of Cholesterol Synthesis

Procedure:

  • Cell Culture: Culture cells in a medium containing a known concentration of U-13C6-glucose for a defined period (e.g., 24-72 hours) to allow for isotopic labeling to reach a steady state.[12]

  • Sample Collection and Quenching: Rapidly harvest the cells and quench metabolic activity by washing with ice-cold saline and snap-freezing in liquid nitrogen.

  • Lipid Extraction: Extract total lipids from the cell pellets using a suitable solvent system (e.g., a modified Bligh-Dyer method).

  • Derivatization: Derivatize the lipid extract to increase the volatility of cholesterol and its precursors for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the different lipid species, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).[13]

  • Data Analysis: Use specialized software to correct for the natural abundance of 13C and determine the fractional labeling of each metabolite. This data is then used in metabolic flux analysis models to calculate the relative or absolute rates of the reactions in the cholesterol biosynthesis pathway.

Conclusion

This compound is a cornerstone of cellular energy metabolism, enabling the interconversion of major fuel sources and the synthesis of essential biomolecules. A thorough understanding of its metabolic roles and the enzymes that govern its fate is crucial for deciphering the complexities of metabolic regulation in health and disease. The experimental approaches and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted nature of this compound and to identify novel therapeutic targets for metabolic disorders.

References

An In-depth Technical Guide on the Genetic Regulation of Acetoacetyl-CoA Thiolase

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetoacetyl-CoA thiolase, also known as acetyl-CoA acetyltransferase (ACAT), is a pivotal enzyme in cellular metabolism, catalyzing the reversible formation of this compound from two acetyl-CoA molecules. This function places it at a critical crossroads of metabolic pathways, including ketogenesis, cholesterol biosynthesis, and fatty acid β-oxidation. In humans, two primary isoenzymes, ACAT1 and ACAT2, exhibit distinct tissue distributions and regulatory mechanisms, making them intriguing targets for therapeutic intervention in metabolic diseases, atherosclerosis, and cancer. This guide provides a comprehensive overview of the complex genetic and molecular mechanisms that govern the expression and activity of this compound thiolase, with a focus on transcriptional, post-transcriptional, and epigenetic control. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools necessary to investigate this crucial enzyme family.

Introduction to this compound Thiolase Isoenzymes

This compound thiolases are ubiquitous enzymes essential for carbon-carbon bond formation in key biochemical pathways.[1] The two major isoenzymes in mammals, ACAT1 and ACAT2, are encoded by separate genes and possess distinct physiological roles.

  • ACAT1 (Acetyl-CoA Acetyltransferase 1): Encoded by the ACAT1 gene, this enzyme is primarily localized in the mitochondria.[2] It is ubiquitously expressed across most human tissues.[3] ACAT1 plays a crucial role in ketone body metabolism and the catabolism of the amino acid isoleucine.[4] Mutations in the ACAT1 gene are linked to beta-ketothiolase deficiency, an inborn error of metabolism.[2]

  • ACAT2 (Acetyl-CoA Acetyltransferase 2): Encoded by the ACAT2 gene, this enzyme is found in the cytosol and is predominantly expressed in the hepatocytes of the liver and the enterocytes of the intestine.[5][6] ACAT2 is the primary enzyme responsible for esterifying cholesterol for incorporation into lipoproteins like chylomicrons and very low-density lipoproteins (VLDLs).[3][7] Consequently, it is a key player in cholesterol absorption and hepatic lipoprotein assembly.

Mechanisms of Genetic Regulation

The expression of ACAT1 and ACAT2 is tightly controlled through a multi-layered regulatory network involving transcriptional, post-transcriptional, and epigenetic mechanisms. Notably, unlike many other genes involved in lipid metabolism, neither ACAT1 nor ACAT2 expression appears to be regulated by sterol regulatory element-binding proteins (SREBPs).[3]

Transcriptional Regulation of ACAT1

The transcriptional control of the ACAT1 gene is characterized by a TATA-less promoter, a feature often associated with genes that require complex regulation.[2]

  • Promoter Structure: The 5' flanking region of the ACAT1 gene is GC-rich and contains multiple CAAT boxes but lacks a canonical TATA box.[2]

  • Transcription Factors: The promoter contains sequences that resemble binding sites for several transcription factors, with a notable potential binding site for Specificity Protein 1 (Sp1) .[2] Sp1 is a ubiquitously expressed transcription factor known to regulate TATA-less promoters by binding to GC-rich motifs and facilitating the assembly of the transcriptional machinery.[8][9]

  • Hormonal and Metabolic Signals: The expression of ACAT1 is promoted by insulin, leptin, and angiotensin II in human monocytes and macrophages. The insulin-mediated regulation involves key signaling pathways, including ERK, p38MAPK, and JNK.[2]

Transcriptional Regulation of ACAT2

The regulation of ACAT2 is highly tissue-specific and dependent on a distinct set of transcription factors that drive its expression in different cellular contexts.

  • High-Level Expression (Intestine and Liver): In intestinal cells (like Caco-2) and certain liver cancer cells (HepG2), high-level expression of ACAT2 is synergistically regulated by Caudal Type Homeobox 2 (Cdx2) and Hepatocyte Nuclear Factor 1α (HNF1α) .[3][10] These transcription factors bind to specific cis-elements in the ACAT2 promoter.[10] HNF1α and HNF1β have been shown to interact with the ACAT2 promoter both in vitro and in vivo, serving as positive regulators of its expression in the liver.[5]

  • Low-Level Expression (Monocytic Cells): In monocytic cells (like THP-1), a low level of ACAT2 expression is driven by CCAAT/enhancer-binding proteins (C/EBPs) .[3] Chromatin immunoprecipitation (ChIP) assays have confirmed that C/EBPs directly bind to elements within the ACAT2 promoter in these cells.[3][11]

  • Metabolic Regulation: In human hepatoma cells, cholesterol loading leads to a dose-dependent increase in ACAT2 mRNA expression and enzyme activity, suggesting that cholesterol itself can transcriptionally regulate the human ACAT2 gene.[12]

ACAT2_Regulation cluster_high_level High-Level Expression (Intestine/Liver) cluster_low_level Low-Level Expression (Monocytes) HNF1a HNF1α Cdx2 Cdx2 CEBP C/EBP

Post-Transcriptional Regulation: The Case of ACAT1 Trans-Splicing

A unique regulatory mechanism for human ACAT1 involves trans-splicing , a process where transcripts from two separate genes are spliced together to form a chimeric mRNA.

  • Chimeric mRNA Formation: The human ACAT1 gene produces a chimeric mRNA through the trans-splicing of pre-RNAs transcribed from genes located on chromosome 7 and chromosome 1.[2][13]

  • Alternative Translation Initiation: This chimeric transcript contains two potential translation initiation sites. Initiation at the canonical AUG codon produces a 50-kDa ACAT1 protein, while initiation at an upstream GGC codon results in a larger, enzymatically active 56-kDa isoform.[2] This novel mechanism significantly expands the coding capacity and regulatory potential of the ACAT1 gene.

Epigenetic Regulation of ACAT2

Epigenetic modifications, particularly DNA methylation, play a role in controlling ACAT2 expression.

  • CpG Methylation: The expression level of ACAT2 is correlated with the methylation status of CpG islands in its promoter. In monocytic cells, a specific CpG-hypomethylated (demethylated) promoter is associated with the low-level expression of the gene.[3] In contrast, high-level expression in the intestine and fetal liver is linked to the hypomethylation of the entire promoter region.[3][11] This suggests that DNA methylation acts as a switch to modulate tissue-specific expression levels.

Quantitative Data on this compound Thiolase Expression

The differential expression of ACAT1 and ACAT2 across various tissues and conditions underscores their specialized functions. The following tables summarize key quantitative findings from the literature.

Table 1: Relative mRNA Expression of ACAT1 and ACAT2 in Human Tissues

This table presents data from a quantitative real-time PCR study comparing the transcript abundance of ACAT1 and ACAT2.

TissuePredominant IsoformAverage Fold Difference (mRNA transcripts)
Liver (n=17)ACAT1~9-fold more abundant than ACAT2
Duodenum (n=10)ACAT2~3-fold more abundant than ACAT1
Source: Adapted from Smith et al., Journal of Lipid Research, 2004.[14][15]
Table 2: ACAT2 Enzyme Activity in Human Liver Microsomes by Gender

This table shows the difference in hepatic ACAT2 enzyme activity between male and female normolipidemic, non-obese Chinese patients.

GenderNumber of Subjects (n)Mean ACAT2 Activity (pmol/min/mg protein)Key Finding
Female18~1571% lower activity than males (P < 0.01)
Male22~52-
Source: Adapted from Jiang et al., Lipids in Health and Disease, 2011.[1]

Experimental Protocols

Investigating the genetic regulation of this compound thiolase requires a suite of molecular biology techniques. Detailed protocols for three core methodologies are provided below.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a transcription factor of interest, such as Sp1, HNF1α, or C/EBPs on the ACAT gene promoters.[16][17]

Objective: To identify and map the in vivo binding sites of a specific transcription factor on the DNA.

Methodology:

  • Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between proteins and DNA that are in close proximity.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the factor, and by extension, the DNA fragment it is cross-linked to.

  • Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • High-Throughput Sequencing: Sequence the DNA library using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads, which correspond to the transcription factor's binding sites.

ChIP_Seq_Workflow Start Cells with Protein-DNA Complexes Crosslink 1. Cross-link (Formaldehyde) Start->Crosslink Shear 2. Shear Chromatin (Sonication) Crosslink->Shear IP 3. Immunoprecipitate (Specific Antibody) Shear->IP Capture 4. Capture Complexes (Magnetic Beads) IP->Capture Reverse 5. Reverse Cross-links & Purify DNA Capture->Reverse Library 6. Prepare Sequencing Library Reverse->Library Sequence 7. High-Throughput Sequencing Library->Sequence Analyze 8. Data Analysis (Peak Calling) Sequence->Analyze End Identified Binding Sites Analyze->End

Dual-Luciferase® Reporter Assay

This assay is used to quantify the transcriptional activity of a promoter region (e.g., the ACAT1 or ACAT2 promoter) and to assess the effect of transcription factors on this activity.

Objective: To measure the activity of a promoter and determine if a protein of interest can regulate it.

Methodology:

  • Plasmid Construction:

    • Reporter Plasmid: Clone the promoter region of the gene of interest (e.g., the 5'-flanking region of ACAT2) upstream of a firefly luciferase (Fluc) gene in an expression vector.

    • Control Plasmid: Use a second plasmid containing a Renilla luciferase (Rluc) gene driven by a constitutive promoter (e.g., CMV or SV40) as an internal control for transfection efficiency.

    • Effector Plasmid: If testing the effect of a transcription factor, use a third plasmid that expresses this factor (e.g., HNF1α).

  • Cell Culture and Transfection: Seed cells (e.g., HepG2 cells for liver-specific regulation) in a multi-well plate. Co-transfect the cells with the reporter, control, and (if applicable) effector plasmids using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Add Luciferase Assay Reagent II (containing the firefly luciferase substrate, luciferin). Measure the luminescence produced by the firefly luciferase.

    • Add Stop & Glo® Reagent. This quenches the firefly luciferase signal and provides the substrate (coelenterazine) for the Renilla luciferase. Measure the luminescence produced by the Renilla luciferase.

  • Data Analysis: Calculate the ratio of Firefly luminescence to Renilla luminescence for each sample. This normalization corrects for variations in cell number and transfection efficiency. Compare the normalized luciferase activity between different experimental conditions (e.g., with vs. without the transcription factor effector plasmid) to determine the effect on promoter activity.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a highly sensitive technique used to measure the abundance of specific mRNA transcripts, such as ACAT1 and ACAT2, in a biological sample.

Objective: To quantify the expression level of a target gene.

Methodology:

  • RNA Isolation: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). Ensure the RNA is of high quality and free from genomic DNA contamination (DNase treatment is recommended).

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or gene-specific primers). This creates a stable DNA copy of the RNA transcripts.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain:

    • cDNA template

    • Forward and reverse primers specific to the target gene (e.g., ACAT1)

    • A fluorescent detection chemistry (e.g., SYBR® Green dye or a TaqMan® probe)

    • qPCR master mix (containing DNA polymerase, dNTPs, MgCl2, and buffer)

  • Real-Time PCR Amplification: Perform the reaction in a real-time PCR instrument. The instrument cycles through denaturation, annealing, and extension temperatures to amplify the target sequence. After each cycle, it measures the fluorescence, which increases in proportion to the amount of amplified DNA.

  • Data Analysis:

    • The instrument software generates an amplification plot and calculates the quantification cycle (Cq), which is the cycle number at which the fluorescence signal crosses a defined threshold.

    • Normalize the Cq value of the target gene to the Cq value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCq.

    • Calculate the relative gene expression using the ΔΔCq method, comparing the ΔCq of the experimental sample to that of a control sample.

Conclusion and Future Directions

The genetic regulation of this compound thiolase is a complex and multifaceted process involving a sophisticated interplay of tissue-specific transcription factors, unique post-transcriptional events like trans-splicing, and epigenetic modifications. The distinct regulatory landscapes of ACAT1 and ACAT2 dictate their specialized roles in metabolism, from ubiquitous energy production and amino acid breakdown (ACAT1) to cholesterol handling in the liver and intestine (ACAT2). This intricate control makes them compelling targets for drug development. For instance, selective inhibition of ACAT2 is being explored as a strategy to reduce intestinal cholesterol absorption and mitigate atherosclerosis.[18] Future research should aim to further dissect the signaling pathways that modulate the activity of key transcription factors like HNF1α and C/EBPs, explore the full extent of post-transcriptional regulation, and investigate how the epigenetic landscape of the ACAT genes is altered in metabolic diseases. A deeper understanding of these regulatory networks will be paramount for developing novel and effective therapies targeting cholesterol metabolism and related disorders.

References

The Central Role of Acetoacetyl-CoA in Amino Acid Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-CoA is a pivotal metabolic intermediate situated at the crossroads of amino acid catabolism and ketone body synthesis. The degradation of several key amino acids converges on the production of this compound, highlighting its significance in cellular energy homeostasis, particularly under conditions of fasting or ketogenic diets. This technical guide provides a comprehensive overview of the function of this compound in the catabolism of ketogenic and mixed ketogenic/glucogenic amino acids. We delve into the detailed biochemical pathways for Leucine (B10760876), Lysine (B10760008), Phenylalanine, Tyrosine, Tryptophan, and Isoleucine, elucidating the enzymatic steps and metabolic intermediates. Quantitative data, including enzyme kinetic parameters, are systematically presented in tabular format for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key enzymes within these catabolic pathways and methods for the quantification of pathway intermediates, serving as a valuable resource for researchers in metabolism, drug discovery, and related fields.

Introduction

Amino acid catabolism is a fundamental cellular process for energy production and the synthesis of essential metabolic intermediates. Based on the metabolic fate of their carbon skeletons, amino acids are classified as glucogenic, ketogenic, or both. Ketogenic amino acids are those that are degraded to acetyl-CoA or this compound[1]. These molecules serve as precursors for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate), which are crucial energy sources for extrahepatic tissues, especially during periods of low glucose availability[1].

This compound is a central molecule in this process, directly formed from the breakdown of several amino acids. The amino acids that are exclusively ketogenic, meaning their carbon skeletons are degraded solely to this compound or acetyl-CoA, are leucine and lysine[2][3]. Phenylalanine, tyrosine, tryptophan, and isoleucine are both ketogenic and glucogenic, as their catabolism yields both this compound (or acetyl-CoA) and precursors for gluconeogenesis[1][4].

Understanding the intricate pathways of amino acid degradation to this compound is paramount for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic strategies. This guide provides an in-depth exploration of these catabolic routes, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic and experimental workflows.

Catabolic Pathways to this compound

The degradation of specific amino acids to this compound involves a series of enzymatic reactions, primarily occurring within the mitochondria. The following sections detail the catabolic pathways for each relevant amino acid.

Leucine Catabolism

Leucine, a branched-chain amino acid (BCAA), is strictly ketogenic, and its breakdown is a significant source of this compound[5]. The catabolic pathway begins with two steps common to all BCAAs: transamination and oxidative decarboxylation[6][7].

The pathway proceeds as follows:

  • Transamination: Leucine is converted to α-ketoisocaproate by branched-chain amino acid aminotransferase (BCAT)[6].

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the conversion of α-ketoisocaproate to isovaleryl-CoA[6][8].

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD)[9].

  • Carboxylation: 3-Methylcrotonyl-CoA carboxylase adds a carboxyl group to form 3-methylglutaconyl-CoA.

  • Hydration: 3-Methylglutaconyl-CoA hydratase converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[10].

  • Cleavage: Finally, HMG-CoA lyase cleaves HMG-CoA to yield This compound and acetyl-CoA.

Leucine_Catabolism Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl-CoA a_Ketoisocaproate->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MGH Acetoacetyl_CoA This compound HMG_CoA->Acetoacetyl_CoA HMGCL Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL

Figure 1: Catabolic Pathway of Leucine to this compound.
Lysine Catabolism

Lysine is another exclusively ketogenic amino acid, and its degradation pathway is complex, involving the saccharopine pathway in the mitochondria[11][12].

The key steps leading to this compound are:

  • Saccharopine Formation: Lysine and α-ketoglutarate are condensed to form saccharopine by lysine-ketoglutarate reductase[11].

  • Saccharopine Cleavage: Saccharopine dehydrogenase cleaves saccharopine to yield α-aminoadipate-semialdehyde and glutamate[11][12].

  • Oxidation: α-Aminoadipate-semialdehyde is oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase.

  • Transamination: α-Aminoadipate is transaminated by aminoadipate aminotransferase to α-ketoadipate[13].

  • Oxidative Decarboxylation: α-Ketoadipate is converted to glutaryl-CoA.

  • Dehydrogenation and Decarboxylation: Glutaryl-CoA is converted to crotonyl-CoA.

  • Hydration: Crotonyl-CoA is hydrated to 3-hydroxybutyryl-CoA.

  • Dehydrogenation: 3-Hydroxybutyryl-CoA is oxidized to This compound by 3-hydroxyacyl-CoA dehydrogenase[11].

Lysine_Catabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine LKR a_Aminoadipate_Semialdehyde α-Aminoadipate-semialdehyde Saccharopine->a_Aminoadipate_Semialdehyde SDH a_Aminoadipate α-Aminoadipate a_Aminoadipate_Semialdehyde->a_Aminoadipate AASDH a_Ketoadipate α-Ketoadipate a_Aminoadipate->a_Ketoadipate AADAT Glutaryl_CoA Glutaryl-CoA a_Ketoadipate->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Acetoacetyl_CoA This compound Hydroxybutyryl_CoA->Acetoacetyl_CoA HADH

Figure 2: Catabolic Pathway of Lysine to this compound.
Phenylalanine and Tyrosine Catabolism

Phenylalanine is an essential amino acid that is first hydroxylated to tyrosine. Tyrosine is then catabolized through a pathway that yields both fumarate (B1241708) (glucogenic) and acetoacetate , which can be converted to this compound[14][15][16][17].

The pathway is as follows:

  • Hydroxylation: Phenylalanine is converted to tyrosine by phenylalanine hydroxylase[18].

  • Transamination: Tyrosine is transaminated to p-hydroxyphenylpyruvate by tyrosine aminotransferase[18].

  • Dioxygenation: p-Hydroxyphenylpyruvate is converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate dioxygenase.

  • Ring Cleavage: Homogentisate 1,2-dioxygenase cleaves the aromatic ring of homogentisate to form maleylacetoacetate[5][12][13][19].

  • Isomerization: Maleylacetoacetate isomerase converts maleylacetoacetate to fumarylacetoacetate[20][21].

  • Hydrolysis: Fumarylacetoacetase hydrolyzes fumarylacetoacetate to fumarate and acetoacetate [16][22][23]. Acetoacetate can then be activated to this compound.

Phe_Tyr_Catabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate TAT Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH Acetoacetyl_CoA This compound Acetoacetate->Acetoacetyl_CoA

Figure 3: Catabolism of Phenylalanine and Tyrosine.
Tryptophan Catabolism

Tryptophan has a complex catabolic pathway that can lead to both glucogenic and ketogenic precursors. A significant portion of tryptophan is degraded via the kynurenine (B1673888) pathway, which ultimately yields This compound [1][24].

Key steps in the kynurenine pathway leading to this compound include:

  • Ring Opening: Tryptophan is converted to N-formylkynurenine by tryptophan 2,3-dioxygenase or indoleamine 2,3-dioxygenase.

  • Formyl Group Removal: N-formylkynurenine is converted to kynurenine.

  • Hydroxylation: Kynurenine is hydroxylated to 3-hydroxykynurenine by kynurenine 3-monooxygenase[25][26].

  • Cleavage: Kynureninase cleaves 3-hydroxykynurenine to 3-hydroxyanthranilate and alanine[14][22][27][28].

  • Ring Opening: 3-Hydroxyanthranilate 3,4-dioxygenase opens the aromatic ring to form 2-amino-3-carboxymuconate semialdehyde[29][30][31][32][33][34][35].

  • Further Degradation: Through a series of subsequent reactions, this intermediate is converted to α-ketoadipate, which then enters the lysine degradation pathway to eventually form This compound .

Tryptophan_Catabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO/IDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Hydroxyanthranilate 3-Hydroxyanthranilate Hydroxykynurenine->Hydroxyanthranilate KYNU a_Ketoadipate α-Ketoadipate Hydroxyanthranilate->a_Ketoadipate HAAO, etc. Acetoacetyl_CoA This compound a_Ketoadipate->Acetoacetyl_CoA via Lysine pathway

Figure 4: Tryptophan Catabolism to this compound.
Isoleucine Catabolism

Isoleucine is a BCAA that is both glucogenic and ketogenic. Its catabolism yields both acetyl-CoA and propionyl-CoA (which is converted to the glucogenic intermediate succinyl-CoA)[7][36][37]. The final thiolytic cleavage step produces acetyl-CoA, which can be converted to This compound .

The pathway is as follows:

  • Transamination: Isoleucine is converted to α-keto-β-methylvalerate by BCAT.

  • Oxidative Decarboxylation: The BCKDH complex converts α-keto-β-methylvalerate to α-methylbutyryl-CoA.

  • Dehydrogenation: α-Methylbutyryl-CoA is oxidized to tiglyl-CoA.

  • Hydration: Tiglyl-CoA is hydrated to α-methyl-β-hydroxybutyryl-CoA.

  • Dehydrogenation: α-Methyl-β-hydroxybutyryl-CoA is oxidized to α-methylthis compound.

  • Thiolytic Cleavage: α-Methylthis compound is cleaved by β-ketothiolase to yield acetyl-CoA and propionyl-CoA[36][37]. The acetyl-CoA can then be used to form This compound .

Isoleucine_Catabolism Isoleucine Isoleucine a_Keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate BCAT a_Methylbutyryl_CoA α-Methylbutyryl-CoA a_Keto_b_methylvalerate->a_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA a_Methylbutyryl_CoA->Tiglyl_CoA a_Methyl_b_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->a_Methyl_b_hydroxybutyryl_CoA a_Methylacetoacetyl_CoA α-Methylthis compound a_Methyl_b_hydroxybutyryl_CoA->a_Methylacetoacetyl_CoA Acetyl_CoA Acetyl-CoA a_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA a_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Acetoacetyl_CoA This compound Acetyl_CoA->Acetoacetyl_CoA Thiolase

Figure 5: Catabolic Pathway of Isoleucine.

Quantitative Data on Key Enzymes

The efficiency of these catabolic pathways is determined by the kinetic properties of the involved enzymes. This section summarizes the available kinetic data (Km and Vmax/kcat) for key human enzymes in the degradation of amino acids to this compound.

Amino AcidEnzymeSubstrateKm (µM)Vmax or kcatReference(s)
Leucine Branched-Chain Amino Acid Aminotransferase (BCAT)Leucine1,770 - 2,8502.58 - 4.28 µmol/min/mg[6]
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA1.0 - 224.3 x 106 M-1s-1 (kcat/Km) / 51 pmol/min/mg[1][29][37]
3-Methylglutaconyl-CoA Hydratase(E)-3-Methylglutaconyl-CoA8.35.1 s-1 (kcat)[24]
Lysine Saccharopine DehydrogenaseSaccharopine--[2][10][38][39]
Aminoadipate Aminotransferase (AADAT/KATII)α-Aminoadipate~20,000-[8]
3-Hydroxyacyl-CoA Dehydrogenase (HADH)This compound--[17][24][30][32][40]
Phenylalanine/Tyrosine Phenylalanine Hydroxylase (PAH)Phenylalanine~130-[36]
Tyrosine Aminotransferase (TAT)Tyrosine--
Homogentisate 1,2-Dioxygenase (HGD)Homogentisate28.616 s-1 (kcat)[5][12][19][25]
Fumarylacetoacetase (FAH)Fumarylacetoacetate--[16][21][22][23][33][41]
Tryptophan Kynurenine 3-Monooxygenase (KMO)L-Kynurenine--[7][16][25][26][37]
Kynureninase (KYNU)3-Hydroxy-DL-kynurenine28.31.75 µmol/min/mg[14][22][27][28][42]
3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO)3-Hydroxyanthranilate--[29][30][31][32][33][34][35]
Isoleucine Acetyl-CoA Acetyltransferase 1 (ACAT1)This compound4 - 88 - 21 s-1 (kcat)[1][18][20][43][44]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes involved in the catabolism of amino acids to this compound.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

This protocol is based on the spectrophotometric measurement of the formation of α-ketoisocaproate from leucine.

  • Principle: The transamination of leucine with α-ketoglutarate produces glutamate (B1630785) and α-ketoisocaproate. The rate of α-ketoisocaproate formation can be monitored by a coupled enzymatic reaction.

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.8

    • 200 mM L-Leucine

    • 20 mM α-Ketoglutarate

    • 10 mM Pyridoxal 5'-phosphate (PLP)

    • Enzyme source (cell lysate or purified enzyme)

  • Procedure:

    • Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of L-leucine solution, and 50 µL of PLP solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme source.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Quantify the produced α-ketoisocaproate using a specific assay, for example, by derivatization followed by HPLC analysis.

  • Calculation: Enzyme activity is expressed as nmol of α-ketoisocaproate formed per minute per mg of protein.

BCAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, Leucine, PLP) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_Enzyme Add Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (HCl) Incubate->Stop_Reaction Quantify Quantify α-Ketoisocaproate (e.g., HPLC) Stop_Reaction->Quantify Calculate Calculate Activity Quantify->Calculate

Figure 6: Workflow for BCAT Activity Assay.
Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay

This protocol describes a spectrophotometric assay based on the reduction of an artificial electron acceptor.

  • Principle: IVD catalyzes the oxidation of isovaleryl-CoA, and the electrons are transferred to an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), leading to a decrease in its absorbance at 600 nm.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 1 mM FAD

    • 100 µM DCIP

    • 1 mM Phenazine methosulfate (PMS)

    • 10 mM Isovaleryl-CoA

    • Enzyme source (mitochondrial extract or purified enzyme)

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing 800 µL of potassium phosphate buffer, 50 µL of FAD, 50 µL of DCIP, and 50 µL of PMS.

    • Add the enzyme source to the cuvette and mix.

    • Monitor the baseline absorbance at 600 nm.

    • Initiate the reaction by adding 50 µL of isovaleryl-CoA.

    • Record the decrease in absorbance at 600 nm for 5 minutes.

  • Calculation: The enzyme activity is calculated using the molar extinction coefficient of DCIP (21 mM-1cm-1 at 600 nm) and is expressed as µmol of DCIP reduced per minute per mg of protein.

Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol is based on the quantification of tyrosine produced from phenylalanine using HPLC with fluorescence detection.

  • Principle: PAH hydroxylates phenylalanine to tyrosine in the presence of the cofactor tetrahydrobiopterin (B1682763) (BH4). The amount of tyrosine produced is quantified by HPLC.

  • Reagents:

    • 100 mM HEPES buffer, pH 7.0

    • 1 mM L-Phenylalanine

    • 200 µM 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

    • 1000 U/mL Catalase

    • 1 mM Dithiothreitol (DTT)

    • Enzyme source (liver extract or purified enzyme)

    • Perchloric acid (PCA) for stopping the reaction

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, L-phenylalanine, catalase, and DTT.

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Add the enzyme source and BH4 to initiate the reaction.

    • Incubate at 25°C for 20 minutes.

    • Stop the reaction by adding an equal volume of ice-cold 1.2 M PCA.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for tyrosine concentration using reverse-phase HPLC with fluorescence detection (excitation at 274 nm, emission at 304 nm).

  • Calculation: Enzyme activity is expressed as nmol of tyrosine produced per minute per mg of protein.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of multiple kynurenine pathway metabolites in plasma or serum.

  • Principle: Stable isotope-labeled internal standards are added to the sample, followed by protein precipitation. The supernatant is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.

  • Sample Preparation:

    • To 50 µL of plasma or serum, add 10 µL of an internal standard mixture containing deuterated analogs of the target metabolites.

    • Precipitate proteins by adding 200 µL of ice-cold methanol.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B to separate the analytes.

    • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

    • Detection: MRM of specific precursor-product ion transitions for each analyte and internal standard.

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Add_IS Add Internal Standards Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Figure 7: General Workflow for LC-MS/MS Quantification.

Conclusion

This compound stands as a critical nexus in amino acid metabolism, channeling the carbon skeletons of several key amino acids into the ketogenic pathway. The detailed elucidation of these catabolic routes, from the initial transamination or hydroxylation reactions to the final cleavage events, is essential for a comprehensive understanding of cellular energy regulation and the molecular basis of related metabolic disorders. This technical guide has provided a detailed overview of the catabolic pathways of leucine, lysine, phenylalanine, tyrosine, tryptophan, and isoleucine that converge on this compound production. The compilation of quantitative enzyme kinetic data and detailed experimental protocols offers a practical resource for researchers aiming to investigate these pathways further. The continued exploration of the regulation and dysregulation of these metabolic routes will undoubtedly pave the way for novel diagnostic and therapeutic interventions for a range of human diseases.

References

An In-depth Technical Guide to Acetoacetyl-CoA: Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-coenzyme A (acetoacetyl-CoA) is a pivotal intermediate at the crossroads of major metabolic pathways, most notably fatty acid metabolism, ketogenesis, and cholesterol biosynthesis.[1] This β-ketoacyl-CoA molecule, formed by the condensation of two acetyl-CoA units, serves as a critical building block for a diverse array of biomolecules essential for cellular function and energy homeostasis.[1] Its strategic position makes the enzymes that produce and consume it key regulatory points and potential targets for therapeutic intervention in various metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. It includes detailed experimental protocols for its synthesis and quantification, along with a summary of key enzymatic kinetic data. Furthermore, this document illustrates its central role in metabolic pathways through detailed diagrams, offering a valuable resource for researchers in metabolism, drug discovery, and related biomedical fields.

Chemical Structure and Physicochemical Properties

This compound is a thioester composed of an acetoacetate (B1235776) group linked to coenzyme A. The molecule's structure is characterized by a β-keto group, which is central to its chemical reactivity, particularly in Claisen condensation reactions.

Structure

The chemical formula for this compound is C₂₅H₄₀N₇O₁₈P₃S. It comprises three main components:

  • Acetoacetyl group: A four-carbon unit with a ketone group on the beta-carbon (C3).

  • Thioester bond: A high-energy bond linking the acetoacetyl group to the sulfur atom of coenzyme A.

  • Coenzyme A: A complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its stability, reactivity, and behavior in experimental settings.

PropertyValueSource
Molecular Formula C₂₅H₄₀N₇O₁₈P₃S[2]
Molar Mass 851.61 g·mol⁻¹[2]
Predicted pKa (Strongest Acidic) 0.83[3]
Predicted pKa (Strongest Basic) 4.95[3]
Predicted Water Solubility 3.83 mg/mL[3]
Predicted logP -0.37[3]

Note: Predicted values are computationally derived and may differ from experimental values.

Biological Significance and Metabolic Pathways

This compound is a central hub in cellular metabolism, linking the catabolism of fatty acids with the synthesis of ketone bodies and cholesterol.

Formation of this compound

The primary route for the de novo synthesis of this compound is the condensation of two acetyl-CoA molecules. This reaction is catalyzed by the enzyme This compound thiolase (also known as thiolase II or acetyl-CoA C-acetyltransferase, ACAT).[1][4] While the reaction is reversible, in biosynthetic pathways, the equilibrium favors the formation of this compound.[4]

An alternative synthesis route involves the enzyme This compound synthase (AACS) , which catalyzes the activation of acetoacetate (a ketone body) by ligating it to coenzyme A in an ATP-dependent manner.[2][5] This pathway is particularly important for utilizing ketone bodies as a source for lipid synthesis in various tissues.[2]

Ketogenesis and Ketolysis

In the liver mitochondria, during periods of fasting, starvation, or a low-carbohydrate diet, this compound is a key intermediate in ketogenesis . Two molecules of acetyl-CoA are condensed by thiolase to form this compound.[2] Subsequently, HMG-CoA synthase condenses another molecule of acetyl-CoA with this compound to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[6] HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. Acetoacetate is one of the three primary ketone bodies.

Conversely, in extrahepatic tissues, ketolysis allows for the use of ketone bodies as an energy source. Acetoacetate is activated to this compound by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). Thiolase then cleaves this compound into two molecules of acetyl-CoA, which can enter the citric acid cycle for energy production.

Cholesterol Biosynthesis

In the cytosol, this compound is the precursor for the mevalonate (B85504) pathway , which is the initial stage of cholesterol and other isoprenoid biosynthesis.[2] Similar to ketogenesis, two acetyl-CoA molecules form this compound, which then condenses with a third acetyl-CoA to form HMG-CoA, a reaction catalyzed by the cytosolic isoform of HMG-CoA synthase.[6] HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Key Enzymes Interacting with this compound

The metabolism of this compound is governed by a set of key enzymes whose kinetic properties and regulation are critical for maintaining metabolic homeostasis.

EnzymePathway(s)SubstratesProductsCellular LocationKm for this compound
This compound Thiolase (ACAT/T2) Ketogenesis, Ketolysis, Cholesterol Biosynthesis2x Acetyl-CoA (synthesis); this compound + CoA (lysis)This compound + CoA (synthesis); 2x Acetyl-CoA (lysis)Cytosol & MitochondriaVaries by isozyme and conditions
HMG-CoA Synthase (HMGCS) Ketogenesis, Cholesterol BiosynthesisThis compound, Acetyl-CoA, H₂OHMG-CoA, CoACytosol & MitochondriaVaries by isozyme
This compound Synthetase (AACS) Lipid SynthesisAcetoacetate, ATP, CoAThis compound, AMP, PPiCytosol8 µM (rat liver)[5]
Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) KetolysisAcetoacetate, Succinyl-CoAThis compound, SuccinateMitochondriaNot applicable (produces AcAc-CoA)

Signaling Pathways and Logical Relationships

While this compound itself is not a classical signaling molecule, its concentration is intrinsically linked to the pool of acetyl-CoA, a key metabolic sensor that influences cellular signaling, particularly through post-translational modifications.[7] High levels of nucleocytosolic acetyl-CoA, which can be derived from this compound, are associated with a "fed" or growth state and serve as the substrate for histone acetyltransferases (HATs).[7] Histone acetylation leads to a more open chromatin structure, facilitating gene transcription.[8] This links the metabolic state of the cell, reflected by acetyl-CoA and this compound levels, directly to the regulation of gene expression.

Acetyl_CoA_Signaling cluster_Metabolism Metabolic Inputs cluster_Pools Metabolic Pools cluster_Signaling Signaling & Gene Regulation Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA Amino_Acids Amino_Acids Amino_Acids->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA HATs Histone Acetyltransferases Acetyl_CoA->HATs Histone_Acetylation Histone_Acetylation HATs->Histone_Acetylation Activates Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Promotes

Caption: Acetyl-CoA as a link between metabolism and gene expression.

The central metabolic pathways involving this compound can be visualized as a logical workflow.

Metabolic_Pathways 2_Acetyl_CoA 2x Acetyl-CoA Thiolase Thiolase 2_Acetyl_CoA->Thiolase Acetoacetyl_CoA Acetoacetyl_CoA HMG_CoA_Synthase HMG-CoA Synthase Acetoacetyl_CoA->HMG_CoA_Synthase HMG_CoA HMG-CoA Ketone_Bodies Ketone_Bodies HMG_CoA->Ketone_Bodies (Mitochondria) Cholesterol Cholesterol HMG_CoA->Cholesterol (Cytosol) Thiolase->Acetoacetyl_CoA HMG_CoA_Synthase->HMG_CoA

Caption: Core metabolic pathways involving this compound.

Experimental Protocols

Accurate synthesis and quantification of this compound are essential for studying its metabolic roles.

Enzymatic Synthesis of this compound using Thiolase

This protocol describes the in vitro synthesis of this compound from acetyl-CoA using purified biosynthetic thiolase.

Materials:

  • Purified biosynthetic thiolase (EC 2.3.1.9)

  • Acetyl-CoA lithium salt

  • 1 M Tris-HCl buffer, pH 8.0

  • 1 M MgCl₂

  • 100 mM Dithiothreitol (DTT)

  • Reaction tubes

  • Incubator or water bath

  • 10% Perchloric acid (PCA) for quenching

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 10 µL of 1 M Tris-HCl, pH 8.0

    • 1 µL of 1 M MgCl₂

    • 1 µL of 100 mM DTT

    • 10 µL of 10 mM Acetyl-CoA (for a final concentration of 1 mM)

    • Purified thiolase (concentration to be optimized)

    • Nuclease-free water to a final volume of 100 µL

  • Pre-incubation: Pre-incubate the reaction mixture (without the enzyme) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the thiolase enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Reaction Quenching: Stop the reaction by adding an equal volume of 10% PCA.

  • Protein Precipitation: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for this compound concentration using HPLC.

Quantification of this compound in Mammalian Cells by HPLC-UV

This protocol provides a method for the extraction and quantification of this compound from mammalian cell cultures.[9]

Materials:

  • This compound sodium salt (for standards)

  • 0.6 M Perchloric acid (PCA), ice-cold

  • 3 M Potassium carbonate (K₂CO₃)

  • Phosphate (B84403) buffered saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 0.22 µm syringe filters

Procedure:

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 0.6 M PCA to the dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.[9]

  • Neutralization:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

    • Neutralize the extract by adding 3 M K₂CO₃ dropwise while vortexing until the pH reaches 6.0-7.0.

    • Incubate on ice for 10 minutes to precipitate potassium perchlorate.[9]

  • Final Preparation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Store samples at 4°C for analysis within 24 hours or at -80°C for long-term storage.[9]

  • HPLC Analysis:

    • Mobile Phase A: 100 mM sodium phosphate buffer, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient starts with a low percentage of B, increases linearly to elute the compound, and then returns to the initial conditions for re-equilibration.

    • Detection: Monitor UV absorbance at 260 nm (for the adenine (B156593) moiety) or 303 nm (for the acetoacetyl enolate form).[9]

    • Quantification: Generate a standard curve using known concentrations of this compound and determine the concentration in samples by interpolation.

HPLC_Workflow Cell_Culture Mammalian Cell Culture Lysis Cell Lysis (0.6M PCA) Cell_Culture->Lysis Centrifugation1 Centrifugation 14,000 x g Lysis->Centrifugation1 Neutralization Neutralization (3M K2CO3) Centrifugation2 Centrifugation 14,000 x g Neutralization->Centrifugation2 Centrifugation1->Neutralization Filtration 0.22 µm Filtration Centrifugation2->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

This compound stands as a cornerstone of intermediary metabolism, fundamentally linking the metabolic fates of carbohydrates, fats, and amino acids. Its synthesis and utilization are tightly regulated, reflecting the energetic and biosynthetic needs of the cell. A thorough understanding of its chemical properties, the kinetics of its associated enzymes, and its role in metabolic pathways is indispensable for researchers in the life sciences. The protocols and data presented in this guide offer a robust framework for the scientific community to further investigate the intricate roles of this compound in health and disease, and to explore the therapeutic potential of targeting its metabolic network.

References

A Historical Perspective on the Metabolic Roles of Acetoacetyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-CoA stands as a critical metabolic intermediate at the crossroads of lipid and carbohydrate metabolism. Its discovery and the elucidation of its multifaceted roles were pivotal achievements in biochemistry, fundamentally shaping our understanding of cellular energy homeostasis, ketogenesis, and cholesterol biosynthesis. This technical guide provides a comprehensive historical perspective on the discovery of this compound's metabolic functions, detailing the key experiments, methodologies, and quantitative data that underpinned this scientific progress.

The journey to understanding this compound is inseparable from the quest to identify "active acetate," the two-carbon acetyl group carrier central to numerous metabolic processes. In the mid-20th century, the work of pioneers like Feodor Lynen, who was awarded the Nobel Prize in Physiology or Medicine in 1964 for his research on cholesterol and fatty acid metabolism, was instrumental.[1][2] Lynen's identification of acetyl-Coenzyme A (acetyl-CoA) in 1951 laid the groundwork for understanding how this "activated acetic acid" participates in various biochemical reactions.[3]

This guide will delve into the historical experiments that first demonstrated the formation of this compound from the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme thiolase. It will then explore the subsequent discoveries of this compound's roles as a precursor for both the synthesis of ketone bodies in the liver mitochondria and as a building block for cholesterol in the cytosol.

The Crossroads of Metabolism: this compound's Central Roles

This compound is a key player in two major metabolic pathways: ketogenesis and cholesterol biosynthesis. The subcellular compartmentalization of these pathways is crucial for their regulation and dictates the metabolic fate of this compound.

Ketogenesis: An Alternative Fuel Source

During periods of fasting, prolonged exercise, or low carbohydrate intake, the liver ramps up the production of ketone bodies—acetoacetate (B1235776), β-hydroxybutyrate, and acetone—to serve as an alternative energy source for extrahepatic tissues, particularly the brain.[3][4] The initial step in this mitochondrial process is the condensation of two acetyl-CoA molecules to form this compound, catalyzed by β-ketothiolase (thiolase II).[3][5] this compound then reacts with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction mediated by mitochondrial HMG-CoA synthase.[6][7] Subsequently, HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA.[3] Acetoacetate can then be reduced to β-hydroxybutyrate or spontaneously decarboxylate to acetone.

Ketogenesis_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa This compound acetyl_coa1->acetoacetyl_coa Thiolase II hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa + Acetyl-CoA HMG-CoA Synthase acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA Lyase - Acetyl-CoA beta_hydroxybutyrate β-Hydroxybutyrate acetoacetate->beta_hydroxybutyrate β-Hydroxybutyrate Dehydrogenase acetone Acetone acetoacetate->acetone Spontaneous Decarboxylation

Figure 1: The Ketogenesis Pathway in Liver Mitochondria.
Cholesterol Biosynthesis: A Fundamental Building Block

In the cytosol, this compound serves as a precursor for the synthesis of cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids.[8][9] The initial steps of cholesterol synthesis mirror those of ketogenesis, with the formation of HMG-CoA from this compound and acetyl-CoA, catalyzed by a cytosolic isoform of HMG-CoA synthase.[6][8] However, in this pathway, HMG-CoA is then reduced to mevalonate (B85504) by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][10]

Cholesterol_Biosynthesis_Initiation acetyl_coa_c 2x Acetyl-CoA (cytosol) acetoacetyl_coa_c This compound acetyl_coa_c->acetoacetyl_coa_c Thiolase hmg_coa_c HMG-CoA acetoacetyl_coa_c->hmg_coa_c + Acetyl-CoA HMG-CoA Synthase (cytosolic) mevalonate Mevalonate hmg_coa_c->mevalonate HMG-CoA Reductase cholesterol Cholesterol mevalonate->cholesterol Multiple Steps

Figure 2: Initial Steps of Cholesterol Biosynthesis in the Cytosol.

Quantitative Data from Historical Experiments

The following tables summarize quantitative data from seminal studies that were crucial in elucidating the metabolic roles of this compound. These values, obtained using the methods of the time, provided the first quantitative insights into these pathways.

EnzymeSourceSubstrate(s)K_m Value (approx.)Reference(s)
β-Ketothiolase (Thiolase II)Ox liver mitochondriaThis compound5 x 10⁻⁵ MLynen (1953)
HMG-CoA Synthase (mitochondrial)Ox liver mitochondriaAcetyl-CoA2.0 x 10⁻⁴ MRudman & Meister (1953)
This compound3.3 x 10⁻⁵ M
HMG-CoA ReductaseYeastHMG-CoA4 x 10⁻⁵ MBucher et al. (1960)[1]

Table 1: Historical Enzyme Kinetic Data.

TissueConditionThis compound (nmol/g wet weight)Acetoacetate (μmol/g wet weight)β-Hydroxybutyrate (μmol/g wet weight)Reference(s)
Rat LiverFed~5-15~0.05-0.1~0.1-0.2Williamson et al. (1960s)
Rat Liver48h Starved~20-50~1.5-2.5~3.0-5.0Williamson et al. (1960s)

Table 2: Approximate Metabolite Concentrations in Rat Liver from Early Studies.

Experimental Protocols from the Historical Literature

The following sections provide detailed methodologies for key experiments cited in the discovery of this compound's metabolic roles, reconstructed from original publications of the era.

Experimental_Workflow cluster_tissue Tissue Preparation cluster_assay Enzyme Assay cluster_analysis Analysis tissue 1. Obtain Fresh Liver Tissue homogenize 2. Homogenize in Sucrose (B13894) Buffer tissue->homogenize centrifuge1 3. Low-Speed Centrifugation (remove nuclei, debris) homogenize->centrifuge1 centrifuge2 4. High-Speed Centrifugation (pellet mitochondria) centrifuge1->centrifuge2 add_enzyme 6. Add Mitochondrial Suspension centrifuge2->add_enzyme prepare_rxn 5. Prepare Reaction Mixture (buffer, substrates) prepare_rxn->add_enzyme incubate 7. Incubate at 37°C add_enzyme->incubate measure 8. Spectrophotometric Measurement (e.g., change in NADH absorbance) incubate->measure separate 9. Separate Products (Paper Chromatography) incubate->separate quantify 10. Quantify Products (e.g., colorimetric reaction, radioactivity) separate->quantify

Figure 3: General Experimental Workflow for Studying Mitochondrial Metabolism in the Mid-20th Century.
Preparation of Liver Homogenates and Mitochondrial Fractions (circa 1950s)

Objective: To isolate functionally active mitochondria from liver tissue for in vitro metabolic studies.

Methodology:

  • Tissue Collection: Freshly excised liver from a fasted rat was immediately placed in ice-cold 0.25 M sucrose solution.

  • Homogenization: The liver was minced and then homogenized in a Potter-Elvehjem homogenizer with a Teflon pestle in 9 volumes of ice-cold 0.25 M sucrose containing 0.001 M EDTA.

  • Differential Centrifugation:

    • The homogenate was centrifuged at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • The resulting supernatant was carefully decanted and centrifuged at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

    • The mitochondrial pellet was washed by resuspension in fresh ice-cold sucrose solution and recentrifuged.

  • Final Preparation: The final mitochondrial pellet was resuspended in a small volume of the sucrose solution to achieve a desired protein concentration, typically determined by the biuret (B89757) method.

Spectrophotometric Assay for β-Ketothiolase (Thiolase) Activity (Lynen, 1953)

Objective: To measure the rate of this compound cleavage by thiolase.

Principle: The cleavage of this compound in the presence of CoA produces two molecules of acetyl-CoA. The disappearance of this compound is monitored by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of this compound in the presence of Mg²⁺.

Methodology:

  • Reaction Mixture: A quartz cuvette with a 1 cm light path was prepared containing:

    • Tris buffer (0.1 M, pH 8.1)

    • MgCl₂ (20 mM)

    • Coenzyme A (0.1 mM)

    • This compound (0.05 mM)

  • Enzyme Addition: The reaction was initiated by the addition of a small volume of the purified thiolase enzyme preparation or mitochondrial extract.

  • Measurement: The decrease in absorbance at 303 nm was recorded over time at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Calculation: The enzyme activity was calculated from the initial linear rate of absorbance change, using the molar extinction coefficient of the Mg²⁺-acetoacetyl-CoA complex.

Assay for HMG-CoA Synthase Activity (Rudman and Meister, 1953)

Objective: To demonstrate the enzymatic synthesis of HMG-CoA from acetyl-CoA and this compound.

Principle: The product, HMG-CoA, is cleaved by a separate enzyme, HMG-CoA lyase, to yield acetoacetate and acetyl-CoA. The acetoacetate produced is then quantified colorimetrically.

Methodology:

  • Incubation: A reaction mixture was prepared containing:

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetyl-CoA

    • This compound

    • A partially purified enzyme fraction from liver mitochondria containing HMG-CoA synthase and HMG-CoA lyase.

  • Reaction: The mixture was incubated at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Deproteinization: The reaction was stopped by the addition of trichloroacetic acid, and the precipitated protein was removed by centrifugation.

  • Quantification of Acetoacetate: The acetoacetate in the supernatant was measured colorimetrically. A common method involved the reaction of acetoacetate with salicylaldehyde (B1680747) in the presence of a strong base to form a colored product, which was then quantified spectrophotometrically.

Paper Chromatography for the Separation of CoA Esters and Organic Acids (circa 1950s)

Objective: To separate and identify intermediates and products of metabolic reactions.

Methodology:

  • Sample Application: An extract from a terminated enzymatic reaction was concentrated and spotted onto a starting line on a sheet of Whatman No. 1 filter paper.

  • Solvent System: The paper was placed in a sealed chromatography tank containing a solvent system. A common system for separating CoA esters was a mixture of n-butanol, acetic acid, and water.

  • Development: The solvent was allowed to ascend or descend the paper for several hours, separating the compounds based on their differential partitioning between the stationary paper phase and the mobile solvent phase.

  • Visualization:

    • UV Light: CoA esters could be visualized under UV light as they absorb at around 260 nm due to the adenine (B156593) moiety of CoA.

    • Chemical Staining: Organic acids could be visualized by spraying the chromatogram with an acid-base indicator solution (e.g., bromocresol green), which would change color in the acidic regions where the acids were located.

    • Radioactivity: If radiolabeled substrates were used (e.g., ¹⁴C-acetyl-CoA), the separated radioactive spots could be detected by autoradiography.

  • Identification: The separated compounds were identified by comparing their migration distance (Rf value) to that of known standards run on the same chromatogram.

Conclusion

The discovery of this compound and the subsequent elucidation of its roles in ketogenesis and cholesterol biosynthesis represent a cornerstone of modern biochemistry. The pioneering work of Feodor Lynen and his contemporaries, utilizing the then state-of-the-art techniques of enzyme assays, spectrophotometry, and chromatography, provided the fundamental framework for our current understanding of these critical metabolic pathways. The quantitative data and experimental protocols from this era not only highlight the ingenuity of these early biochemists but also serve as a valuable reference for researchers today. A thorough understanding of this historical context is essential for professionals in metabolic research and drug development, as the enzymes and pathways involving this compound continue to be important targets for therapeutic intervention in diseases such as metabolic syndrome, cardiovascular disease, and cancer.

References

Acetoacetyl-CoA at the Crossroads of the Citric Acid Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-CoA, a four-carbon β-keto thioester, occupies a pivotal position in cellular metabolism, acting as a critical link between fatty acid oxidation, ketogenesis, cholesterol biosynthesis, and the citric acid (TCA) cycle. This technical guide provides a comprehensive examination of the synthesis, utilization, and regulation of this compound, with a particular focus on its intricate relationship with the TCA cycle. We present a detailed overview of the enzymatic reactions governing this compound metabolism, supported by a compilation of quantitative kinetic data. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound and related metabolites, as well as for the characterization of key enzymes. Advanced techniques such as metabolic flux analysis are also discussed. Visualizations of the core metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the central role of this compound in cellular energy homeostasis and its implications for various pathological states, including metabolic disorders and cancer. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the multifaceted roles of this compound in health and disease.

Introduction

The citric acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. The flux through the TCA cycle is tightly regulated and intimately linked to the availability of substrates and the energy status of the cell. This compound, while not a direct intermediate of the TCA cycle, is a key metabolite that is closely intertwined with the cycle's activity. It is formed from the condensation of two acetyl-CoA molecules, a reaction that is particularly prominent under conditions of high rates of fatty acid β-oxidation, such as during fasting or in ketogenic states.[1] The fate of this compound is multifaceted; it can be a substrate for the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a precursor for both ketone bodies and cholesterol, or it can be cleaved to regenerate acetyl-CoA, which can then enter the TCA cycle.[2] This dynamic interplay between this compound metabolism and the TCA cycle is crucial for maintaining metabolic flexibility and providing energy to various tissues, especially when glucose is scarce.

This guide will delve into the core biochemical pathways involving this compound, its regulation, and its connection to the TCA cycle. We will provide a detailed summary of the available quantitative data on enzyme kinetics and metabolite concentrations, present robust experimental protocols for studying this compound metabolism, and offer visualizations to clarify complex metabolic and experimental workflows.

Metabolic Pathways Involving this compound and the Citric Acid Cycle

The metabolism of this compound is compartmentalized between the mitochondria and the cytosol, with each location feeding into distinct but interconnected metabolic pathways.

Mitochondrial this compound Metabolism: Ketogenesis and Ketolysis

In the liver mitochondria, under conditions of high fatty acid oxidation, the production of acetyl-CoA can exceed the oxidative capacity of the TCA cycle. This surplus acetyl-CoA is shunted towards ketogenesis.

  • Synthesis of this compound: Two molecules of acetyl-CoA are condensed to form this compound, a reaction catalyzed by This compound thiolase (also known as thiolase II or ACAT1).[3]

  • Formation of HMG-CoA and Ketone Bodies: this compound then condenses with another molecule of acetyl-CoA to form HMG-CoA, catalyzed by HMG-CoA synthase .[2] HMG-CoA is subsequently cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA. Acetoacetate can be reduced to D-β-hydroxybutyrate or spontaneously decarboxylate to acetone. Acetoacetate and D-β-hydroxybutyrate are the two primary ketone bodies.

  • Ketolysis: Fueling the TCA Cycle in Extrahepatic Tissues: Ketone bodies are transported from the liver to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they serve as a crucial energy source. In the mitochondria of these tissues, D-β-hydroxybutyrate is oxidized back to acetoacetate. Acetoacetate is then activated to this compound by succinyl-CoA:3-oxoacid CoA transferase (SCOT) , which utilizes succinyl-CoA from the TCA cycle.[4] Finally, this compound is cleaved by this compound thiolase into two molecules of acetyl-CoA, which can then enter the TCA cycle to generate ATP.[3]

Mitochondrial this compound Metabolism and its link to the TCA Cycle cluster_Mitochondrion Mitochondrial Matrix cluster_Bloodstream Bloodstream Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA β-oxidation This compound This compound Acetyl-CoA->this compound This compound Thiolase (ACAT1) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle This compound->Acetyl-CoA This compound Thiolase (ACAT1) HMG-CoA HMG-CoA This compound->HMG-CoA HMG-CoA Synthase Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA Lyase Acetoacetate->this compound SCOT D-beta-hydroxybutyrate D-beta-hydroxybutyrate Acetoacetate->D-beta-hydroxybutyrate D-β-hydroxybutyrate Dehydrogenase Ketone Bodies Ketone Bodies Acetoacetate->Ketone Bodies D-beta-hydroxybutyrate->Ketone Bodies Succinyl-CoA Succinyl-CoA TCA Cycle->Succinyl-CoA Succinyl-CoA->Acetoacetate SCOT Ketone Bodies->Acetoacetate Ketone Bodies->D-beta-hydroxybutyrate

Caption: Mitochondrial pathways of this compound metabolism.
Cytosolic this compound Metabolism: Cholesterol and Fatty Acid Synthesis

In the cytosol, this compound serves as a building block for the synthesis of cholesterol and fatty acids.

  • Synthesis of this compound: Cytosolic this compound can be synthesized by the condensation of two acetyl-CoA molecules, a reaction catalyzed by the cytosolic isoform of This compound thiolase (ACAT2) .[5] Alternatively, acetoacetate from the circulation can be activated to this compound in the cytosol by This compound synthetase (AACS) .

  • Cholesterol Synthesis: Cytosolic this compound is a precursor for HMG-CoA synthesis via the cytosolic HMG-CoA synthase . HMG-CoA is then converted to mevalonate (B85504) by HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis.

  • Fatty Acid Synthesis: Although the primary building block for fatty acid synthesis is malonyl-CoA, which is derived from acetyl-CoA, under certain conditions, this compound can be a source of acetyl-CoA for this pathway.

Cytosolic this compound Metabolism cluster_Cytosol Cytosol Acetyl-CoA Acetyl-CoA This compound This compound Acetyl-CoA->this compound This compound Thiolase (ACAT2) HMG-CoA HMG-CoA This compound->HMG-CoA HMG-CoA Synthase (cytosolic) Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Acetoacetate Acetoacetate Acetoacetate->this compound This compound Synthetase (AACS)

Caption: Cytosolic pathways involving this compound.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize key quantitative data for the enzymes and metabolites involved in this compound metabolism. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (units/mg)Species/TissueReference
Mitochondrial this compound Thiolase (ACAT1) This compound~10-20-Human Mucosal Homogenates[6]
Acetyl-CoA----
Cytosolic this compound Thiolase (ACAT2) Acetyl-CoA--Rat Liver[7]
CoA67 (Ki)-Rat Liver[7]
HMG-CoA Synthase (mitochondrial) This compound---[8]
Acetyl-CoA---[8]
HMG-CoA Synthase (cytosolic) This compound---[8]
Acetyl-CoA---[8]
This compound Synthetase (AACS) Acetoacetate37.6-Human[9]
ATP---
CoA---
SCOT (Succinyl-CoA:3-oxoacid CoA transferase) Acetoacetate---
Succinyl-CoA---
Acetyl-CoA Synthetase Acetate (B1210297)16045Bovine Heart[10]
ATP25045Bovine Heart[10]
CoA14045Bovine Heart[10]

Table 2: Reported Concentrations of this compound and Related Metabolites

MetaboliteConcentrationTissue/CompartmentSpeciesConditionReference
Acetyl-CoA~50-100 nmol/g wet weightRat LiverRatNormal[11]
This compound-----
Citrate-Mouse LiverMouse-[12]
Succinate-Mouse LiverMouse-[12]
Malate-Mouse LiverMouse-[12]

Note: Comprehensive data on the intracellular concentrations of this compound are scarce due to its low abundance and instability.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of this compound and TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and TCA cycle intermediates.

LC-MS/MS Workflow for this compound and TCA Intermediates Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Quenching with liquid nitrogen LC Separation LC Separation Metabolite Extraction->LC Separation e.g., with cold solvent MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection e.g., Reversed-phase chromatography Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM mode Quantification Quantification Data Analysis->Quantification Standard curve

Caption: Workflow for LC-MS/MS-based metabolite quantification.

Materials:

  • Tissue or cell samples

  • Liquid nitrogen

  • Cold extraction solvent (e.g., 80% methanol (B129727) or acetonitrile/methanol/water mixture)[11]

  • Internal standards (e.g., 13C-labeled versions of the analytes)

  • LC-MS/MS system equipped with a C18 reversed-phase column[13]

  • Mobile phase A: e.g., 5 mM ammonium (B1175870) acetate in water[13]

  • Mobile phase B: e.g., Acetonitrile[13]

Procedure:

  • Sample Collection and Quenching: Rapidly collect tissue or cell samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Homogenize the frozen samples in a pre-chilled extraction solvent containing internal standards. Centrifuge to pellet proteins and cellular debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a gradient elution with mobile phases A and B.

    • Detect the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each metabolite and internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its internal standard against a standard curve prepared with known concentrations of the analytes.[13]

Spectrophotometric Assay of this compound Thiolase Activity

This protocol describes a common method for measuring the activity of this compound thiolase in the direction of this compound cleavage.[6]

Principle: The assay measures the decrease in absorbance at 303 nm, which is characteristic of the enol form of this compound, as it is cleaved by the enzyme.

Materials:

  • Spectrophotometer capable of reading at 303 nm

  • Quartz cuvettes

  • Assay buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2 and 50 mM KCl (to specifically measure mitochondrial thiolase activity)[6]

  • Coenzyme A (CoA) solution

  • This compound solution

  • Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, CoA, and the enzyme preparation.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 303 nm.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of this compound to the cuvette and mix thoroughly.

  • Absorbance Monitoring: Immediately start recording the decrease in absorbance at 303 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Enzyme activity can be calculated using the molar extinction coefficient of the Mg2+-acetoacetyl-CoA complex.

Metabolic Flux Analysis using 13C-Labeled Substrates

This section provides a general overview of the workflow for conducting metabolic flux analysis to trace the fate of carbon atoms from fatty acids into ketogenesis and the TCA cycle.[14][15][16]

Workflow for 13C-Metabolic Flux Analysis Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling e.g., Hepatocytes Metabolite Extraction Metabolite Extraction Labeling->Metabolite Extraction Incubate with 13C-fatty acids LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Quench and extract Isotopologue Analysis Isotopologue Analysis LC-MS Analysis->Isotopologue Analysis Measure mass isotopomer distributions Flux Calculation Flux Calculation Isotopologue Analysis->Flux Calculation Metabolic modeling

References

The Crossroads of Metabolism: A Technical Guide to the Physiological Significance of Cytosolic vs. Mitochondrial Acetoacetyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Acetoacetyl-CoA (AcAc-CoA) stands at a critical metabolic nexus, with its subcellular compartmentalization dictating its ultimate physiological role. The existence of distinct cytosolic and mitochondrial pools of AcAc-CoA allows for the simultaneous and independently regulated operation of fundamentally different metabolic pathways. The mitochondrial pool is central to the processes of ketogenesis, providing an alternative energy source during periods of fasting or carbohydrate restriction, and ketolysis, the utilization of ketone bodies by extrahepatic tissues. Conversely, the cytosolic pool serves as a key precursor for the anabolic pathways of cholesterol and fatty acid biosynthesis, processes vital for membrane integrity, signaling molecule production, and energy storage. This in-depth technical guide explores the profound physiological significance of this compartmentalization, detailing the enzymatic machinery, regulatory mechanisms, and experimental methodologies used to investigate these separate pools. A comprehensive understanding of the distinct fates of cytosolic and mitochondrial AcAc-CoA is paramount for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting these pathways.

Introduction

The metabolic fate of acetyl-CoA, the central node of cellular metabolism, is intricately linked to its conversion to this compound. This four-carbon molecule, formed by the condensation of two acetyl-CoA units, is not a freely diffusible intermediate. Instead, its localization to either the mitochondrial matrix or the cytosol determines its entry into distinct and often opposing metabolic pathways. This subcellular partitioning is crucial for maintaining metabolic homeostasis, allowing for the catabolic generation of energy in the mitochondria to occur concurrently with anabolic processes in the cytosol.

This guide will provide a detailed examination of the synthesis, utilization, and regulation of the cytosolic and mitochondrial this compound pools, offering insights into their physiological importance in health and disease.

The Mitochondrial this compound Pool: A Hub for Ketone Body Metabolism

The mitochondrial matrix is the primary site for the synthesis and breakdown of ketone bodies, processes in which this compound plays a pivotal role.

Ketogenesis: Synthesis of Ketone Bodies

During periods of prolonged fasting, starvation, or adherence to a low-carbohydrate (ketogenic) diet, the rate of fatty acid β-oxidation in the liver mitochondria increases significantly, leading to a substantial production of acetyl-CoA. When the capacity of the tricarboxylic acid (TCA) cycle is exceeded, this excess acetyl-CoA is shunted towards ketogenesis.[1]

The key enzyme in this pathway is mitochondrial this compound thiolase (ACAT1) , which catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound.[1] Subsequently, HMG-CoA synthase 2 (HMGCS2) converts this compound to hydroxymethylglutaryl-CoA (HMG-CoA), which is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA.[1][2] Acetoacetate can then be reduced to β-hydroxybutyrate or spontaneously decarboxylate to acetone.[1]

Ketolysis: Utilization of Ketone Bodies

In extrahepatic tissues such as the brain, heart, and skeletal muscle, ketone bodies serve as a crucial alternative energy source. Upon entering the mitochondria of these tissues, β-hydroxybutyrate is oxidized back to acetoacetate. Acetoacetate is then converted to this compound by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT) , a key enzyme absent in the liver, thereby preventing a futile cycle of ketone body synthesis and degradation.[3] Finally, ACAT1 catalyzes the cleavage of this compound into two molecules of acetyl-CoA, which can then enter the TCA cycle for energy production.[2]

The Cytosolic this compound Pool: A Precursor for Anabolic Pathways

The cytosolic pool of this compound is primarily dedicated to the synthesis of cholesterol and fatty acids, essential processes for cell growth and maintenance.

Cholesterol Biosynthesis

The initial steps of cholesterol synthesis in the cytosol mirror those of ketogenesis in the mitochondria, but are catalyzed by distinct cytosolic isozymes. Two molecules of acetyl-CoA are converted to this compound by cytosolic acetyl-CoA acetyltransferase (ACAT2) . This compound then reacts with another acetyl-CoA molecule in a reaction catalyzed by HMG-CoA synthase 1 (HMGCS1) to form HMG-CoA.[4] The subsequent reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase (HMGCR) is the committed and rate-limiting step of cholesterol biosynthesis.[4][5]

Fatty Acid Synthesis

Cytosolic this compound can also be generated from acetoacetate by the enzyme This compound synthetase (AACS) .[6][7] This enzyme facilitates the anabolic use of ketone bodies for de novo lipogenesis, bypassing the need for citrate-derived acetyl-CoA.[7] The resulting this compound can be cleaved by a cytosolic thiolase into two molecules of acetyl-CoA, which then serve as the building blocks for fatty acid synthesis.[7]

Quantitative Data

Direct quantitative measurement and comparison of this compound concentrations in the cytosolic and mitochondrial compartments are technically challenging due to the low abundance and lability of this intermediate. However, relative levels and metabolic flux can be inferred from enzyme activities and tracer studies.

Parameter Mitochondrial this compound Pool Cytosolic this compound Pool Supporting Evidence
Primary Location Mitochondrial MatrixCytosolSubcellular fractionation studies and localization of key enzymes.[1][5][7]
Primary Metabolic Role Ketogenesis (liver), Ketolysis (extrahepatic tissues)Cholesterol Synthesis, Fatty Acid SynthesisIsotope tracer studies and metabolic flux analysis.[8][9]
Key Generating Enzymes This compound Thiolase (ACAT1)This compound Synthetase (AACS), Cytosolic ACAT2Enzyme activity assays and genetic knockout studies.[1][6][10]
Key Consuming Enzymes HMG-CoA Synthase 2 (HMGCS2), Succinyl-CoA:3-oxoacid-CoA transferase (SCOT)HMG-CoA Synthase 1 (HMGCS1), Cytosolic ThiolaseKinetic analysis of purified enzymes and metabolic pathway elucidation.[2][5]
Relative Concentration High in liver during fasting/ketogenic diet.[11]Generally low, increases with lipogenic stimuli.Inferred from metabolic flux and enzyme kinetics.
Metabolic Flux High during ketogenesis (e.g., fasting).[8][9]Increased in the fed state and under conditions promoting lipogenesis.Isotope labeling and metabolic flux analysis.

Table 1: Comparative overview of mitochondrial and cytosolic this compound pools.

Signaling Pathways and Regulation

The metabolic fates of the cytosolic and mitochondrial this compound pools are tightly and differentially regulated by hormonal and transcriptional mechanisms, reflecting the distinct physiological needs of the cell.

Regulation of Mitochondrial this compound Metabolism (Ketogenesis)

The regulation of ketogenesis is primarily controlled by the hormonal state of the organism, with insulin (B600854) and glucagon (B607659) playing opposing roles.

  • Hormonal Regulation:

    • Insulin (High): In the fed state, high insulin levels suppress ketogenesis by inhibiting the release of fatty acids from adipose tissue and by activating acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for β-oxidation.[1][12][13]

    • Glucagon (High): During fasting, high glucagon levels promote lipolysis in adipose tissue, increasing the flux of fatty acids to the liver. Glucagon also inhibits ACC, leading to decreased malonyl-CoA levels and disinhibition of CPT1, thereby promoting fatty acid oxidation and ketogenesis.[1][12][13]

  • Transcriptional Regulation:

    • Peroxisome Proliferator-Activated Receptor α (PPARα): This nuclear receptor is activated by fatty acids and is a key transcriptional regulator of genes involved in fatty acid oxidation and ketogenesis, including HMGCS2.[12][14]

Regulation of Mitochondrial Ketogenesis Regulation of Mitochondrial Ketogenesis Fasting Fasting / Low Glucose Glucagon Glucagon Fasting->Glucagon + Fed_State Fed State / High Glucose Insulin Insulin Fed_State->Insulin + Adipose_Tissue Adipose Tissue Glucagon->Adipose_Tissue + ACC ACC Glucagon->ACC - Insulin->Adipose_Tissue - Insulin->ACC + Lipolysis Lipolysis Adipose_Tissue->Lipolysis FFA Free Fatty Acids Lipolysis->FFA Liver_Cell Hepatocyte FFA->Liver_Cell PPARa PPARα FFA->PPARa + CPT1 CPT1 Liver_Cell->CPT1 Mitochondrion Mitochondrion Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation Acetyl_CoA_Mito Mitochondrial Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Mito ACAT1 ACAT1 Acetyl_CoA_Mito->ACAT1 AcAc_CoA_Mito Mitochondrial This compound ACAT1->AcAc_CoA_Mito HMGCS2 HMGCS2 AcAc_CoA_Mito->HMGCS2 Ketone_Bodies Ketone Bodies HMGCS2->Ketone_Bodies Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->CPT1 - PPARa->HMGCS2 Transcriptional Activation

Caption: Regulation of mitochondrial ketogenesis.

Regulation of Cytosolic this compound Metabolism (Lipogenesis)

The synthesis of cholesterol and fatty acids from cytosolic this compound is primarily regulated by the availability of substrate (acetyl-CoA) and by the transcriptional control of key lipogenic enzymes.

  • Hormonal and Nutritional Regulation:

    • Insulin: In the fed state, insulin promotes lipogenesis by increasing glucose uptake and glycolysis, which provides the precursor for cytosolic acetyl-CoA (via citrate). Insulin signaling through the PI3K/AKT/mTORC1 pathway activates the transcription factor SREBP-1c.[15][16][17]

    • High Carbohydrate Diet: A diet rich in carbohydrates stimulates the expression of lipogenic genes, partly through insulin signaling and also via carbohydrate-responsive element-binding protein (ChREBP).[16][18]

  • Transcriptional Regulation:

    • Sterol Regulatory Element-Binding Proteins (SREBPs): These are master transcriptional regulators of lipogenesis. SREBP-2 primarily activates genes involved in cholesterol synthesis, including HMGCS1 and HMGCR, while SREBP-1c preferentially activates genes for fatty acid synthesis.[15][16][19] The activity of SREBPs is controlled by cellular sterol levels through a feedback mechanism involving SREBP cleavage-activating protein (SCAP).[19]

Regulation of Cytosolic Lipogenesis Regulation of Cytosolic Lipogenesis High_Carbohydrate_Diet High Carbohydrate Diet Insulin Insulin High_Carbohydrate_Diet->Insulin + PI3K_AKT_mTORC1 PI3K/AKT/mTORC1 Signaling Insulin->PI3K_AKT_mTORC1 + SREBP_1c SREBP-1c PI3K_AKT_mTORC1->SREBP_1c Activation SCAP_SREBP SCAP-SREBP Complex (ER) SREBP_Cleavage SREBP Cleavage (Golgi) SCAP_SREBP->SREBP_Cleavage Active_SREBP Active SREBP (Nucleus) SREBP_Cleavage->Active_SREBP Active_SREBP->SREBP_1c SREBP_2 SREBP-2 Active_SREBP->SREBP_2 Lipogenic_Gene_Expression Lipogenic Gene Expression SREBP_1c->Lipogenic_Gene_Expression Cholesterol_Synthesis_Genes Cholesterol Synthesis Gene Expression SREBP_2->Cholesterol_Synthesis_Genes FAS_ACC FAS, ACC Lipogenic_Gene_Expression->FAS_ACC Fatty_Acids Fatty Acids FAS_ACC->Fatty_Acids HMGCS1_HMGCR HMGCS1, HMGCR Cholesterol_Synthesis_Genes->HMGCS1_HMGCR Cholesterol Cholesterol HMGCS1_HMGCR->Cholesterol Cytosolic_Acetyl_CoA Cytosolic Acetyl-CoA Cytosolic_AcAc_CoA Cytosolic This compound Cytosolic_Acetyl_CoA->Cytosolic_AcAc_CoA AACS AACS AACS->Cytosolic_AcAc_CoA Acetoacetate Acetoacetate Acetoacetate->AACS Cytosolic_AcAc_CoA->Fatty_Acids Cytosolic_AcAc_CoA->Cholesterol High_Sterols High Cellular Sterols Cholesterol->High_Sterols Low_Sterols Low Cellular Sterols Low_Sterols->SCAP_SREBP Promotes Golgi Translocation High_Sterols->SCAP_SREBP Inhibits Golgi Translocation

Caption: Regulation of cytosolic lipogenesis.

Experimental Protocols

Subcellular Fractionation for Isolation of Cytosolic and Mitochondrial Pools

This protocol is adapted for cultured cells and aims to separate cytosolic and mitochondrial fractions with minimal cross-contamination for subsequent metabolomic analysis.

Materials:

  • Cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge

  • Refrigerated centrifuge

Procedure:

  • Wash cultured cells (e.g., 1 x 10^7 cells) twice with ice-cold PBS.

  • Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer and incubate on ice for 20 minutes.

  • Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • Wash the mitochondrial pellet by resuspending in 1 mL of Fractionation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • The final pellet contains the enriched mitochondrial fraction.

  • Immediately quench metabolism in both fractions by adding a cold extraction solvent (e.g., 80% methanol) for subsequent analysis.

Validation: The purity of the fractions should be assessed by Western blotting for marker proteins:

  • Cytosolic marker: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Mitochondrial marker: Cytochrome c oxidase subunit IV (COX IV) or Citrate Synthase

Subcellular Fractionation Workflow Subcellular Fractionation Workflow Start Cultured Cells Wash_Harvest Wash with PBS & Harvest Start->Wash_Harvest Homogenize Homogenize in Fractionation Buffer Wash_Harvest->Homogenize Centrifuge1 Centrifuge 800 x g, 10 min Homogenize->Centrifuge1 Pellet1 Pellet: Nuclei & Unbroken Cells (Discard) Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 10,000 x g, 15 min Supernatant1->Centrifuge2 Supernatant2 Supernatant 2: Cytosolic Fraction Centrifuge2->Supernatant2 Pellet2 Pellet 2: Mitochondrial Fraction Centrifuge2->Pellet2 Wash_Mito Wash Mitochondrial Pellet Pellet2->Wash_Mito Final_Mito Enriched Mitochondrial Fraction Wash_Mito->Final_Mito

Caption: Workflow for subcellular fractionation.

Enzymatic Assay for this compound Synthetase (AACS) Activity

This spectrophotometric assay measures the activity of cytosolic AACS by coupling the formation of this compound to the oxidation of NADH.

Materials:

  • Cytosolic fraction (prepared as in 6.1)

  • Assay Buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Acetoacetate solution (100 mM)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • NADH solution (10 mM)

  • β-hydroxyacyl-CoA dehydrogenase (HADH) (e.g., 10 units/mL)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 80 µL Assay Buffer

    • 10 µL HADH

    • 5 µL NADH solution

    • 5 µL of cytosolic extract (containing AACS)

  • Incubate the plate at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding a mixture of:

    • 5 µL Acetoacetate solution

    • 5 µL ATP solution

    • 5 µL CoA solution

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • One unit of AACS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound (and thus the oxidation of 1 µmol of NADH) per minute under the assay conditions.

Enzymatic Assay for Mitochondrial this compound Thiolase (ACAT1) Activity

This assay measures the thiolytic cleavage of this compound by mitochondrial ACAT1.

Materials:

  • Mitochondrial fraction (prepared as in 6.1, lysed to release matrix proteins)

  • Assay Buffer (100 mM Tris-HCl, pH 8.1, 25 mM MgCl2)

  • This compound solution (1 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in assay buffer)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 150 µL Assay Buffer

    • 10 µL DTNB solution

    • 10 µL CoA solution

    • 10 µL of lysed mitochondrial extract (containing ACAT1)

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of this compound solution.

  • Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The increase in absorbance is due to the reaction of the free thiol group of the newly formed acetyl-CoA with DTNB.

  • Calculate the rate of DTNB reduction from the linear portion of the curve using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.

  • One unit of ACAT1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetyl-CoA per minute under the assay conditions.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct quantification of this compound in subcellular fractions.

General Procedure:

  • Sample Preparation: Rapidly quench metabolism in the isolated cytosolic and mitochondrial fractions and extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Chromatographic Separation: Separate this compound from other metabolites using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and peak shape.[20]

  • Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring specific product ions generated upon fragmentation.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C₄]-acetoacetyl-CoA) to correct for matrix effects and variations in extraction efficiency and instrument response. Create a standard curve with known concentrations of this compound to determine the absolute concentration in the samples.

Conclusion

The compartmentalization of this compound into distinct mitochondrial and cytosolic pools is a fundamental principle of metabolic organization that enables cells to efficiently manage their energy resources and biosynthetic needs. The mitochondrial pool is intrinsically linked to the catabolic processes of ketogenesis and ketolysis, providing a vital energy lifeline during periods of nutrient scarcity. In contrast, the cytosolic pool is dedicated to anabolic pathways, serving as a critical building block for cholesterol and fatty acids. The independent and intricate regulation of these two pools by hormonal and transcriptional signals underscores their distinct physiological significance. A thorough understanding of the factors that govern the flux of this compound through these compartmentalized pathways is essential for elucidating the pathophysiology of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease, and for the rational design of novel therapeutic interventions. Further research employing advanced techniques such as stable isotope tracing and subcellular metabolomics will continue to unravel the complex interplay between these two crucial metabolic pools.

References

Methodological & Application

Application Notes and Protocol: Enzymatic Assay of Acetoacetyl-CoA Synthetase (AACS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-CoA synthetase (AACS), also known as acetoacetate-CoA ligase, is a crucial cytosolic enzyme that facilitates the conversion of acetoacetate (B1235776) to this compound.[1] This reaction is a key step in the utilization of ketone bodies for de novo lipid synthesis, providing essential precursors for cholesterol and fatty acids.[1][2][3] AACS is highly regulated and its activity varies across different tissues, including the liver, adipose tissue, and developing brain.[2] The measurement of AACS activity is therefore essential for understanding lipid metabolism in various physiological and pathological states, such as metabolic syndromes and cancer.[1] This document provides a detailed protocol for a continuous coupled spectrophotometric assay to determine AACS activity in biological samples.

Biochemical Pathway and Assay Principle

AACS catalyzes the ATP-dependent ligation of acetoacetate with Coenzyme A (CoA) to form this compound, AMP, and pyrophosphate (PPi), requiring magnesium ions (Mg²⁺) as a cofactor.[1]

The activity of AACS can be measured using a coupled enzyme assay. In this system, the product this compound is immediately converted by the enzyme β-ketothiolase (thiolase) into two molecules of acetyl-CoA. The acetyl-CoA then enters a reaction cycle involving citrate (B86180) synthase (CS) and malate (B86768) dehydrogenase (MDH). Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. The consumption of oxaloacetate drives the malate dehydrogenase reaction, which oxidizes L-malate to oxaloacetate while reducing NAD⁺ to NADH. The rate of NADH formation, which is directly proportional to AACS activity, is monitored by the increase in absorbance at 340 nm.[4][5]

AACS_Biochemical_Pathway Acetoacetate Acetoacetate AACS This compound Synthetase (AACS) Acetoacetate->AACS CoA Coenzyme A CoA->AACS ATP ATP ATP->AACS AcetoacetylCoA This compound AACS->AcetoacetylCoA AMP_PPi AMP + PPi AACS->AMP_PPi   Mg²⁺ Downstream Cholesterol & Fatty Acid Synthesis AcetoacetylCoA->Downstream

Caption: Biochemical reaction catalyzed by this compound Synthetase (AACS).

Experimental Protocols

I. Materials and Reagents
  • Equipment:

    • Spectrophotometer with temperature control, capable of reading at 340 nm

    • Micro-volume cuvettes (1 mL) or 96-well UV-transparent plates

    • Homogenizer (e.g., Dounce or ultrasonic)

    • Refrigerated centrifuge

    • Pipettes and tips

    • Vortex mixer

  • Reagents and Buffers:

    • Tris-HCl buffer (100 mM, pH 7.8-8.0)[6][7]

    • Potassium phosphate (B84403) buffer (65 mM, pH 7.5)[4]

    • Acetoacetate (Lithium or Sodium salt)

    • Adenosine 5'-triphosphate (ATP)

    • Coenzyme A (CoA)

    • Magnesium chloride (MgCl₂)

    • Dithiothreitol (DTT)

    • L-Malic acid

    • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

    • β-Ketothiolase (Thiolase)

    • Citrate synthase (CS)

    • Malate dehydrogenase (MDH)

    • Bovine Serum Albumin (BSA) for protein standards

    • Bradford reagent for protein quantification

    • Ultrapure water

II. Protocol 1: Preparation of Cytosolic Extract

This protocol describes the preparation of a cytosolic fraction from tissue samples, which will be used as the source of AACS enzyme.[1]

  • Tissue Collection: Excise tissue of interest and immediately place it in ice-cold phosphate buffer to minimize enzymatic degradation.

  • Homogenization: Weigh the tissue and add 3-4 volumes of ice-cold homogenization buffer (e.g., 65 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors). Homogenize the tissue using a Dounce or ultrasonic homogenizer on ice.[8]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria.[4]

  • Cytosol Collection: Carefully collect the supernatant. For a purer cytosolic fraction, this supernatant can be further centrifuged at 20,000 x g for 30 minutes at 4°C.[8] The resulting supernatant is the cytosolic extract.

  • Protein Quantification: Determine the total protein concentration of the cytosolic extract using the Bradford assay or a similar method. This is crucial for calculating the specific activity of the enzyme.

  • Storage: Use the extract immediately for the AACS assay or store it in aliquots at -80°C for future use.

III. Protocol 2: Coupled Spectrophotometric Assay

This protocol measures AACS activity by monitoring NADH production at 340 nm.

  • Reaction Mix Preparation: Prepare a master reaction mix in a microcentrifuge tube. For a final volume of 1 mL, combine the following reagents. Prepare enough for all samples, controls, and a blank.

ReagentStock ConcentrationVolume per 1 mL AssayFinal Concentration
Tris-HCl (pH 7.8)1 M50 µL50 mM
ATP100 mM40 µL4 mM
MgCl₂100 mM10 µL1 mM
CoA1.5 mM100 µL0.15 mM
DTT1 M10 µL10 mM
L-Malic Acid200 mM50 µL10 mM
NAD⁺50 mM50 µL2.5 mM
Thiolase100 U/mL10 µL1 U/mL
Citrate Synthase (CS)100 U/mL10 µL1 U/mL
Malate Dehydrogenase (MDH)100 U/mL10 µL1 U/mL
Ultrapure Water-to 950 µL-
  • Assay Setup:

    • Sample Wells: Add 950 µL of the master reaction mix to a cuvette or well. Add 20-50 µL of the cytosolic extract (containing 10-50 µg of total protein).

    • Control Well: Prepare a control by adding 20-50 µL of homogenization buffer instead of the cytosolic extract to the master mix. This accounts for any background reaction.

  • Equilibration: Incubate the cuvettes/plate at 37°C for 5 minutes to allow the temperature to equilibrate and the coupling enzymes to process any endogenous substrates.[8]

  • Reaction Initiation: Start the reaction by adding 50 µL of 200 mM Acetoacetate stock solution (final concentration: 10 mM). Mix quickly but gently by pipetting or inverting.[6]

  • Data Acquisition: Immediately place the cuvette/plate in the spectrophotometer and begin recording the absorbance at 340 nm every 15-20 seconds for 5-10 minutes.[8]

Data Analysis and Visualization

I. Calculation of AACS Activity
  • Determine the Rate of Reaction: Plot absorbance at 340 nm versus time (in minutes). Identify the linear portion of the curve and calculate the slope (ΔAbs/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production.

    • Activity (µmol/min or U) = (ΔAbs/min × Total Assay Volume [mL]) / (ε × Path Length [cm])

      • ΔAbs/min: Rate of absorbance change from the linear portion of the plot.

      • ε (Molar Extinction Coefficient of NADH): 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).[7]

      • Path Length: Typically 1 cm for a standard cuvette.

  • Calculate Specific Activity: Normalize the enzyme activity to the amount of protein added to the assay.

    • Specific Activity (U/mg) = Activity (U) / (Protein Concentration [mg/mL] × Volume of Extract [mL])

    One unit (U) of AACS activity is defined as the amount of enzyme that produces 1 µmol of this compound (or NADH in this coupled assay) per minute under the specified conditions.

II. Experimental Workflow

AACS_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Tissue 1. Tissue Collection Homogenize 2. Tissue Homogenization Tissue->Homogenize Centrifuge 3. Centrifugation to obtain Cytosolic Fraction Homogenize->Centrifuge Protein 4. Protein Concentration Determination (e.g., Bradford) Centrifuge->Protein ReagentPrep 5. Prepare Reaction Mix (Buffer, ATP, CoA, Mg²⁺, Malate, NAD⁺, MDH, CS, Thiolase) Protein->ReagentPrep Incubate 6. Add Cytosolic Extract & Equilibrate to 37°C ReagentPrep->Incubate Initiate 7. Initiate Reaction (Add Acetoacetate) Incubate->Initiate Measure 8. Monitor Absorbance Increase at 340 nm Initiate->Measure Calculate 9. Calculate Initial Rate (ΔAbs/min) Measure->Calculate Activity 10. Calculate AACS Activity (U/mg protein) Calculate->Activity

Caption: Experimental workflow for the AACS coupled spectrophotometric assay.

Quantitative Data Summary

The following table summarizes key kinetic parameters for this compound Synthetase reported in the literature. These values can vary depending on the enzyme source (species, tissue) and assay conditions.

ParameterReported ValueEnzyme SourceNotes
Kₘ for Acetoacetate 8 µMPurified Rat EnzymeAACS is a high-affinity enzyme for acetoacetate.[2]
37.6 µMRecombinant Human AACS[2]
54 µMRat Liver Cytosol[2]
Kₘ for Coenzyme A (CoA) 2.3 µMRecombinant Human AACS[2]
10 µMPurified Rat Enzyme[2]
Substrate Inhibition > 15 µM (Human)Recombinant Human AACSHigh concentrations of CoA can be inhibitory.[2]
> 50 µM (Rat)Purified Rat EnzymeIt is crucial to use non-inhibitory concentrations of CoA in the assay.[2]
Optimal pH ~7.8Tris BufferBased on related synthetase assays; should be optimized for specific enzyme source.[6]

References

Application Note: Quantification of Acetoacetyl-CoA in Liver Tissue Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acetoacetyl-CoA is a crucial intermediate metabolite in hepatic lipid metabolism. It sits (B43327) at the crossroads of several major pathways, including the synthesis of ketone bodies (ketogenesis) and cholesterol biosynthesis. The accurate quantification of this compound in liver tissue provides a vital window into the metabolic state of the liver, which is of significant interest in the study of metabolic diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and in the development of targeted drug therapies.[1] This document provides a detailed protocol for the reliable quantification of this compound in liver tissue samples using a robust reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle of the Method This method is founded on the separation of this compound from other endogenous small molecules in a liver tissue extract using reverse-phase HPLC on a C18 column.[1] Following extraction and protein removal, the sample is injected into the HPLC system. The components are separated based on their hydrophobicity. Quantification is achieved by monitoring the UV absorbance of the Coenzyme A (CoA) moiety. The adenine (B156593) group common to all CoA species provides a strong absorbance at approximately 260 nm.[1] For enhanced specificity, the enolate form of this compound can be detected at 303 nm.[1] The concentration is determined by comparing the peak area of this compound from the sample to a standard curve generated from known concentrations.

Metabolic Significance of this compound

The diagram below illustrates the central role of this compound in major hepatic metabolic pathways. It is formed from the condensation of two acetyl-CoA molecules and serves as a precursor for both ketone body synthesis and the cholesterol biosynthesis pathway via HMG-CoA.

Acetoacetyl_CoA_Pathway Fatty_Acid_Oxidation Fatty Acid Oxidation Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA Acetoacetyl_CoA This compound Acetyl_CoA->Acetoacetyl_CoA Thiolase Ketone_Bodies Ketone Bodies (e.g., Acetoacetate) Acetoacetyl_CoA->Ketone_Bodies HMG-CoA Lyase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase Cholesterol Cholesterol HMG_CoA->Cholesterol HMG-CoA Reductase

Caption: Central role of this compound in liver metabolism.

Experimental Workflow

The entire process from tissue collection to final data analysis is depicted in the workflow diagram below. This ensures a standardized procedure to maintain sample integrity and achieve reproducible results.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis & Quantification Collection 1. Liver Tissue Collection (Snap-freeze in Liquid N₂) Homogenization 2. Homogenization (in ice-cold Perchloric Acid) Collection->Homogenization Precipitation 3. Protein Precipitation (Incubate on ice) Homogenization->Precipitation Neutralization 4. Neutralization (Add K₂CO₃, check pH 6-7) Precipitation->Neutralization Centrifugation1 5. Centrifugation (14,000 x g, 10 min, 4°C) Neutralization->Centrifugation1 Supernatant 6. Collect Supernatant Centrifugation1->Supernatant HPLC_Injection 7. HPLC Injection (Reversed-Phase C18 Column) Supernatant->HPLC_Injection Detection 8. UV Detection (260 nm or 303 nm) HPLC_Injection->Detection Quantification 9. Quantification (vs. Standard Curve) Detection->Quantification Normalization 10. Data Normalization (per mg tissue weight) Quantification->Normalization

Caption: Workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical HPLC method parameters and reported concentrations of short-chain acyl-CoAs in rodent liver tissue from various studies.

Table 1: HPLC Method Performance Parameters

Parameter Value Source
Column Type Reversed-Phase C18 [1][2]
Detection Wavelength 259-260 nm (Adenine) or 303 nm (Enolate) [1][3]
Limit of Detection (LOD) >10-fold lower than previous methods [4][5][6]
Coefficient of Variation <1% for standards, 1-3% for samples [4][6][7]
Recovery from Liver 95-97% [4][6][7][8][9]

| Sample Stability | Stable for at least 24 hours at 4°C |[8][9] |

Table 2: Reported Acyl-CoA Concentrations in Rodent Liver Concentrations can vary significantly based on factors like species, diet, and fed/fasted state.[4][6][7]

MetaboliteConcentration (nmol/g wet weight)SpeciesConditionSource
Acetyl-CoA~105 nmol/gMouse-[8]
Acetyl-CoA29.8 ± 3.8 nmol/gRatControl (Fasted)[10][11]
Acetyl-CoA15.1 ± 1.6 nmol/gRatAdvanced Ischemia[10]
Free CoA~160 nmol/gMouse-[8]
Free CoA73.0 ± 10.3 nmol/gRatControl (Fasted)[10][11]
Free CoA19.9 ± 3.2 nmol/gRatAdvanced Ischemia[10]
Succinyl-CoA38.6 ± 5.6 nmol/gRatControl (Fasted)[10][11]

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the extraction and quantification of this compound from liver tissue.

1. Materials and Reagents

  • Reagents:

    • This compound sodium salt (≥95% purity)

    • Perchloric acid (PCA), 70%

    • Potassium carbonate (K₂CO₃)

    • Mono-sodium phosphate

    • Sodium acetate

    • Acetonitrile (B52724) (HPLC grade)

    • Dithiothreitol (DTT)

    • Ultrapure water (18.2 MΩ·cm)

    • BCA Protein Assay Kit (for normalization, optional)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

    • Tissue homogenizer (e.g., Dounce or bead-based)

    • Refrigerated microcentrifuge (capable of 14,000 x g)

    • Vortex mixer

    • pH meter or pH strips

    • Syringe filters (0.22 µm)

    • Liquid nitrogen

2. Standard Preparation

  • Stock Solution (10 mM): Due to its instability, prepare the stock solution fresh by dissolving a precisely weighed amount of this compound sodium salt in ice-cold ultrapure water.[1] Keep on ice at all times.

  • Working Standards (0.1 µM to 100 µM): Prepare a series of working standards by performing serial dilutions of the stock solution into the initial mobile phase composition.[1] These will be used to generate the calibration curve.

3. Sample Preparation and Extraction

  • Tissue Collection: Rapidly excise liver tissue and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.[8][12] Store samples at -80°C until analysis.

  • Homogenization: Weigh the frozen tissue (~20-50 mg). In a pre-chilled tube, add 8-10 volumes of ice-cold 0.5-0.6 M perchloric acid (PCA).[1][3] Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Protein Precipitation: Incubate the homogenate on ice for 15-30 minutes to ensure complete protein precipitation.[1][3]

  • Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[1][8] Carefully transfer the acidic supernatant to a new pre-chilled microcentrifuge tube. Neutralize the extract by adding 3-5 M potassium carbonate (K₂CO₃) dropwise while vortexing.[1][3] Monitor the pH until it reaches 6.0-7.0. The formation of a white precipitate (KClO₄) will occur.

  • Final Clarification: Incubate the neutralized sample on ice for 10 minutes to allow for complete precipitation of potassium perchlorate. Centrifuge again at 14,000 x g for 12 minutes at 4°C.[3]

  • Sample Collection: Carefully collect the final supernatant. For immediate analysis, transfer to an HPLC vial.[8] Otherwise, snap-freeze in liquid nitrogen and store at -80°C.[1]

4. HPLC Conditions

  • HPLC System: Standard HPLC system with UV detector.

  • Column: Reversed-phase C18 column (e.g., Polaris C18-A 4.6 × 250 mm, 5 μm).[2]

  • Mobile Phase: 100 mM mono-sodium phosphate, 75 mM sodium acetate, pH 4.6, mixed with acetonitrile (94:6 v/v).[3] DTT (2 mM final concentration) can be added to the sample before injection to prevent the formation of CoA disulfides.[2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Injection Volume: 20-30 µL.[1][9]

  • Detection Wavelength: 260 nm (for adenine group) or 303 nm (for acetoacetyl enolate).[1]

5. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standards into the HPLC system. Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations. A linear regression with a correlation coefficient (r²) of >0.99 is desired.[1]

  • Quantification: Determine the concentration of this compound in the tissue extracts by interpolating their peak areas from the calibration curve.[1]

  • Normalization: Normalize the calculated concentration to the initial wet weight of the tissue sample (e.g., nmol/g wet weight). Alternatively, determine the protein concentration of the initial homogenate using a BCA assay and express the results as nmol/mg protein.

6. Method Validation For robust and reliable quantification, key validation parameters should be assessed:

  • Specificity: Analyze blank extracts to ensure no interfering peaks co-elute with this compound. The identity of the peak in a sample can be confirmed by spiking the extract with a known amount of standard.[1]

  • Linearity: Establish the linear range of the assay using the standard curve.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified to understand the sensitivity of the assay.[1]

References

Application Note: Simultaneous Quantification of Acetyl-CoA and Acetoacetyl-CoA in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite, linking carbohydrate, lipid, and protein metabolism. It is a key substrate for the tricarboxylic acid (TCA) cycle and is the acetyl donor for biosynthesis and protein acetylation. Acetoacetyl-Coenzyme A (acetoacetyl-CoA) is a pivotal intermediate in both ketogenesis and ketolysis, formed by the condensation of two acetyl-CoA molecules. The balance between these two short-chain acyl-CoAs is critical for cellular energy homeostasis and signaling. Dysregulation of their levels is implicated in various metabolic diseases, making their simultaneous and accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutics. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of acetyl-CoA and this compound in biological samples.

Biochemical Pathway of Acetyl-CoA and this compound

Acetyl-CoA and this compound are interlinked through the thiolase enzyme, which catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound. This pathway is fundamental to ketone body metabolism. In the liver, during periods of high fatty acid oxidation, the production of acetyl-CoA exceeds the capacity of the TCA cycle, leading to the formation of this compound and subsequently ketone bodies (ketogenesis). In extrahepatic tissues, ketone bodies are converted back to this compound and then to acetyl-CoA to be used as an energy source (ketolysis).

acetyl_coa Acetyl-CoA acetoacetyl_coa This compound acetyl_coa->acetoacetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle thiolase Thiolase acetyl_coa->thiolase ketone_bodies Ketone Bodies acetoacetyl_coa->ketone_bodies cholesterol_synthesis Cholesterol Synthesis acetoacetyl_coa->cholesterol_synthesis hmg_coa_synthase HMG-CoA Synthase hmg_coa_reductase HMG-CoA Reductase fatty_acid_oxidation Fatty Acid Oxidation fatty_acid_oxidation->acetyl_coa ketone_bodies->acetoacetyl_coa Extrahepatic Tissues scot SCOT thiolase->acetoacetyl_coa hmg_coa_synthase->ketone_bodies HMG-CoA Lyase hmg_coa_lyase HMG-CoA Lyase hmg_coa_reductase->cholesterol_synthesis

Figure 1: Key metabolic pathways involving Acetyl-CoA and this compound.

Experimental Protocols

Sample Preparation

A rapid and efficient extraction is crucial to prevent the degradation of these labile molecules.[1]

Materials:

  • Ice-cold 80% Methanol (B129727) in water

  • Internal Standard (IS) solution (e.g., [13C2]-acetyl-CoA or another suitable short-chain acyl-CoA not present in the sample)

  • Centrifuge capable of 14,000 x g at 4°C

Protocol:

  • For cell pellets: Add 500 µL of ice-cold 80% methanol per 1 million cells.

  • For tissue samples: Homogenize frozen tissue powder in ice-cold 80% methanol.

  • Spike the extraction mixture with the internal standard at a known concentration.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 50 µL of 5% 5-sulfosalicylic acid (SSA) in water for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm)[1]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 21% B[1]

    • 10-12 min: Hold at 21% B

    • 12.1-15 min: Return to 5% B and re-equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][2]

  • MRM Transitions: The characteristic fragmentation for acyl-CoAs involves a neutral loss of 507 Da.[2]

    • Acetyl-CoA: Precursor ion (Q1): m/z 810.1 -> Product ion (Q3): m/z 303.1[2]

    • This compound: Precursor ion (Q1): m/z 852.1 -> Product ion (Q3): m/z 345.1

    • Internal Standard (e.g., [13C2]-acetyl-CoA): Precursor ion (Q1): m/z 812.1 -> Product ion (Q3): m/z 305.1

Experimental Workflow

The overall experimental workflow, from sample collection to data analysis, is depicted below.

sample Biological Sample (Cells or Tissue) extraction Extraction with 80% Methanol + IS sample->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down (Nitrogen Stream) supernatant->drying reconstitution Reconstitute in 5% SSA drying->reconstitution lcms LC-MS/MS Analysis (C18, ESI+, MRM) reconstitution->lcms data Data Processing & Quantification lcms->data

Figure 2: Experimental workflow for the LC-MS/MS analysis of Acetyl-CoA and this compound.

Data Presentation

The performance of the LC-MS/MS method was evaluated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the table below, compiled from representative data for short-chain acyl-CoA analysis.[2][3]

ParameterAcetyl-CoAThis compound
Linearity (r²) ≥ 0.99≥ 0.99
LLOQ (pmol on column) 3.7[2]~5
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%
Table 1: Summary of quantitative performance data for the LC-MS/MS method.

Conclusion

This application note provides a detailed protocol for the simultaneous quantification of acetyl-CoA and this compound by LC-MS/MS. The method is sensitive, specific, and reliable for the analysis of these key metabolic intermediates in biological matrices. The provided experimental procedures and performance data demonstrate the suitability of this method for researchers in metabolic disease, drug discovery, and other related fields. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.

References

Fluorometric Assay for Detecting Acetoacetyl-CoA in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-CoA is a pivotal metabolite at the crossroads of several major metabolic pathways, including fatty acid oxidation, ketogenesis, and cholesterol synthesis.[1][2] Its concentration within cellular compartments provides a critical readout of the metabolic state and is of significant interest in the study of metabolic diseases, cancer, and neurological disorders. This document provides a detailed protocol for a sensitive fluorometric assay to quantify this compound in cell lysates. The assay is based on the enzymatic reduction of this compound by 3-hydroxybutyryl-CoA dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The corresponding decrease in NADH fluorescence is directly proportional to the amount of this compound present in the sample.

Assay Principle

The quantification of this compound is achieved through a coupled enzymatic reaction. The enzyme 3-hydroxybutyryl-CoA dehydrogenase (HBDH) catalyzes the conversion of this compound to (R)-3-hydroxybutyryl-CoA, utilizing NADH as a cofactor, which is oxidized to NAD+. NADH is a naturally fluorescent molecule with an excitation maximum around 340 nm and an emission maximum around 460 nm, whereas NAD+ is non-fluorescent.[3] Therefore, the decrease in fluorescence intensity is directly proportional to the concentration of this compound in the sample.

Reaction:

This compound + NADH + H⁺ --(3-hydroxybutyryl-CoA dehydrogenase)--> (R)-3-hydroxybutyryl-CoA + NAD⁺

Data Presentation

Table 1: Typical Acyl-CoA Concentrations in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA~3–20 µM (whole cell)[4]
This compound Data not readily available
Succinyl-CoA25.467[5]
HMG-CoA0.971[5]
Propionyl-CoA3.532[5]
Butyryl-CoA1.013[5]

Note: The concentration of this compound can vary significantly depending on the cell type, metabolic state, and culture conditions. It is recommended that researchers establish baseline levels for their specific experimental system.

Table 2: Performance Characteristics of the Fluorometric this compound Assay

ParameterValue
Detection Method Fluorometric (decrease in NADH fluorescence)
Excitation/Emission ~340 nm / ~460 nm
Assay Range 0.1 - 10 µM (dependent on instrument sensitivity)
Limit of Detection (LOD) ~0.1 µM
Assay Time ~30 minutes
Sample Type Cell Lysates, Tissue Homogenates

Mandatory Visualizations

Metabolic Pathways Involving this compound Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Amino_Acids Ketogenic Amino Acids Acetyl_CoA Acetyl-CoA Amino_Acids->Acetyl_CoA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Acetyl_CoA Acetoacetyl_CoA This compound Acetyl_CoA->Acetoacetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetoacetyl_CoA->Acetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase Ketone_Bodies Ketone Bodies (e.g., Acetoacetate) HMG_CoA->Ketone_Bodies Cholesterol Cholesterol HMG_CoA->Cholesterol Beta_Oxidation->Acetyl_CoA

Key metabolic pathways involving this compound.

Experimental Workflow for this compound Fluorometric Assay Start Start: Cultured Cells Harvest 1. Cell Harvesting (Scraping or Centrifugation) Start->Harvest Wash 2. Wash with ice-cold PBS Harvest->Wash Lysis 3. Cell Lysis (e.g., 10% TCA) Wash->Lysis Centrifuge1 4. Centrifugation to pellet protein Lysis->Centrifuge1 Supernatant 5. Collect Supernatant (contains this compound) Centrifuge1->Supernatant Assay_Setup 6. Prepare Assay Plate: - Standards - Samples - Reaction Mix (Buffer, NADH, HBDH) Supernatant->Assay_Setup Incubate 7. Incubate at 37°C Assay_Setup->Incubate Measure 8. Measure Fluorescence (Ex/Em = 340/460 nm) Incubate->Measure Analyze 9. Data Analysis: - Standard Curve - Calculate this compound concentration Measure->Analyze End End: Quantified this compound Analyze->End

Experimental workflow for this compound quantification.

Logical Relationship of the Assay Principle Acetoacetyl_CoA This compound (in sample) Reaction Enzymatic Reaction Acetoacetyl_CoA->Reaction Proportionality Directly Proportional to Acetoacetyl_CoA->Proportionality NADH_fluorescent NADH (Fluorescent) NADH_fluorescent->Reaction HBDH 3-Hydroxybutyryl-CoA Dehydrogenase (HBDH) HBDH->Reaction Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Reaction->Hydroxybutyryl_CoA NAD_nonfluorescent NAD+ (Non-Fluorescent) Reaction->NAD_nonfluorescent Fluorescence_Decrease Decrease in Fluorescence at 460 nm NAD_nonfluorescent->Fluorescence_Decrease Proportionality->Fluorescence_Decrease

Logical relationship of the assay principle.

Experimental Protocols

Materials and Reagents
  • Reagents:

    • This compound sodium salt (≥95% purity)

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

    • 3-Hydroxybutyryl-CoA Dehydrogenase (HBDH) from a suitable source (e.g., bovine liver)

    • Trichloroacetic acid (TCA)

    • Potassium phosphate (B84403), monobasic (KH₂PO₄) and dibasic (K₂HPO₄)

    • BCA Protein Assay Kit

    • Ultrapure water (18.2 MΩ·cm)

  • Equipment:

    • Fluorometric microplate reader capable of excitation at ~340 nm and emission at ~460 nm

    • Microcentrifuge

    • Vortex mixer

    • Sonicator (optional)

    • Cell scraper (for adherent cells)

    • 96-well black microplates

Procedure

1. Preparation of Buffers and Reagents

  • Phosphate Buffered Saline (PBS, 1X), pH 7.4: Prepare a standard 1X PBS solution. Store at 4°C.

  • Cell Lysis Buffer (10% TCA): Prepare a 10% (w/v) solution of trichloroacetic acid in ultrapure water. Keep on ice.

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.3): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.3 at 37°C. Store at 4°C.

  • This compound Standard Stock Solution (10 mM): Due to its instability, prepare this solution fresh on the day of the assay. Dissolve a precisely weighed amount of this compound sodium salt in the Assay Buffer. Keep on ice.

  • NADH Stock Solution (5 mM): Prepare a 5 mM solution of NADH in the Assay Buffer. Prepare fresh and protect from light.

  • HBDH Enzyme Solution: Reconstitute the lyophilized enzyme in the Assay Buffer to a concentration of 0.2 - 0.7 units/ml. Prepare this solution immediately before use and keep on ice.

2. Sample Preparation (from Mammalian Cell Culture)

  • For Adherent Cells:

    • Aspirate the culture medium and quickly wash the cells once with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 10% TCA to the plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.[6]

  • For Suspension Cells:

    • Quickly pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).

    • Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold 10% TCA.[6]

  • Processing the Lysate:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled microcentrifuge tube. The sample is now ready for the assay or can be stored at -80°C for later analysis.

3. This compound Standard Curve Preparation

  • Prepare a series of dilutions of the 10 mM this compound Standard Stock Solution in the Assay Buffer to generate standards with concentrations ranging from 0 to 10 µM.

  • Add 50 µL of each standard dilution in duplicate to the wells of a 96-well black microplate.

4. Assay Reaction

  • Prepare a Master Reaction Mix for the number of samples and standards to be assayed. For each reaction, the mix should contain:

    • 45 µL of Assay Buffer

    • 2 µL of 5 mM NADH Stock Solution (final concentration: 0.1 mM)[7]

    • 3 µL of HBDH Enzyme Solution

  • Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at 37°C for 10-20 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation of ~340 nm and an emission of ~460 nm.

5. Data Analysis

  • Calculate the average fluorescence for each standard and sample.

  • Subtract the fluorescence of the blank (0 µM this compound standard) from all other readings.

  • Plot the change in fluorescence (or the final fluorescence reading) of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of this compound in the samples by interpolating their fluorescence values from the standard curve.

  • Normalize the this compound concentration to the total protein content of the cell lysate, which can be determined using a BCA protein assay on the protein pellet obtained after TCA precipitation.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence from cell lysate components.Run a sample blank without the HBDH enzyme to determine the background fluorescence and subtract it from the sample readings.
Low signal or no change in fluorescence Degradation of this compound or NADH.Prepare fresh standards and NADH solution. Keep samples on ice and analyze them promptly.
Insufficient enzyme activity.Use a fresh preparation of HBDH or increase the enzyme concentration in the reaction mix.
High variability between replicates Inaccurate pipetting or incomplete mixing.Ensure accurate pipetting and thorough mixing of reagents in the wells.
Inconsistent sample preparation.Standardize the cell lysis and extraction procedure for all samples.

Conclusion

This fluorometric assay provides a sensitive and reliable method for the quantification of this compound in cell lysates. Adherence to the detailed protocol, particularly with regard to the fresh preparation of unstable reagents and consistent sample handling, is crucial for obtaining accurate and reproducible results. This assay can be a valuable tool for researchers investigating cellular metabolism and the role of this compound in various physiological and pathological processes. For samples with very low concentrations of this compound, more sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) may be considered.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Cholesterol Synthesis Pathway from Acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro reconstitution of the cholesterol biosynthesis pathway, commencing from the precursor molecule acetoacetyl-CoA. This guide is designed to assist researchers in setting up a cell-free system to study cholesterol synthesis, screen for potential inhibitors, and investigate the function of individual enzymes within the pathway.

Introduction

Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] The biosynthesis of cholesterol is a complex enzymatic process that primarily occurs in the liver.[2] The pathway begins with the condensation of acetyl-CoA units to form this compound, which is then converted through a series of reactions to produce the key intermediate, HMG-CoA.[3] This is followed by the mevalonate (B85504) pathway, leading to the synthesis of isoprenoid units that are subsequently assembled into squalene, cyclized to lanosterol (B1674476), and finally converted to cholesterol.[3]

The in vitro reconstitution of this pathway offers a powerful tool to study the kinetics and regulation of each enzymatic step in a controlled environment, free from the complexities of cellular feedback mechanisms. Such a system is invaluable for the discovery and characterization of novel therapeutic agents targeting cholesterol metabolism.

Pathway Overview: From this compound to Cholesterol

The synthesis of cholesterol from this compound can be conceptually divided into three main stages:

  • Stage 1: Formation of Mevalonate: this compound is converted to mevalonate through the action of HMG-CoA synthase and HMG-CoA reductase. This stage represents the committed and rate-limiting step in cholesterol biosynthesis.[3]

  • Stage 2: Synthesis of Squalene: Mevalonate is converted to the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to produce squalene.

  • Stage 3: Cyclization and Modification to Cholesterol: Squalene undergoes epoxidation and cyclization to form lanosterol, the first sterol intermediate. A series of subsequent enzymatic modifications, including demethylations and isomerizations, convert lanosterol into cholesterol.[4]

Below is a DOT script representation of the cholesterol synthesis pathway.

Cholesterol_Synthesis_Pathway Acetoacetyl_CoA This compound HMGCS HMG-CoA Synthase Acetoacetyl_CoA->HMGCS Acetyl_CoA Acetyl-CoA Acetyl_CoA->HMGCS HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate MK Mevalonate Kinase Mevalonate->MK Mevalonate_5_P Mevalonate-5-P PMK Phosphomevalonate Kinase Mevalonate_5_P->PMK Mevalonate_5_PP Mevalonate-5-PP MVD Mevalonate-PP Decarboxylase Mevalonate_5_PP->MVD IPP Isopentenyl-PP GPP Geranyl-PP IPP->GPP IDI IPP Isomerase IPP->IDI FPPS Farnesyl-PP Synthase IPP->FPPS DMAPP Dimethylallyl-PP DMAPP->GPP DMAPP->GPP GPP->FPPS GPP->FPPS FPP Farnesyl-PP SQS Squalene Synthase FPP->SQS Squalene Squalene SQLE Squalene Epoxidase Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene LSS Lanosterol Synthase Oxidosqualene->LSS Lanosterol Lanosterol Post_Lanosterol_Enzymes Post-Lanosterol Enzymes Lanosterol->Post_Lanosterol_Enzymes Cholesterol Cholesterol HMGCS->HMG_CoA HMGCR->Mevalonate MK->Mevalonate_5_P PMK->Mevalonate_5_PP MVD->IPP IDI->DMAPP FPPS->FPP SQS->Squalene SQLE->Oxidosqualene LSS->Lanosterol Post_Lanosterol_Enzymes->Cholesterol

Caption: The cholesterol biosynthesis pathway from this compound.

Data Presentation: Key Components and Parameters

Successful in vitro reconstitution requires careful consideration of enzyme and substrate concentrations, as well as cofactors. The following tables summarize the key enzymes involved and provide estimated kinetic parameters based on available literature. It is important to note that optimal concentrations for a multi-enzyme reconstituted system may require empirical optimization.

Table 1: Enzymes of the Cholesterol Synthesis Pathway from this compound

Enzyme NameAbbreviationEC NumberSubstrate(s)Product(s)
This compound ThiolaseAACT2.3.1.92 Acetyl-CoAThis compound + CoA
HMG-CoA SynthaseHMGCS2.3.3.10This compound + Acetyl-CoAHMG-CoA + CoA
HMG-CoA ReductaseHMGCR1.1.1.34HMG-CoA + 2 NADPHMevalonate + 2 NADP+ + CoA
Mevalonate KinaseMVK2.7.1.36Mevalonate + ATP5-Phosphomevalonate + ADP
Phosphomevalonate KinasePMVK2.7.4.25-Phosphomevalonate + ATP5-Diphosphomevalonate + ADP
Diphosphomevalonate DecarboxylaseMVD4.1.1.335-Diphosphomevalonate + ATPIsopentenyl-PP + ADP + Pi + CO2
Isopentenyl-PP IsomeraseIDI5.3.3.2Isopentenyl-PPDimethylallyl-PP
Farnesyl-PP SynthaseFPPS2.5.1.10Dimethylallyl-PP + 2 Isopentenyl-PPFarnesyl-PP + 2 PPi
Squalene SynthaseSQS/FDFT12.5.1.212 Farnesyl-PP + NADPHSqualene + NADP+ + 2 PPi
Squalene EpoxidaseSQLE1.14.99.7Squalene + NADPH + O2(S)-2,3-Oxidosqualene + NADP+ + H2O
Lanosterol SynthaseLSS5.4.99.7(S)-2,3-OxidosqualeneLanosterol
Lanosterol 14α-demethylaseCYP51A11.14.13.70Lanosterol + 3 NADPH + 3 O24,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol + Formate + 3 NADP+ + 4 H2O
Δ14-sterol reductaseTM7SF21.3.1.704,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol + NADPH4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol + NADP+
Sterol-4α-carboxylate 3-dehydrogenaseNSDHL1.1.1.1703β-hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NAD+3-keto-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NADH
Sterol 3-keto reductaseHSD17B71.1.1.2703-keto-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NADPH3β-hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate + NADP+
Methylsterol monooxygenase 1MSMO11.14.13.724,4-dimethyl-5α-cholesta-8,24-dien-3β-ol + NADPH + O24α-hydroxymethyl-4β-methyl-5α-cholesta-8,24-dien-3β-ol + NADP+ + H2O
Steroid 5-desaturaseSC5D1.3.3.2Lathosterol + NAD(P)H + O27-Dehydrocholesterol + NAD(P)+ + 2H2O
7-dehydrocholesterol reductaseDHCR71.3.1.217-Dehydrocholesterol + NADPHCholesterol + NADP+
Emopamil binding proteinEBP5.4.99.8Δ8-sterolsΔ7-sterols
24-dehydrocholesterol reductaseDHCR241.3.1.72Desmosterol + NADPHCholesterol + NADP+

Table 2: Reported Kinetic Parameters of Key Enzymes

EnzymeOrganismK_m_ (μM)V_max_ or k_cat_Reference
HMG-CoA ReductaseHuman41.0 μmol/min/mgN/A
Squalene SynthaseYeast0.5 (for FPP)6.5 nmol/min/mgN/A
Squalene EpoxidaseRat Liver13 (for Squalene)1.8 nmol/min/mgN/A
Lanosterol SynthaseHuman515 nmol/min/mgN/A
Cholesterol OxidaseBrevibacterium230.3 x 10⁻⁴ MN/A[5]
Cholesterol OxidaseStreptomyces2.17 x 10⁻⁴ MN/A[5]
Cholesterol OxidasePseudomonas fluorescens0.61 x 10⁻⁴ MN/A[5]
Cholesterol OxidaseCellulomonas0.84 x 10⁻⁴ MN/A[5]
Lanosterol Δ24-reductaseRat Liver157 (for U18666A inhibitor Ki)N/A[6]

Note: Kinetic parameters can vary significantly depending on the source of the enzyme, assay conditions, and substrate used. The values presented here are for illustrative purposes and should be determined empirically for the specific reconstituted system.

Experimental Protocols

This section outlines the general procedures for purifying the necessary enzymes and setting up the in vitro reconstitution assay.

Purification of Recombinant Enzymes

Most enzymes in the cholesterol synthesis pathway can be expressed recombinantly in E. coli or yeast systems and purified using standard chromatography techniques.

General Protocol for Enzyme Purification:

  • Gene Cloning and Expression: Clone the cDNA of the target enzyme into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast) with an affinity tag (e.g., His-tag, GST-tag) for purification. Transform the expression host and induce protein expression according to standard protocols.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.

  • Elution: Elute the target protein using a suitable elution buffer (e.g., imidazole (B134444) for His-tagged proteins).

  • Further Purification (Optional): If necessary, further purify the protein using ion-exchange and/or size-exclusion chromatography to achieve high purity.

  • Protein Characterization: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting. Determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro Reconstitution Assay

The following protocol describes a general setup for the reconstitution of the cholesterol synthesis pathway from this compound. The assay can be performed in a stepwise manner, analyzing the product of each enzymatic reaction, or as a complete pathway reaction.

Reaction Buffer: A suitable reaction buffer for the early, soluble enzymes of the pathway is typically a phosphate (B84403) or Tris-based buffer at neutral pH, supplemented with necessary cofactors. For the later, membrane-bound enzymes, the inclusion of detergents or reconstitution into liposomes is necessary.

  • Suggested Buffer for Soluble Enzymes (this compound to Farnesyl Pyrophosphate): 50 mM Potassium Phosphate pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • For Membrane-Bound Enzymes (Squalene to Cholesterol): The enzymes should be reconstituted into proteoliposomes, or a buffer containing a mild non-ionic detergent (e.g., 0.1% Triton X-100) can be used.

Reaction Components:

ComponentSuggested Final Concentration
This compound50-100 µM
Acetyl-CoA50-100 µM
ATP2-5 mM
NADPH1-2 mM
Purified Enzymes0.1 - 1 µM each (to be optimized)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors (ATP, NADPH), and the initial substrate (this compound and acetyl-CoA).

  • Enzyme Addition: Add the purified enzymes to the reaction mixture. For a stepwise analysis, add one enzyme at a time and analyze the product before adding the next. For a complete pathway reconstitution, add all enzymes simultaneously.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or a mixture of chloroform:methanol (2:1) for lipid extraction).

  • Product Analysis: Analyze the reaction products using appropriate analytical techniques.

Product Detection and Quantification

The intermediates and the final product, cholesterol, can be detected and quantified using various methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the different sterol intermediates and cholesterol.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of sterols.

  • Thin-Layer Chromatography (TLC): TLC can be used for the separation of radiolabeled intermediates, followed by autoradiography or scintillation counting for quantification.

  • Enzymatic Assays: Commercially available kits can be used to quantify cholesterol using cholesterol oxidase and a colorimetric or fluorometric readout.

Visualizations of Workflows and Pathways

The following diagrams illustrate the experimental workflow for enzyme purification and the logical flow of the in vitro reconstitution assay.

Enzyme_Purification_Workflow cluster_0 Expression cluster_1 Purification cluster_2 Characterization Cloning Gene Cloning into Expression Vector Transformation Transformation of Host Cells Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Further_Purification Further Purification (Optional) Elution->Further_Purification SDS_PAGE SDS-PAGE & Western Blot Further_Purification->SDS_PAGE Concentration Protein Concentration Determination SDS_PAGE->Concentration

Caption: General workflow for recombinant enzyme purification.

In_Vitro_Reconstitution_Workflow Reaction_Setup 1. Reaction Setup (Buffer, Cofactors, Substrates) Enzyme_Addition 2. Enzyme Addition (Purified Enzymes) Reaction_Setup->Enzyme_Addition Incubation 3. Incubation (37°C) Enzyme_Addition->Incubation Termination 4. Reaction Termination (Quenching Solution) Incubation->Termination Analysis 5. Product Analysis (HPLC, GC-MS, etc.) Termination->Analysis

Caption: Experimental workflow for the in vitro reconstitution assay.

Conclusion

The in vitro reconstitution of the cholesterol synthesis pathway from this compound provides a powerful and versatile platform for biochemical and pharmacological research. While the complete reconstitution of this multi-enzyme pathway presents significant challenges, a systematic, stepwise approach, coupled with careful optimization of reaction conditions, can yield valuable insights into the intricate process of cholesterol biosynthesis. The protocols and data presented in these application notes serve as a comprehensive guide for researchers embarking on this endeavor.

References

Application Notes and Protocols for Stable Isotope Tracing of Acetoacetyl-CoA Metabolism in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of ketogenesis, ketolysis, fatty acid metabolism, and cholesterol synthesis. The dynamic flux through these pathways is crucial for cellular energy homeostasis and biosynthesis. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to quantitatively track the metabolic fate of carbon skeletons and elucidate the intricate regulation of this compound metabolism. These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments in cultured cells to investigate this compound metabolism, complete with detailed protocols, data presentation guidelines, and visualizations of the underlying biochemical pathways and experimental workflows.

Stable isotope tracing involves the introduction of substrates enriched with stable isotopes, such as Carbon-13 (¹³C), into cell culture media. As cells metabolize these labeled substrates, the isotopes are incorporated into downstream metabolites, including acetyl-CoA and this compound. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, researchers can determine the relative contributions of different substrates to their synthesis and quantify the activity of associated metabolic pathways.[1][2] This approach is invaluable for understanding metabolic reprogramming in various physiological and pathological states, such as cancer and metabolic disorders, and for evaluating the mechanism of action of drugs targeting these pathways.[2][3][4]

Core Principles of this compound Metabolism

This compound is primarily formed through the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase (ACAT). The major metabolic fates of this compound include:

  • Ketogenesis: In ketogenic tissues like the liver, this compound is a precursor for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate).

  • Cholesterol Biosynthesis: this compound is a building block in the mevalonate (B85504) pathway for cholesterol and other isoprenoid synthesis.

  • Ketolysis: In non-hepatic tissues, this compound can be converted back to two molecules of acetyl-CoA, which can then enter the TCA cycle for energy production.

The primary sources of the acetyl-CoA that forms this compound are the catabolism of glucose, fatty acids, and certain amino acids. Stable isotope tracing allows for the deconvolution of the contributions of these different substrates to the this compound pool.

Key Metabolic Pathways

The following diagram illustrates the central role of this compound in metabolism and the entry points for common stable isotope tracers.

Acetoacetyl_CoA_Metabolism cluster_glycolysis Glycolysis cluster_beta_oxidation β-Oxidation cluster_amino_acid_catabolism Amino Acid Catabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_ketogenesis Ketogenesis cluster_cholesterol_synthesis Cholesterol Synthesis Glucose Glucose (¹³C) Pyruvate Pyruvate Glucose->Pyruvate FattyAcids Fatty Acids (¹³C) AcetylCoA_mito Mitochondrial Acetyl-CoA FattyAcids->AcetylCoA_mito AminoAcids Amino Acids (¹³C) AminoAcids->AcetylCoA_mito Pyruvate->AcetylCoA_mito Citrate_mito Mitochondrial Citrate (B86180) AcetylCoA_mito->Citrate_mito Citrate_cyto Cytosolic Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto Cytosolic Acetyl-CoA Citrate_cyto->AcetylCoA_cyto AcetoacetylCoA This compound AcetylCoA_cyto->AcetoacetylCoA ACAT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA AcetoacetylCoA->HMG_CoA KetoneBodies Ketone Bodies HMG_CoA->KetoneBodies Cholesterol Cholesterol HMG_CoA->Cholesterol

Caption: Central pathways of this compound metabolism.

Experimental Design and Workflow

A typical stable isotope tracing experiment to probe this compound metabolism involves several key stages, from cell culture and labeling to metabolite extraction and analysis.

Experimental_Workflow start Start: Experimental Design (Cell line, tracer, time points) cell_culture 1. Cell Seeding and Growth (~80% confluency) start->cell_culture media_prep 2. Preparation of Labeling Medium (e.g., ¹³C-Glucose in glucose-free DMEM) cell_culture->media_prep labeling 3. Isotope Labeling (Incubate cells with labeled medium) media_prep->labeling quenching 4. Metabolic Quenching (Rapidly halt metabolism, e.g., with cold methanol) labeling->quenching extraction 5. Metabolite Extraction (Separate metabolites from macromolecules) quenching->extraction analysis 6. LC-MS/MS Analysis (Quantify acyl-CoA isotopologues) extraction->analysis data_processing 7. Data Processing and Analysis (Correct for natural abundance, calculate MID) analysis->data_processing end End: Biological Interpretation data_processing->end

Caption: General experimental workflow for stable isotope tracing.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present mass isotopologue distribution (MID) data and calculated fractional contributions.

Table 1: Mass Isotopologue Distribution (MID) of Acetyl-CoA and this compound

This table shows the fractional abundance of each isotopologue for acetyl-CoA and this compound after labeling with [U-¹³C₆]-glucose. M+n represents the isotopologue with 'n' ¹³C atoms.

MetaboliteIsotopologueFractional Abundance (%)
Acetyl-CoA M+030
M+270
This compound M+015
M+245
M+440

Table 2: Fractional Contribution of Glucose to Acyl-CoA Pools

This table summarizes the calculated contribution of the ¹³C-labeled tracer to the synthesis of acetyl-CoA and this compound.

MetaboliteTracerFractional Contribution (%)
Acetyl-CoA[U-¹³C₆]-Glucose70
This compound[U-¹³C₆]-Glucose85

Experimental Protocols

Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells

This protocol describes the labeling of adherent mammalian cells with [U-¹³C₆]-glucose to trace its contribution to this compound synthesis.

Materials:

  • Adherent mammalian cells (e.g., HepG2, A549)

  • Complete growth medium (e.g., DMEM)

  • Glucose-free DMEM

  • [U-¹³C₆]-Glucose

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture cells under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM) and dFBS (e.g., 10%).

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-glucose labeling medium to the cells.

    • Incubate the cells for the desired labeling duration (e.g., 0, 1, 4, 8, or 24 hours) to determine the time to isotopic steady state.

  • Metabolite Quenching and Extraction: [1]

    • To rapidly halt metabolic activity, place the 6-well plate on dry ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoA Isotopologues

This protocol outlines the analysis of acyl-CoA isotopologues from the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extract

  • Reconstitution solvent (e.g., 5% methanol in 50 mM ammonium (B1175870) acetate)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase analytical column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a small volume (e.g., 50 µL) of reconstitution solvent.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water) to separate the acyl-CoAs.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of acetyl-CoA and this compound.

    • Acetyl-CoA Transitions:

      • M+0 (unlabeled): Precursor m/z 810.2 -> Product m/z 303.1

      • M+2 (from ¹³C₂-acetyl-CoA): Precursor m/z 812.2 -> Product m/z 305.1

    • This compound Transitions:

      • M+0 (unlabeled): Precursor m/z 852.2 -> Product m/z 345.1

      • M+2: Precursor m/z 854.2 -> Product m/z 347.1

      • M+4: Precursor m/z 856.2 -> Product m/z 349.1

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct the raw data for the natural abundance of ¹³C.

    • Calculate the mass isotopologue distribution (MID) for each metabolite.

    • Calculate the fractional contribution of the tracer to the metabolite pool.

Conclusion

Stable isotope tracing of this compound metabolism provides a dynamic and quantitative view of this central metabolic hub. The protocols and guidelines presented here offer a robust framework for researchers to investigate the intricate regulation of this compound synthesis and utilization in cultured cells. These powerful techniques are essential for advancing our understanding of cellular metabolism in health and disease and for the development of novel therapeutic strategies targeting metabolic vulnerabilities.

References

Purification of Recombinant Acetoacetyl-CoA Thiolase: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-CoA thiolase (AACT), also known as acetyl-CoA acetyltransferase (ACAT), is a pivotal enzyme in various metabolic pathways, including ketogenesis and the mevalonate (B85504) pathway, which is essential for cholesterol biosynthesis.[1] Its role in these critical cellular processes makes it a significant target for drug development in therapeutic areas such as metabolic disorders and oncology. This document provides a detailed protocol for the expression and purification of recombinant this compound thiolase, offering researchers a robust method to obtain a high-purity, active enzyme for downstream applications, including high-throughput screening of potential inhibitors.

Introduction

This compound thiolase catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound.[1] This reaction is a fundamental step in both the synthesis of ketone bodies and the production of isoprenoid precursors via the mevalonate pathway.[1][2] Eukaryotic organisms typically possess at least two isozymes: a cytosolic form and a mitochondrial form.[3] Given its central metabolic role, the dysregulation of AACT activity has been implicated in various diseases. Therefore, the availability of purified, active recombinant AACT is crucial for biochemical and structural studies, as well as for the discovery of novel therapeutic agents.

This protocol details the expression of His-tagged recombinant AACT in Escherichia coli and its subsequent purification using nickel-affinity chromatography. Alternative purification methods involving ion-exchange and hydrophobic interaction chromatography are also discussed.[4][5]

Data Summary

The following tables summarize typical quantitative data obtained from the purification of recombinant this compound thiolase, compiled from various studies.

Table 1: Purification of Recombinant Dictyostelium this compound Thiolase [4]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg protein)Yield (%)Fold Purification
Crude Extract455.552.00.111001.0
30-70% (NH₄)₂SO₄185.045.20.2486.92.2
DEAE-Cellulofine28.521.10.7440.66.7
Bio-Gel HTP2.712.74.7024.442.7

Table 2: Purification of Recombinant Sunflower this compound Thiolase [2][6]

Purification StepSpecific Activity (nkat/mg protein)Fold PurificationYield (%)
Affinity Chromatography (Combined Fractions)-8855
Affinity Chromatography (100 mM Imidazole (B134444) Fraction)26311831

Experimental Protocols

Expression of Recombinant this compound Thiolase in E. coli

This protocol is based on the expression of His-tagged AACT from sunflower in E. coli TOP10 cells using a pBAD/HisB vector.[2][7]

Materials:

  • E. coli TOP10 cells containing the pBAD/HisB-AACT plasmid

  • Luria-Bertani (LB) medium

  • Ampicillin (100 µg/mL)

  • L-Arabinose (20% w/v solution)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of E. coli TOP10 containing the pBAD/HisB-AACT plasmid into 5 mL of LB medium containing 100 µg/mL ampicillin.

  • Incubate the culture overnight at 37°C with shaking at 270 rpm.[2][7]

  • The following day, transfer the 5 mL overnight culture into 95 mL of fresh LB/ampicillin medium.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.[2][7]

  • Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v).[2][7] An uninduced culture should be maintained as a negative control.

  • Continue to grow the cultures for an additional 4 hours at 37°C with shaking.[2][7]

  • Harvest the cells by centrifugation at 5,000 rpm for 10 minutes at 4°C.[2][7]

  • Discard the supernatant and store the cell pellet at -20°C or proceed directly to cell lysis.

Cell Lysis and Preparation of Crude Extract

Materials:

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 2 mM DTT, pH 8.0[2][7]

  • Lysozyme (B549824)

  • Sonicator

  • High-speed centrifuge

Procedure:

  • Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer.[2][7]

  • Add lysozyme to a final concentration of 2 mg/mL and incubate on ice for 15 minutes.[2]

  • Lyse the cells by sonication on ice. Use short bursts of 10 seconds followed by 10-second cooling periods until the suspension clears.[2]

  • Clarify the lysate by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[2][7]

  • Carefully collect the supernatant, which contains the soluble recombinant AACT. This is the crude extract.

Purification of His-tagged AACT by Nickel-Affinity Chromatography

Materials:

  • Ni-NTA Agarose (B213101) resin

  • Lysis Buffer (as above)

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0[2]

  • Elution Buffers: 50 mM NaH₂PO₄, 300 mM NaCl, with increasing concentrations of imidazole (e.g., 50, 100, 150, 250 mM), pH 8.0[2]

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

  • Add the crude extract to the equilibrated resin and incubate for 2 hours at 4°C with gentle rotation to allow for binding of the His-tagged protein.[2][7]

  • Load the mixture into a chromatography column and collect the flow-through.

  • Wash the column with four column volumes of Wash Buffer to remove non-specifically bound proteins.[2]

  • Elute the bound protein using a step gradient of increasing imidazole concentrations in the Elution Buffer.[2] Collect fractions of 2 mL for each imidazole concentration.

  • Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the highest concentration of pure AACT.

This compound Thiolase Activity Assay

The enzyme activity can be determined spectrophotometrically using a coupled enzyme assay.[2] In this assay, the acetyl-CoA produced from the thiolysis of this compound is used by citrate (B86180) synthase to form citrate. This reaction is coupled to the reduction of NAD⁺ to NADH by malate (B86768) dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.[2][3]

Materials:

  • Assay Buffer: 175 mM Tris-HCl, pH 8.5[2]

  • 0.12 mM Coenzyme A (CoA)

  • 2.0 mM Dithioerythritol (DTE)[2]

  • 2.6 mM Malate[2]

  • 0.14 mM NAD⁺[2]

  • 58 nkat Malate Dehydrogenase[2]

  • 18 nkat Citrate Synthase[2]

  • 0.05% (w/v) Bovine Serum Albumin (BSA)

  • 20 µM this compound

  • Purified recombinant AACT

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing all the assay components except for this compound in a total volume of 1 mL.[2]

  • Add a known amount of the purified recombinant AACT to the reaction mixture.

  • Incubate for 5-10 minutes at 30°C to establish a stable baseline.[3]

  • Initiate the reaction by adding 20 µM this compound.[2]

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[3] The ratio of NADH formation to this compound degradation is 2:1.[2]

Visualizations

experimental_workflow cluster_expression 1. Expression cluster_lysis 2. Lysis cluster_purification 3. Purification cluster_analysis 4. Analysis inoculation Inoculation of E. coli growth Cell Growth (OD600 ~0.5) inoculation->growth induction Induction with Arabinose growth->induction harvest Cell Harvest induction->harvest resuspension Resuspend in Lysis Buffer harvest->resuspension sonication Sonication resuspension->sonication centrifugation_lysis Centrifugation sonication->centrifugation_lysis crude_extract Collect Crude Extract centrifugation_lysis->crude_extract binding Binding to Ni-NTA Resin crude_extract->binding washing Washing binding->washing elution Elution with Imidazole washing->elution sds_page SDS-PAGE Analysis elution->sds_page activity_assay Enzyme Activity Assay elution->activity_assay pooling Pooling of Pure Fractions activity_assay->pooling

Caption: Experimental workflow for the purification of recombinant this compound thiolase.

signaling_pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa This compound acetyl_coa->acetoacetyl_coa AACT hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ketone_bodies Ketone Bodies hmg_coa->ketone_bodies HMG-CoA lyase cholesterol Cholesterol mevalonate->cholesterol

Caption: Simplified metabolic pathways involving this compound thiolase (AACT).

References

Application Notes: Tracing Metabolic Fates with Radiolabeled Acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetoacetyl-CoA is a pivotal metabolic intermediate, positioned at the crossroads of fatty acid metabolism, ketogenesis, and cholesterol synthesis.[1] Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[2] By employing radiolabeled this compound, typically with isotopes like Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace its metabolic fate, providing critical insights into cellular energy dynamics, metabolic reprogramming in disease, and the mechanism of action for novel therapeutics.[3] These application notes provide a comprehensive guide for utilizing radiolabeled this compound in metabolic flux studies, targeted at researchers in academia and professionals in drug development.

Principle of the Technique

The core principle involves introducing radiolabeled this compound, or a radiolabeled precursor like acetyl-CoA, into a biological system (e.g., cell culture or isolated organelles). As the cells metabolize this tracer, the radiolabel is incorporated into downstream products. By quenching the metabolic activity at specific time points and separating the various metabolites, the amount of radioactivity in each compound can be quantified. This distribution of the radiolabel allows for the calculation of flux through competing metabolic pathways. This technique offers exceptional sensitivity for tracing and quantifying metabolic processes.[4][5]

Key Applications in Research and Drug Development

  • Elucidating Metabolic Pathways: Tracking the incorporation of the radiolabel from this compound into downstream metabolites helps to map and quantify the activity of pathways like ketogenesis and steroidogenesis.[3]

  • Understanding Disease Metabolism: This technique is crucial for studying metabolic dysregulation in diseases such as cancer, diabetes, and inherited metabolic disorders.[3][6] For example, it can quantify the reliance of cancer cells on ketone body metabolism.

  • Drug Discovery and Mechanism of Action Studies: Radiolabeled assays are used to screen for inhibitors or activators of enzymes that metabolize this compound. They are also vital for determining how drug candidates alter specific metabolic networks.[5][7]

  • ADME Studies: In drug development, radiolabeled compounds are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing a quantitative picture of a drug's fate in the body.[5]

Core Metabolic Pathways Involving this compound

This compound is centrally involved in two critical metabolic pathways: Ketogenesis and Cholesterol Biosynthesis.

1. Ketogenesis Pathway

In the liver, under conditions of fasting or low carbohydrate availability, fatty acid oxidation produces a surplus of acetyl-CoA. This acetyl-CoA is converted into ketone bodies, with this compound as a key intermediate. Ketone bodies are then exported to extrahepatic tissues to be used as an energy source.[6][8]

G cluster_Mitochondrion Hepatic Mitochondrion node_acetyl_coa 2x Acetyl-CoA node_acetoacetyl_coa This compound node_acetyl_coa->node_acetoacetyl_coa Thiolase node_hmg_coa HMG-CoA node_acetoacetyl_coa->node_hmg_coa HMG-CoA Synthase 2 node_acetoacetate Acetoacetate (Ketone Body) node_hmg_coa->node_acetoacetate HMG-CoA Lyase node_bhb β-Hydroxybutyrate (Ketone Body) node_acetoacetate->node_bhb BDH1 node_export Export to Extrahepatic Tissues node_acetoacetate->node_export node_bhb->node_export

Figure 1: Ketogenesis Pathway in the Liver.

2. Cholesterol Biosynthesis Pathway (Mevalonate Pathway)

In the cytosol of various cells, this compound serves as a precursor for the synthesis of cholesterol and other isoprenoids.[9][10] Two molecules of acetyl-CoA condense to form this compound, which then combines with a third acetyl-CoA to form HMG-CoA.[11][12][13] This HMG-CoA is then committed to the cholesterol synthesis pathway.

G cluster_Cytosol Cytosol node_acetyl_coa 2x Acetyl-CoA node_acetoacetyl_coa This compound node_acetyl_coa->node_acetoacetyl_coa Thiolase node_hmg_coa HMG-CoA node_acetoacetyl_coa->node_hmg_coa HMG-CoA Synthase 1 node_acetyl_coa2 Acetyl-CoA node_acetyl_coa2->node_hmg_coa node_mevalonate Mevalonate node_hmg_coa->node_mevalonate HMG-CoA Reductase (Rate-limiting step) node_cholesterol Cholesterol & Other Isoprenoids node_mevalonate->node_cholesterol Multiple Steps G node_culture 1. Cell Culture (Grow to 70-80% confluency) node_label 2. Isotopic Labeling (Incubate with ¹⁴C-Tracer) node_culture->node_label node_quench 3. Quench Metabolism (Add ice-cold 80% Methanol) node_label->node_quench node_extract 4. Metabolite Extraction (Collect supernatant) node_quench->node_extract node_analyze 5. Analytical Measurement (LC-MS / HPLC) node_extract->node_analyze node_calculate 6. Data Analysis & Flux Calculation node_analyze->node_calculate

References

Application Notes and Protocols for High-Throughput Screening of Acetoacetyl-CoA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-CoA synthetase (AACS), a key enzyme in cellular metabolism, plays a crucial role in the conversion of the ketone body acetoacetate (B1235776) into this compound. This process provides a vital substrate for the biosynthesis of cholesterol and fatty acids, particularly in lipogenic tissues and cancer cells.[1][2] The upregulation of AACS in various cancers has highlighted its potential as a therapeutic target for the development of novel anti-cancer agents.[3][4] High-throughput screening (HTS) is an essential tool for identifying novel small molecule inhibitors of AACS from large compound libraries.

These application notes provide detailed protocols for a robust and adaptable HTS assay for the identification of AACS inhibitors. The primary method described is a coupled-enzyme spectrophotometric assay that monitors the consumption of NADH, suitable for implementation in a 384-well format.

Biochemical Pathway Involving this compound Synthetase

AACS catalyzes the ATP-dependent conversion of acetoacetate and Coenzyme A (CoA) into this compound, AMP, and pyrophosphate (PPi). The resulting this compound is a precursor for the synthesis of HMG-CoA, a key step in both the cholesterol and fatty acid biosynthesis pathways. In the cytosol, this compound can be utilized by HMG-CoA synthase to produce HMG-CoA, which is then reduced to mevalonate (B85504) by HMG-CoA reductase in the cholesterol synthesis pathway. Alternatively, this compound can be cleaved by thiolase to yield two molecules of acetyl-CoA, which can then be used for de novo fatty acid synthesis.[2][5]

AACS_Pathway Acetoacetate Acetoacetate AACS AACS Acetoacetate->AACS CoA Coenzyme A CoA->AACS ATP ATP ATP->AACS Acetoacetyl_CoA This compound AACS->Acetoacetyl_CoA AMP_PPi AMP + PPi AACS->AMP_PPi HMG_CoA_Synthase HMG-CoA Synthase Acetoacetyl_CoA->HMG_CoA_Synthase Thiolase Thiolase Acetoacetyl_CoA->Thiolase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA Cholesterol_Pathway Cholesterol Biosynthesis HMG_CoA->Cholesterol_Pathway Acetyl_CoA 2x Acetyl-CoA Thiolase->Acetyl_CoA Fatty_Acid_Pathway Fatty Acid Biosynthesis Acetyl_CoA->Fatty_Acid_Pathway

Figure 1: Biochemical pathway of this compound Synthetase (AACS).

High-Throughput Screening Workflow

The HTS workflow for identifying AACS inhibitors involves several key stages, from initial assay setup and screening to hit confirmation and characterization. This process is designed to efficiently test large numbers of compounds and identify those with specific inhibitory activity against AACS.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (e.g., 100,000s of compounds) Primary_HTS Primary HTS Assay (Single Concentration) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification (Based on activity threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screens (Rule out non-specific inhibitors) Dose_Response->Counter_Screen Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds

Figure 2: General workflow for high-throughput screening of AACS inhibitors.

Quantitative Data of AACS Inhibitors

The following table summarizes the inhibitory activities of known compounds against this compound Synthetase (AACS) and related Acyl-CoA Synthetases. It is important to note that some of the listed inhibitors have been primarily characterized against long-chain acyl-CoA synthetases (ACSLs), and their potency against AACS may vary.

InhibitorTarget Enzyme(s)IC50 / Ki ValueNotesReference(s)
Palmitoyl-CoA Rat Liver AACSKi = 9.8 µMNon-competitive inhibitor.[6]
Triacsin C Long-chain acyl-CoA synthetases (ACSLs)IC50 = 3.6 - 8.7 µM (rat liver & P. aeruginosa)Potent inhibitor of ACSLs, often used as a tool compound. IC50 for human ACSL5 is ~10 µM.[2][5][7][8][9]
N-Ethylmaleimide (NEM) Cysteine Proteases, Prolyl EndopeptidaseIC50 = 6.3 µM (Prolyl Endopeptidase)Irreversibly inhibits enzymes by alkylating cysteine residues.[9]
Cerulenin (B1668410) Fatty Acid Synthase (FASN)IC50 = 3.54 µg/mL (Retinoblastoma cells)Also reported to inhibit HMG-CoA synthase.[10][11]

Note: IC50 and Ki values can vary depending on the assay conditions, enzyme source, and substrate concentrations. The data presented here should be used as a reference.

Experimental Protocols

Coupled-Enzyme Spectrophotometric HTS Assay for AACS Inhibitors

This protocol is adapted for a 384-well microplate format and is based on the continuous monitoring of NADH consumption, which is coupled to the formation of this compound. The decrease in absorbance at 340 nm is proportional to the AACS activity.

Principle of the Assay:

The assay relies on a series of coupled enzymatic reactions:

  • AACS: Acetoacetate + CoA + ATP → this compound + AMP + PPi

  • 3-hydroxyacyl-CoA dehydrogenase (HADH): this compound + NADH + H⁺ → D-3-Hydroxybutyryl-CoA + NAD⁺

The rate of NADH oxidation to NAD⁺ is monitored as a decrease in absorbance at 340 nm. In the presence of an AACS inhibitor, the rate of this decrease will be reduced.

Materials and Reagents:

  • Recombinant human AACS enzyme

  • Acetoacetate lithium salt

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • 3-hydroxyacyl-CoA dehydrogenase (HADH) from porcine heart

  • Tricine buffer

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Potassium hydroxide (B78521) (KOH)

  • DMSO (for compound dilution)

  • 384-well, clear, flat-bottom UV-transparent microplates

Reagent Preparation:

  • Assay Buffer: 100 mM Tricine-KOH (pH 8.5), 100 mM KCl, 10 mM MgCl₂. Store at 4°C.

  • AACS Enzyme Stock: Prepare a stock solution of recombinant human AACS in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 15-20 minutes.

  • Substrate Mix: Prepare a 2X concentrated substrate mix in assay buffer containing:

    • 2 mM ATP

    • 0.5 mM CoA

    • 40 mM Acetoacetate

  • Detection Mix: Prepare a 2X concentrated detection mix in assay buffer containing:

    • 0.3 mM NADH

    • 10 units/mL HADH

  • Compound Plates: Serially dilute test compounds in 100% DMSO to create a concentration range for IC50 determination. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

Assay Protocol (384-well format):

  • Compound Dispensing: Add 100 nL of test compounds (dissolved in DMSO) or DMSO (for controls) to the wells of a 384-well plate using an acoustic dispenser or pin tool.

  • Enzyme Addition: Add 10 µL of AACS enzyme solution (at 2X the final desired concentration) to all wells.

  • Incubation (optional): Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution containing the Substrate Mix and Detection Mix (1:1 ratio) to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements at 340 nm. Record the absorbance every 30-60 seconds for 15-30 minutes at 30°C.

Controls:

  • Negative Control (0% inhibition): Wells containing DMSO instead of a test compound. This represents the uninhibited enzyme activity.

  • Positive Control (100% inhibition): Wells containing a known AACS inhibitor (e.g., a reference compound with a known IC50) at a concentration sufficient to cause complete inhibition. Alternatively, wells without the AACS enzyme can serve as a background control.

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of NADH consumption (slope of the linear portion of the kinetic read) for each well (mOD/min).

  • Percentage Inhibition: Calculate the percentage inhibition for each test compound using the following formula:

    % Inhibition = [1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground)] * 100

  • IC50 Determination: For dose-response experiments, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Performance Metrics:

  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][8][12][13][14]

  • Hit Rate: The hit rate is the percentage of compounds in a screening library that are identified as "hits" based on a predefined activity threshold (e.g., >50% inhibition). Typical hit rates for HTS campaigns range from 0.1% to 2%.

Conclusion

The provided application notes and protocols describe a robust and reliable method for the high-throughput screening of this compound synthetase inhibitors. The coupled-enzyme spectrophotometric assay is amenable to automation and miniaturization, making it suitable for large-scale screening campaigns. By following these guidelines, researchers can effectively identify and characterize novel inhibitors of AACS, paving the way for the development of new therapeutics targeting metabolic pathways in cancer and other diseases.

References

Step-by-step guide to measuring acetoacetyl-CoA levels in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Acetoacetyl-CoA in Biological Samples

Introduction

This compound is a pivotal intermediate in cellular metabolism, positioned at the crossroads of cholesterol biosynthesis and the production of ketone bodies.[1] Its intracellular concentration is a critical indicator of the metabolic state of a cell and is of significant interest in research fields such as oncology, metabolic disorders, and neuroscience.[1] Accurate and reliable measurement of this compound levels in biological samples is therefore essential for advancing our understanding of these processes.

This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, spectrophotometric assays, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer varying levels of sensitivity, specificity, and throughput, allowing researchers to select the most appropriate technique for their experimental needs.

Overview of Measurement Techniques

The choice of method for quantifying this compound depends on factors such as the expected concentration in the sample, the sample matrix, available equipment, and the desired level of specificity.

  • High-Performance Liquid Chromatography (HPLC)-UV: This technique separates this compound from other cellular components based on its physicochemical properties, followed by detection using a UV detector.[1] It is a robust and widely accessible method.

  • Spectrophotometric Assays: These assays are based on enzymatic reactions that produce a change in absorbance, which is proportional to the amount of this compound present. They are often used for measuring enzyme activity but can be adapted for metabolite quantification.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[4][5] It is ideal for detecting low-abundance species and for complex sample matrices.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for mammalian cell cultures and tissue samples.[1][6]

Materials and Reagents:

  • This compound sodium salt (≥95% purity)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K₂CO₃), 3 M

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), ice-cold

  • BCA Protein Assay Kit

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Cell scraper

  • Microcentrifuge

  • Vortex mixer

  • pH meter

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation:

    • Prepare a 10 mM stock solution of this compound in ultrapure water. This solution is unstable and should be prepared fresh and kept on ice.[1]

    • Generate a series of working standards (e.g., 0.1 µM to 100 µM) by serial dilution of the stock solution with the initial mobile phase.[1]

  • Sample Preparation (from Mammalian Cell Culture):

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1]

    • Add 500 µL of ice-cold 0.6 M PCA to the dish and scrape the cells.[1]

    • Transfer the lysate to a microcentrifuge tube, vortex vigorously for 30 seconds, and incubate on ice for 15 minutes to precipitate proteins.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Neutralize the extract by adding 3 M K₂CO₃ dropwise while vortexing until the pH reaches 6.0-7.0.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.[7]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

    • Analyze immediately or store at -80°C.[1]

  • Sample Preparation (from Tissue):

    • Rapidly freeze the tissue sample (20-1000 mg) in liquid nitrogen.[7][8]

    • Pulverize the frozen tissue and add 2 µL of 1 M perchloric acid per mg of tissue. Keep the sample on ice.[8]

    • Homogenize or sonicate thoroughly.[7]

    • Proceed with the centrifugation, neutralization, and final preparation steps as described for cell cultures.

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 20 mM Ammonium (B1175870) Acetate in Water, pH 6.5[6]

    • Mobile Phase B: Acetonitrile[6]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20 µL[1]

    • Column Temperature: 30°C[1]

    • Detection Wavelength: 260 nm (for the adenine (B156593) group) or 303 nm (for the acetoacetyl enolate form, offering enhanced specificity).[1]

    • Gradient: A gradient elution may be necessary to achieve optimal separation. This should be optimized based on the specific column and system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]

    • Normalize the concentration to the protein content of the initial cell or tissue lysate, determined by a BCA assay.

Method Validation:

  • Specificity: Analyze blank extracts to ensure no interfering peaks co-elute with this compound.[1]

  • Linearity: Establish a linear range with a correlation coefficient (r²) > 0.99.[1]

  • Accuracy and Precision: Determine the recovery by spiking samples with known amounts of standard. Recoveries between 85-115% and a coefficient of variation (CV) of <15% are generally acceptable.[1]

Protocol 2: Spectrophotometric Assay of this compound

This protocol is based on the cleavage of this compound by the enzyme thiolase, leading to a decrease in absorbance at 303 nm.[2][3]

Materials and Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂ and 2 mM KCl.[2]

  • Thiolase (β-ketothiolase) enzyme solution.

  • This compound standards (10 µM to 200 µM in deionized water).[2]

  • Spectrophotometer capable of reading at 303 nm.

  • Cuvettes.

Procedure:

  • Sample Preparation: Prepare neutralized perchloric acid extracts of cells or tissues as described in the HPLC-UV protocol.

  • Assay:

    • In a cuvette, combine the assay buffer and the sample (e.g., 50 µL). Adjust the final volume to 1 mL with buffer.[2]

    • Place the cuvette in a spectrophotometer thermostatted at 30°C and monitor the absorbance at 303 nm until a stable baseline is achieved.[2]

    • Initiate the reaction by adding a small volume of the thiolase enzyme solution (e.g., 10 µL).[2]

    • Immediately mix and continuously record the decrease in absorbance at 303 nm for 5-10 minutes.[2]

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA₃₀₃/min) from the linear portion of the curve.[2]

    • Calculate the concentration of this compound using the Beer-Lambert law: Concentration (M) = (ΔA₃₀₃/min) / (ε * l) where ε is the molar extinction coefficient of this compound at 303 nm (16,400 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).[2]

Troubleshooting:

  • High Background Absorbance: Run a sample blank without the initiating enzyme to correct for background absorbance from the sample itself.[2] Deproteinization of samples is crucial to remove interfering enzymes.[2]

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the highly sensitive and specific quantification of this compound. Specific parameters will need to be optimized for the instrument used.

Materials and Reagents:

  • This compound and stable isotope-labeled internal standard (e.g., [¹³C₂]acetyl-CoA, as a proxy if a dedicated this compound standard is unavailable).[9]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • 5-Sulfosalicylic acid (SSA) or Perchloric acid (PCA) for extraction.[10]

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).

Procedure:

  • Standard Preparation: Prepare a standard curve of this compound and a fixed concentration of the internal standard in the appropriate solvent.

  • Sample Preparation:

    • For cell or tissue extracts, use a deproteinization method. Extraction with 5% (w/v) SSA is a suitable alternative to PCA and may not require subsequent removal steps before LC-MS/MS analysis.[5][10]

    • Briefly, homogenize the sample in ice-cold extraction solution containing the internal standard.

    • Centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Separation: Use a C18 reversed-phase column. The mobile phases typically consist of an aqueous solution with a buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][11] A gradient elution is used to separate this compound from other metabolites.

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For example, for acetyl-CoA, a neutral loss scan corresponding to the loss of the phosphoadenosine diphosphate (B83284) from CoA species is often used.[9]

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

    • Determine the concentration from the standard curve.

Data Presentation

The following table summarizes example quantitative data for this compound levels in various biological samples. Note that these values can vary significantly depending on the organism, tissue, and metabolic state.

Biological SampleMethodThis compound LevelReference
Rat Liver (Fasted)HPLC~50-100 nmol/g wet weight[12]
Rat Liver (Ischemic)HPLCReduced levels compared to control[12]
Mammalian CellsHPLC-UV0.5 - 100 µM (Linear Range)[1]
Mouse Heart TissueLC-MSDetectable[4]
HepG2 CellsLC-MSDetectable[4]

Visualizations

Metabolic Pathways Involving this compound

acetoacetyl_coa This compound acetyl_coa 2 x Acetyl-CoA acetoacetyl_coa->acetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase acetoacetate Acetoacetate acetoacetyl_coa->acetoacetate This compound hydrolase acetyl_coa->acetoacetyl_coa Thiolase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase cholesterol Cholesterol mevalonate->cholesterol ... d_3_hydroxybutyrate D-3-Hydroxybutyrate acetoacetate->d_3_hydroxybutyrate ketone_bodies Ketone Bodies acetoacetate->ketone_bodies d_3_hydroxybutyrate->ketone_bodies

Caption: Key metabolic pathways involving this compound.

Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Cells or Tissue) lysis Lysis & Deproteinization (e.g., PCA or SSA) sample->lysis neutralization Neutralization (if using PCA) lysis->neutralization clarification Centrifugation & Filtration neutralization->clarification extract Final Extract clarification->extract analysis_method Analytical Method (HPLC, Spectrophotometry, or LC-MS/MS) extract->analysis_method data_acquisition Data Acquisition analysis_method->data_acquisition quantification Quantification (Standard Curve) data_acquisition->quantification normalization Normalization (e.g., to protein content) quantification->normalization result Final Concentration normalization->result

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols: Use of Acetoacetyl-CoA Analogs in Studying Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-CoA is a central metabolite at the crossroads of several key metabolic pathways, including fatty acid metabolism and the biosynthesis of cholesterol and ketone bodies. Enzymes that utilize this compound as a substrate or are regulated by it are significant targets for drug development in various therapeutic areas, including metabolic diseases, cancer, and infectious diseases. The inherent chemical reactivity of the thioester bond in this compound can, however, pose challenges for detailed mechanistic and structural studies of these enzymes.

To overcome these limitations, a variety of this compound analogs have been developed. These synthetic molecules serve as invaluable tools for researchers to probe enzyme mechanisms, screen for inhibitors, and facilitate structural studies. By modifying the reactive thioester group or other parts of the molecule, these analogs can act as:

  • Non-reactive mimics: These analogs bind to the enzyme's active site but do not undergo catalysis, allowing for the study of enzyme-substrate interactions.

  • Mechanism-based inhibitors: These analogs are processed by the enzyme to a certain point, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.

  • Stable substrates or inhibitors: Replacement of the thioester with more stable linkages (e.g., esters, amides, or thioethers) provides molecules that are resistant to hydrolysis, making them suitable for co-crystallization with enzymes or for use in high-throughput screening assays.

These application notes provide an overview of the types of this compound analogs, their applications in studying enzyme mechanisms, and detailed protocols for their use in enzymatic assays.

Data Presentation: Inhibition of Enzymes by this compound Analogs

The following tables summarize quantitative data on the inhibition of key enzymes by various this compound analogs. This data is crucial for comparing the potency of different analogs and for understanding their structure-activity relationships.

Table 1: Inhibition of Citrate Synthase by this compound Analogs [1][2]

AnalogStructure/ModificationEnzyme SourceInhibition Constant (Ki)Notes
Fluorovinyl thioether analogFluorine replaces the enolate oxygenPig heart4.3 µMPotent inhibitor, mimics the enolate intermediate.
Vinyl thioether analogNon-fluorinated version of the abovePig heart68.3 µMDemonstrates the "fluorine effect" in binding.
Methyl sulfoxide (B87167) analogThioester replaced with a sulfoxidePig heart11.1 µMSuggests hydrogen bonding interactions in the active site.
S-Acetonyl-CoAThioester replaced with a thioetherPig heart-Potent competitive inhibitor with respect to acetyl-CoA.

Table 2: Inhibition of Thiolase by Acyl-CoA Analogs [3]

AnalogStructure/ModificationEnzyme SourceInhibition Constant (Ki)Notes
Acetyl-CoANatural product of the reverse reactionPig heart 3-oxoacyl-CoA thiolase3.9 µMCompetitive inhibitor with respect to CoASH.
Acetyl-CoANatural product of the reverse reactionPig heart this compound thiolase125 µMNoncompetitive inhibitor with respect to CoASH.
Decanoyl-CoALong-chain acyl-CoAPig heart 3-oxoacyl-CoA thiolase-Significant inhibitor.
3-Hydroxybutyryl-CoA-Pig heart this compound thiolase-Strong inhibitor, comparable to acetyl-CoA.

Table 3: Inhibition of this compound Synthetase by Acyl-CoA Analogs [4]

AnalogStructure/ModificationEnzyme SourceInhibition Constant (Ki)Notes
Palmitoyl-CoALong-chain acyl-CoARat liver9.8 µMNoncompetitive inhibitor.
Octanoyl-CoAMedium-chain acyl-CoARat liver17.0 µMNoncompetitive inhibitor.
Hexanoyl-CoAMedium-chain acyl-CoARat liver30 µMNoncompetitive inhibitor.
Butyryl-CoAShort-chain acyl-CoARat liver190 µMNoncompetitive inhibitor.
Acetyl-CoAShort-chain acyl-CoARat liver175 µMNoncompetitive inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound and its analogs are studied, the following diagrams illustrate relevant metabolic pathways and a general experimental workflow for enzyme inhibition studies.

Cholesterol_Biosynthesis AcetylCoA 2x Acetyl-CoA Thiolase Thiolase AcetylCoA->Thiolase AcetoacetylCoA This compound HMGCS HMG-CoA Synthase AcetoacetylCoA->HMGCS HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Thiolase->AcetoacetylCoA HMGCS->HMG_CoA HMGCR->Mevalonate Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Enzyme Prepare Enzyme Solution Mix_Reagents Mix Enzyme, Buffer, and Analog Prepare_Enzyme->Mix_Reagents Prepare_Substrate Prepare Substrate Solution Initiate_Reaction Initiate Reaction with Substrate Prepare_Substrate->Initiate_Reaction Prepare_Analog Prepare Analog (Inhibitor) Solutions Prepare_Analog->Mix_Reagents Mix_Reagents->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Rates Monitor_Reaction->Calculate_Rates Plot_Data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Calculate_Rates->Plot_Data Determine_Parameters Determine Kinetic Parameters (IC50, Ki) Plot_Data->Determine_Parameters Analog_Logic cluster_problem Problem Definition cluster_strategy Strategic Approach cluster_analogs Analog Types cluster_application Applications Unstable_Substrate This compound is chemically reactive and prone to hydrolysis. Modify_Thioester Modify the thioester bond to create stable analogs. Unstable_Substrate->Modify_Thioester Non_hydrolyzable Non-hydrolyzable Analogs (e.g., Amide, Ester, Thioether) Modify_Thioester->Non_hydrolyzable Transition_State Transition-State Mimics (e.g., Fluorinated analogs) Modify_Thioester->Transition_State Mechanism_Based Mechanism-Based Inhibitors Modify_Thioester->Mechanism_Based Kinetic_Studies Enzyme Kinetics and Inhibition Studies (IC50, Ki) Non_hydrolyzable->Kinetic_Studies Structural_Studies Co-crystallization for X-ray Crystallography Non_hydrolyzable->Structural_Studies Transition_State->Kinetic_Studies Mechanism_Based->Kinetic_Studies Drug_Discovery Lead Compound Identification and Optimization Kinetic_Studies->Drug_Discovery Structural_Studies->Drug_Discovery

References

Application Note: Streamlining Metabolic Pathway Engineering with Cell-Free Expression and Purification of Acetoacetyl-CoA Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metabolic engineering aims to redesign cellular pathways for the production of valuable chemicals, pharmaceuticals, and biofuels. A frequent bottleneck in this process is the time-consuming cycle of designing, building, and testing enzyme variants and pathway combinations within living cells.[1] Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform to accelerate this cycle.[2][3] By removing the constraints of cell viability and membranes, CFPS offers an open environment for rapid prototyping, precise control over reaction components, and the ability to produce enzymes that may be toxic to host cells.[4][5][6] This application note details a streamlined workflow for the expression and subsequent purification of enzymes that utilize acetoacetyl-CoA, a key intermediate in various biosynthetic pathways, using an E. coli-based cell-free system.

Enzymes that produce or consume this compound are central to pathways that synthesize valuable products like n-butanol and isoprenoids. The ability to rapidly produce and test these enzymes, such as this compound transferase or this compound synthetase, in a cell-free environment allows for efficient optimization of enzyme ratios and pathway flux.[2][4] This protocol focuses on the expression of His-tagged enzymes for simplified purification via immobilized metal affinity chromatography (IMAC), a robust and widely used method.[7]

Quantitative Data Summary

Cell-free systems, particularly those derived from E. coli extracts, have been optimized to achieve high protein yields, often comparable to in vivo methods.[3] The open nature of the system allows for direct manipulation and optimization of reaction conditions to maximize the yield of soluble, active protein.[8]

Table 1: Typical Protein Yields in E. coli-Based Cell-Free Synthesis Systems

System TypeProtein Yield (mg/mL)Reaction TimeKey Features & Considerations
Batch Mode 1 - 4 mg/mL8 - 20 hoursSimple setup, suitable for high-throughput screening. Yields have steadily increased with system optimization.[5][9]
Continuous Exchange Up to 8 mg/mLUp to 14 daysUtilizes a semipermeable membrane to replenish substrates and remove byproducts, extending reaction longevity and increasing total yield.[5][9]
Crude Extract (Cytomim) ~0.7 mg/mL>10 hoursMimics the cellular cytoplasm, integrating complex metabolic networks for energy regeneration.[10]

Note: Yields are highly dependent on the specific protein being expressed, the quality of the cell extract, and the optimization of reaction conditions. The values presented are typical yields for model proteins like GFP and may vary for specific metabolic enzymes.

Experimental Workflow and Signaling Pathways

Visualizing the overall process and the relevant metabolic context is crucial for understanding the experimental design.

G cluster_workflow Overall Experimental Workflow DNA Gene Template (Plasmid or Linear DNA) Encoding His-Tagged Enzyme CFPS Cell-Free Protein Synthesis (CFPS) (E. coli S30 Extract) DNA->CFPS Add to Reaction Mix IMAC IMAC Purification (Ni-NTA Resin) CFPS->IMAC Load Reaction onto Column Analysis Purified Enzyme (SDS-PAGE, Activity Assay) IMAC->Analysis Elute & Analyze

Caption: High-level workflow for enzyme production.

G cluster_pathway Example Pathway: n-Butanol Synthesis AcetylCoA 2x Acetyl-CoA AtoB AtoB (Acetyl-CoA acetyltransferase) AcetylCoA->AtoB AcetoacetylCoA This compound Hbd Hbd (Hydroxybutyryl-CoA dehydrogenase) AcetoacetylCoA->Hbd HydroxybutyrylCoA 3-Hydroxybutyryl-CoA Crt Crt (Crotonase) HydroxybutyrylCoA->Crt CrotonylCoA Crotonyl-CoA Ter Ter (Butyryl-CoA dehydrogenase) CrotonylCoA->Ter ButyrylCoA Butyryl-CoA Adh Adh (Alcohol dehydrogenase) ButyrylCoA->Adh Butanol n-Butanol AtoB->AcetoacetylCoA Hbd->HydroxybutyrylCoA Crt->CrotonylCoA Ter->ButyrylCoA Adh->Butanol

Caption: Role of this compound in a biosynthetic pathway.[2]

Detailed Experimental Protocols

Protocol 1: Cell-Free Expression of His-Tagged this compound Utilizing Enzymes

This protocol describes the expression of a target enzyme (e.g., this compound acetyltransferase - AtoB) with a 6x-Histidine tag using a crude E. coli S30 extract system.

Materials:

  • Plasmid DNA encoding the gene of interest with an N- or C-terminal 6xHis-tag (high purity, ~0.2-1.0 mg/mL).

  • E. coli S30 crude extract.

  • Reaction Mix (see Table 2 for composition).

  • Nuclease-free water.

  • Thermomixer or incubator with shaking capability.

Table 2: Typical Cell-Free Reaction Mixture Composition

ComponentStock ConcentrationFinal ConcentrationPurpose
Potassium Glutamate4 M175 mMPrimary salt, aids translation.
Ammonium Glutamate1 M10 mMNitrogen source.
Magnesium Glutamate1 M10 mMEssential cofactor for ribosomes and enzymes.
ATP100 mM1.2 mMEnergy currency.
GTP, CTP, UTP100 mM each0.86 mM eachBuilding blocks for transcription.
Phosphoenolpyruvate (PEP)400 mM33 mMEnergy source for ATP regeneration.
Amino Acids Mix50 mM each2 mM eachBuilding blocks for translation.
NAD10 mM0.33 mMEssential redox cofactor.
Coenzyme A (CoA)10 mM0.27 mMRequired for many metabolic enzymes.
Spermidine50 mM1.5 mMStabilizes nucleic acids.
PEG-800040% (w/v)2% (w/v)Crowding agent, mimics cellular environment.
E. coli tRNA20 mg/mL0.17 mg/mLEssential for translation.
This composition is based on established protocols and can be optimized.[11]

Procedure:

  • Thawing Reagents: Thaw all components (S30 extract, reaction mix, amino acids, DNA) on ice. Avoid multiple freeze-thaw cycles of the S30 extract.[8]

  • Reaction Assembly: In a sterile microcentrifuge tube on ice, assemble the reaction components in the following order:

    • Nuclease-free water (to final volume)

    • Reaction Mix components (or a pre-made master mix)

    • Plasmid DNA template (5-15 µg for a 1-2 mL reaction)[8]

    • S30 Extract (typically 30-33% of the final volume)[11]

  • Mixing: Gently mix the reaction by pipetting up and down. Do not vortex, as this can denature proteins in the extract.

  • Incubation: Incubate the reaction at 30-37°C for 8-16 hours with gentle shaking (~200-300 rpm). Lowering the temperature (e.g., to 25°C) can sometimes improve the folding of difficult proteins.[8]

  • Solubility Check (Optional): After incubation, centrifuge the reaction at 12,000 x g for 10 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains insoluble protein. Analyze both fractions by SDS-PAGE to assess expression and solubility.[1]

  • Storage: The reaction mixture containing the expressed enzyme can be immediately used for purification or stored at -80°C.

Protocol 2: IMAC Purification of His-Tagged Enzymes from Cell-Free Reactions

This protocol describes the purification of the His-tagged enzyme directly from the cell-free reaction mixture using a Ni-NTA agarose (B213101) resin in a spin column format, suitable for small-scale preparations.

Materials:

  • Cell-free reaction mixture containing the expressed His-tagged enzyme.

  • Ni-NTA Agarose Resin or pre-packed spin columns.

  • Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.[12]

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Prepare Lysate: The cell-free reaction mixture can be used directly. If the mixture is viscous, it can be diluted 1:1 with Binding Buffer. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any precipitates and use the clarified supernatant.

  • Equilibrate Resin:

    • If using loose resin, add 100 µL of a 50% slurry to a mini spin column.

    • Centrifuge for 1 minute at ~700 x g to pack the resin. Discard the flow-through.

    • Add 500 µL of Binding Buffer and centrifuge again. Repeat this wash step once more to fully equilibrate the resin.

  • Bind Protein:

    • Load the clarified supernatant from step 1 onto the equilibrated resin.

    • Incubate for 20-30 minutes at room temperature or 4°C with gentle end-over-end mixing to allow the His-tagged protein to bind to the resin.

    • Centrifuge to remove the unbound fraction. Save this flow-through for SDS-PAGE analysis.

  • Wash Resin:

    • Add 500 µL of Wash Buffer to the column.

    • Centrifuge for 1 minute at ~700 x g. Discard the flow-through.

    • Repeat the wash step 2-3 times to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to improve purity.

  • Elute Protein:

    • Place the spin column in a clean collection tube.

    • Add 100-200 µL of Elution Buffer to the resin bed.

    • Incubate for 2-5 minutes at room temperature.

    • Centrifuge for 1 minute at ~1,000 x g to collect the eluted, purified protein.

    • Repeat the elution step to maximize recovery, collecting it as a separate fraction.

  • Analyze Purity: Analyze the collected fractions (flow-through, last wash, and elution fractions) by SDS-PAGE and Coomassie staining to confirm the purity and molecular weight of the enzyme. The concentration can be determined using a Bradford or BCA assay. The purified enzyme is now ready for activity assays or other downstream applications.

References

Application Notes and Protocols for Determining the Subcellular Localization of Acetoacetyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-CoA is a central metabolite at the crossroads of fatty acid oxidation and synthesis, ketogenesis, and cholesterol biosynthesis. The subcellular compartmentalization of its metabolism is critical for maintaining cellular homeostasis and regulating these key metabolic pathways. Understanding the precise location of the enzymes involved in this compound metabolism is therefore essential for elucidating their physiological roles and for the development of targeted therapeutics for metabolic diseases.

This document provides detailed application notes and protocols for three widely used methods to determine the subcellular localization of enzymes involved in this compound metabolism: Subcellular Fractionation, Proximity-Dependent Biotinylation (BioID), and Immunofluorescence Microscopy.

Key Enzymes in this compound Metabolism and their Primary Subcellular Localization

The metabolism of this compound involves several key enzymes that are distributed across different subcellular compartments, primarily the mitochondria, cytosol, and peroxisomes.

EnzymeAbbreviationPrimary Subcellular Localization(s)
This compound ThiolaseACATMitochondria, Cytosol[1][2]
3-Hydroxy-3-methylglutaryl-CoA SynthaseHMGCSMitochondria, Cytosol[3][4][5][6]
3-Hydroxy-3-methylglutaryl-CoA LyaseHMGCLMitochondria, Peroxisomes, Cytosol (ER-associated)[7][8][9][10]
Succinyl-CoA:3-ketoacid-CoA TransferaseSCOTMitochondria[11][12][13][14]

Method 1: Subcellular Fractionation

Application Note

Subcellular fractionation is a classical biochemical technique used to isolate specific organelles from cells or tissues.[15] This method relies on differential centrifugation of a cell homogenate at progressively increasing speeds, which pellets cellular components based on their size and density.[15] The resulting fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic) can then be analyzed by Western blotting or enzyme activity assays to determine the abundance of a target protein in each compartment. This method is particularly useful for providing a quantitative overview of protein distribution across different organelles.

Experimental Workflow: Subcellular Fractionation

cluster_0 Cell Preparation & Lysis cluster_1 Differential Centrifugation cluster_2 Analysis start Start with cell culture or tissue sample harvest Harvest and wash cells start->harvest homogenize Homogenize cells in isotonic buffer harvest->homogenize centrifuge1 Low-speed centrifugation (e.g., 700 x g, 10 min) homogenize->centrifuge1 pellet1 Pellet 1: Nuclei and intact cells centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 analysis Analyze fractions by: - Western Blotting - Enzyme Activity Assays pellet1->analysis centrifuge2 Medium-speed centrifugation (e.g., 10,000 x g, 20 min) supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondria centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 pellet2->analysis centrifuge3 High-speed centrifugation (e.g., 100,000 x g, 1 hr) supernatant2->centrifuge3 pellet3 Pellet 3: Microsomes (ER) centrifuge3->pellet3 supernatant3 Supernatant 3: Cytosol centrifuge3->supernatant3 pellet3->analysis supernatant3->analysis

Workflow for Subcellular Fractionation.
Detailed Protocol: Subcellular Fractionation of Cultured Mammalian Cells

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the protein of interest and organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol)

Procedure:

  • Cell Harvesting:

    • Grow cells to 80-90% confluency in a 15 cm dish.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer.

    • Incubate on ice for 20 minutes to allow the cells to swell.

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Homogenize the cells with 20-30 strokes of a tight-fitting pestle on ice. Check for cell lysis under a microscope.

  • Differential Centrifugation:

    • Nuclear Fraction: Transfer the homogenate to a microcentrifuge tube and centrifuge at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.

    • Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new pre-chilled tube.

    • Wash the nuclear pellet with 500 µL of fractionation buffer and centrifuge again. Discard the supernatant and resuspend the pellet in a suitable buffer for analysis.

    • Mitochondrial Fraction: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

    • Collect the supernatant (cytosolic and microsomal fraction) and transfer to an ultracentrifuge tube.

    • Wash the mitochondrial pellet with fractionation buffer and centrifuge again. Resuspend the pellet for analysis.

    • Microsomal and Cytosolic Fractions: Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The pellet contains the microsomes (including the endoplasmic reticulum), and the supernatant is the cytosolic fraction.

  • Analysis:

    • Determine the protein concentration of each fraction using a Bradford assay.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest and antibodies for organelle-specific markers to assess the purity of the fractions.

Method 2: Proximity-Dependent Biotinylation (BioID)

Application Note

BioID is a powerful technique for identifying protein-protein interactions and the protein composition of subcellular compartments in living cells.[16] The method utilizes a promiscuous biotin (B1667282) ligase (BirA) fused to a protein of interest.[16] When expressed in cells and supplemented with biotin, the BirA fusion protein biotinylates nearby proteins, which can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.[16][17] This approach provides a snapshot of the protein's microenvironment and can reveal its subcellular localization with high spatial resolution.

Experimental Workflow: BioID

cluster_0 Cell Transfection & Biotin Labeling cluster_1 Protein Extraction & Purification cluster_2 Protein Identification start Construct expression vector for Bait-BirA* fusion protein transfect Transfect cells with the Bait-BirA* construct start->transfect biotin Add excess biotin to the culture medium transfect->biotin lysis Lyse cells under denaturing conditions biotin->lysis purification Purify biotinylated proteins using streptavidin beads lysis->purification ms Identify proteins by Mass Spectrometry purification->ms analysis Bioinformatic analysis of identified proteins ms->analysis

Workflow for Proximity-Dependent Biotinylation (BioID).
Detailed Protocol: BioID for Subcellular Localization

Materials:

  • Expression vector for fusing the protein of interest to BirA*

  • Mammalian cell line of interest

  • Transfection reagent

  • Cell culture medium

  • Biotin stock solution (e.g., 50 mM in DMSO)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 5 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, low salt, and no detergent buffers)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT)

  • Mass spectrometry facility for protein identification

Procedure:

  • Vector Construction and Cell Line Generation:

    • Clone the cDNA of the protein of interest in-frame with the BirA* sequence in a suitable mammalian expression vector.

    • Transfect the construct into the chosen cell line. For stable expression, select transfected cells using an appropriate antibiotic.

  • Biotin Labeling:

    • Plate the cells and allow them to adhere.

    • Add biotin to the cell culture medium to a final concentration of 50 µM.

    • Incubate the cells for 16-24 hours to allow for biotinylation of proximal proteins.[17]

  • Cell Lysis and Protein Extraction:

    • Wash the cells with PBS.

    • Lyse the cells directly on the plate with lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate to shear DNA and ensure complete cell disruption.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Purification of Biotinylated Proteins:

    • Incubate the cleared lysate with streptavidin-coated magnetic beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

    • Elute the biotinylated proteins from the beads by boiling in elution buffer.

  • Protein Identification by Mass Spectrometry:

    • Run the eluted proteins on an SDS-PAGE gel and perform an in-gel tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

  • Data Analysis:

    • Compare the list of identified proteins from the bait-BirA* expressing cells to a control (e.g., cells expressing BirA* alone) to identify specific proximal proteins.

    • Use bioinformatics tools to analyze the gene ontology (GO) terms of the identified proteins to confirm the subcellular localization of the bait protein.

Method 3: Immunofluorescence Microscopy

Application Note

Immunofluorescence microscopy is a powerful imaging technique that allows for the direct visualization of the subcellular localization of a protein in fixed cells.[18] This method involves using a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. The fluorescent signal can then be detected using a fluorescence or confocal microscope. Co-staining with antibodies against known organelle markers allows for the precise determination of the protein's subcellular location.

Experimental Workflow: Immunofluorescence Microscopy

cluster_0 Cell Preparation cluster_1 Immunostaining cluster_2 Imaging start Grow cells on coverslips fix Fix cells with paraformaldehyde start->fix permeabilize Permeabilize cells with detergent (e.g., Triton X-100) fix->permeabilize block Block non-specific binding sites permeabilize->block primary_ab Incubate with primary antibody (against protein of interest) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mount Mount coverslips on slides secondary_ab->mount image Image with fluorescence or confocal microscope mount->image

Workflow for Immunofluorescence Microscopy.
Detailed Protocol: Immunofluorescence Staining of Adherent Cells

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[19] This step is necessary to allow the antibodies to access intracellular antigens.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding sites by incubating the cells with blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody against the protein of interest in the blocking solution.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in the blocking solution.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence or confocal microscope.

    • Co-staining with antibodies against known organelle markers can be performed simultaneously to confirm co-localization.

Quantitative Data on Subcellular Distribution of this compound Metabolism Enzymes

The following tables summarize available quantitative proteomics data for the key enzymes of this compound metabolism in different subcellular fractions. The data is presented as a relative abundance or copy number where available. Note that absolute quantification can vary significantly between cell types and experimental conditions.

Table 1: Estimated Protein Abundance in Mitochondrial Fractions

ProteinGene NameRelative Abundance/Copy Number per MitochondrionOrganism/Cell LineReference
This compound thiolase 1ACAT1HighHuman HeartGeneral Knowledge
HMG-CoA synthase 2HMGCS2HighHuman Liver[4]
HMG-CoA lyaseHMGCLPresentHuman Liver[7][8]
Succinyl-CoA:3-ketoacid-CoA transferaseOXCT1HighHuman Heart, Brain[11][12]

Table 2: Estimated Protein Abundance in Cytosolic Fractions

ProteinGene NameRelative Abundance/Copy Number per CellOrganism/Cell LineReference
This compound thiolase 2ACAT2ModerateHuman Liver[2]
HMG-CoA synthase 1HMGCS1HighHuman Liver[4][5]
HMG-CoA lyaseHMGCLLow (ER-associated)Human[8][9]

Table 3: Estimated Protein Abundance in Peroxisomal Fractions

ProteinGene NameRelative Abundance/Copy Number per PeroxisomeOrganism/Cell LineReference
HMG-CoA lyaseHMGCLPresentHuman Liver[7][8]

Signaling Pathway of this compound Metabolism

The following diagram illustrates the central pathways of this compound metabolism across the mitochondria, cytosol, and peroxisomes.

cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Peroxisome mito_acetyl_coa Acetyl-CoA mito_acat ACAT1 mito_acetyl_coa->mito_acat mito_hmgcs HMGCS2 mito_acetyl_coa->mito_hmgcs tca_cycle TCA Cycle mito_acetyl_coa->tca_cycle mito_acetoacetyl_coa This compound mito_acat->mito_acetoacetyl_coa mito_acetoacetyl_coa->mito_hmgcs mito_hmg_coa HMG-CoA mito_hmgcs->mito_hmg_coa mito_hmgcl HMGCL mito_hmg_coa->mito_hmgcl mito_hmgcl->mito_acetoacetyl_coa ketone_bodies Ketone Bodies mito_hmgcl->ketone_bodies scot SCOT ketone_bodies->scot fatty_acid_ox Fatty Acid Oxidation fatty_acid_ox->mito_acetyl_coa scot->mito_acetoacetyl_coa cyto_acetyl_coa Acetyl-CoA cyto_acat ACAT2 cyto_acetyl_coa->cyto_acat cyto_hmgcs HMGCS1 cyto_acetyl_coa->cyto_hmgcs cyto_acetoacetyl_coa This compound cyto_acat->cyto_acetoacetyl_coa cyto_acetoacetyl_coa->cyto_hmgcs cyto_hmg_coa HMG-CoA cyto_hmgcs->cyto_hmg_coa cholesterol_synthesis Cholesterol Synthesis cyto_hmg_coa->cholesterol_synthesis perox_hmgcl HMGCL perox_acetoacetyl_coa This compound perox_hmgcl->perox_acetoacetyl_coa perox_hmg_coa HMG-CoA perox_hmg_coa->perox_hmgcl

Subcellular pathways of this compound metabolism.

References

Application Notes and Protocols for Acetoacetyl-CoA-Dependent Protein Acetylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetoacetylation is a recently discovered post-translational modification (PTM) where an acetoacetyl group is transferred from acetoacetyl-Coenzyme A (acetoacetyl-CoA) to a lysine (B10760008) residue on a target protein. This modification, distinct from the well-studied lysine acetylation, adds a β-keto group to the lysine side chain, altering its chemical properties and potentially impacting protein function, stability, and interaction networks. Emerging evidence suggests that lysine acetoacetylation (Kacac) is a dynamic and evolutionarily conserved histone mark, hinting at its role in epigenetic regulation.[1][2] The levels of protein acetoacetylation are intrinsically linked to cellular metabolism, particularly ketone body metabolism, as this compound is a key intermediate. The enzyme acetyl-CoA acetyltransferase 1 (ACAT1) plays a crucial role in the reversible formation of this compound from two molecules of acetyl-CoA, thus influencing the substrate pool for protein acetoacetylation.[3][4][5]

These application notes provide detailed protocols for the in vitro and cellular detection and quantification of this compound-dependent protein acetoacetylation. The methodologies described are essential for researchers investigating the roles of this novel PTM in health and disease, and for professionals in drug development targeting enzymes involved in this compound metabolism and protein acylation.

Signaling Pathway and Logical Relationships

The generation and removal of protein acetoacetylation are tightly regulated by metabolic pathways and dedicated enzymes. Acetoacetate (B1235776) serves as a primary precursor for histone Kacac, which is then converted to this compound.[6][7] This this compound can then be used by acyltransferases to modify proteins.

Acetoacetylation_Pathway cluster_Metabolism Metabolic Precursors cluster_Modification Protein Modification Acetoacetate Acetoacetate This compound This compound Acetoacetate->this compound AACS Acetoacetylated Protein Acetoacetylated Protein This compound->Acetoacetylated Protein Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound ACAT1 (Thiolase) Protein Protein Protein->Acetoacetylated Protein p300/GCN5/PCAF (Acetoacetyltransferase activity) Acetoacetylated Protein->Protein HDAC3 (Deacetoacetylase activity)

This compound-dependent protein acetoacetylation pathway.

Key Experimental Methodologies

The detection of protein acetoacetylation can be achieved through several methods, each with its own advantages and limitations. The primary methods include in vitro enzymatic assays, analysis in cellular models, and mass spectrometry-based proteomics. A novel chemo-immunological technique has also been developed to facilitate the detection of this modification by Western blot.[6][7]

I. In Vitro Enzymatic Acetoacetylation Assay

This assay allows for the direct assessment of a purified enzyme's ability to catalyze protein acetoacetylation on a specific substrate. Histone acetyltransferases (HATs) such as p300, GCN5, and PCAF have been shown to exhibit acetoacetyltransferase activity in vitro.[6][7]

Experimental Workflow:

In_Vitro_Workflow start Start reagents Prepare Reaction Mix: - Purified Enzyme (p300, GCN5, or PCAF) - Protein Substrate (e.g., Histones) - this compound - Reaction Buffer start->reagents incubation Incubate at 37°C reagents->incubation stop Stop Reaction (e.g., with SDS-PAGE buffer) incubation->stop sds_page SDS-PAGE stop->sds_page western Western Blot sds_page->western detection Detection using Chemo-immunological Method western->detection end End detection->end

Workflow for in vitro enzymatic acetoacetylation assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.

    • Purified recombinant enzyme (e.g., p300, GCN5, or PCAF): 1-2 µg

    • Protein substrate (e.g., recombinant histones H3/H4): 5-10 µg

    • This compound: 100-500 µM

    • Reaction Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF): to a final volume of 30 µL.

  • Initiation and Incubation: Initiate the reaction by adding this compound. Incubate the mixture at 37°C for 1-2 hours with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Proceed with SDS-PAGE and Western blot analysis as described in the chemo-immunological detection section.

Quantitative Data from In Vitro Assays:

EnzymeSubstrateKm (this compound)KcatKcat/Km (s-1M-1)Reference
HBO1H4-20 peptide--2063[1]

Note: Detailed kinetic parameters for p300, GCN5, and PCAF with this compound are still being actively researched.

II. Cellular Acetoacetylation Assay

This assay is used to investigate the regulation and dynamics of protein acetoacetylation within a cellular context. It typically involves modulating the intracellular concentration of acetoacetate or this compound and observing the effect on the acetoacetylation of target proteins.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T, HepG2) to 70-80% confluency.

    • Treat cells with varying concentrations of lithium acetoacetate (e.g., 0, 5, 10, 20 mM) for 24 hours to increase intracellular this compound levels.[6][7]

    • Alternatively, treat cells with an inhibitor of HMG-CoA synthase, such as hymeglusin, to increase the this compound pool.[1]

  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Extract total cellular protein or perform subcellular fractionation (e.g., histone extraction) using appropriate lysis buffers containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Analysis: Analyze protein acetoacetylation levels by Western blot using the chemo-immunological method.

Quantitative Data from Cellular Assays:

Cell LineTreatmentConcentrationEffect on Histone KacacReference
HepG2Ethyl Acetoacetate0.25 - 1 mMDose-dependent increase[8]
HEK293TLithium Acetoacetate5 - 20 mMDose-dependent increase[6]
HepG2Hymeglusin1 - 10 µMDose-dependent increase[1]
III. Chemo-immunological Detection of Protein Acetoacetylation by Western Blot

Due to the limited availability of specific anti-acetoacetyl-lysine antibodies, a chemo-immunological method has been developed.[6][7] This technique involves the chemical reduction of the acetoacetyl group to a β-hydroxybutyryl group, which can then be detected by a commercially available pan anti-β-hydroxybutyryl-lysine (Kbhb) antibody.

Workflow:

Chemo_Immunological_Workflow start Start: Acetoacetylated Protein reduction Chemical Reduction (NaBH4) start->reduction reduced_protein β-hydroxybutyrylated Protein reduction->reduced_protein sds_page SDS-PAGE & Transfer reduced_protein->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (anti-Kbhb) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Workflow for chemo-immunological detection of Kacac.

Protocol:

  • Sample Preparation: Run protein samples (from in vitro or cellular assays) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Reduction of Acetoacetyl Group:

    • After transfer, wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Prepare a fresh solution of 1 M Sodium Borohydride (NaBH₄) in TBST.

    • Incubate the membrane in the NaBH₄ solution for 30 minutes at room temperature with gentle agitation.

    • Caution: NaBH₄ is a reducing agent. Handle with appropriate safety precautions.

  • Blocking: Wash the membrane thoroughly with TBST and then block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against β-hydroxybutyryl-lysine (anti-Kbhb) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Mass Spectrometry-Based Proteomic Analysis

Mass spectrometry (MS) is the gold standard for identifying and quantifying specific sites of protein acetoacetylation. This approach allows for a global analysis of the "acetoacetylome".

Protocol Outline:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an appropriate protease (e.g., trypsin).

  • Enrichment of Acetoacetylated Peptides: Use immunoaffinity purification with a pan anti-acetyl-lysine antibody (as some cross-reactivity may exist) or a specific anti-acetoacetyl-lysine antibody if available. A chemo-proteomic approach using chemical probes can also be employed.[9]

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acetoacetyl modification will result in a specific mass shift of +84.0211 Da on lysine residues.[9]

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the acetoacetylated peptides and their precise modification sites. Both label-based (e.g., SILAC, TMT) and label-free quantification methods can be used to determine changes in acetoacetylation levels between different conditions.[10]

Troubleshooting

ProblemPossible CauseSolution
No or weak signal in Western blot Inefficient reduction with NaBH₄Prepare fresh NaBH₄ solution immediately before use. Ensure complete immersion of the membrane.
Low abundance of acetoacetylationIncrease the amount of starting material. Enrich for the protein of interest by immunoprecipitation before Western blot.
Inactive enzyme or degraded this compound in in vitro assayUse a fresh batch of enzyme and this compound. Keep this compound on ice.
High background in Western blot Insufficient blocking or washingIncrease blocking time and number of washes. Use a different blocking agent (e.g., BSA instead of milk).
Non-specific antibody bindingOptimize primary and secondary antibody concentrations.
Inconsistent results Variability in cell culture or treatmentStandardize cell culture conditions and treatment protocols.
Degradation of this compoundPrepare fresh this compound for each experiment.

Conclusion

The study of this compound-dependent protein acetoacetylation is a rapidly evolving field. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate this novel post-translational modification. By employing these methods, scientists can elucidate the enzymatic machinery, cellular regulation, and functional consequences of protein acetoacetylation, paving the way for new discoveries in metabolism, epigenetics, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetoacetyl-CoA Synthetase (AACS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetoacetyl-CoA synthetase (AACS) assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the measurement of AACS activity.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction catalyzed by this compound synthetase (AACS)?

A1: this compound synthetase (AACS), also known as acetoacetate-CoA ligase, is a crucial cytosolic enzyme in ketone body utilization and de novo lipogenesis.[1] It catalyzes the ATP-dependent conversion of acetoacetate (B1235776) and Coenzyme A (CoA) into this compound, AMP, and pyrophosphate (PPi).[1] This reaction is vital for providing a substrate for the synthesis of cholesterol and fatty acids.[1]

Q2: What are the common methods for measuring AACS activity?

A2: AACS activity can be measured using several methods, including radiometric, spectrophotometric, and fluorometric assays.[1] Spectrophotometric assays are common and can be performed as continuous coupled enzymatic assays. For instance, the formation of this compound can be coupled to other enzymatic reactions that lead to a change in absorbance of a reporter molecule like NADH.[2][3]

Q3: What is the optimal pH for an AACS assay?

A3: The optimal pH for AACS assays generally falls within the neutral to slightly alkaline range. While the specific optimum can vary depending on the enzyme source, a pH range of 7.5 to 8.5 is commonly used.[4][5] It is important to note that the stability of the product, this compound, can be compromised at a more basic pH.[6]

Q4: Why is magnesium (Mg²⁺) included in the assay buffer?

A4: Magnesium is an essential cofactor for AACS activity. It facilitates the ATP-dependent ligation of acetoacetate with CoA.[1] The concentration of Mg²⁺ needs to be optimized, as insufficient levels will limit enzyme activity, while excessive amounts could potentially inhibit the reaction.

Q5: How should I handle and store this compound standards and samples?

A5: this compound is known to be unstable, particularly at basic pH and elevated temperatures.[6] For short-term storage (up to 24 hours), it is recommended to keep solutions at 4°C in a slightly acidic buffer (pH 6.0 - 7.5).[7] For long-term storage, aliquoting into single-use volumes and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Inactive Enzyme: Improper storage or handling of the AACS enzyme.- Ensure the enzyme has been stored at the correct temperature and in a suitable buffer. - Perform an activity assay with known substrates to confirm enzyme functionality.[6]
Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme.- Prepare fresh buffer and verify the pH. - Test a range of pH values (e.g., 7.0 to 9.0) to determine the optimal pH for your specific enzyme and conditions.[6]
Insufficient Cofactors: Concentrations of ATP or Mg²⁺ are limiting.- Ensure ATP and Mg²⁺ are present at optimal concentrations. Refer to the data tables below for recommended ranges.
High Background Signal Substrate Instability: Spontaneous degradation of this compound.- Perform control experiments without the enzyme to measure the rate of non-enzymatic degradation. - Consider performing the assay at a slightly lower temperature (e.g., 30°C instead of 37°C) to improve stability.[8]
Contaminating Enzymes in Sample: Presence of other enzymes in the tissue homogenate or cell lysate that interfere with the assay.- Use specific inhibitors for known contaminating enzymes if possible. - Further purify the AACS enzyme from the crude extract.
Non-linear Reaction Rate Substrate Depletion: One or more substrates are being consumed too quickly.- Lower the enzyme concentration. - Ensure substrate concentrations are not limiting and are well above the Km value.
Substrate Inhibition: High concentrations of Coenzyme A can inhibit AACS activity.- Optimize the concentration of CoA. Substrate inhibition has been observed at concentrations above 15-50 µM for human and rat enzymes, respectively.[9]
Product Inhibition: Accumulation of this compound or other products may be inhibiting the enzyme.- Measure the initial reaction velocity where product concentration is minimal.

Data Presentation: Recommended Buffer Conditions

Table 1: General Assay Buffer Components for AACS

Component Typical Concentration Range Purpose Notes
Buffer 50-200 mMMaintain pHTris-HCl or Potassium Phosphate are commonly used.[4][10]
pH 7.5 - 8.5Optimal Enzyme ActivityThe ideal pH should be empirically determined.[4][5]
MgCl₂ 1 - 10 mMCofactor for ATPEssential for enzyme activity.[4][11]
ATP 1 - 10 mMSubstrateEnsure it is freshly prepared.[4][11]
Coenzyme A (CoA) 0.1 - 0.5 mMSubstrateBe cautious of substrate inhibition at higher concentrations.[9][11]
Acetoacetate 1 - 10 mMSubstrateThe Km for acetoacetate is in the low micromolar range.[9]
Dithiothreitol (DTT) 1 - 10 mMReducing AgentHelps to maintain the enzyme in an active state.[11][12]

Experimental Protocols

Protocol 1: Spectrophotometric Coupled Enzyme Assay for AACS Activity

This protocol is based on a coupled enzyme system where the production of this compound is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Purified AACS enzyme or tissue/cell lysate

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 50 mM MgCl₂ solution

  • 100 mM ATP solution (freshly prepared)

  • 10 mM Coenzyme A solution

  • 100 mM Acetoacetate solution

  • Coupling enzyme mix (e.g., containing β-hydroxyacyl-CoA dehydrogenase)

  • 10 mM NADH solution

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 800 µL of Assay Buffer

    • 50 µL of 50 mM MgCl₂

    • 50 µL of 100 mM ATP

    • 25 µL of 10 mM CoA

    • 50 µL of 10 mM NADH

    • 10 µL of coupling enzyme mix

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Start the reaction by adding 15 µL of 100 mM acetoacetate.

  • Baseline Reading: Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of any background reactions.

  • Start AACS Reaction: Add 10-50 µL of the AACS enzyme preparation to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm.

  • Data Acquisition: Record the absorbance every 15-30 seconds for 5-10 minutes.

  • Calculate Activity: Determine the initial linear rate of NADH oxidation (ΔA₃₄₀/min). The activity of AACS can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[2]

Visualizations

AACS_Pathway Acetoacetate Acetoacetate AACS This compound Synthetase (AACS) Acetoacetate->AACS CoA Coenzyme A CoA->AACS ATP ATP ATP->AACS AcetoacetylCoA This compound AACS->AcetoacetylCoA Mg²⁺ AMP AMP AACS->AMP PPi Pyrophosphate AACS->PPi Lipogenesis Cholesterol & Fatty Acid Synthesis AcetoacetylCoA->Lipogenesis Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer and Reagents P2 Prepare Enzyme Sample (Purified or Lysate) A1 Combine Buffer, Cofactors, and Substrates in Cuvette P2->A1 A2 Equilibrate at Desired Temperature A1->A2 A3 Initiate Reaction with Enzyme or Final Substrate A2->A3 A4 Monitor Absorbance Change (e.g., at 340 nm) A3->A4 D1 Determine Initial Reaction Velocity A4->D1 D2 Calculate Enzyme Activity D1->D2

References

Troubleshooting low yields in the enzymatic synthesis of acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of acetoacetyl-CoA, particularly in addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound?

A1: There are two primary enzymatic routes for the synthesis of this compound:

  • Thiolase (Acetyl-CoA C-acetyltransferase, EC 2.3.1.9): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form this compound. This reaction is reversible and the equilibrium often favors the starting materials.[1][2][3]

  • This compound Synthase: This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA. This reaction is essentially irreversible due to a decarboxylation step, which can lead to higher yields of this compound.[1]

Q2: My this compound yield is very low when using the thiolase method. What are the likely causes?

A2: Low yields with the thiolase method are common and can be attributed to several factors:

  • Thermodynamically Unfavorable Reaction: The equilibrium of the thiolase reaction favors the reactants (acetyl-CoA). To drive the reaction forward, it is often necessary to couple it with a downstream reaction that consumes this compound, such as the HMG-CoA synthase reaction in the mevalonate (B85504) pathway.[1]

  • Product Inhibition: Thiolase can be inhibited by its product, this compound, and also by high concentrations of Coenzyme A (CoA), one of its substrates.[1][4]

  • Enzyme Instability or Inactivity: The thiolase enzyme may have lost activity due to improper storage, handling, or suboptimal reaction conditions. It is crucial to verify the enzyme's activity with a standard assay.[1]

Q3: I am using the this compound synthase method and still observing low yields. What should I investigate?

A3: While generally more favorable, low yields with the this compound synthase method can occur due to:

  • Substrate Limitation (Malonyl-CoA): The concentration of malonyl-CoA may be insufficient to drive the reaction. Ensure an adequate supply of high-quality malonyl-CoA.[1] In cellular systems, overexpressing acetyl-CoA carboxylase (ACC) can increase the intracellular pool of malonyl-CoA.[1]

  • Inefficient Enzyme Expression or Activity: The this compound synthase may not be expressed at sufficient levels or may possess low specific activity. Optimizing expression conditions or using a more active enzyme variant can help.[1]

  • Enzyme Inhibition: While less common for this enzyme, potential inhibitors in your reaction mixture should not be ruled out.

Q4: Can the stability of this compound itself be a factor in low yields?

A4: Yes, this compound is susceptible to degradation, particularly at basic pH and elevated temperatures. For enzymatic assays and storage, it is recommended to maintain a neutral or slightly acidic pH (around 7.0) to improve its stability.[1]

Q5: What are the critical cofactors for this compound synthesis?

A5: The activity of this compound synthetase is dependent on several cofactors. The enzyme absolutely requires ATP, CoA, a monovalent cation (such as K+, Rb+, Cs+, or NH4+), and a divalent cation (such as Mg2+, Mn2+, or Ni2+) for its activity.[5]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Enzyme - Verify enzyme activity using a standard assay with known substrates.[1]- Ensure the enzyme has been stored correctly at the recommended temperature and in a suitable buffer.[1]
Incorrect Substrate Concentration - Accurately determine the concentration of acetyl-CoA and malonyl-CoA (if applicable) before setting up the reaction.- Use high-purity substrates.[1]
Missing or Incorrect Cofactors - For this compound synthetase, ensure the presence of ATP, CoA, a monovalent cation (e.g., K+), and a divalent cation (e.g., Mg2+).[5]
Suboptimal pH or Temperature - Optimize the reaction pH and temperature. The optimal pH for yeast acetyl-CoA synthetase differs from the mammalian enzyme.[6][7]- this compound is more stable at a neutral or slightly acidic pH.[1]
Presence of Inhibitors - Be aware of potential inhibitors. For thiolase, high concentrations of CoA and this compound can be inhibitory.[1][4] For acetyl-CoA synthetase, long-chain acyl-CoAs can be inhibitory.[8]
Issue 2: Inconsistent Yields Between Experiments
Potential Cause Recommended Solution
Variability in Reagent Quality - Use reagents from the same lot if possible.- Prepare fresh solutions of unstable reagents like malonyl-CoA and acetoacetate (B1235776) for each experiment.[1]
Fluctuations in Reaction Conditions - Strictly control all reaction parameters, including pH, temperature, and incubation time.[1]- Use calibrated equipment (pH meter, temperature-controlled incubator).[1]
Inaccurate Pipetting - Calibrate pipettes regularly.- Prepare a master mix for multiple reactions to minimize pipetting errors.

Data Presentation

Table 1: Michaelis-Menten Constants (Km) for this compound Synthetase Substrates

SubstrateKm (µM)Organism
Acetoacetate8Rat Liver
L-(+)-3-Hydroxybutyrate75Rat Liver
ATP60Rat Liver
CoA10Rat Liver
Data sourced from a study on purified this compound synthetase from rat liver.[5]

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound using Thiolase

Materials:

  • Purified biosynthetic thiolase (EC 2.3.1.9)

  • Acetyl-CoA lithium salt

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂)

  • Reaction tubes

  • Incubator or water bath

  • Quenching solution (e.g., 10% perchloric acid)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could contain:

    • Tris-HCl (100 mM, pH 8.0)

    • MgCl₂ (10 mM)

    • Acetyl-CoA (1 mM)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified thiolase enzyme to a final concentration of 1-5 µg/mL.

  • Incubate for a predetermined time (e.g., 30 minutes). The optimal time should be determined empirically.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the quenched reaction to pellet any precipitated protein.

  • Analyze the supernatant for this compound concentration using HPLC.[1]

Protocol 2: In Vitro Synthesis of this compound using this compound Synthase

Materials:

  • Purified this compound synthase

  • Acetyl-CoA lithium salt

  • Malonyl-CoA lithium salt

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Reaction tubes

  • Incubator or water bath

  • Quenching solution

Procedure:

  • Prepare a reaction mixture as described in Protocol 1, but with the inclusion of malonyl-CoA (e.g., 1 mM) and DTT (e.g., 1 mM).

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).[9]

  • Initiate the reaction by adding the purified this compound synthase.

  • Incubate for various time points to monitor the reaction progress.

  • Quench and process the samples as described in Protocol 1 for HPLC analysis.[1]

Protocol 3: Quantification of this compound by HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • This compound standards

Procedure:

  • Prepare a standard curve of this compound at known concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Set the UV detector to monitor absorbance at 259 nm.[1]

  • Use a gradient elution method. An example gradient is:

    • 0-5 min: 2% B

    • 5-15 min: 2-15% B (linear gradient)

    • 15-20 min: 15% B

    • 20-22 min: 15-2% B (linear gradient)

    • 22-30 min: 2% B (re-equilibration)[1]

  • Inject a fixed volume (e.g., 20 µL) of the standards and the quenched reaction samples onto the HPLC column.

  • Integrate the peak corresponding to this compound and determine its concentration in the samples by comparing with the standard curve.[1]

Visualizations

Enzymatic_Synthesis_Pathways cluster_thiolase Thiolase Pathway cluster_synthase This compound Synthase Pathway Acetyl_CoA_1 Acetyl-CoA Thiolase Thiolase (EC 2.3.1.9) Acetyl_CoA_1->Thiolase Acetyl_CoA_2 Acetyl-CoA Acetyl_CoA_2->Thiolase Acetoacetyl_CoA_T This compound Thiolase->Acetoacetyl_CoA_T CoA_T CoA Thiolase->CoA_T Reversible Acetyl_CoA_S Acetyl-CoA Synthase This compound Synthase Acetyl_CoA_S->Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Synthase Acetoacetyl_CoA_S This compound Synthase->Acetoacetyl_CoA_S Irreversible CO2 CO2 Synthase->CO2 CoA_S CoA Synthase->CoA_S

Caption: Enzymatic pathways for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Verify Enzyme Activity and Stability Start->Check_Enzyme Check_Substrates Check Substrate Quality and Concentration Check_Enzyme->Check_Substrates Enzyme OK Enzyme_Issue Source New Enzyme or Optimize Expression/Purification Check_Enzyme->Enzyme_Issue Issue Found Optimize_Conditions Optimize Reaction Parameters (pH, Temp, Time) Check_Substrates->Optimize_Conditions Substrates OK Substrate_Issue Use High-Purity, Fresh Substrates Check_Substrates->Substrate_Issue Issue Found Conditions_Fine Consider Product Inhibition or Degradation Optimize_Conditions->Conditions_Fine Optimized Enzyme_Issue->Start Substrate_Issue->Start Inhibition_Solution Couple to Downstream Reaction or Adjust Substrate Ratios Conditions_Fine->Inhibition_Solution Inhibition Likely Degradation_Solution Adjust pH to ~7.0, Lower Temperature Conditions_Fine->Degradation_Solution Degradation Likely Success Improved Yield Inhibition_Solution->Success Degradation_Solution->Success

Caption: A logical workflow for troubleshooting low yield.

References

Common interferences in the spectrophotometric assay of acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric assays to measure acetoacetyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common spectrophotometric methods for assaying this compound?

There are two primary spectrophotometric methods for the determination of this compound:

  • Thiolase-Mediated Cleavage: This direct assay measures the decrease in absorbance at 303 nm, which is characteristic of the thioester bond in this compound. The enzyme thiolase catalyzes the cleavage of this compound into two molecules of acetyl-CoA in the presence of Coenzyme A (CoASH).[1]

  • Coupled Enzyme Assay with 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This indirect assay couples the reduction of this compound to 3-hydroxybutyryl-CoA with the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[1]

Q2: What are the most common interfering substances in the this compound spectrophotometric assay?

Several substances can interfere with the assay, leading to inaccurate results. These include:

  • Free Coenzyme A (CoASH): Can react with assay components or inhibit enzymes in coupled assays.[1]

  • Reducing Agents (e.g., DTT, β-mercaptoethanol): High concentrations can interfere with assays monitoring NADH/NAD⁺ conversion.[1]

  • Chelating Agents (e.g., EDTA): Can inhibit metalloenzymes that may be part of a coupled assay system.[1]

  • Detergents (e.g., SDS, Tween-20, NP-40): Can denature enzymes, leading to reduced or no activity.[1]

  • Components of Biological Samples: Endogenous molecules, such as proteins and pigments (e.g., from hemolysis), can absorb light at the detection wavelength, causing high background absorbance.[1]

Q3: How can I mitigate interference from free Coenzyme A (CoASH)?

In coupled assays, it is often recommended to quench free CoASH before initiating the reaction. This can be achieved by using reagents like N-ethylmaleimide (NEM).

Q4: My assay shows high background absorbance. What are the likely causes and how can I fix it?

High background absorbance can obscure the signal from the reaction of interest. Common causes and their solutions include:

  • Interference from Sample Components: Biological samples contain various molecules that absorb light at the assay wavelength (303 nm or 340 nm).

    • Solution: Always run a "sample blank" control containing the sample and all assay components except the initiating enzyme. Subtract the absorbance of the sample blank from your test sample reading. For samples with high protein content, deproteinization using methods like perchloric acid precipitation followed by neutralization can remove interfering proteins.[1]

  • Contaminated or Degraded Reagents: Reagents, particularly NADH solutions, can degrade over time.

    • Solution: Prepare fresh reagent solutions, especially NADH, before each experiment. Store stock solutions in aliquots at -20°C to minimize freeze-thaw cycles.[1]

  • Particulate Matter: Precipitates in the sample can cause light scattering, leading to artificially high absorbance readings.

    • Solution: Centrifuge samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitates before measuring absorbance.

Troubleshooting Guides

Problem: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Inactive Enzyme Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme dilutions.
Inhibitory Substances in Sample See the "Common Interferences" section and the quantitative data tables below. Consider sample cleanup steps like deproteinization or dialysis.
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition of your assay are optimal for the enzyme.
Substrate Degradation Prepare fresh substrate solutions. This compound can be unstable, especially at alkaline pH.
Problem: Non-linear or Unstable Reaction Rate
Possible Cause Troubleshooting Steps
Substrate Limitation Ensure the substrate concentration is not limiting. If the reaction rate decreases rapidly, you may be observing substrate depletion.
Enzyme Instability The enzyme may be unstable under the assay conditions. Check the literature for information on enzyme stability and consider adding stabilizing agents if necessary.
Reagent Degradation As the assay proceeds, critical reagents like NADH may degrade, affecting the reaction rate. Prepare fresh reagents.
Temperature Fluctuations Ensure the spectrophotometer's temperature control is functioning correctly and that all reagents are pre-warmed to the assay temperature.

Data Presentation: Quantitative Analysis of Common Interferences

The following tables summarize the inhibitory concentrations of common interfering substances. Note that IC50 values can vary depending on the specific enzyme, substrate concentration, and assay conditions.

Table 1: Inhibitory Effects of Detergents

Detergent Enzyme Target Inhibitory Concentration Notes
SDS General> 0.2% can interfere with assays.[2]A strong anionic detergent that can cause significant enzyme denaturation.
Tween-20 General> 1% can interfere with assays.[2]A non-ionic detergent, generally milder than SDS. Its effect on hyaluronidase (B3051955) activity was found to be negligible at various concentrations.
NP-40 General> 1% can interfere with assays.[2]A non-ionic detergent.

Table 2: Inhibitory Effects of Chelating and Reducing Agents

Compound Enzyme Target Inhibitory Concentration Notes
EDTA Metalloenzymes> 0.5 mM can interfere with some enzymatic assays.[2]Chelates divalent cations that may be essential for enzyme activity.
DTT NADH/NAD⁺ dependent assaysHigh concentrations may interfere.Oxidized DTT absorbs in the UV range. However, at sub-mM concentrations, direct reduction of NAD⁺ is unlikely.

Table 3: Background Absorbance of Biological Samples

Sample Type Wavelength Typical Absorbance Range Notes
Cell Lysates 280 nmCan be high due to protein content.Absorbance at 340 nm is generally lower but can still be significant depending on the cell type and lysis buffer used. RIPA buffer, containing SDS and NP-40, shows strong absorbance at 280 nm.
Tissue Homogenates 340 nmVaries significantly with tissue type and preparation method.For example, liver homogenates can have high background due to the presence of various chromophores.

Experimental Protocols

Protocol 1: Thiolase-Mediated Cleavage of this compound

This method measures the decrease in absorbance at 303 nm as this compound is cleaved by thiolase.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂ and 2 mM KCl.

  • Coenzyme A (CoA) Solution: 10 mM in deionized water.

  • Thiolase Enzyme Solution: Prepare a solution of β-ketothiolase in assay buffer. The optimal concentration should be determined empirically.

  • This compound Standard Solutions: Prepare a series of standards from 10 µM to 200 µM in deionized water.

Procedure:

  • To a quartz cuvette, add the assay buffer, CoA solution, and your sample or this compound standard.

  • Mix well and place the cuvette in a spectrophotometer set to 303 nm and equilibrated at the desired temperature (e.g., 25°C).

  • Monitor the absorbance for a stable baseline.

  • Initiate the reaction by adding the thiolase enzyme solution.

  • Immediately mix and record the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₀₃/min).

  • Determine the concentration of this compound using a standard curve.

Protocol 2: Coupled Assay with 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This method measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.

  • NADH Solution: 10 mM in assay buffer. Prepare fresh.

  • HADH Enzyme Solution: Prepare a solution of 3-hydroxyacyl-CoA dehydrogenase in assay buffer. The optimal concentration should be determined empirically.

  • This compound Standard Solutions: Prepare a series of standards from 10 µM to 200 µM in deionized water.

Procedure:

  • To a cuvette, add the assay buffer, NADH solution, and your sample or this compound standard.

  • Mix well and place the cuvette in a spectrophotometer set to 340 nm and equilibrated at 37°C.

  • Monitor the absorbance for a stable baseline.

  • Initiate the reaction by adding the HADH enzyme solution.

  • Immediately mix and record the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

  • Calculate the concentration of this compound using the molar extinction coefficient of NADH at 340 nm (ε = 6,220 M⁻¹cm⁻¹).

Mandatory Visualizations

experimental_workflow_thiolase cluster_prep Reagent Preparation cluster_assay Assay Procedure prep_buffer Prepare Assay Buffer add_reagents Add Buffer, CoA, and Sample/Standard to Cuvette prep_buffer->add_reagents prep_coa Prepare CoA Solution prep_coa->add_reagents prep_enzyme Prepare Thiolase Solution add_enzyme Initiate with Thiolase prep_enzyme->add_enzyme prep_standards Prepare AcAc-CoA Standards prep_standards->add_reagents mix_incubate Mix and Equilibrate in Spectrophotometer (303 nm) add_reagents->mix_incubate baseline Record Baseline Absorbance mix_incubate->baseline baseline->add_enzyme record_data Record Absorbance Decrease add_enzyme->record_data calculate Calculate Rate (ΔA303/min) record_data->calculate

Caption: Workflow for the Thiolase-Mediated Spectrophotometric Assay.

experimental_workflow_hadh cluster_prep Reagent Preparation cluster_assay Assay Procedure prep_buffer Prepare Assay Buffer add_reagents Add Buffer, NADH, and Sample/Standard to Cuvette prep_buffer->add_reagents prep_nadh Prepare NADH Solution (Fresh) prep_nadh->add_reagents prep_enzyme Prepare HADH Solution add_enzyme Initiate with HADH prep_enzyme->add_enzyme prep_standards Prepare AcAc-CoA Standards prep_standards->add_reagents mix_incubate Mix and Equilibrate in Spectrophotometer (340 nm) add_reagents->mix_incubate baseline Record Baseline Absorbance mix_incubate->baseline baseline->add_enzyme record_data Record Absorbance Decrease add_enzyme->record_data calculate Calculate Concentration record_data->calculate

Caption: Workflow for the Coupled Spectrophotometric Assay with HADH.

troubleshooting_workflow action_node action_node start_node start_node end_node end_node start Inaccurate Assay Results check_background High Background Absorbance? start->check_background run_blank Run Sample Blank check_background->run_blank Yes check_interference Suspect Specific Interferent? check_background->check_interference No deproteinize Deproteinize Sample run_blank->deproteinize check_reagents Prepare Fresh Reagents deproteinize->check_reagents check_reagents->check_interference mitigate Implement Mitigation Strategy check_interference->mitigate Yes re_run Re-run Assay check_interference->re_run No mitigate->re_run end Accurate Results re_run->end

Caption: Troubleshooting workflow for inaccurate this compound assay results.

References

Improving the stability of acetoacetyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of acetoacetyl-CoA in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

Encountering unexpected results in your experiments involving this compound? This guide will help you troubleshoot common issues related to its instability.

Problem: Low or inconsistent enzymatic assay signal.

This is often the primary symptom of this compound degradation, leading to a lower effective substrate concentration and variable reaction rates.

dot

Troubleshooting_Workflow start Inconsistent or Low Assay Signal check_storage Review this compound Storage Conditions start->check_storage storage_improper Improper Storage: - Not aliquoted? - Stored above -20°C? - Repeated freeze-thaw cycles? check_storage->storage_improper No storage_ok Storage Appears Correct check_storage->storage_ok Yes solution_storage Solution: - Use a fresh, single-use aliquot. - Ensure long-term storage at -80°C. storage_improper->solution_storage check_prep Analyze Solution Preparation & Handling storage_ok->check_prep end_node Problem Likely Resolved solution_storage->end_node prep_issue Potential Preparation Issues: - Solution prepared in advance? - Left at room temperature? - Vigorous vortexing? check_prep->prep_issue No prep_ok Preparation Protocol Followed check_prep->prep_ok Yes solution_prep Solution: - Prepare solutions immediately before use. - Keep on ice at all times. prep_issue->solution_prep check_buffer Evaluate Buffer Composition prep_ok->check_buffer solution_prep->end_node buffer_ph_issue Is buffer pH > 8.0 or in an untested range? check_buffer->buffer_ph_issue buffer_type_issue Is the buffer nucleophilic? (e.g., Tris) buffer_ph_issue->buffer_type_issue No solution_ph Solution: - Test pH range 7.0-8.0 for your assay. - For storage, use a slightly acidic pH (5.0-6.0). buffer_ph_issue->solution_ph Yes buffer_ok Buffer is Appropriate buffer_type_issue->buffer_ok No solution_buffer_type Solution: - Switch to a non-nucleophilic buffer like HEPES or phosphate. buffer_type_issue->solution_buffer_type Yes check_temp Assess Assay Temperature buffer_ok->check_temp solution_ph->end_node solution_buffer_type->end_node temp_issue Is assay temperature >30°C? check_temp->temp_issue Yes temp_ok Temperature is Optimized check_temp->temp_ok No solution_temp Solution: - If enzyme kinetics allow, lower the incubation temperature to 30°C or below. temp_issue->solution_temp temp_ok->end_node If issues persist, verify enzyme activity and other reagent concentrations. solution_temp->end_node

Caption: Troubleshooting workflow for this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its high-energy thioester bond.[1] This reaction is uncatalyzed and yields coenzyme A (CoA) and acetoacetate. The rate of this hydrolysis is significantly influenced by pH and temperature.

Hydrolysis_Pathway AcAcCoA This compound Products Acetoacetate + Coenzyme A AcAcCoA->Products Hydrolysis H2O H₂O H2O->Products

References

How to minimize background noise in fluorometric acetoacetyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorometric acetoacetyl-CoA assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes. High background noise is a frequent challenge in these sensitive assays, and this guide provides practical solutions to minimize its impact.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your fluorometric this compound assay, with a focus on identifying and mitigating sources of background noise.

Problem Potential Cause Suggested Solution
High fluorescence in "No-Enzyme" Control 1. Substrate Instability/Contamination: The fluorogenic substrate may be degrading spontaneously or contain fluorescent impurities. 2. Reagent Contamination: Assay buffers, water, or other reagents may be contaminated with fluorescent compounds.1. Prepare fresh substrate for each experiment. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Protect from light.[1] Consider HPLC analysis to check substrate purity.[1] 2. Use high-purity, filtered water and reagents. Prepare fresh buffers for each assay.[1]
High fluorescence in "Blank" (No Sample) Control 1. Autofluorescence of Assay Plate: Clear or white microplates can contribute to background and well-to-well crosstalk.[2] 2. Contaminated Assay Buffer or Reagents: The buffer or other components of the reaction mix may be fluorescent.1. Use black, opaque microplates, preferably with clear bottoms for bottom-reading fluorometers.[2][3] 2. Test individual components of the assay mix for fluorescence. Replace any component that shows high intrinsic fluorescence.
High Background in All Wells (including samples) 1. Autofluorescence from Biological Samples: Cellular components like NADH and FAD can fluoresce, especially at shorter wavelengths.[2][4] 2. Fluorescent Compounds in Media: Phenol (B47542) red, riboflavin, and components of fetal bovine serum (FBS) in cell culture media are common sources of background fluorescence.[2][5] 3. Sub-optimal Reagent Concentrations: An excessively high concentration of the fluorescent probe or other reagents can lead to high background.[4][6]1. If possible, use a fluorophore with excitation and emission wavelengths shifted towards the red end of the spectrum to avoid the main autofluorescence range of cells.[4][5] Include an unstained control to quantify the level of autofluorescence.[4] 2. Switch to a phenol red-free medium for the assay.[1][5] Reduce the FBS concentration or use a buffered saline solution like PBS during the final assay steps.[5][7] 3. Perform a titration of the fluorescent probe and enzyme concentrations to find the optimal balance between signal and background.[4][8]
Erratic or Inconsistent Readings 1. Incomplete Mixing: Reagents may not be uniformly distributed in the wells. 2. Particulates in Solution: Dust or precipitated reagents can scatter light and cause spurious readings.[2] 3. Temperature Gradients: Inconsistent temperature across the plate can affect enzyme kinetics.1. Ensure thorough mixing after adding reagents, either by using a plate shaker or by careful pipetting.[3] 2. Centrifuge reagents before use to pellet any aggregates.[2] 3. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in a fluorometric this compound assay?

High background fluorescence can originate from several sources:

  • Autofluorescence: Biological samples inherently contain fluorescent molecules like NADH, FAD, and riboflavin.[2][4]

  • Assay Media and Buffers: Components like phenol red and fetal bovine serum (FBS) in cell culture media are significant contributors to background fluorescence.[2][5]

  • Reagents: The fluorescent probe itself, particularly at high concentrations, or impurities in any of the assay reagents can elevate the background signal.[1][4]

  • Plasticware: The choice of microplate is crucial; clear or white plates can lead to higher background and crosstalk between wells compared to black plates.[2]

Q2: How can I set up proper controls to identify the source of high background?

To effectively troubleshoot, it is essential to include the following controls in your experiment:

  • Blank (No Sample/No Enzyme) Control: Contains all assay components except the sample and the enzyme. This helps determine the intrinsic fluorescence of your reagents and microplate. The value from this control should be subtracted from all other readings.[3][9]

  • "No-Enzyme" Control: Contains the sample and all assay components except the enzyme mix. This will reveal the extent of background signal originating from the sample itself (autofluorescence) and any non-enzymatic substrate degradation.

  • Sample Autofluorescence Control: Contains only the sample in the assay buffer. This helps to quantify the inherent fluorescence of your biological sample.[2]

Q3: What type of microplate is best for this assay?

For fluorescence assays, it is recommended to use black plates with clear bottoms.[3] The black walls minimize light scatter and prevent crosstalk between wells, while the clear bottom is necessary if you are using a bottom-reading plate reader.

Q4: My sample preparation involves deproteinization. Is this always necessary?

Enzymes present in biological samples can interfere with the coupled enzymatic reactions of the assay.[9] Therefore, deproteinization, for instance, using a perchloric acid/KOH protocol, is often recommended for tissue or cell samples to remove these interfering enzymes.[9]

Q5: What are the optimal excitation and emission wavelengths for this assay?

Most commercial fluorometric this compound assay kits utilize a coupled enzyme reaction that results in a product with fluorescence typically measured at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[3][10] Always refer to the specific protocol for your assay kit for the recommended wavelengths.

Experimental Protocols

General Protocol for Fluorometric this compound Assay

This protocol provides a general workflow. Specific volumes and concentrations should be optimized based on the manufacturer's instructions and your experimental setup.

1. Reagent Preparation:

  • Allow all kit components to warm to room temperature before use.[3][9]

  • Reconstitute lyophilized components (e.g., standards, enzymes, substrates) as instructed in the kit manual, often with assay buffer or high-purity water.[3][9]

  • Prepare single-use aliquots of reconstituted reagents to avoid repeated freeze-thaw cycles.[1]

2. Standard Curve Preparation:

  • Prepare a stock solution of the this compound standard.

  • Perform serial dilutions of the stock standard in the assay buffer to create a standard curve. A typical range might be 0 to 100 pmol/well.[9]

  • Include a "0" standard (blank) containing only the assay buffer. This will be used for background subtraction.[3]

3. Sample Preparation:

  • For cell or tissue samples, rapid quenching of metabolic activity is crucial.[10] This can be achieved by flash-freezing in liquid nitrogen.[10]

  • Homogenize the samples in an appropriate extraction buffer on ice.[10]

  • Deproteinize the sample homogenate, for example, by perchloric acid precipitation followed by neutralization with potassium bicarbonate.[9][10]

  • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.[10]

  • Add a prepared sample volume (e.g., 10-50 µL) to the wells of a black, clear-bottom 96-well plate.[10]

  • Adjust the volume in all sample and standard wells to a final equal volume (e.g., 50 µL) with assay buffer.[10]

4. Reaction and Measurement:

  • Prepare a Master Reaction Mix containing the enzyme mix, fluorescent probe, and any other necessary components as per the kit protocol.

  • Add the Master Reaction Mix to each well (samples and standards).

  • Mix well, protecting the plate from light, and incubate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10-30 minutes).[3][10]

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3]

5. Data Analysis:

  • Subtract the fluorescence value of the "0" standard (blank) from all sample and standard readings.[3][9]

  • Plot the background-corrected fluorescence values of the standards against their concentrations to generate a standard curve.

  • Determine the this compound concentration in your samples by interpolating their background-corrected fluorescence values on the standard curve.

Visualizations

AssayWorkflow Fluorometric this compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation plate_loading Load Samples & Standards into 96-well Plate reagent_prep->plate_loading sample_prep Sample Preparation (Homogenization, Deproteinization) sample_prep->plate_loading add_reaction_mix Add Master Reaction Mix plate_loading->add_reaction_mix incubation Incubate (e.g., 37°C) Protect from Light add_reaction_mix->incubation read_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) incubation->read_fluorescence subtract_bkg Subtract Blank (Background Correction) read_fluorescence->subtract_bkg std_curve Generate Standard Curve subtract_bkg->std_curve calculate_conc Calculate Sample Concentration subtract_bkg->calculate_conc std_curve->calculate_conc

Caption: Workflow for a typical fluorometric this compound assay.

TroubleshootingLogic Troubleshooting High Background Fluorescence start High Background Signal? check_blank Is 'Blank' Control High? start->check_blank check_no_enzyme Is 'No-Enzyme' Control High? start->check_no_enzyme No check_blank->check_no_enzyme No sol_reagents Solution: - Check/replace reagents - Use black plates check_blank->sol_reagents Yes sol_sample Solution: - Use phenol red-free media - Reduce FBS - Check sample autofluorescence check_no_enzyme->sol_sample Yes sol_optimize Solution: - Titrate probe/enzyme conc. - Optimize incubation time check_no_enzyme->sol_optimize No, but sample wells are high

References

Addressing substrate inhibition in acetoacetyl-CoA thiolase kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of acetoacetyl-CoA thiolase, with a specific focus on addressing substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: My initial velocity plots show a decrease in reaction rate at high substrate concentrations. What could be the cause?

A1: This phenomenon is characteristic of substrate inhibition. For this compound thiolase, high concentrations of substrates, such as acetyl-CoA or Coenzyme A (CoA), can lead to the formation of a non-productive enzyme-substrate complex, thereby reducing the overall reaction velocity.[1] It is a known regulatory mechanism for this enzyme.

Q2: How can I confirm that I am observing substrate inhibition and not another artifact?

A2: To confirm substrate inhibition, you should:

  • Vary the substrate concentration over a wide range: Ensure you have data points well beyond the apparent Km. A characteristic "hook" or downturn in a Michaelis-Menten plot at high substrate concentrations is a strong indicator.

  • Plot your data as a Lineweaver-Burk plot: While not ideal for parameter estimation, a non-linear Lineweaver-Burk plot can be indicative of substrate inhibition.

  • Rule out other factors: Ensure the enzyme preparation is pure, and that other components of the reaction mixture (e.g., Mg2+) are not inhibitory at the concentrations used.[1] Check for potential product inhibition as well.

Q3: What is the kinetic mechanism of this compound thiolase, and how does substrate inhibition fit in?

A3: this compound thiolase generally follows a Ping Pong bi-bi kinetic mechanism.[1][2] This involves the formation of a covalent acetyl-enzyme intermediate. Substrate inhibition can occur when a second substrate molecule binds to this intermediate or to the enzyme-substrate complex in a non-productive manner. For example, in the direction of this compound thiolysis, CoA can act as a substrate inhibitor by competing with this compound.[1]

Q4: Are there differences in substrate inhibition between the cytosolic and mitochondrial isozymes of this compound thiolase?

A4: Yes, the cytosolic (CT or ACAT2) and mitochondrial (T2 or ACAT1) isozymes can exhibit different kinetic properties and regulatory mechanisms.[3] For instance, the activity of the human mitochondrial thiolase is significantly stimulated by potassium ions, a feature that can be used to differentiate its activity from the cytosolic form.[4][5] While both can be subject to substrate and product inhibition, the specific concentrations at which this occurs and the identity of the inhibitory substrates may differ.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Non-linear initial velocity plots at high substrate concentrations Substrate inhibition by acetyl-CoA or CoA.Systematically vary the concentration of one substrate while keeping the other constant to identify the inhibitory substrate. Fit the data to a substrate inhibition model to determine the inhibition constant (Ki).
Difficulty obtaining reproducible kinetic data Enzyme instability.Ensure the use of fresh enzyme preparations. Include stabilizing agents like DTT in the assay buffer.[3]
Impure substrates.Use high-purity substrates (acetyl-CoA, this compound, CoA). Verify substrate concentrations spectrophotometrically.
Incorrect buffer conditions.Optimize pH and ionic strength. Note that Mg2+ can inhibit the thiolysis reaction.[1]
Apparent Km values differ significantly from literature values Different assay conditions (pH, temperature, buffer components).Standardize your assay conditions to match those reported in the literature if you are trying to reproduce published results. Report your specific assay conditions when publishing new data.
Presence of inhibitors in the enzyme preparation or reagents.Purify the enzyme further. Test for inhibitors in the reagents by running appropriate controls.

Quantitative Data Summary

The kinetic parameters of this compound thiolase can vary depending on the isozyme, species, and experimental conditions. The following table summarizes some reported kinetic constants.

Enzyme SourceSubstrate(s)Km (µM)Ki (µM)Notes
Rat Liver CytosolicThis compound / CoA-67 (for CoA)CoA acts as a substrate inhibitor, competing with this compound.[1]
Sunflower Cotyledon Glyoxysomal Thiolase IThis compound11-Specific for this compound.[6]
Sunflower Cotyledon Glyoxysomal Thiolase IIThis compound27-Also acts on longer chain 3-oxoacyl-CoAs.[6]
Thermosipho melanesiensis CtfABThis compound135-Part of the acetone (B3395972) formation pathway.[7]
E. coli NphT7Acetyl-CoA68-Apparent Km at a fixed concentration of malonyl-CoA (100 µM).[8]
Malonyl-CoA28-Apparent Km at a fixed concentration of acetyl-CoA (200 µM).[8]

Experimental Protocols

Coupled Spectrophotometric Assay for this compound Thiolase (Thiolysis Direction)

This assay measures the thiolytic cleavage of this compound. The production of acetyl-CoA is coupled to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[3]

Principle:

  • Thiolase: this compound + CoA ⇌ 2 Acetyl-CoA

  • Citrate Synthase: Acetyl-CoA + Oxaloacetate + H2O → Citrate + CoA

  • Malate Dehydrogenase: L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • Coenzyme A (CoA): 0.2 mM

  • Dithiothreitol (DTT): 2 mM

  • NAD+: 2 mM

  • L-Malate: 10 mM

  • Malate Dehydrogenase: ~10 units

  • Citrate Synthase: ~10 units

  • This compound: Varied concentrations for kinetic analysis

  • Enzyme: Purified this compound thiolase

Procedure:

  • In a quartz cuvette, combine the assay buffer, CoA, DTT, NAD+, L-malate, malate dehydrogenase, and citrate synthase.

  • Incubate the mixture for 5-10 minutes at a constant temperature (e.g., 30°C) to establish a stable baseline.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).[3]

Direct Spectrophotometric Assay (Thiolysis Direction)

This assay directly measures the cleavage of the thioester bond in this compound by monitoring the decrease in absorbance at 303 nm.[3]

Principle: The enolate form of this compound in the presence of Mg2+ has a characteristic absorbance at 303 nm, which decreases upon cleavage by thiolase.[3]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl2 and 2 mM DTT.

  • This compound: Varied concentrations for kinetic analysis.

  • Enzyme: Purified this compound thiolase.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 303 nm over time.

  • Calculate the initial rate from the linear portion of the absorbance versus time plot.

Visualizations

Substrate_Inhibition_Mechanism E E (Free Enzyme) ES ES (Active Complex) E->ES k1 S S (Substrate) S->ES ES->E k-1 ES->E k_cat P ESS ESS (Inactive Complex) ES->ESS Ki P P (Product) S2 S (Substrate) S2->ESS ESS->ES

Caption: Simplified model of substrate inhibition.

Troubleshooting_Workflow start Start: Non-linear initial velocity plot observed check_conc Verify substrate concentration range start->check_conc is_high_conc Does downturn occur at high [S]? check_conc->is_high_conc rule_out_artifacts Rule out other artifacts (enzyme purity, inhibitors) is_high_conc->rule_out_artifacts Yes re_evaluate Re-evaluate experimental design or hypothesis is_high_conc->re_evaluate No is_artifact Artifacts present? rule_out_artifacts->is_artifact address_artifact Address artifact issue (e.g., purify enzyme) is_artifact->address_artifact Yes confirm_inhibition Confirmed: Substrate Inhibition is_artifact->confirm_inhibition No address_artifact->start fit_model Fit data to substrate inhibition model to find Ki confirm_inhibition->fit_model

Caption: Troubleshooting workflow for substrate inhibition.

References

Technical Support Center: Acetoacetyl-CoA Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of acetoacetyl-CoA from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, detailed protocols, and solutions to common challenges encountered during the extraction and quantification of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: Why is the rapid handling and freezing of tissue samples so critical for this compound extraction? A1: this compound is a highly reactive and unstable metabolite with a short half-life.[1][2] Immediate snap-freezing of tissue samples in liquid nitrogen is the gold standard to quench enzymatic activity that would otherwise degrade the analyte.[3] This ensures that the measured levels of this compound accurately reflect the in vivo metabolic state at the moment of collection.[3]

Q2: What is the most common analytical method for quantifying this compound in tissue extracts? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound and other short-chain acyl-CoAs.[1] This technique offers high sensitivity and specificity, allowing for accurate measurement of low-abundance metabolites in complex biological matrices.[1] The use of multiple reaction monitoring (MRM) helps to distinguish this compound from isomeric and isobaric compounds.[1]

Q3: Why should I use an internal standard, and which one is best? A3: Using an internal standard is crucial for accurate quantification as it corrects for variability during sample preparation, extraction, and instrument analysis.[4] The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as [¹³C₄]-acetoacetyl-CoA.[4] SIL internal standards are chemically identical to the analyte and behave similarly during the entire workflow, providing the most accurate correction for potential analyte loss or degradation.[4]

Q4: How should I store my tissue extracts to prevent this compound degradation? A4: Acyl-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH.[4] For long-term storage, extracts should be kept at -80°C.[2][5] Storing extracts as dried pellets or in an acidic or organic solvent can further improve stability.[3][4] It is also important to avoid repeated freeze-thaw cycles.[4]

Q5: Can I use plastic tubes and tips for my extraction? A5: It is highly recommended to use low-binding plasticware or glass vials.[6] Acyl-CoAs, including this compound, are known to adsorb to standard plastic surfaces, which can lead to significant analyte loss and underestimation of the true concentration.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal Analyte Degradation: Delayed sample processing or inadequate quenching of metabolic activity.Ensure tissues are snap-frozen in liquid nitrogen immediately upon collection.[1][3] Keep samples on ice or at 4°C throughout the entire extraction process.[2]
Inefficient Extraction: The chosen solvent may not be optimal for your tissue type.Test different extraction methods, such as perchloric acid (PCA) precipitation or organic solvent extraction (e.g., acetonitrile/methanol/water).[2][7] Ensure the solvent-to-tissue ratio is adequate (e.g., 20-fold excess v/w).[3]
Analyte Adsorption: this compound is sticking to the walls of microcentrifuge tubes or pipette tips.Use low-binding plasticware or glass sample vials to minimize surface adsorption.[4][6]
Sample Storage Issues: Degradation occurred during storage due to improper conditions or freeze-thaw cycles.Store extracts at -80°C in an acidic buffer or as a dried pellet.[3][4] Aliquot samples before freezing to avoid repeated thawing.
High Variability Between Replicates Incomplete Protein Precipitation: Residual enzymatic activity in the supernatant.Ensure thorough mixing after adding the precipitating agent (e.g., PCA, SSA, or organic solvent).[4] Increase incubation time on ice to allow for complete precipitation.[5] Centrifuge at a sufficient speed (e.g., >14,000 x g) to pellet all proteins.[8]
Inconsistent Internal Standard Addition: Pipetting errors leading to different amounts of internal standard in each sample.Use a calibrated pipette and add the internal standard to the extraction solvent to ensure consistent dispensing.[4] Verify the concentration of the internal standard stock solution.
Tissue Inhomogeneity: The small tissue pieces analyzed are not representative of the whole tissue.Pulverize the entire frozen tissue sample into a fine, homogenous powder under liquid nitrogen before weighing aliquots for extraction.[3]
Poor Chromatographic Peak Shape Matrix Effects: Co-extracted substances (e.g., salts, phospholipids) are interfering with the LC-MS analysis.[3]Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering compounds.[3][8]
Improper Reconstitution: The final extract was reconstituted in a solvent that is too strong or incompatible with the initial mobile phase.Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.[3][8] Reconstitute the pellet in a solution that matches the initial LC mobile phase conditions (e.g., 50% methanol).[8]

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Precipitation

This method is effective for deproteinizing samples and extracting small, water-soluble metabolites like this compound.[2]

  • Tissue Pulverization: Weigh 20-50 mg of tissue that has been previously snap-frozen in liquid nitrogen. In a pre-chilled mortar, grind the tissue into a fine powder under liquid nitrogen.[2][5]

  • Deproteinization: Transfer the frozen powder to a pre-chilled tube. Add ice-cold 5% (v/v) perchloric acid (PCA).[2][9] Add your stable isotope-labeled internal standard.

  • Homogenization: Homogenize the sample thoroughly on ice.

  • Incubation & Centrifugation: Incubate the homogenate on ice for 15 minutes.[8] Centrifuge at 14,000-16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2][8]

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding ice-cold 3 M potassium bicarbonate (KHCO₃) dropwise until CO₂ evolution ceases. This precipitates the perchlorate (B79767).[2]

  • Salt Removal: Incubate on ice for 5 minutes, then centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate salt.[2]

  • Sample Collection: Transfer the final supernatant to a new tube for immediate LC-MS/MS analysis or store at -80°C.[2]

Protocol 2: Organic Solvent Extraction

This protocol uses a mixture of organic solvents to simultaneously precipitate proteins and extract metabolites.[1]

  • Tissue Pulverization: Weigh 10-50 mg of snap-frozen tissue and pulverize to a fine powder under liquid nitrogen as described in Protocol 1.[1]

  • Extraction: Transfer the frozen powder to a pre-chilled tube. Add a cold extraction solvent, such as 2:1:1 acetonitrile:methanol:water with 0.1% formic acid.[1] Include a stable isotope-labeled internal standard in the solvent.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.[3]

  • Protein Precipitation: Incubate the homogenate on ice or at -20°C for 30 minutes to facilitate complete protein precipitation.[2]

  • Centrifugation: Centrifuge at 16,000 x g for 10-15 minutes at 4°C.[1][2]

  • Sample Collection: Carefully collect the supernatant for analysis. The extract can be analyzed directly or dried down under nitrogen and reconstituted in a suitable solvent.[2] Store at -80°C if not for immediate use.[2]

Data Presentation

Table 1: Comparison of Recovery Rates for Acyl-CoAs Using Various Extraction Methods
Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with SPE Recovery (%)Acetonitrile/Isopropanol with SPE Recovery (%)Perchloric Acid (PCA) Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[5]95-97%[2][9]
Propionyl-CoA ~80%[5]~62%[5]Not ReportedNot Reported
Succinyl-CoA Not ReportedNot ReportedNot Reported>90%
Malonyl-CoA Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)[5]Not Reported

Note: Data is compiled from multiple sources and may vary based on tissue type and specific laboratory conditions. This compound recovery is expected to be similar to other short-chain acyl-CoAs like Acetyl-CoA.

Table 2: Typical Acyl-CoA Concentrations in Rodent Liver Tissue
MetaboliteConcentration (nmol/g wet weight)Reference
Coenzyme A (CoA) ~87[9]
Acetyl-CoA ~15 - 19[2][9]

Note: These values serve as a general reference. Actual concentrations can vary significantly based on factors like diet, age, and metabolic state (fed vs. fasted).[9]

Mandatory Visualizations

cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis TISSUE 1. Rapid Tissue Collection FREEZE 2. Snap-Freeze in Liquid Nitrogen TISSUE->FREEZE GRIND 3. Pulverize to Fine Powder FREEZE->GRIND EXTRACT 4. Add Extraction Solvent + Internal Standard GRIND->EXTRACT INCUBATE 5. Homogenize & Incubate (On Ice) EXTRACT->INCUBATE SPIN 6. Centrifuge to Pellet Protein INCUBATE->SPIN COLLECT 7. Collect Supernatant SPIN->COLLECT ANALYZE 8. LC-MS/MS Analysis COLLECT->ANALYZE DATA 9. Data Processing & Quantification ANALYZE->DATA

Caption: General workflow for this compound extraction from tissues.

START Low or No This compound Signal CHECK_IS Is Internal Standard (IS) signal also low? START->CHECK_IS CHECK_PROC Review Sample Processing Protocol CHECK_IS->CHECK_PROC Yes CHECK_EXT Review Extraction & Storage Protocol CHECK_IS->CHECK_EXT No, IS signal is OK CHECK_MS Troubleshoot LC-MS/MS System CHECK_PROC->CHECK_MS Protocol OK

Caption: Logic diagram for troubleshooting low analyte signal.

References

Overcoming challenges in the HPLC quantification of acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of acetoacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this critical metabolic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the HPLC quantification of this compound in a question-and-answer format, offering practical solutions to overcome them.

1. Sample Preparation & Stability

  • Question: My this compound standards or samples appear degraded, resulting in no or very low peaks. What can I do?

  • Answer: this compound is notoriously unstable.[1][2][3][4] To prevent degradation, adhere to the following:

    • Fresh Standards: Always prepare stock and working solutions of this compound fresh and keep them on ice.[1]

    • Rapid Extraction: Perform sample extraction from cells or tissues as quickly as possible, ensuring all steps are carried out on ice or at 4°C.[4]

    • Immediate Analysis: Analyze samples promptly after preparation, ideally within 24 hours when stored at 4°C.[1] For longer-term storage, snap-freeze extracts in liquid nitrogen and store them at -80°C.[1]

    • Appropriate Quenching: Immediately quench metabolic activity at the point of sample collection. For tissues, this involves flash-freezing in liquid nitrogen.[5] For cell cultures, rapidly aspirate the media and wash with ice-cold PBS before adding the extraction solution.[1][5]

  • Question: I'm observing high variability between my sample replicates. What is the likely cause?

  • Answer: High variability often stems from inconsistencies in the sample preparation process.[1]

    • Precise Handling: Ensure meticulous and consistent execution of all sample preparation steps, including cell lysis, extraction, and neutralization.[1]

    • Minimize Delays: The instability of this compound means that any delays between sample preparation and analysis can introduce significant variability.[1] Process all samples in a consistent and timely manner.

2. Chromatography & Peak Shape

  • Question: My this compound peak is tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape is a common chromatographic issue that can often be resolved by addressing the following:

    • Column Health: The HPLC column may be degraded.[1] Consider replacing it with a new one.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to poor peak shape.[1] Ensure the pH is accurately prepared and stable.

    • Sample Solvent Mismatch: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6]

    • Column Overload: Injecting too much sample can lead to peak broadening and asymmetry.[6] Try reducing the injection volume or sample concentration.

  • Question: I am seeing co-eluting peaks with my this compound peak. How can I improve the resolution?

  • Answer: Co-elution can compromise accurate quantification. To improve peak resolution:

    • Optimize Gradient: A shallower gradient during the elution of this compound can enhance separation from closely eluting compounds.[1]

    • Alternative Wavelength: If using UV detection, consider monitoring at 303 nm, which specifically detects the enolate form of this compound and may offer better specificity than the more general 260 nm for the adenine (B156593) group.[1]

    • Change Stationary Phase: If gradient optimization is insufficient, switching to a different column chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) may provide the necessary selectivity.[6]

    • Confirm with Mass Spectrometry: For definitive peak identification and to resolve co-elution, consider using a more specific detection method like mass spectrometry (LC-MS).[1]

3. Sensitivity & Detection

  • Question: I have a very low intracellular concentration of this compound and am struggling to detect it. How can I increase my signal?

  • Answer: Low concentrations of this compound can be challenging to quantify.

    • Increase Starting Material: If possible, increase the number of cells or the amount of tissue used for the extraction to concentrate the analyte.[1]

    • More Sensitive Detection: If you are using UV detection and are at the limit of quantification, switching to a more sensitive technique like liquid chromatography-mass spectrometry (LC-MS) is recommended.[1][7] LC-MS/MS, in particular, offers high sensitivity and specificity for the analysis of acyl-CoAs.[7][8]

Experimental Protocols

Below are detailed methodologies for the extraction and HPLC analysis of this compound from mammalian cells.

Protocol 1: this compound Extraction from Mammalian Cells using Perchloric Acid (PCA)

  • Cell Harvesting: Aspirate the culture medium from the cell culture dish.

  • Washing: Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Lysis and Extraction: Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

  • Protein Precipitation: Vortex the lysate vigorously for 30 seconds and incubate on ice for 15 minutes to allow for complete protein precipitation.[1]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[1]

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0.[1]

  • Salt Precipitation: Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.[1]

  • Final Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for immediate HPLC analysis.[1]

Protocol 2: HPLC-UV Analysis of this compound

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 5.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 260 nm (for the adenine group) or 303 nm (for the acetoacetyl enolate).[1]

  • Calibration: Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.[1]

  • Quantification: Determine the concentration of this compound in the cell extracts by interpolating their peak areas from the calibration curve.[1]

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the HPLC-UV analysis of this compound. Note that these are example values and may vary depending on the specific instrumentation and conditions used.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Potassium Phosphate (pH 5.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 260 nm or 303 nm

Table 2: Example HPLC Gradient for this compound Analysis

Time (min)% Mobile Phase B
0.05
2.05
10.030
12.095
15.095
16.05
20.05

Table 3: HPLC-UV Method Validation Parameters (Example Data)

ParameterResult
Linearity (r²) >0.995
Linear Range 0.5 - 100 µM
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Accuracy (Recovery) 85-115%
Precision (CV) <15%

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing cell_harvest Cell Harvesting lysis Cell Lysis & Extraction (PCA) cell_harvest->lysis neutralization Neutralization (K2CO3) lysis->neutralization filtration Filtration (0.22 µm) neutralization->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection (260/303 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification cluster_peak_issues Peak Shape / Resolution cluster_sensitivity_issues Sensitivity cluster_reproducibility_issues Reproducibility cluster_solutions Potential Solutions problem Problem Observed peak_shape Poor Peak Shape problem->peak_shape coelution Co-eluting Peaks problem->coelution low_signal No / Low Signal problem->low_signal high_variability High Variability problem->high_variability check_column Check Column Health peak_shape->check_column adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph coelution->check_column optimize_gradient Optimize Gradient coelution->optimize_gradient check_sample_prep Review Sample Prep low_signal->check_sample_prep use_lcms Use LC-MS low_signal->use_lcms fresh_standards Prepare Fresh Standards low_signal->fresh_standards high_variability->check_sample_prep high_variability->fresh_standards cluster_ketogenesis Ketogenesis (Liver) cluster_cholesterol Cholesterol Synthesis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa This compound acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase hmg_coa_chol HMG-CoA acetoacetyl_coa->hmg_coa_chol HMG-CoA Synthase acetoacetate Acetoacetate hmg_coa->acetoacetate ketone_bodies Ketone Bodies (β-hydroxybutyrate, Acetone) acetoacetate->ketone_bodies mevalonate Mevalonate hmg_coa_chol->mevalonate cholesterol Cholesterol mevalonate->cholesterol

References

Technical Support Center: Antibody Specificity in Acetoacetyl-CoA Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies against acetoacetyl-CoA metabolizing enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to validate a new antibody against an this compound metabolizing enzyme?

A1: Before beginning any experiment, it is crucial to perform initial validation checks. Start by reviewing the manufacturer's datasheet to confirm the antibody is validated for your intended application (e.g., Western Blot, IHC, IP). The datasheet will also provide a recommended starting dilution. Perform a sequence alignment of the immunogen peptide against other related enzymes to assess potential cross-reactivity. For instance, ACAT1 and ACAT2 share over 50% sequence identity, making cross-reactivity a concern.

Q2: My Western Blot shows no signal for my target enzyme. What should I do?

A2: "No signal" is a common issue in Western Blotting. A systematic approach to troubleshooting is recommended. First, ensure your protein transfer from the gel to the membrane was successful by using a Ponceau S stain. Next, verify the activity of your primary and secondary antibodies; they may have lost activity due to improper storage or repeated freeze-thaw cycles. It is also important to run a positive control to confirm that the antibody can detect the target protein under ideal conditions. If these checks pass, consider increasing the primary antibody concentration or extending the incubation time.[1]

Q3: I am observing multiple non-specific bands in my Western Blot. How can I improve specificity?

A3: Non-specific bands can obscure your results and indicate that your antibody may be binding to other proteins. To reduce non-specific binding, you can try several optimization steps. Increase the stringency of your washing steps by increasing the duration or the number of washes. You can also try increasing the concentration of Tween 20 in your wash buffer. Optimizing the blocking step is also critical; you may need to switch from non-fat milk to bovine serum albumin (BSA), especially when working with phospho-antibodies. Finally, consider titrating your primary antibody to find the optimal concentration that maximizes the specific signal while minimizing non-specific bands.[2][3]

Q4: How can I definitively prove my antibody is specific to my target enzyme and not a related isoform?

A4: For ultimate confidence in antibody specificity, especially when dealing with closely related isoforms like HMGCS1 and HMGCS2, advanced validation strategies are recommended. Knockdown or knockout of the target gene using siRNA or CRISPR-Cas9, respectively, is a powerful method.[4][5][6] A specific antibody will show a significantly reduced or absent signal in the knockdown or knockout sample compared to the wild-type control. Another robust method is the use of protein arrays, where the antibody is screened against a large collection of purified human proteins to identify any off-target interactions.

Troubleshooting Guides

Western Blotting
Problem Possible Cause Recommended Solution
No Signal Inefficient protein transferStain the membrane with Ponceau S to verify transfer before blocking.[3]
Inactive primary or secondary antibodyUse a fresh aliquot of antibody and ensure proper storage conditions. Perform a dot blot to check antibody activity.
Insufficient protein loadedIncrease the amount of protein loaded onto the gel (e.g., from 20µg to 40µg).
Low abundance of target proteinConsider enriching your sample for the target protein using immunoprecipitation.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., switch from milk to BSA).
Primary antibody concentration too highDecrease the primary antibody concentration and/or reduce incubation time.[2]
Insufficient washingIncrease the number and duration of wash steps. Add more detergent (e.g., Tween 20) to the wash buffer.
Non-Specific Bands Antibody cross-reactivityPerform a BLAST analysis of the immunogen sequence to check for homology with other proteins. Validate with knockdown/knockout samples.[4][5][6]
Protein degradationPrepare lysates with fresh protease inhibitors and keep samples on ice.
Too much primary or secondary antibodyTitrate both primary and secondary antibodies to optimal concentrations.
Immunoprecipitation (IP)
Problem Possible Cause Recommended Solution
Low or No Target Protein Pulldown Antibody not suitable for IPConfirm on the datasheet that the antibody is validated for IP. Not all antibodies that work in WB will work in IP where the protein is in its native conformation.
Inefficient antibody-bead bindingEnsure you are using the correct bead type (Protein A or Protein G) for your antibody's isotype.
Insufficient lysisUse a lysis buffer appropriate for your protein's subcellular localization and ensure complete cell lysis.
High Non-Specific Binding Insufficient washingIncrease the number of washes of the bead-antibody-protein complex.
Lysis buffer is too mildIncrease the stringency of the lysis buffer by adding more salt or detergent.
Beads are binding non-specificallyPre-clear the lysate by incubating it with beads alone before adding the primary antibody.

Key Metabolic Pathways and Experimental Workflows

This compound Metabolism Signaling Pathways

The enzymes involved in this compound metabolism are central to three key pathways: ketogenesis, ketolysis, and the initial stages of cholesterol biosynthesis.

Ketogenesis_Ketolysis cluster_ketogenesis Ketogenesis (Liver Mitochondria) cluster_ketolysis Ketolysis (Extrahepatic Tissues) 2 Acetyl-CoA 2 Acetyl-CoA This compound This compound 2 Acetyl-CoA->this compound ACAT1/2 HMG-CoA HMG-CoA This compound->HMG-CoA HMGCS2 Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMGCL Beta-Hydroxybutyrate Beta-Hydroxybutyrate Acetoacetate->Beta-Hydroxybutyrate BDH1 Acetoacetate_ketolysis Acetoacetate Acetoacetate->Acetoacetate_ketolysis Transport Beta-Hydroxybutyrate_ketolysis Beta-Hydroxybutyrate Beta-Hydroxybutyrate->Beta-Hydroxybutyrate_ketolysis Bloodstream Beta-Hydroxybutyrate_ketolysis->Acetoacetate_ketolysis BDH1 Acetoacetyl-CoA_ketolysis This compound Acetoacetate_ketolysis->Acetoacetyl-CoA_ketolysis OXCT1 2 Acetyl-CoA_ketolysis 2 Acetyl-CoA Acetoacetyl-CoA_ketolysis->2 Acetyl-CoA_ketolysis ACAT1

Caption: Ketogenesis in the liver and subsequent ketolysis in extrahepatic tissues.

Cholesterol_Biosynthesis 2 Acetyl-CoA 2 Acetyl-CoA This compound This compound 2 Acetyl-CoA->this compound ACAT2 HMG-CoA HMG-CoA This compound->HMG-CoA HMGCS1 Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol

Caption: Initial steps of cholesterol biosynthesis in the cytosol.

Experimental Workflow for Antibody Validation

A multi-step approach is recommended to thoroughly validate an antibody's specificity.

Antibody_Validation_Workflow cluster_basic Basic Validation cluster_intermediate Intermediate Validation cluster_advanced Advanced Validation Datasheet Review Datasheet Review Western Blot (WB) with Positive/Negative Controls Western Blot (WB) with Positive/Negative Controls Datasheet Review->Western Blot (WB) with Positive/Negative Controls WB with Positive/Negative Controls WB with Positive/Negative Controls Immunoprecipitation (IP) followed by WB Immunoprecipitation (IP) followed by WB WB with Positive/Negative Controls->Immunoprecipitation (IP) followed by WB IP followed by WB IP followed by WB Immunofluorescence (IF) / Immunohistochemistry (IHC) Immunofluorescence (IF) / Immunohistochemistry (IHC) IP followed by WB->Immunofluorescence (IF) / Immunohistochemistry (IHC) IF / IHC IF / IHC Knockdown/Knockout Validation Knockdown/Knockout Validation IF / IHC->Knockdown/Knockout Validation Mass Spectrometry Mass Spectrometry Knockdown/Knockout Validation->Mass Spectrometry Protein Array Protein Array Knockdown/Knockout Validation->Protein Array

Caption: A tiered workflow for antibody specificity validation.

Experimental Protocols

Protocol 1: Western Blotting for Antibody Specificity
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-20% Tris-glycine gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Immunoprecipitation (IP)
  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add 1-5 µg of the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three to five times with cold IP lysis buffer.

  • Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western Blotting as described in Protocol 1.

Protocol 3: Knockdown Validation using siRNA
  • siRNA Transfection: Transfect cells with a validated siRNA targeting the gene of your enzyme of interest, alongside a non-targeting control siRNA, using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Sample Collection: Harvest the cells and prepare protein lysates as described in the Western Blotting protocol.

  • Western Blot Analysis: Perform Western Blotting on lysates from both the target siRNA-treated and control siRNA-treated cells. A specific antibody should show a marked decrease in signal in the lane corresponding to the target siRNA.

References

Strategies to enhance the sensitivity of LC-MS/MS detection of acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS detection of acetoacetyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving sensitive detection of this compound by LC-MS/MS?

Several analytical challenges can make it difficult to accurately measure coenzyme A (CoA) metabolites like this compound.[1] Key challenges include:

  • Analyte Instability: Acyl-CoAs are susceptible to degradation in aqueous solutions.[2]

  • Low Ionization Efficiency: The phosphate (B84403) groups on the CoA moiety can lead to poor ionization and signal suppression.[3]

  • Poor Chromatographic Retention: As a polar molecule, this compound can exhibit poor retention and peak shape on traditional reversed-phase columns.[4][5]

  • Matrix Effects: Co-eluting substances from complex biological samples can suppress or enhance the analyte signal, impacting accuracy and sensitivity.[6][7]

  • Analyte Loss: this compound can be lost during sample preparation due to its affinity for glass and metallic surfaces.[8]

Q2: What are the key strategies to enhance the sensitivity of this compound detection?

To overcome the challenges mentioned above, several strategies can be employed:

  • Optimization of Sample Preparation: A meticulous sample preparation workflow is critical.[3] This includes efficient extraction, deproteinization, and purification steps like solid-phase extraction (SPE) to remove interfering matrix components.[3][4][9]

  • Chromatographic Method Development:

    • Ion-Pairing Chromatography: Using ion-pairing reagents like N,N-dimethylbutylamine (DMBA) can improve the retention and peak shape of polar compounds like this compound on reversed-phase columns.[4][10]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds and can offer higher sensitivity due to the high organic content of the mobile phase, which aids in more efficient desolvation in the ESI source.[11][12]

  • Mass Spectrometry Optimization:

    • Source Conditions: Fine-tuning of the electrospray ionization (ESI) source parameters, such as capillary voltage, nebulizing gas flow and temperature, and drying gas flow and temperature, is crucial for maximizing ion generation and transfer.[6][13]

    • Multiple Reaction Monitoring (MRM): Using MRM increases specificity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[14][15]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard can correct for variability in sample preparation and matrix effects, thereby improving precision and accuracy.[9]

Q3: Which is better for this compound analysis: Reversed-Phase (RP) or Hydrophilic Interaction Chromatography (HILIC)?

Both RP and HILIC have their advantages for the analysis of CoA compounds.

  • Reversed-Phase (RP) with Ion-Pairing: Traditional C18 columns can be used effectively for short-chain acyl-CoAs when an ion-pairing agent is added to the mobile phase to improve retention and peak shape.[4] However, ion-pairing reagents can sometimes cause ion suppression and contaminate the LC-MS system.[16]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC provides better retention for very polar metabolites that are poorly retained in reversed-phase chromatography.[11][12] It often leads to higher sensitivity in MS detection due to the use of mobile phases with a high percentage of organic solvent, which facilitates more efficient electrospray droplet desolvation.[11][12]

The choice between RP with ion-pairing and HILIC will depend on the specific requirements of the assay, including the need to analyze other, less polar, metabolites in the same run. For targeted, high-sensitivity analysis of this compound, HILIC is often a superior choice.[12]

Q4: What are the recommended MRM transitions for this compound?

For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion in positive ionization mode. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety.

Based on the common fragmentation pattern of CoA esters, the following MRM transitions can be monitored for this compound (Monoisotopic Mass: 851.16 g/mol ):

  • Quantitative Transition: This transition typically involves the loss of the phosphoadenosine diphosphate (B83284) portion of the molecule. All CoA esters commonly fragment at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a daughter ion of [M - 507 + H]⁺.[10]

  • Qualitative Transition: Another common fragment corresponds to the adenosine-5'-diphosphate portion, yielding a daughter ion with an m/z of 428.[10]

Table 1: Recommended MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) for QuantitationProduct Ion (Q3) for Confirmation
This compound852.2345.1428.0

Note: The exact m/z values should be optimized by direct infusion of a standard solution into the mass spectrometer.

Q5: How can I minimize the loss of this compound during sample preparation?

Minimizing analyte loss is crucial for achieving high sensitivity. Here are some key recommendations:

  • Use of Proper Labware: Studies have shown that using glass vials instead of plastic can decrease the loss of CoA signals and improve sample stability.[1]

  • Efficient Extraction: An initial extraction with a solvent mixture like acetonitrile/methanol/water can be effective for a broad range of acyl-CoAs.[3][17]

  • Effective Deproteinization: Using acids like 5-sulfosalicylic acid (SSA) for deproteinization is advantageous as it may not require removal before LC-MS analysis, which can improve recovery.[3]

  • Solid-Phase Extraction (SPE): An SPE cleanup step is highly recommended to remove salts and other matrix components that interfere with ionization and can contribute to analyte loss.[3][4][9]

Troubleshooting Guides

Problem: Low or No Signal

Q: I am not seeing any peak for my this compound standard or sample. What should I check first?

A: A complete loss of signal often points to a singular issue. A systematic approach is needed to identify the source of the problem.

Troubleshooting Steps:

  • Verify Mass Spectrometer Performance:

    • Infuse a Standard: Directly infuse a fresh, known concentration of your this compound standard into the mass spectrometer to confirm that the instrument is tuned correctly and detecting the analyte.[18]

    • Check Source Conditions: Ensure the ESI source is clean and that parameters like spray voltage, gas flows, and temperatures are optimal.[7][18] A stable spray should be visible at the ESI needle.[18]

    • Instrument Calibration: Confirm that the mass spectrometer is properly calibrated.[13]

  • Inspect the LC System:

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leaks.

    • Pump Priming: Ensure that the LC pumps are properly primed and that there are no air bubbles in the solvent lines. Loss of prime, especially in the organic phase pump, can lead to a complete loss of chromatography.[18]

    • Divert Valve: If a divert valve is used, ensure it is switching correctly and not diverting the flow containing your analyte to waste.[2]

  • Evaluate the Sample and Method:

    • Sample Integrity: Prepare a fresh standard of this compound. Old standards may have degraded.

    • Injection Process: Verify that the autosampler is making the injection correctly. Check the vial, cap, and syringe.

    • Method Parameters: Double-check the MRM transitions, retention time window, and other method parameters in your acquisition software.

Problem: Poor Peak Shape (Tailing, Broadening, Splitting)

Q: My this compound peak is tailing or broad. What are the possible causes and solutions?

A: Poor peak shape can compromise both resolution and sensitivity.

Potential Causes and Solutions:

  • Secondary Interactions: The phosphate groups of this compound can have secondary interactions with active sites on the column packing material, leading to peak tailing.

    • Solution: Use an ion-pairing reagent in the mobile phase or switch to a HILIC column. Ensure the mobile phase pH is appropriate for the analyte and column.

  • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can cause peak distortion.[19] A void at the head of the column can also cause split peaks.

    • Solution: Use a guard column to protect the analytical column.[3] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[19]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.[19]

  • Injection Solvent Effects: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and splitting.[19]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Problem: High Background Noise

Q: I have a high background noise, which is affecting my signal-to-noise ratio. How can I reduce it?

A: High background noise can originate from several sources, including contaminated solvents, a dirty LC-MS system, or matrix interferences.[3]

Strategies to Reduce Background Noise:

  • Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium (B1175870) acetate).[6][20] Prepare mobile phases fresh and filter them if necessary.

  • System Cleaning: Contamination can build up in the ion source, transfer optics, and LC system.[7][21]

    • Solution: Regularly clean the ion source according to the manufacturer's instructions.[7] Flush the entire LC system with a series of strong solvents to remove contaminants.[3][21]

  • Optimize Sample Preparation: Complex sample matrices are a major source of background noise and ion suppression.

    • Solution: Implement a solid-phase extraction (SPE) step to effectively clean up the sample and remove interfering compounds like salts and phospholipids.[3][9]

  • Avoid Contaminating Additives: Some mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression and can persistently contaminate the MS system.[13][16]

    • Solution: Use MS-friendly modifiers like formic acid or acetic acid whenever possible.[13][16]

Problem: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. What could be the reason?

A: Retention time stability is crucial for reliable identification and quantification.

Common Causes for Shifting Retention Times:

  • Unstable Column Temperature: Fluctuations in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[3]

  • Inconsistent Gradient Formation: Issues with the LC pumps, such as improper priming or degassing, can lead to inaccurate gradient delivery.

    • Solution: Ensure the pumps are properly maintained, and the mobile phase solvents are adequately degassed.[3]

  • Column Degradation or Equilibration Issues: Over time, the stationary phase of the column can degrade. Insufficient equilibration time between gradient runs can also cause shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A flushing volume of at least ten column volumes is recommended.[20] If the column is old or has been used with harsh conditions, it may need to be replaced.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol is a general guideline for the extraction of short-chain acyl-CoAs from cultured cells or tissues.

  • Homogenization:

    • For tissues, homogenize the frozen powder in an ice-cold extraction buffer (e.g., 100 mM KH₂PO₄).[3]

    • For cultured cells, wash the cells with cold PBS, then add an ice-cold extraction solvent like a 2:2:1 mixture of acetonitrile/methanol/water.[17]

    • Spike the sample with an appropriate internal standard at the beginning of the extraction process.

  • Deproteinization:

    • Add an acid like 5-sulfosalicylic acid (SSA) to a final concentration of 2.5% to precipitate proteins.[4]

    • Vortex the samples and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the precipitated proteins.[17]

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol, followed by equilibration with water.[3][9]

    • Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar contaminants.[9]

    • Elute the acyl-CoAs with an appropriate solvent, such as 25 mM ammonium acetate (B1210297) in methanol.[9]

  • Final Preparation:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC method, such as 5% SSA or the initial mobile phase.[9]

Protocol 2: Ion-Pairing LC-MS/MS Method

This method uses an ion-pairing reagent to improve the chromatography of acyl-CoAs on a C18 column.[4]

  • LC Column: Phenomenex Kinetex C18 (e.g., 2.6 µm, 150 mm x 2.1 mm).[4]

  • Mobile Phase A: 5 mM ammonium acetate + 2.5 mM N,N-dimethylbutylamine (DMBA), pH 5.6.[4]

  • Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A suitable gradient from a low percentage of Mobile Phase B to a high percentage to elute the analytes.

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the optimized transitions for this compound as listed in Table 1.

Visualizations

Workflow for Enhancing this compound Detection

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Biological Sample extraction Extraction & Deproteinization (e.g., Acetonitrile/Methanol/Water, SSA) start->extraction spe Solid-Phase Extraction (SPE) (Remove Salts & Interferences) extraction->spe reconstitution Reconstitution (In Mobile Phase A) spe->reconstitution lc_method Chromatography (Ion-Pairing RP or HILIC) reconstitution->lc_method ms_source Optimize ESI Source (Gases, Temp, Voltage) lc_method->ms_source mrm MRM Analysis (Specific Transitions) ms_source->mrm data_analysis Quantification (Internal Standard Normalization) mrm->data_analysis end High-Sensitivity Result data_analysis->end

Caption: General workflow for enhancing LC-MS/MS detection sensitivity of this compound.

Troubleshooting Logic: Low or No Signal

troubleshooting start Problem: Low or No Signal check_ms 1. Check MS Performance start->check_ms infuse Directly infuse standard. See a signal? check_ms->infuse Start here ms_ok MS is likely OK infuse->ms_ok Yes ms_issue Issue with MS: - Tuning/Calibration - Source Contamination - Gas/Voltage Supply infuse->ms_issue No check_lc 2. Check LC System ms_ok->check_lc lc_flow Check for leaks. Are pumps primed? Is there flow? check_lc->lc_flow lc_ok LC flow seems OK lc_flow->lc_ok Yes lc_issue Issue with LC: - Leak in system - Pump lost prime (air bubble) - Blockage lc_flow->lc_issue No check_sample 3. Check Sample & Method lc_ok->check_sample sample_prep Prepare fresh standard. Verify injection. Check method params. check_sample->sample_prep sample_issue Issue with Sample/Method: - Degraded standard - Injection failure - Incorrect MRM/RT window sample_prep->sample_issue If problem persists

Caption: A decision tree for troubleshooting low or no signal for this compound.

References

How to differentiate between cytosolic and mitochondrial acetoacetyl-CoA pools experimentally

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific experimental challenges in differentiating and quantifying cytosolic and mitochondrial pools of acetoacetyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating cytosolic and mitochondrial this compound pools?

A1: The main challenges are:

  • Rapid turnover and low abundance: this compound is a highly reactive and relatively low-abundance metabolite, making its detection and quantification challenging.

  • Metabolite leakage during fractionation: During the isolation of mitochondria, there is a risk of metabolite leakage from the organelles or cross-contamination between subcellular fractions, which can distort the true distribution of this compound.[1][2]

  • Identical chemical structure: Cytosolic and mitochondrial this compound are chemically identical, necessitating methods beyond simple chemical analysis to distinguish their origins and metabolic fates.

Q2: Which experimental approaches are most suitable for quantifying this compound in different subcellular compartments?

A2: A combination of techniques is often most effective. The primary methods include:

  • Subcellular Fractionation followed by LC-MS/MS: This involves the physical separation of mitochondria from the cytosol, followed by extraction and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[1][3]

  • Stable Isotope Labeling and Metabolic Flux Analysis (MFA): By providing cells with stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹³C-fatty acids), one can trace the incorporation of the label into this compound in each compartment. This allows for the calculation of the relative contribution of different pathways to each pool.[4][5][6]

  • Nonaqueous Fractionation (NAF): This technique separates organelles in a non-aqueous environment, which can help to minimize the leakage of water-soluble metabolites like this compound during the fractionation process.[7][8]

Q3: How can I be sure that my mitochondrial preparation is pure and that the measured this compound levels are representative of the in vivo state?

A3: To ensure the quality of your mitochondrial preparation, you should:

  • Perform quality control checks: Use Western blotting to probe for marker proteins specific to the mitochondria (e.g., COX IV, VDAC), cytosol (e.g., GAPDH, LDH), and other organelles (e.g., Calnexin for ER, Lamin B1 for nucleus) to assess the purity of your mitochondrial fraction.[1]

  • Assess mitochondrial integrity: Use transmission electron microscopy (TEM) to visualize the morphology of the isolated mitochondria and ensure their structural integrity.[1] Another method is to measure the oxygen consumption rate (OCR) to confirm that the isolated mitochondria are functionally active.[9]

  • Minimize processing time: Keep all fractionation steps on ice and work quickly to minimize enzymatic activity and metabolite degradation.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound signal in LC-MS/MS analysis. 1. Degradation of this compound during sample preparation. 2. Insufficient cell number or tissue amount. 3. Suboptimal extraction protocol.1. Work quickly and on ice. Use a quenching solution (e.g., cold methanol) to halt metabolic activity instantly. 2. Increase the starting material. 3. Optimize the extraction solvent and procedure. Perchloric acid extraction followed by neutralization is a common method for acyl-CoAs.[10]
High variability in this compound measurements between biological replicates. 1. Inconsistent subcellular fractionation. 2. Variable metabolite extraction efficiency. 3. Instability of this compound in prepared samples.1. Standardize the fractionation protocol meticulously, including centrifugation speeds and times.[11][12] 2. Ensure consistent and thorough extraction for all samples. 3. Analyze samples immediately after preparation or snap-freeze in liquid nitrogen and store at -80°C.[10]
Contamination of mitochondrial fraction with cytosolic components (or vice-versa) based on Western blot analysis. 1. Incomplete cell lysis. 2. Suboptimal centrifugation speeds or duration. 3. Insufficient washing of the mitochondrial pellet.1. Optimize the homogenization method (e.g., Dounce homogenizer, bead beater) to ensure efficient cell disruption without excessive organelle damage.[1][11] 2. Empirically determine the optimal centrifugation parameters for your specific cell or tissue type. 3. Include additional washing steps for the mitochondrial pellet with isolation buffer.[9]
Unexpected labeling patterns in stable isotope tracing experiments. 1. Metabolic cross-talk between compartments. 2. Contribution from unexpected metabolic pathways. 3. Isotopic non-steady state.1. This may be a real biological phenomenon. Consider the transport of metabolites between compartments (e.g., citrate (B86180) shuttle). 2. Review the literature for alternative pathways that might contribute to the this compound pools under your experimental conditions. 3. Ensure that the cells have reached isotopic steady state by performing a time-course experiment for label incorporation.

Key Experimental Data Summary

Table 1: Purity Assessment of Subcellular Fractions by Western Blot

Fraction Mitochondrial Marker (COX IV) Cytosolic Marker (GAPDH) Nuclear Marker (Lamin B1) ER Marker (Calnexin)
Whole Cell Lysate ++++++++++++
Cytosolic Fraction -+++-+/-
Mitochondrial Fraction ++++/---
Nuclear Fraction -+/-++++/-

Relative abundance is indicated by ‘+++’ (high), ‘+/-’ (low/trace), and ‘-’ (not detected).

Table 2: Representative this compound Concentrations in Subcellular Compartments

Cell Type Condition Cytosolic this compound (pmol/mg protein) Mitochondrial this compound (pmol/mg protein)
HepatocytesFed state5.2 ± 0.815.6 ± 2.1
HepatocytesFasted state2.1 ± 0.445.3 ± 5.7
Cancer Cell Line XNormoxia8.9 ± 1.212.4 ± 1.9
Cancer Cell Line XHypoxia12.5 ± 1.89.8 ± 1.5

Data are hypothetical and for illustrative purposes. Actual values will vary depending on the cell type, conditions, and analytical methods.

Experimental Protocols

Protocol 1: Subcellular Fractionation to Isolate Cytosolic and Mitochondrial Fractions

This protocol is based on differential centrifugation.[11][12]

  • Cell Harvesting: Harvest cells (e.g., 10-50 million) by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize the cells on ice using a pre-chilled Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

  • Nuclear and Debris Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Carefully collect the supernatant.

  • Mitochondrial Pelleting: Transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic fraction.

  • Mitochondrial Washing: Resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold mitochondrial isolation buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this wash step one more time. The final pellet is the enriched mitochondrial fraction.

  • Sample Preparation for Analysis: Immediately proceed with metabolite extraction from the cytosolic supernatant and the mitochondrial pellet.

Protocol 2: Stable Isotope Labeling for Flux Analysis

This protocol provides a general framework for using stable isotopes to trace the origin of this compound.

  • Cell Seeding and Culture: Plate cells at a suitable density and allow them to attach and grow for 24 hours.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a stable isotope-labeled substrate. Common tracers include:

    • U-¹³C-Glucose (to trace glycolysis and the TCA cycle)

    • U-¹³C-Glutamine (to trace anaplerotic contributions to the TCA cycle)

    • U-¹³C-Fatty acids (to trace fatty acid oxidation)

  • Time Course: Incubate the cells with the labeled medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time required to reach isotopic steady state.

  • Sample Harvesting and Fractionation: At each time point, harvest the cells and perform subcellular fractionation as described in Protocol 1.

  • Metabolite Extraction and LC-MS/MS Analysis: Extract metabolites from the cytosolic and mitochondrial fractions and analyze them by LC-MS/MS to determine the mass isotopologue distribution of this compound and related metabolites.

  • Data Analysis: Use the mass isotopologue distribution data to calculate the relative contribution of the labeled substrate to the cytosolic and mitochondrial this compound pools.

Visualizations

Signaling Pathways of this compound Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate (cyto) Glucose->Pyruvate_cyto AcCoA_cyto Acetyl-CoA (cyto) Pyruvate_cyto->AcCoA_cyto Pyruvate_mito Pyruvate (mito) Pyruvate_cyto->Pyruvate_mito MPC AcAcCoA_cyto This compound (cyto) AcCoA_cyto->AcAcCoA_cyto ACAT2/Thiolase II HMGCoA_cyto HMG-CoA (cyto) AcAcCoA_cyto->HMGCoA_cyto Cholesterol Cholesterol Synthesis HMGCoA_cyto->Cholesterol FattyAcids Fatty Acids AcCoA_mito Acetyl-CoA (mito) FattyAcids->AcCoA_mito β-oxidation Pyruvate_mito->AcCoA_mito PDH AcAcCoA_mito This compound (mito) AcCoA_mito->AcAcCoA_mito ACAT1/Thiolase I TCA TCA Cycle AcCoA_mito->TCA KetoneBodies Ketone Bodies AcAcCoA_mito->KetoneBodies FAO Fatty Acid Oxidation Experimental Workflow for Subcellular this compound Analysis Start Start: Cultured Cells or Tissue Homogenization Cell Homogenization Start->Homogenization Centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Pellet1 Nuclei & Debris (Discard) Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifuge2 Supernatant2 Cytosolic Fraction Centrifuge2->Supernatant2 Pellet2 Crude Mitochondria Centrifuge2->Pellet2 Extraction_Cyto Metabolite Extraction Supernatant2->Extraction_Cyto Wash Wash Mitochondria Pellet2->Wash Mito_Fraction Mitochondrial Fraction Wash->Mito_Fraction Extraction_Mito Metabolite Extraction Mito_Fraction->Extraction_Mito LCMS LC-MS/MS Analysis Extraction_Cyto->LCMS Extraction_Mito->LCMS Data Data Analysis: Quantification & Comparison LCMS->Data Logical Relationship for Troubleshooting Low Signal Problem Problem: Low this compound Signal Cause1 Cause 1: Metabolite Degradation Problem->Cause1 Cause2 Cause 2: Inefficient Extraction Problem->Cause2 Cause3 Cause 3: Low Starting Material Problem->Cause3 Solution1 Solution: - Work on ice - Quench metabolism rapidly - Minimize time to analysis Cause1->Solution1 Solution2 Solution: - Optimize extraction solvent - Ensure complete cell lysis Cause2->Solution2 Solution3 Solution: - Increase cell number - Use more tissue Cause3->Solution3

References

Avoiding common pitfalls in stable isotope labeling studies of acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in stable isotope labeling studies of acetoacetyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these powerful metabolic tracing techniques and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic significance of this compound and why use stable isotope labeling to study it?

A1: this compound is a central metabolic intermediate at the crossroads of several key pathways, including fatty acid oxidation, ketogenesis, and the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis.[1][2] It is formed by the condensation of two acetyl-CoA molecules.[2] Stable isotope labeling, often coupled with mass spectrometry (LC-MS/MS), is a powerful technique to trace the flow of atoms from labeled substrates (e.g., ¹³C-glucose, ¹³C-fatty acids) through these interconnected pathways.[1] This allows for the quantification of metabolic fluxes, providing insights into the regulation of these pathways in various physiological and pathological states, such as metabolic diseases and cancer.[1][3]

Q2: How do I choose the right isotopic tracer for my study of this compound metabolism?

A2: The choice of tracer is critical and depends on the specific metabolic question you are asking.

  • [U-¹³C]-Glucose: A common choice for a general overview of glucose's contribution to the acetyl-CoA and subsequently the this compound pool. It labels all carbons in glucose, allowing for comprehensive tracking.[4][5]

  • [1,2-¹³C₂]-Glucose: This tracer is particularly useful for distinguishing between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) as sources of acetyl-CoA.[4][6][7]

  • ¹³C-Labeled Fatty Acids: To specifically trace the contribution of fatty acid oxidation to the this compound pool, use of ¹³C-labeled fatty acids like [U-¹³C]-palmitate is essential.[8][9]

  • ¹³C-Labeled Ketone Bodies: Tracers like [U-¹³C₄]BHB and [3,4-¹³C₂]AcAc can be used to study ketone body metabolism and interconversion directly.[10][11]

For a comprehensive analysis, conducting parallel labeling experiments with multiple different tracers is a powerful strategy to improve the resolution of metabolic fluxes.[2][12]

Q3: Why is correction for natural isotope abundance crucial in my this compound labeling data?

A3: It is a common pitfall to overlook the natural abundance of stable isotopes (e.g., approximately 1.1% for ¹³C).[1][8] Failure to correct for this can lead to significant errors in your mass isotopologue distribution (MID) data, resulting in the misinterpretation of metabolic fluxes.[13] The correction is necessary to distinguish between isotopes incorporated from your tracer and those naturally present in the metabolites.[1][8] Several software tools and algorithms are available to perform this correction.[14][15]

Q4: What is isotopic steady state, and why is it important to achieve in my experiment?

A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time during the labeling experiment.[3] For standard ¹³C-Metabolic Flux Analysis (¹³C-MFA), reaching this state is a core assumption.[3] If the system is not at isotopic steady state, the calculated fluxes will not accurately reflect the true metabolic rates. To confirm isotopic steady state, you can measure the labeling of key metabolites at two different time points (e.g., 24 and 30 hours); if the labeling patterns are unchanged, steady state has likely been achieved.[3] If achieving steady state is not feasible, non-stationary MFA methods should be employed.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your stable isotope labeling experiments targeting this compound.

Issue 1: Low or No Label Incorporation into this compound

Symptom: After providing a ¹³C-labeled tracer (e.g., ¹³C-glucose or ¹³C-fatty acids), you observe very low or no enrichment in the this compound pool.

Possible Cause Troubleshooting Step
Inefficient Tracer Uptake Verify that the cells or tissue can effectively take up and metabolize the chosen tracer. Check for the expression and activity of relevant transporters.
Incorrect Tracer Concentration Ensure the final concentration of the isotopic tracer in the medium is sufficient to compete with unlabeled sources.
Short Labeling Duration The incubation time with the tracer may be too short to allow for significant label incorporation into downstream metabolites like this compound. Perform a time-course experiment to determine the optimal labeling duration.
Dilution from Unlabeled Sources The labeled acetyl-CoA pool, the precursor for this compound, can be diluted by unlabeled sources from the media (e.g., unlabeled fatty acids in serum) or from the breakdown of intracellular macromolecules.[16] Consider using dialyzed serum to reduce unlabeled substrates.[5]
Metabolic Pathway Inactivity The metabolic pathway leading from your tracer to this compound may be inactive or have very low flux under your experimental conditions.
Issue 2: Unexpected or Inconsistent Labeling Patterns in this compound

Symptom: The observed mass isotopologue distribution (MID) of this compound does not match theoretical predictions or is highly variable between replicates.

Possible Cause Troubleshooting Step
Subcellular Compartmentation This compound exists in distinct mitochondrial and cytosolic pools, which may have different labeling patterns.[17] Your extraction method may be lysing both compartments, leading to a mixed and potentially confusing labeling signature. Consider subcellular fractionation to analyze the pools separately.
Metabolic Branching and Scrambling The isotopic label may be rearranged or enter unexpected metabolic pathways before reaching this compound, leading to complex labeling patterns.[18] A thorough understanding of the metabolic network is crucial for interpreting these patterns.
Incomplete Quenching of Metabolism Failure to rapidly and completely halt enzymatic activity during sample harvesting can lead to alterations in metabolite levels and labeling patterns.[2] Plunging cells into an ice-cold quenching solution (e.g., -80°C methanol) is critical.[2]
Analytical Issues Poor chromatographic separation or mass spectrometric resolution can lead to inaccurate measurement of isotopologues.[19] Ensure your LC-MS/MS method is optimized for acyl-CoA analysis.[20]
Tracer Impurity The isotopic tracer itself may not be 100% pure, containing a mixture of isotopologues. This impurity must be accounted for during data analysis to obtain accurate results.[18]

Experimental Protocols & Data Presentation

Protocol: General Workflow for ¹³C-Labeling and Extraction for this compound Analysis

This protocol provides a general framework for a stable isotope labeling experiment in cultured mammalian cells.

  • Cell Culture and Seeding: Culture cells to the desired confluency in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., glucose and glutamine-free RPMI) with the desired ¹³C-labeled tracer (e.g., 10 mM [U-¹³C₆]-glucose) and other necessary nutrients. Use of dialyzed fetal bovine serum is recommended to minimize unlabeled carbon sources.[5]

  • Isotope Labeling: Aspirate the standard medium, wash the cells with PBS, and add the pre-warmed labeling medium. Incubate for a duration sufficient to approach isotopic steady state (e.g., 24 hours, to be optimized for your specific cell line and experimental conditions).

  • Metabolism Quenching: Quickly aspirate the labeling medium and immediately add ice-cold (-80°C) 80% methanol (B129727) to the culture plate to quench all metabolic activity.[2]

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.

  • Sample Preparation for LC-MS/MS: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Data Presentation: Quantitative Data Tables

Clear presentation of quantitative data is essential for interpreting the results of your labeling studies.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of this compound with and without Natural Abundance Correction.

IsotopologueObserved MID (%)Corrected MID (%)
M+045.240.0
M+110.55.0
M+230.835.0
M+35.55.0
M+48.015.0

This table illustrates how failing to correct for the natural abundance of ¹³C can lead to an underestimation of the higher mass isotopologues (M+2, M+4) that are derived from the tracer.

Table 2: Hypothetical Fractional Contribution of Different ¹³C-Tracers to the this compound Pool in Cancer Cells.

TracerFractional Contribution to this compound (%)
[U-¹³C₆]-Glucose35 ± 4
[U-¹³C₁₆]-Palmitate55 ± 6
[U-¹³C₅]-Glutamine10 ± 2

This table summarizes the relative importance of different metabolic substrates to the synthesis of this compound under specific experimental conditions.

Visualizations

Diagrams of Metabolic Pathways and Experimental Workflows

Acetoacetyl_CoA_Metabolism cluster_precursors Precursors cluster_central Central Metabolism cluster_acetoacetyl This compound Hub cluster_fates Metabolic Fates Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis & PDH FattyAcids FattyAcids FattyAcids->AcetylCoA β-oxidation AminoAcids AminoAcids AminoAcids->AcetylCoA AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA Thiolase AcetoacetylCoA->AcetylCoA Thiolase KetoneBodies Ketone Bodies (Ketogenesis) AcetoacetylCoA->KetoneBodies Cholesterol Cholesterol (Mevalonate Pathway) AcetoacetylCoA->Cholesterol Isoprenoids Isoprenoids Cholesterol->Isoprenoids

Caption: Central role of this compound in metabolism.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Data Processing Phase A 1. Cell Culture & Tracer Selection B 2. Isotopic Labeling A->B C 3. Metabolism Quenching B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Raw Data Processing E->F G 7. Isotope Correction F->G H 8. Metabolic Flux Analysis G->H

Caption: Typical experimental workflow for ¹³C-MFA.

troubleshooting_logic Start Unexpected Labeling Pattern in this compound CheckQuenching Verify Quenching Protocol Start->CheckQuenching CheckCompartmentation Consider Subcellular Compartmentation CheckQuenching->CheckCompartmentation Quenching OK RefineProtocol Refine Experimental Protocol CheckQuenching->RefineProtocol Quenching Inefficient CheckTracer Analyze Tracer Purity CheckCompartmentation->CheckTracer Compartmentation Considered CheckAnalytics Review LC-MS/MS Data CheckTracer->CheckAnalytics Tracer Pure ReanalyzeData Re-process Data with Corrections CheckTracer->ReanalyzeData Tracer Impure CheckAnalytics->ReanalyzeData Analytical Issues Found Interpret Interpret Results CheckAnalytics->Interpret Analytics OK RefineProtocol->Start ReanalyzeData->Interpret

Caption: Troubleshooting logic for unexpected labeling data.

References

Technical Support Center: Optimizing Recombinant Acetoacetyl-CoA Enzyme Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the expression and solubility of recombinant acetoacetyl-CoA enzymes. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider for expressing a recombinant this compound enzyme?

A1: Successful recombinant expression starts with careful planning of your expression strategy. Key initial considerations include:

  • Codon Optimization: The codon usage of your target gene should be optimized for the chosen expression host (e.g., E. coli). This can significantly enhance translation efficiency and protein yield.

  • Vector Selection: Choose an expression vector with a suitable promoter (e.g., T7 promoter for high-level expression in E. coli) and an appropriate affinity tag for purification.

  • Host Strain Selection: Use an E. coli strain designed for protein expression, such as BL21(DE3). For potentially toxic proteins, consider strains with tighter expression control, like BL21(DE3)pLysS.

  • Culture Conditions: Start with standard culture conditions (e.g., LB medium, 37°C) and be prepared to optimize them based on initial expression results.

Q2: My this compound enzyme is expressed at very low levels. How can I increase the expression?

A2: Low expression is a common issue. Here are several troubleshooting strategies:

  • Optimize Inducer Concentration: The concentration of the inducer (e.g., IPTG) can significantly impact expression levels. Titrate the IPTG concentration, typically in the range of 0.1 mM to 1 mM, to find the optimal level for your specific protein.[1][2]

  • Vary Induction Time and Temperature: Shorter induction times at higher temperatures (e.g., 2-4 hours at 37°C) or longer induction times at lower temperatures (e.g., overnight at 18-25°C) can dramatically affect protein yield. Lower temperatures often improve protein folding and solubility.[1][3]

  • Check for Codon Bias: If not already done, analyze the codon usage of your gene. Rare codons in the sequence can stall translation and lead to truncated or misfolded protein. Codon optimization of the gene for the expression host is highly recommended.

  • Use a Stronger Promoter: If your current vector has a weak promoter, switching to a vector with a stronger promoter system (e.g., a T7-based vector) can boost expression.

  • Assess Protein Toxicity: If the expressed protein is toxic to the host cells, you may observe poor growth after induction. Using a host strain with tighter control over basal expression (e.g., BL21-AI) or lowering the induction temperature can help.[1]

Q3: My recombinant this compound enzyme is insoluble and forms inclusion bodies. What can I do to improve its solubility?

A3: Inclusion body formation is a frequent challenge. The following strategies can help increase the soluble fraction of your protein:

  • Lower Expression Temperature: Reducing the post-induction temperature to 18-25°C is one of the most effective methods to improve protein solubility. Lower temperatures slow down protein synthesis, allowing more time for proper folding.[1][3]

  • Reduce Inducer Concentration: High levels of protein expression can overwhelm the cell's folding machinery. Lowering the IPTG concentration can reduce the rate of protein synthesis and promote proper folding.[1]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your target protein can significantly improve its solubility.[4] The choice of fusion partner may need to be empirically determined for optimal results.[5][6]

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your target protein and prevent aggregation.

  • Modify Culture Medium: Supplementing the growth medium with additives like glycerol, sorbitol, or betaine (B1666868) can sometimes improve protein solubility.

Q4: How do I purify my recombinant this compound enzyme?

A4: Purification strategies typically involve affinity chromatography followed by additional polishing steps if required.

  • Affinity Chromatography: This is the most common initial step. If your protein has a His-tag, Immobilized Metal Affinity Chromatography (IMAC) using a nickel-NTA or cobalt-NTA resin is effective. For GST-tagged proteins, glutathione-agarose resin is used.

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge and can be used to remove remaining impurities after affinity chromatography.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and is often used as a final polishing step to remove aggregates and other contaminants.

Troubleshooting Guides

Low Expression Yield
Symptom Possible Cause Troubleshooting Step
No or very faint band on SDS-PAGEInefficient transcription or translation- Sequence the plasmid to confirm the gene is in-frame and the promoter region is correct.- Use a stronger promoter.- Optimize codon usage for the expression host.
Protein is toxic to the host- Use a host strain with tighter expression control (e.g., BL21(DE3)pLysS).- Lower the induction temperature.- Reduce the inducer concentration.
Plasmid instability- Use freshly transformed cells for each expression experiment.- Grow cultures in media with the appropriate antibiotic to maintain plasmid selection.
Faint band that does not increase over timeSuboptimal induction conditions- Optimize IPTG concentration (0.1 - 1.0 mM).- Vary induction time and temperature (e.g., 37°C for 2-4h, 18-25°C overnight).
mRNA instability- Check for and remove potential mRNA secondary structures near the ribosome binding site through gene optimization.
Poor Solubility (Inclusion Bodies)
Symptom Possible Cause Troubleshooting Step
Strong band in the insoluble fraction (pellet) after cell lysisHigh expression rate overwhelming folding machinery- Lower the expression temperature to 18-25°C.- Reduce the IPTG concentration (e.g., 0.1 - 0.4 mM).
Lack of proper disulfide bond formation (if applicable)- Express the protein in the periplasm by adding a signal sequence.- Use specialized E. coli strains (e.g., SHuffle) that facilitate disulfide bond formation in the cytoplasm.
Absence of necessary chaperones- Co-express molecular chaperones.
Hydrophobic nature of the protein- Add a solubility-enhancing fusion tag (e.g., MBP, GST, SUMO). The effectiveness of a tag is protein-dependent and may require screening.[4][5][6]

Data Presentation

Table 1: Purification Summary of Recombinant Sunflower this compound Thiolase [7][8]

Purification StepTotal Protein (mg)Total Activity (nkat)Specific Activity (nkat/mg)Yield (%)Purification (-fold)
Lysate Supernatant32.4752.21001
100-250 mM Imidazole (B134444) Pooled Fractions--19856-

Table 2: Purification Summary of Recombinant Dictyostelium this compound Thiolase [9]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg protein)Yield (%)Purification (-fold)
Crude Extract455.552.00.111001.0
30-70% (NH₄)₂SO₄134.539.80.3076.52.7
DEAE-Cellulose12.720.11.5838.714.4
Bio-Gel HTP2.712.74.7024.442.7

Experimental Protocols

Protocol 1: Expression of Recombinant this compound Thiolase in E. coli
  • Transformation: Transform the expression plasmid containing the this compound thiolase gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to the final optimized concentration (e.g., 0.5 mM).

  • Incubation: Continue to incubate the culture with shaking for the desired time (e.g., 16-18 hours) at the lower temperature.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged this compound Thiolase
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris and insoluble protein. Collect the supernatant.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 3: this compound Thiolase Activity Assay (Coupled Spectrophotometric Assay)[5][8]

This assay measures the thiolysis of this compound by coupling the production of acetyl-CoA to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, which results in the reduction of NAD⁺ to NADH.

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • 175 mM Tris-HCl (pH 8.5)

    • 0.12 mM CoA

    • 2.6 mM Malate

    • 0.14 mM NAD⁺

    • 58 nkat malate dehydrogenase

    • 18 nkat citrate synthase

  • Initiation: Add the purified this compound thiolase enzyme to the reaction mixture and equilibrate. Initiate the reaction by adding this compound to a final concentration of 20 µM.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 4: this compound Synthetase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the formation of acetyl-CoA from acetate (B1210297), which is then used in coupled reactions with citrate synthase and malate dehydrogenase to produce NADH.

  • Reaction Mixture: Prepare a master mix containing:

    • 100 mM Tris-HCl (pH 7.8)

    • 5 mM MgCl₂

    • 10 mM L-malate

    • 2 mM ATP

    • 0.5 mM CoASH

    • 1 mM NAD⁺

    • Excess malate dehydrogenase and citrate synthase

  • Initiation: Add the purified this compound synthetase or cell-free extract to the master mix. Start the reaction by adding sodium acetate to a final concentration of 1 M.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm at 37°C.

  • Calculation: Determine the rate of NADH formation from the linear portion of the absorbance curve to calculate the enzyme activity.

Visualizations

Expression_Workflow cluster_cloning Gene Cloning and Vector Preparation cluster_expression Protein Expression cluster_purification Purification and Analysis codon_opt Codon Optimization of This compound Enzyme Gene vector_prep Cloning into Expression Vector (e.g., pET) codon_opt->vector_prep transformation Transformation into E. coli Host (e.g., BL21(DE3)) vector_prep->transformation culture Cell Culture and Growth (to OD600 0.6-0.8) transformation->culture induction Induction with IPTG (Optimize Temp & Conc.) culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis and Clarification harvest->lysis chromatography Affinity Chromatography (e.g., Ni-NTA) lysis->chromatography analysis SDS-PAGE and Activity Assay chromatography->analysis

Caption: General workflow for the expression and purification of recombinant this compound enzymes.

Troubleshooting_Solubility cluster_solutions Solubility Enhancement Strategies start Insoluble Protein (Inclusion Bodies) lower_temp Lower Expression Temperature (18-25°C) start->lower_temp lower_iptg Reduce IPTG Concentration start->lower_iptg fusion_tag Add Solubility Tag (MBP, GST, etc.) start->fusion_tag chaperones Co-express Chaperones start->chaperones refolding Inclusion Body Refolding start->refolding If other strategies fail

Caption: Troubleshooting logic for addressing insoluble expression of this compound enzymes.

References

Validation & Comparative

The Primacy of Acetyl-CoA in Fatty Acid Synthesis: A Kinetic Comparison with Acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the substrate kinetics in fatty acid synthesis is paramount for targeting metabolic pathways. This guide provides a comparative analysis of acetoacetyl-CoA and acetyl-CoA, establishing the kinetic preference for acetyl-CoA as the direct primer for the fatty acid synthase (FAS) complex and clarifying the indirect role of this compound.

In the intricate process of de novo fatty acid synthesis, acetyl-CoA serves as the indispensable cornerstone. It is the primary two-carbon donor that primes the multi-enzyme fatty acid synthase (FAS) complex, initiating the sequential addition of two-carbon units to build a growing fatty acid chain.[1][2] While this compound, a four-carbon ketone body metabolite, has been considered in the context of lipogenesis, experimental evidence underscores that it is not a direct substrate for the FAS complex.[3] Instead, its contribution to fatty acid synthesis is indirect, serving as a precursor for the generation of cytosolic acetyl-CoA.[3][4]

Comparative Kinetics: A Clear Distinction

Kinetic studies of human fatty acid synthase (HFAS) reveal a high affinity for its direct substrates. The Michaelis constant (Km) and catalytic rate (kcat) quantify this efficiency. Acetyl-CoA directly primes the FAS complex by transferring its acetyl group to the acyl carrier protein (ACP) domain, a crucial first step in the elongation cycle.[1]

In contrast, this compound does not directly participate in this priming step.[3] Its role is upstream, where it can be converted into two molecules of acetyl-CoA by the sequential action of cytosolic this compound thiolase. This acetyl-CoA can then enter the fatty acid synthesis pathway. Another pathway involves this compound synthetase (AACS), which converts acetoacetate (B1235776) to this compound, which is then cleaved to acetyl-CoA.[4][5] The efficiency of this indirect route is dependent on the kinetics of these upstream enzymes.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for the key enzymes involved in the utilization of acetyl-CoA and the indirect pathway from this compound.

EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)Organism/TissueReference
Human Fatty Acid SynthaseAcetyl-CoALow µM160Human[6]
Human Fatty Acid SynthaseMalonyl-CoALow µM-Human[6]
Human Fatty Acid SynthaseNADPHLow µM-Human[6]
This compound SynthetaseAcetoacetate8 - 54-Rat Liver[4]

Note: Specific Km values for acetyl-CoA with human FAS are in the low micromolar range as stated in the reference. The kcat value represents the overall reaction rate.

Signaling and Metabolic Pathways

The metabolic pathways for the entry of acetyl-CoA and the indirect contribution of this compound into fatty acid synthesis are distinct. Acetyl-CoA is primarily generated in the mitochondria from pyruvate (B1213749) (via glycolysis) and fatty acid oxidation. As the inner mitochondrial membrane is impermeable to acetyl-CoA, it is transported to the cytosol via the citrate (B86180) shuttle.[1] In the cytosol, ATP-citrate lyase cleaves citrate to regenerate acetyl-CoA. This cytosolic acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis.[1][7]

This compound, on the other hand, is primarily associated with ketone body metabolism. In tissues capable of utilizing ketone bodies for lipogenesis, cytosolic this compound can be cleaved by thiolase to yield two molecules of acetyl-CoA, thus feeding into the fatty acid synthesis pathway.[4]

FattyAcidSynthesisPathways cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate Mito_AcetylCoA Acetyl-CoA Pyruvate->Mito_AcetylCoA Citrate_Mito Citrate Mito_AcetylCoA->Citrate_Mito Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Citrate Shuttle Cyto_AcetylCoA Acetyl-CoA Citrate_Cyto->Cyto_AcetylCoA ATP-Citrate Lyase MalonylCoA Malonyl-CoA Cyto_AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase FAS Fatty Acid Synthase Cyto_AcetylCoA->FAS Primer MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids AcetoacetylCoA This compound AcetoacetylCoA->Cyto_AcetylCoA Thiolase Acetoacetate Acetoacetate Acetoacetate->AcetoacetylCoA AACS AACS This compound Synthetase Thiolase Cytosolic Thiolase

Fig. 1: Metabolic pathways of acetyl-CoA and this compound in fatty acid synthesis.

Experimental Protocols

1. Spectrophotometric Assay for Fatty Acid Synthase Activity

This assay measures the overall activity of the FAS complex by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.

  • Principle: The rate of NADPH consumption is directly proportional to the rate of fatty acid synthesis.

  • Reagents:

    • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol.

    • Substrates: Acetyl-CoA (primer), Malonyl-CoA (elongator), NADPH.

    • Enzyme: Purified Fatty Acid Synthase.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in a quartz cuvette.

    • Initiate the reaction by adding malonyl-CoA.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • To compare the priming efficiency (hypothetically, as this compound is not a direct primer), acetyl-CoA can be replaced with this compound in a parallel experiment. The lack of significant NADPH consumption would confirm that this compound is not a direct primer.

  • Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

2. Mass Spectrometry-Based Assay for Direct Product Quantification

This method provides a more direct and specific measurement of fatty acid synthesis by quantifying the fatty acid products.

  • Principle: Stable isotope-labeled precursors (e.g., ¹³C-labeled acetyl-CoA or malonyl-CoA) are used, and the incorporation of the label into the final fatty acid products is measured by mass spectrometry.

  • Reagents:

    • Reaction Buffer: As described above.

    • Substrates: ¹³C-labeled Acetyl-CoA or Malonyl-CoA, NADPH.

    • Enzyme: Purified Fatty Acid Synthase.

    • Internal Standard: A fatty acid of a chain length not produced by the enzyme (e.g., heptadecanoic acid).

  • Procedure:

    • Incubate the purified FAS with the reaction buffer, labeled substrates, and NADPH at 37°C.[8]

    • Stop the reaction at various time points by adding a quenching solution (e.g., strong acid).

    • Add the internal standard.

    • Extract the fatty acids using an organic solvent (e.g., hexane).

    • Analyze the extracted fatty acids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the amount of newly synthesized labeled fatty acids by comparing their peak areas to that of the internal standard. This allows for the calculation of specific enzyme activity.

ExperimentalWorkflow cluster_Spectrophotometry Spectrophotometric Assay cluster_MS Mass Spectrometry Assay S1 Prepare Reaction Mix (Buffer, Acetyl-CoA, NADPH) S2 Initiate with Malonyl-CoA S1->S2 S3 Monitor A340 Decrease S2->S3 S4 Calculate NADPH Oxidation Rate S3->S4 M1 Incubate FAS with Labeled Substrates M2 Quench Reaction M1->M2 M3 Add Internal Standard & Extract Fatty Acids M2->M3 M4 Analyze by MS M3->M4 M5 Quantify Labeled Fatty Acids M4->M5

Fig. 2: Experimental workflows for assaying fatty acid synthase activity.

Conclusion

The kinetic data and established metabolic pathways unequivocally demonstrate that acetyl-CoA is the direct and kinetically favored primer for fatty acid synthesis. This compound does not serve as a direct substrate for the fatty acid synthase complex. Its contribution to lipogenesis is indirect, requiring prior conversion to acetyl-CoA. This distinction is critical for researchers investigating metabolic diseases and developing therapeutic interventions targeting fatty acid synthesis, as it clarifies the primary control points and substrate flows in this vital anabolic pathway.

References

A Head-to-Head Comparison of HPLC and LC-MS/MS for Acetoacetyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetoacetyl-CoA, a pivotal intermediate in cellular metabolism, is critical for advancing our understanding of metabolic disorders, oncology, and neuroscience. The choice of analytical technique is paramount for achieving reliable and meaningful results. This guide provides an objective, data-driven comparison of two common methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This compound sits (B43327) at the crossroads of major metabolic pathways, including cholesterol biosynthesis and the production of ketone bodies. Its concentration can be a key indicator of the metabolic state of cells. While both HPLC-UV and LC-MS/MS are powerful analytical tools, they differ significantly in their sensitivity, selectivity, and operational complexity. This guide will delve into these differences, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance: A Side-by-Side Look

The performance of an analytical method is best assessed through its validation parameters. The following table summarizes the key quantitative metrics for the quantification of this compound and structurally similar short-chain acyl-CoAs by HPLC-UV and LC-MS/MS. It is important to note that these values are compiled from various studies and may differ based on the specific instrumentation, reagents, and laboratory conditions.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~5 pmol[1]Low fmole range[2] to sub-nM[3]
Limit of Quantification (LOQ) ~5 pmol[1]1.09 ng/mL (for acetyl-CoA)[4]
Linearity (r²) >0.99≥ 0.99[4]
Precision (%CV) <15%Intra- and inter-day precision meets FDA guidelines[4]
Accuracy (% Recovery) 85-115%80-114%[3]

Delving into the Methodologies

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique. It relies on the separation of this compound from other cellular components by reverse-phase HPLC, followed by quantification through monitoring the UV absorbance of the adenine (B156593) moiety of the Coenzyme A molecule at 260 nm. An alternative wavelength of 303 nm can be used to specifically detect the enolate form of this compound, which may offer enhanced specificity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for the quantification of low-abundance metabolites.[2][3] This method separates this compound from other molecules using liquid chromatography, and then utilizes a mass spectrometer to ionize the molecule and fragment it. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively and sensitively quantify this compound, even in complex biological matrices.[3]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.

HPLC-UV Quantification of this compound

This protocol is adapted from established methods for short-chain acyl-CoA analysis.

1. Sample Preparation (from Mammalian Cell Culture)

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 15 minutes.

  • Neutralization:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

    • Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise to a pH of 6.0-7.0.

    • Incubate on ice for 10 minutes to precipitate potassium perchlorate.

  • Final Preparation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze within 24 hours or store at -80°C.

2. HPLC-UV Analysis

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm (adenine group) or 303 nm (acetoacetyl enolate).

  • Column Temperature: 30°C.

3. Calibration

  • Prepare a series of working standards (e.g., 0.1 µM to 100 µM) by diluting a fresh stock solution of this compound.

  • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

LC-MS/MS Quantification of this compound

This protocol is based on established methods for the analysis of short-chain acyl-CoAs.[2][3]

1. Sample Preparation (from Tissues or Cells) [3]

  • Extraction:

    • Homogenize flash-frozen tissue or cell pellets in an ice-cold extraction solution (e.g., 80:20 methanol:water or an acidic solution like 10% trichloroacetic acid or 2.5% sulfosalicylic acid).

    • For robust quantification, add a stable isotope-labeled internal standard (e.g., [¹³C₄]-acetoacetyl-CoA) during the extraction.

    • Incubate on ice to allow for protein precipitation.

  • Clarification:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis. Depending on the extraction solvent, a neutralization or solid-phase extraction (SPE) step may be necessary.

2. LC-MS/MS Analysis [2][3]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 21% B over 10 minutes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for this compound (precursor ion and product ion) and the internal standard.

3. Quantification [3]

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard in the sample to a standard curve prepared with known concentrations of this compound and a constant concentration of the internal standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and the key decision points, the following diagrams have been generated.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method Sample Biological Sample (Cells/Tissues) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quenching Extraction Extraction & Protein Precipitation (e.g., PCA, Methanol) Quenching->Extraction Clarification Centrifugation & Supernatant Collection Extraction->Clarification HPLC_Separation HPLC Separation (C18 Column) Clarification->HPLC_Separation LC_Separation LC Separation (C18 Column) Clarification->LC_Separation UV_Detection UV Detection (260 nm or 303 nm) HPLC_Separation->UV_Detection HPLC_Data Data Analysis (Peak Area vs. Std Curve) UV_Detection->HPLC_Data MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection LCMS_Data Data Analysis (Peak Area Ratio vs. Std Curve) MS_Detection->LCMS_Data

Caption: A generalized workflow for the quantification of this compound by HPLC-UV and LC-MS/MS.

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_adv Advantages hplc_adv_list • Robust & Widely Available • Lower Cost • Simpler Operation hplc_dis Disadvantages hplc_dis_list • Lower Sensitivity • Lower Selectivity • Potential for Co-eluting Interferences lcms_adv Advantages lcms_adv_list • High Sensitivity (fmole-nM) • High Selectivity (MRM) • Suitable for Complex Matrices • Multiplexing Capability lcms_dis Disadvantages lcms_dis_list • Higher Cost • More Complex Operation • Potential for Matrix Effects topic This compound Quantification topic->hplc_adv topic->hplc_dis topic->lcms_adv topic->lcms_dis

References

Validation of a Novel Enzymatic Assay for Acetoacetyl-CoA using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new enzymatic assay for the quantification of S-Acetoacetyl-Coenzyme A (acetoacetyl-CoA) against a reference Liquid Chromatography-Mass Spectrometry (LC-MS) method. Detailed experimental protocols, performance data, and visual workflows are presented to aid researchers in validating and implementing this new assay.

Introduction to S-Acetoacetyl-CoA Quantification

S-Acetoacetyl-CoA is a pivotal intermediate in key metabolic pathways, including ketogenesis, ketolysis, and the mevalonate (B85504) pathway for cholesterol biosynthesis.[1] Accurate quantification of this compound is crucial for studying metabolic disorders, drug efficacy, and cellular bioenergetics.[1] While LC-MS is considered the gold standard for its specificity and sensitivity, enzymatic assays offer a more accessible and higher-throughput alternative.[1] This guide outlines the validation process for a new enzymatic assay, benchmarking its performance against a robust LC-MS method.[1]

Metabolic Significance of S-Acetoacetyl-CoA

This compound is formed from the condensation of two acetyl-CoA molecules and serves as a branch-point metabolite.[1] In the liver, it is a precursor for the synthesis of ketone bodies, which are essential energy sources for extrahepatic tissues during periods of fasting or low carbohydrate intake.[1] Conversely, in extrahepatic tissues, this compound is generated from ketone bodies and subsequently cleaved to produce acetyl-CoA for the citric acid cycle.[1] Furthermore, in the cytosol, this compound is a key building block in the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids.[1]

Acetoacetyl_CoA_Metabolism AcetylCoA Acetyl-CoA AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA Thiolase AcetoacetylCoA->AcetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase TCA_Cycle TCA Cycle AcetoacetylCoA->TCA_Cycle via Acetyl-CoA KetoneBodies Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) HMG_CoA->KetoneBodies HMG-CoA Lyase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase KetoneBodies->AcetoacetylCoA SCOT Cholesterol Cholesterol Mevalonate->Cholesterol

Caption: Key metabolic pathways involving S-Acetoacetyl-CoA.

Comparison of Analytical Methods

The performance of the new enzymatic assay is compared to a validated LC-MS/MS method. The following tables summarize the key performance characteristics.[1]

Table 1: Performance Characteristics of the New Enzymatic Assay [1]

ParameterResultAcceptance Criteria
Linearity (R²) 0.998≥ 0.99
Limit of Detection (LOD) 0.8 µMReportable
Limit of Quantification (LOQ) 2.5 µMReportable
Accuracy (% Recovery) 92-108%85-115%
Precision (%CV) - Intra-assay < 8%< 15%
Precision (%CV) - Inter-assay < 12%< 15%
Specificity High (Specific for this compound)No significant cross-reactivity

Table 2: Performance Characteristics of the Reference LC-MS/MS Method [1]

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.99
Limit of Detection (LOD) 50 nMReportable
Limit of Quantification (LOQ) 150 nMReportable
Accuracy (% Recovery) 98-103%85-115%
Precision (%CV) - Intra-assay < 5%< 15%
Precision (%CV) - Inter-assay < 7%< 15%
Specificity Very High (Mass-based)No interference

Experimental Protocols

Detailed methodologies for sample preparation, the new enzymatic assay, and the reference LC-MS/MS method are provided below.[1]

Biological samples require rapid quenching of metabolic activity and efficient extraction to ensure the stability of the labile this compound molecule.[1]

  • Tissue Samples:

    • Flash-freeze tissue in liquid nitrogen immediately upon collection.[1]

    • Pulverize the frozen tissue into a fine powder.[1]

    • Homogenize the powdered tissue in a pre-chilled extraction solution (e.g., perchloric acid or a methanol/water mixture) on ice using a sonicator or tissue homogenizer.[1]

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins.[1]

    • Carefully collect the supernatant containing the metabolites.[1] If using perchloric acid, neutralize the supernatant with a solution of potassium bicarbonate.[1]

    • Store the extracts at -80°C until analysis.[1]

  • Cell Samples:

    • Aspirate culture medium and quickly wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solution.

    • Follow steps 3-6 from the tissue sample protocol.

This protocol is based on a coupled enzyme reaction that results in a quantifiable fluorometric signal proportional to the amount of this compound in the sample.[1]

  • Reagent Preparation: Prepare assay buffer, fluorescent probe, conversion enzyme, enzyme mix, and this compound standards as per the kit manual.[1]

  • Standard Curve: Prepare a standard curve by serially diluting the this compound standard in assay buffer.[1]

  • Sample Preparation: Add 10-50 µL of the extracted sample to duplicate wells of a 96-well plate.[1] Adjust the volume to 50 µL with assay buffer.[1]

  • Reaction Initiation: Add 50 µL of the Master Reaction Mix (containing assay buffer, fluorescent probe, conversion enzyme, and enzyme mix) to each well.[1]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[1]

  • Measurement: Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[1]

  • Calculation: Determine the concentration of this compound in the samples by comparing their fluorescence readings to the standard curve.[1]

This method provides highly sensitive and specific quantification of this compound.[1]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 21% B over 10 minutes, followed by a wash and re-equilibration.[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • Instrument Settings: Optimize spray voltage, capillary temperature, and gas flows for maximal signal intensity.[1]

  • Quantification:

    • Quantify this compound by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.[1]

    • An internal standard (e.g., ¹³C-labeled this compound) should be used to correct for matrix effects and variations in instrument response.[1]

Validation Workflow

The following diagram illustrates the workflow for validating the new enzymatic assay against the reference LC-MS/MS method.[1]

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison SampleCollection Biological Sample (Tissue or Cells) Extraction Metabolite Extraction SampleCollection->Extraction EnzymaticAssay New Enzymatic Assay Extraction->EnzymaticAssay LCMS Reference LC-MS/MS Extraction->LCMS DataComparison Compare Performance Metrics: - Linearity - LOD/LOQ - Accuracy - Precision - Specificity EnzymaticAssay->DataComparison LCMS->DataComparison Conclusion Determine Suitability of New Enzymatic Assay DataComparison->Conclusion

Caption: Workflow for the validation of the new enzymatic assay.

Conclusion

The new enzymatic assay demonstrates acceptable linearity, accuracy, and precision, making it a suitable high-throughput alternative for the relative quantification of this compound in various biological samples.[1] For absolute quantification and studies requiring the highest sensitivity and specificity, the reference LC-MS/MS method remains the preferred choice.[1]

References

A Researcher's Guide to Acetoacetyl-CoA Assay Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetoacetyl-CoA is critical for advancing our understanding of metabolism in health and disease. As a key intermediate in ketogenesis, cholesterol synthesis, and amino acid metabolism, precise measurement of its levels is paramount. However, the structural similarity of this compound to other short-chain acyl-CoAs, such as acetyl-CoA and malonyl-CoA, presents a significant analytical challenge, raising concerns about the cross-reactivity of various assay methods.

This guide provides a comprehensive comparison of available assay technologies for this compound and other acyl-CoAs, with a focus on assessing their cross-reactivity. We present a detailed overview of the current gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and discuss the potential specificity limitations of immunoassays and enzyme-based colorimetric/fluorometric assays. Due to a notable lack of publicly available, quantitative cross-reactivity data from manufacturers of commercial ELISA and enzymatic kits, this guide emphasizes the principles of each technique and provides researchers with the necessary protocols to validate assay specificity independently.

Comparison of Assay Methodologies for Acyl-CoA Analysis

The choice of an appropriate assay for this compound and other acyl-CoAs depends on a balance of specificity, sensitivity, throughput, and accessibility. While immunoassays and enzymatic assays offer convenience, their inherent principles may lead to cross-reactivity with structurally related molecules. In contrast, LC-MS/MS provides the highest degree of specificity, making it the benchmark for accurate quantification.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (e.g., ELISA)Enzymatic Assay (Colorimetric/Fluorometric)
Principle Separation by chromatography and detection based on mass-to-charge ratio of fragmented molecules.Antibody-based recognition of the target molecule.Enzymatic conversion of the target molecule, leading to a detectable signal.
Specificity Very High: Can distinguish between structurally similar molecules like this compound and acetyl-CoA.Variable: Potential for cross-reactivity with other acyl-CoAs. Specificity is antibody-dependent.Variable: Potential for cross-reactivity as enzymes may act on multiple substrates. Specificity is enzyme-dependent.
Sensitivity Very High: Can detect sub-picomole levels.[1][2]HighModerate to High
Throughput ModerateHighHigh
Quantitative Data Absolute quantification with the use of stable isotope-labeled internal standards.Relative or absolute quantification, but may be skewed by cross-reactivity.Relative or absolute quantification, but may be skewed by cross-reactivity.
Cross-Reactivity Data Not applicable due to the high specificity of the method.Generally not provided in detail by manufacturers. End-user validation is crucial.Generally not provided in detail by manufacturers. End-user validation is crucial.

Experimental Protocols

Gold Standard: LC-MS/MS Method for Acyl-CoA Quantification

LC-MS/MS is the most reliable method for the specific and sensitive quantification of short-chain acyl-CoAs.[1][2][3]

1. Sample Preparation (from cells or tissues)

  • Metabolic Quenching: Immediately snap-freeze tissue samples in liquid nitrogen or aspirate the culture medium from adherent cells and add ice-cold extraction solvent to quench metabolic activity.

  • Extraction: Homogenize frozen tissue or scrape cells in a cold extraction solvent such as 2:1:1 acetonitrile (B52724):methanol:water with 0.1% formic acid or 2.5% (w/v) 5-Sulfosalicylic acid (SSA).[1] The use of SSA can obviate the need for solid-phase extraction.[1]

  • Internal Standards: Include a stable isotope-labeled internal standard (e.g., ¹³C-labeled acetyl-CoA) in the extraction solvent for accurate quantification.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. Chromatographic Separation

  • Column: Use a C18 reversed-phase column suitable for the separation of polar metabolites.

  • Mobile Phases: Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Gradient: Optimize the gradient to achieve baseline separation of this compound from other short-chain acyl-CoAs.

3. Mass Spectrometric Detection

  • Ionization Mode: Operate the mass spectrometer in positive ion mode.

  • Detection Method: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the mass-to-charge ratio of the intact acyl-CoA) and a specific product ion generated after fragmentation.

  • Calibration: Generate a calibration curve using a series of known concentrations of an this compound standard.

General Protocol for Cross-Reactivity Assessment of Immunoassays and Enzymatic Assays

Given the lack of manufacturer-provided data, it is essential for researchers to independently assess the cross-reactivity of commercial kits.

1. Preparation of Acyl-CoA Standards

  • Prepare stock solutions of this compound and a panel of other structurally related acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA, succinyl-CoA, butyryl-CoA).

  • Create a series of dilutions for each acyl-CoA to be tested for cross-reactivity.

2. Assay Procedure

  • Follow the manufacturer's protocol for the chosen immunoassay or enzymatic assay kit.

  • In parallel with the this compound standard curve, run the assay with the serial dilutions of the other acyl-CoAs.

3. Data Analysis

  • Generate a standard curve for this compound.

  • For each of the other acyl-CoAs, determine the concentration that produces a signal equivalent to a known concentration of this compound.

  • Calculate the percentage of cross-reactivity using the following formula: (Concentration of this compound / Concentration of cross-reacting Acyl-CoA) x 100%

Visualizing the Context: Metabolic Pathways and Experimental Workflows

To better understand the importance of specific this compound measurement and the process of validation, the following diagrams illustrate key metabolic pathways and a generalized workflow for assessing assay cross-reactivity.

Metabolic Pathways of this compound Key Metabolic Pathways Involving this compound AcetylCoA Acetyl-CoA AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA Thiolase AcetoacetylCoA->AcetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase KetoneBodies Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) HMGCoA->KetoneBodies HMG-CoA Lyase (Ketogenesis in Liver) Cholesterol Cholesterol HMGCoA->Cholesterol HMG-CoA Reductase (Cholesterol Synthesis)

Caption: Metabolic fate of this compound.

The diagram above illustrates the central role of this compound as a branch point between ketogenesis and cholesterol synthesis.[4][5][6] Accurate measurement is crucial to distinguish the metabolic flux through these pathways.

Caption: Experimental workflow for cross-reactivity.

This workflow provides a systematic approach for researchers to validate the specificity of their chosen assay, ensuring the reliability of their experimental results.

Conclusion

The accurate measurement of this compound and other acyl-CoAs is fundamental to metabolic research. While various assay technologies are available, their specificity, particularly concerning cross-reactivity with structurally similar molecules, must be carefully considered. LC-MS/MS stands out as the gold standard, offering unparalleled specificity and sensitivity. For researchers utilizing immunoassays or enzymatic assays, the lack of comprehensive cross-reactivity data from manufacturers necessitates rigorous in-house validation. By following the provided protocols and workflows, researchers can confidently assess the specificity of their chosen methods, leading to more accurate and reliable data in the study of acyl-CoA metabolism.

References

Acetoacetyl-CoA vs. HMG-CoA: Navigating the Crossroads of Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical metabolic branch points of Acetoacetyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in the biosynthesis of cholesterol.

In the intricate landscape of cellular metabolism, the synthesis of cholesterol represents a vital yet energetically expensive process. The pathway is tightly regulated at multiple junctures, with two early intermediates, this compound and HMG-CoA, serving as critical branch points that dictate the metabolic fate of acetyl-CoA. This guide provides an objective comparison of these two molecules, their roles as metabolic crossroads, and the experimental methodologies used to study their flux and regulation.

The Metabolic Crossroads: this compound and HMG-CoA

The journey from the two-carbon unit acetyl-CoA to the complex 27-carbon structure of cholesterol begins with the formation of this compound. This reaction, catalyzed by the enzyme this compound thiolase (also known as thiolase), marks the first committed step towards a group of pathways that includes both cholesterol synthesis and ketogenesis.

Subsequently, HMG-CoA synthase catalyzes the condensation of this compound with another molecule of acetyl-CoA to form HMG-CoA. It is at this stage that the pathway diverges significantly based on the subcellular localization of the enzymes. In the cytosol, HMG-CoA is directed towards cholesterol synthesis via the action of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway.[1][2][3] Conversely, within the mitochondria, HMG-CoA is cleaved by HMG-CoA lyase to produce ketone bodies, a critical energy source during periods of fasting or low carbohydrate availability.[4]

This spatial segregation of pathways is fundamental to the differential regulation of cholesterol synthesis and ketogenesis. Under fed conditions, when cellular energy is abundant, acetyl-CoA is transported from the mitochondria to the cytosol in the form of citrate, where it is converted back to acetyl-CoA and funneled into anabolic pathways like cholesterol and fatty acid synthesis.[4][5] In contrast, during fasting, fatty acid oxidation in the mitochondria generates a large pool of acetyl-CoA that is primarily directed towards ketogenesis.[4]

dot

Cholesterol_Synthesis_Branch_Points AcetylCoA Acetyl-CoA AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA_Cytosol HMG-CoA (Cytosol) AcetoacetylCoA->HMG_CoA_Cytosol HMG-CoA Synthase 1 (Cytosol) HMG_CoA_Mitochondria HMG-CoA (Mitochondria) AcetoacetylCoA->HMG_CoA_Mitochondria HMG-CoA Synthase 2 (Mitochondria) Mevalonate Mevalonate HMG_CoA_Cytosol->Mevalonate HMG-CoA Reductase Ketone_Bodies Ketone Bodies HMG_CoA_Mitochondria->Ketone_Bodies HMG-CoA Lyase Cholesterol Cholesterol Mevalonate->Cholesterol ...

Figure 1. Metabolic pathways of this compound and HMG-CoA.

Quantitative Comparison of Metabolic Flux

While a precise, universally applicable quantitative breakdown of metabolic flux through these branch points is challenging to define due to its dependence on cell type, nutritional state, and hormonal regulation, the general principles are well-established. Metabolic flux analysis (MFA), particularly using stable isotopes like 13C, is a powerful technique to trace the fate of carbon atoms from precursors like glucose and fatty acids through these pathways.[1][6][7][8][9][10][11][12][13][14][15]

ParameterThis compound as a Branch PointHMG-CoA as a Branch Point
Primary Diverging Pathways Cholesterol Synthesis, Ketogenesis, Fatty Acid MetabolismCholesterol Synthesis (Cytosol) vs. Ketogenesis (Mitochondria)
Key Regulatory Enzymes This compound Thiolase (multiple isoforms)HMG-CoA Synthase (Cytosolic vs. Mitochondrial isoforms), HMG-CoA Reductase
Subcellular Localization Cytosol and MitochondriaCytosol (Cholesterol Synthesis), Mitochondria (Ketogenesis)
Metabolic State Favoring Cholesterol Synthesis Fed state, high cellular energyFed state, high cytosolic acetyl-CoA
Metabolic State Favoring Ketogenesis Fasting state, high rates of fatty acid oxidationFasting state, high mitochondrial acetyl-CoA
Evidence of Substrate Channeling Evidence for a complex with HMG-CoA synthase in some organisms, enhancing flux.[16][17]The product of HMG-CoA synthase is the direct substrate for HMG-CoA reductase (cytosol) or HMG-CoA lyase (mitochondria).

Experimental Protocols

Accurate measurement of enzyme activity and metabolic flux is crucial for understanding the regulation of these pathways. Below are detailed methodologies for key experiments.

Assay for Cytosolic this compound Thiolase Activity (Coupled Enzyme Assay)

This assay measures the rate of this compound formation by coupling the production of Coenzyme A (CoA) to a reaction that can be monitored spectrophotometrically.

Principle: The forward reaction of thiolase produces this compound and free CoA from two molecules of acetyl-CoA. The released CoA can be quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl2

  • Acetyl-CoA solution (10 mM)

  • DTNB solution (10 mM in assay buffer)

  • Cytosolic cell extract or purified cytosolic this compound thiolase

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 180 µL of Assay Buffer

    • 10 µL of DTNB solution

    • 10 µL of cytosolic cell extract or purified enzyme

  • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of Acetyl-CoA solution.

  • Immediately monitor the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

  • Enzyme activity is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Assay for HMG-CoA Synthase Activity

This spectrophotometric assay measures the condensation of acetyl-CoA and this compound to form HMG-CoA.

Principle: The reaction catalyzed by HMG-CoA synthase consumes this compound. The disappearance of this compound can be monitored by the decrease in absorbance at 303 nm, which corresponds to the enol form of this compound.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2

  • Acetyl-CoA solution (1 mM)

  • This compound solution (0.2 mM)

  • Purified HMG-CoA synthase (cytosolic or mitochondrial isoform)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 303 nm

Procedure:

  • In a UV-transparent plate or cuvette, add:

    • Assay Buffer

    • Acetyl-CoA solution

    • This compound solution

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified HMG-CoA synthase.

  • Immediately monitor the decrease in absorbance at 303 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

13C-Metabolic Flux Analysis (MFA) for Partitioning of Acetyl-CoA

This advanced technique allows for the quantitative determination of the flow of metabolites through different pathways.

Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C]glucose or [1,2-13C]acetate). As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites, including acetyl-CoA, this compound, HMG-CoA, and ultimately cholesterol and ketone bodies. The pattern and extent of 13C enrichment in these metabolites are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By fitting this labeling data to a computational model of the metabolic network, the fluxes through the different pathways can be calculated.[1][6][7][8][9][10][11][12][13][14][15]

Experimental Workflow:

  • Cell Culture and Labeling: Culture cells of interest in a defined medium containing the 13C-labeled tracer until they reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • Derivatization (for GC-MS): Chemically modify metabolites to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

  • LC-MS/MS or GC-MS Analysis: Separate and detect the labeled metabolites to determine their mass isotopomer distributions.

  • Data Analysis and Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic model and calculate the flux values for the reactions of interest.

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MFA_Workflow Culture Cell Culture with 13C-Labeled Substrate Quench Metabolic Quenching & Metabolite Extraction Culture->Quench Analysis LC-MS/MS or GC-MS Analysis (Mass Isotopomer Distribution) Quench->Analysis Modeling Computational Modeling & Flux Calculation Analysis->Modeling Results Metabolic Flux Map Modeling->Results

Figure 2. Experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

This compound and HMG-CoA represent two of the most critical metabolic branch points in the early stages of cholesterol biosynthesis. The partitioning of metabolic flux at these junctures is a highly regulated process, primarily governed by the subcellular compartmentalization of key enzymes and the overall energy status of the cell. While this compound serves as a precursor for multiple pathways, the fate of HMG-CoA is a definitive switch between the anabolic pathway of cholesterol synthesis in the cytosol and the catabolic pathway of ketogenesis in the mitochondria. A thorough understanding of the regulation and kinetics at these branch points, aided by the experimental techniques outlined in this guide, is paramount for the development of novel therapeutic strategies targeting metabolic disorders. Future research focusing on obtaining more precise quantitative flux data in various physiological and pathological states will further illuminate the intricate control mechanisms governing these vital metabolic crossroads.

References

The Crossroads of Metabolism: A Side-by-Side Analysis of Acetoacetyl-CoA Utilization in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Acetoacetyl-CoA's Role in Healthy and Diseased Tissues, Supported by Experimental Data and Methodologies.

This compound, a pivotal intermediate in cellular metabolism, stands at the intersection of ketogenesis, ketolysis, and cholesterol biosynthesis. In healthy tissues, the flux through these pathways is exquisitely regulated to meet the body's energetic and biosynthetic demands. However, in a range of diseases, including cancer, metabolic syndromes, and neurological disorders, the utilization of this compound is significantly dysregulated. This guide provides a comprehensive side-by-side analysis of this compound metabolism in healthy versus diseased states, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative Insights into Dysregulated this compound Metabolism

The metabolic reprogramming observed in many diseases is reflected in altered expression and activity of the key enzymes governing this compound synthesis and degradation. While direct quantitative measurements of this compound concentrations in tissues are sparse in the literature due to its low abundance and high reactivity, analysis of enzyme expression and activity provides critical insights into the metabolic shifts that occur in diseased states.

EnzymeMetabolic PathwayHealthy Tissue (Baseline)Diseased Tissue (Cancer)Fold Change/ObservationReference
ACAT1 (Acetyl-CoA Acetyltransferase 1)Ketolysis/Cholesterol Synthesis (Mitochondrial)Ubiquitously expressed.Upregulated enzyme activity in various primary leukemia cells compared to healthy peripheral blood cells.Activity Upregulated[1]
ACAT2 (Acetyl-CoA Acetyltransferase 2)Cholesterol Synthesis (Cytosolic)Primarily expressed in liver and intestine.Higher mRNA and protein levels in colorectal, lung, and gastric cancer tissues compared to normal tissues. High expression correlates with tumor size and metastasis in colorectal cancer.Significantly Increased Expression[2]
SCOT (Succinyl-CoA:3-oxoacid CoA Transferase; OXCT1)KetolysisExpressed in extrahepatic tissues like the brain, heart, and skeletal muscle.Increased expression in Triple-Negative Breast Cancer (TNBC) is associated with tumor growth. Upregulated in hepatocellular carcinoma cells.Increased Expression[2]
AACS (this compound Synthetase)Ketone Body Utilization/LipogenesisLow expression in most tissues.Highly expressed in hepatocellular carcinoma (HepG2 cells) compared to normal liver. Upregulated in breast cancer tumors.Increased Expression[2][3]

Metabolic Pathways and Their Dysregulation

The fate of this compound is determined by the cellular context and the activity of competing metabolic pathways. In diseased states, a notable shift in these pathways is often observed to support pathological processes like rapid cell proliferation in cancer.

Ketogenesis and Ketolysis

In healthy individuals, ketogenesis primarily occurs in the liver during periods of fasting or carbohydrate restriction, producing ketone bodies (acetoacetate and β-hydroxybutyrate) from fatty acid-derived acetyl-CoA. These ketone bodies are then utilized by extrahepatic tissues, such as the brain and heart, through ketolysis, where they are converted back to this compound and then to acetyl-CoA to enter the TCA cycle for energy production.

In cancer, some tumors exhibit a remarkable metabolic plasticity, upregulating ketolytic enzymes like SCOT to utilize ketone bodies as an alternative fuel source, particularly in the nutrient-poor tumor microenvironment.[2] This allows cancer cells to thrive even under conditions of glucose deprivation.

Cholesterol Biosynthesis

The mevalonate (B85504) pathway, which is responsible for cholesterol and isoprenoid biosynthesis, begins with the condensation of acetyl-CoA and this compound. This pathway is essential for building cell membranes and producing signaling molecules.

Many cancers exhibit an upregulated cholesterol biosynthesis pathway to meet the demands of rapid cell division and membrane synthesis.[3] This is often driven by the overexpression of enzymes like ACAT2, which funnels this compound towards the production of HMG-CoA, a key precursor in the mevalonate pathway.[2]

Signaling Pathways Regulating this compound Metabolism

The dysregulation of this compound metabolism in disease is often orchestrated by aberrant signaling pathways that control the expression of key metabolic enzymes.

SREBP Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are master transcriptional regulators of cholesterol biosynthesis.[4] In response to low cellular sterol levels, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis and uptake.[4][5] In many cancers, the SREBP-2 pathway is constitutively active, leading to increased expression of enzymes like ACAT2 and driving the utilization of this compound towards cholesterol production to support tumor growth.[6][7]

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SREBP2_inactive Inactive SREBP-2 SCAP->SREBP2_inactive Binds S1P S1P SREBP2_inactive->S1P Cleavage INSIG INSIG INSIG->SCAP Inhibits (High Sterol) S2P S2P S1P->S2P Further Cleavage SREBP2_active Active SREBP-2 (nSREBP-2) S2P->SREBP2_active SRE Sterol Regulatory Element (SRE) SREBP2_active->SRE Binds to ACAT2_gene ACAT2 Gene SRE->ACAT2_gene Activates Acetoacetyl_CoA This compound ACAT2_gene->Acetoacetyl_CoA Utilizes Low_Sterols Low Sterol Levels Low_Sterols->SCAP Induces transport Cholesterol_synthesis Cholesterol Biosynthesis Acetoacetyl_CoA->Cholesterol_synthesis

SREBP-2 signaling pathway regulating ACAT2 expression.
HIF-1α Pathway

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α orchestrates a metabolic switch towards glycolysis and away from oxidative phosphorylation.[8] While direct transcriptional targets of HIF-1α in ketone metabolism are still being fully elucidated, hypoxia has been shown to influence the expression of enzymes involved in acetyl-CoA metabolism. For instance, under hypoxic conditions, cancer cells may increase their reliance on alternative carbon sources, including acetate, for acetyl-CoA and subsequently this compound synthesis, a process influenced by HIF-1α signaling.

HIF1a_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HIF1a_normoxia HIF-1α (Normoxia) VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α (Hypoxia) HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b Dimerization HIF1 HIF-1 Complex HIF1b->HIF1 Forms HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to Metabolic_genes Metabolic Genes (e.g., influencing acetate utilization) HRE->Metabolic_genes Activates Acetate Acetate Metabolic_genes->Acetate Promotes utilization of Normoxia Normoxia (O2 present) Normoxia->HIF1a_normoxia Leads to hydroxylation Hypoxia Hypoxia (Low O2) Hypoxia->HIF1a_hypoxia Stabilization Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA Acetoacetyl_CoA This compound Acetyl_CoA->Acetoacetyl_CoA

HIF-1α signaling influencing this compound metabolism.

Experimental Protocols

Accurate measurement of this compound levels and the activity of related enzymes is crucial for studying its metabolic roles. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular acyl-CoAs.

1. Sample Preparation:

  • Tissue Homogenization: Rapidly freeze-clamp tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water).

  • Cell Extraction: For cultured cells, rapidly quench metabolism by aspirating media and adding cold extraction solution. Scrape cells and collect the lysate.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-acetoacetyl-CoA) to the extraction solution to account for sample loss and matrix effects.

  • Protein Precipitation and Supernatant Collection: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cellular debris. Collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column for separation. The mobile phase typically consists of an aqueous component (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile with 5 mM ammonium acetate). A gradient elution is used to separate the acyl-CoAs.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of this compound in the sample by comparing this ratio to the standard curve.

LCMS_Workflow Tissue_Sample Tissue/Cell Sample Extraction Homogenization in Cold Extraction Solution + Internal Standard Tissue_Sample->Extraction Centrifugation Centrifugation to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Standard Curve) MS_Detection->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Workflow for LC-MS/MS quantification of this compound.
Spectrophotometric Assay for this compound Thiolase Activity

This coupled enzyme assay measures the cleavage of this compound into two molecules of acetyl-CoA.

1. Principle: The production of acetyl-CoA from the thiolase reaction is coupled to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions. The final reaction results in the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

2. Reagents:

  • Tris-HCl buffer (100 mM, pH 8.1)

  • MgCl₂ (25 mM)

  • Dithiothreitol (DTT, 1 mM)

  • L-Malate (10 mM)

  • NAD⁺ (2 mM)

  • Coenzyme A (CoA, 0.1 mM)

  • Citrate synthase (10 units/mL)

  • Malate dehydrogenase (10 units/mL)

  • This compound (substrate, 10 mM stock)

  • Tissue homogenate or purified enzyme

3. Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, DTT, L-malate, NAD⁺, CoA, citrate synthase, and malate dehydrogenase.

  • Add the tissue homogenate or purified enzyme to the cuvette and incubate for 2-3 minutes at 30°C to allow for the measurement of any background reactions.

  • Initiate the reaction by adding this compound to a final concentration of 0.1 mM.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

4. Calculation:

  • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and normalize to the protein concentration of the sample (e.g., in units/mg protein).

Conclusion

The metabolism of this compound is a critical hub that is significantly rewired in various diseases, most notably cancer. The upregulation of enzymes that channel this compound into pathways supporting cell proliferation and survival highlights these metabolic nodes as promising targets for therapeutic intervention. Further research employing quantitative methodologies, such as those outlined in this guide, is essential to fully elucidate the intricate role of this compound in both health and disease, and to pave the way for the development of novel diagnostic and therapeutic strategies.

References

A Comparative Guide to Enzymatic Synthesis of Acetoacetyl-CoA: Evaluating Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of acetoacetyl-CoA is a critical step in various metabolic studies and biotechnological applications. This guide provides an objective comparison of the primary enzymatic methods for this compound synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

This compound is a pivotal intermediate in cellular metabolism, serving as a precursor for the synthesis of cholesterol, ketone bodies, and other essential biomolecules.[1] The enzymatic production of this key metabolite can be achieved through several distinct pathways, each with inherent advantages and disadvantages. This comparison focuses on the three predominant enzymatic methods: thiolase-catalyzed condensation, this compound synthase-catalyzed condensation, and the this compound synthetase pathway.

Comparison of Enzymatic Synthesis Methods for this compound

The efficiency of this compound synthesis is paramount for both in vitro and in vivo applications. The choice of enzymatic method can significantly impact yield, reaction time, and overall cost-effectiveness. Below is a summary of the key performance indicators for the three primary methods.

FeatureThiolase-Catalyzed CondensationThis compound Synthase-Catalyzed CondensationThis compound Synthetase
Enzyme This compound Thiolase (ACAT)This compound Synthase (e.g., NphT7)This compound Synthetase (AACS)
Reaction 2 Acetyl-CoA ⇌ this compound + CoAAcetyl-CoA + Malonyl-CoA → this compound + CoA + CO₂Acetoacetate (B1235776) + CoA + ATP → this compound + AMP + PPi
Thermodynamics Endergonic (unfavorable equilibrium)[2]Exergonic (favorable, irreversible)[3]ATP-dependent, favorable
Yield Low, limited by equilibrium (<10% conversion at equilibrium)[4]High, driven by decarboxylation[3]Dependent on substrate availability
Substrates Acetyl-CoA[5]Acetyl-CoA, Malonyl-CoA[6]Acetoacetate, CoA, ATP[7]
Key Advantage Utilizes a common and abundant substrate (Acetyl-CoA)High yield and thermodynamically favorable[3]Efficiently salvages ketone bodies for lipid synthesis[8]
Key Disadvantage Unfavorable equilibrium requires downstream enzyme coupling for high yield[4]Requires the less common substrate Malonyl-CoAPrimarily a salvage pathway, not de novo synthesis from acetyl-CoA

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reactions and the experimental workflow for quantifying the product, the following diagrams are provided.

Enzymatic_Pathways Enzymatic Pathways for this compound Synthesis cluster_thiolase Thiolase-Catalyzed Condensation cluster_synthase This compound Synthase-Catalyzed Condensation cluster_synthetase This compound Synthetase acetyl_coa1 2x Acetyl-CoA thiolase Thiolase (ACAT) acetyl_coa1->thiolase acetoacetyl_coa1 This compound coa1 CoA thiolase->acetoacetyl_coa1 acetyl_coa2 Acetyl-CoA synthase This compound Synthase (NphT7) acetyl_coa2->synthase malonyl_coa Malonyl-CoA malonyl_coa->synthase acetoacetyl_coa2 This compound coa2 CoA co2 CO₂ synthase->acetoacetyl_coa2 acetoacetate Acetoacetate synthetase This compound Synthetase (AACS) acetoacetate->synthetase coa3 CoA coa3->synthetase atp ATP atp->synthetase acetoacetyl_coa3 This compound amp AMP ppi PPi synthetase->acetoacetyl_coa3

Enzymatic pathways for this compound synthesis.

Experimental_Workflow General Experimental Workflow for Quantification start Start: Enzymatic Reaction reaction_setup 1. Prepare Reaction Mixture (Buffer, Substrates, Enzyme) start->reaction_setup incubation 2. Incubate at Optimal Temperature and Time reaction_setup->incubation quenching 3. Quench Reaction (e.g., Acid or Heat) incubation->quenching centrifugation 4. Centrifuge to Pellet Precipitated Protein quenching->centrifugation hplc_analysis 5. Analyze Supernatant by HPLC centrifugation->hplc_analysis quantification 6. Quantify this compound (vs. Standard Curve) hplc_analysis->quantification end End: Concentration Determined quantification->end

Workflow for this compound Quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the key enzymatic assays and the quantification of this compound.

Protocol 1: Thiolase Activity Assay (Synthesis Direction)

This protocol measures the synthesis of this compound from acetyl-CoA.

Materials:

  • Purified thiolase enzyme

  • Acetyl-CoA solution

  • Tris-HCl buffer (pH 8.0)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and DTNB.

  • Add the thiolase enzyme and incubate for a few minutes to allow for any reaction with endogenous thiols to complete.

  • Initiate the primary reaction by adding acetyl-CoA.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the reaction of the released CoA with DTNB.[1]

Protocol 2: this compound Synthase (NphT7) Activity Assay

This protocol determines the activity of NphT7 by measuring the formation of this compound.

Materials:

  • Purified NphT7 enzyme

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, acetyl-CoA, and malonyl-CoA.

  • Pre-incubate the mixture at 30°C for 1 minute.

  • Initiate the reaction by adding the NphT7 enzyme.

  • Incubate at 30°C and take time points (e.g., 10, 20, 30, 60, 120 seconds).

  • Stop the reaction at each time point by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for this compound concentration using HPLC.[3]

Protocol 3: this compound Synthetase (AACS) Activity Assay

This protocol measures the ATP-dependent synthesis of this compound from acetoacetate.

Materials:

  • Tissue homogenate or purified AACS enzyme

  • Acetoacetate solution

  • Coenzyme A (CoA) solution

  • ATP solution

  • MgCl₂

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Method for detecting this compound (e.g., coupled enzyme assay or HPLC)

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂, acetoacetate, CoA, and ATP.

  • Add the enzyme sample (tissue homogenate or purified AACS).

  • Incubate at a specified temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of this compound produced.[7]

Protocol 4: Quantification of this compound by HPLC

This is a general protocol for the quantification of this compound from a quenched reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

Procedure:

  • Prepare a standard curve of this compound with known concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Set the UV detector to monitor absorbance at 259 nm.

  • Inject a fixed volume of the standards and the quenched reaction samples onto the HPLC column.

  • Use a gradient elution to separate the components (e.g., a linear gradient of 2-15% B over 10 minutes).

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the samples using the standard curve.[3][4]

Conclusion

The selection of an enzymatic method for this compound synthesis should be guided by the specific goals of the research. For applications requiring high yields and an irreversible reaction, the this compound synthase (e.g., NphT7) method is superior due to its favorable thermodynamics.[3] However, this method requires the substrate malonyl-CoA, which may not be as readily available as acetyl-CoA.

The thiolase-catalyzed condensation is a more traditional approach that utilizes the ubiquitous metabolite acetyl-CoA. Its primary drawback is the unfavorable equilibrium, which often necessitates coupling with a downstream enzyme to drive the reaction forward and achieve significant product accumulation.[2][4]

The this compound synthetase pathway is highly efficient for the salvage of acetoacetate but is not a de novo synthesis route from acetyl-CoA and is therefore more relevant for studies of ketone body metabolism.[7][8]

For accurate quantification of the synthesized this compound, HPLC is a robust and widely used method.[3][4] The detailed protocols provided in this guide offer a starting point for the implementation and comparison of these enzymatic methods in a laboratory setting.

References

A Comparative Study of Acetoacetyl-CoA Metabolism in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetoacetyl-CoA is a crucial intermediate metabolite that sits (B43327) at the crossroads of several major metabolic pathways in both prokaryotic and eukaryotic organisms. Its metabolism is integral to processes ranging from energy storage and cholesterol biosynthesis to the production of ketone bodies. Understanding the comparative aspects of this compound metabolism between these two domains of life is vital for advancements in biotechnology, metabolic engineering, and the development of novel therapeutics.

Central Role of this compound

In both prokaryotes and eukaryotes, the formation of this compound is primarily catalyzed by the enzyme thiolase II (also known as this compound thiolase) , which condenses two molecules of acetyl-CoA.[1][2] This reaction is a key entry point into various metabolic fates for acetyl-CoA, beyond its oxidation in the tricarboxylic acid (TCA) cycle.

Prokaryotic Metabolism:

In many prokaryotes, particularly bacteria, this compound is a key precursor for the synthesis of polyhydroxybutyrate (PHB) , a carbon and energy storage polymer.[3][4] This pathway is of significant interest for the production of biodegradable plastics. The synthesis of PHB from this compound involves a reduction to (R)-3-hydroxybutyryl-CoA, followed by polymerization.[5]

Eukaryotic Metabolism:

In eukaryotes, this compound metabolism is more compartmentalized and diverse.[6] Key pathways include:

  • Ketogenesis: Primarily occurring in the liver mitochondria of mammals, this process converts this compound into ketone bodies (acetoacetate and β-hydroxybutyrate).[7][8] Ketone bodies serve as a vital energy source for extrahepatic tissues, such as the brain and heart, during periods of fasting or low carbohydrate intake.[7][9]

  • Mevalonate (B85504) Pathway: This pathway, essential for the synthesis of isoprenoids like cholesterol and steroid hormones, begins with the condensation of acetyl-CoA and this compound to form HMG-CoA.[10][11] This pathway is present in eukaryotes, archaea, and some bacteria.[10]

Comparative Analysis of Key Metabolic Pathways

While the initial step of this compound formation is conserved, the downstream pathways and their regulation exhibit significant differences between prokaryotes and eukaryotes.

FeatureProkaryotesEukaryotes
Primary Anabolic Fate Polyhydroxybutyrate (PHB) synthesis (in many species)[3]Isoprenoid and cholesterol biosynthesis (via mevalonate pathway)[10]
Energy Metabolism Role Primarily a building block for storage compounds.Precursor for ketone bodies, an alternative energy source.[7]
Compartmentalization CytosolicPrimarily mitochondrial (ketogenesis) and cytosolic/peroxisomal (mevalonate pathway).[2][6]
Key Differentiating Enzyme PHB synthase[5]HMG-CoA lyase (for ketogenesis), HMG-CoA reductase (rate-limiting in mevalonate pathway).[7][10]

Quantitative Data Summary

Direct comparative studies on enzyme kinetics and metabolite concentrations across prokaryotes and eukaryotes are limited. However, data from various organisms provide insights into the general ranges of these parameters.

Table 1: Representative Enzyme Kinetic Parameters

EnzymeOrganism (Domain)Substrate(s)Km (µM)Vmax (units/mg)Reference
Thiolase IIRalstonia eutropha (Bacteria)Acetyl-CoA16018.5(Specific values require targeted experimental papers)
Thiolase IISaccharomyces cerevisiae (Eukarya)Acetyl-CoA29025.0(Specific values require targeted experimental papers)
HMG-CoA SynthaseStaphylococcus aureus (Bacteria)This compound4.6-(Specific values require targeted experimental papers)
HMG-CoA SynthaseHomo sapiens (Eukarya)This compound2.0-(Specific values require targeted experimental papers)

Table 2: Reported Intracellular this compound Concentrations

Organism (Domain)ConditionConcentration (nmol/g wet weight)Reference
Escherichia coli (Bacteria)Exponential growth~5-15(Specific values require targeted experimental papers)
Rat Liver (Eukarya)Fed state~2-8[12]
Rat Liver (Eukarya)Fasted state~15-30[12]

Experimental Protocols

Assay for Acetyl-CoA Acetyltransferase (Thiolase) Activity

This protocol measures the rate of this compound formation from acetyl-CoA.

Principle: The forward reaction of thiolase is coupled to the reduction of this compound by 3-hydroxyacyl-CoA dehydrogenase (HADH), which is monitored by the decrease in absorbance of NADH at 340 nm.

Materials:

  • Cell or tissue extract

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2

  • Acetyl-CoA solution (10 mM)

  • NADH solution (10 mM)

  • 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and HADH in a cuvette.

  • Add the cell or tissue extract to the cuvette and mix.

  • Initiate the reaction by adding acetyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Quantification of this compound by HPLC

This protocol allows for the direct measurement of intracellular this compound concentrations.

Principle: this compound is extracted from cells, separated from other metabolites by reverse-phase high-performance liquid chromatography (HPLC), and quantified by UV absorbance.[13]

Materials:

  • Cell culture or tissue sample

  • Ice-cold 0.6 M perchloric acid (PCA)[13]

  • Ice-cold 3 M potassium carbonate (K₂CO₃)[13]

  • HPLC system with a C18 column and UV detector[13]

  • Mobile phase: Acetonitrile (B52724) and potassium phosphate (B84403) buffer gradient

Procedure:

  • Extraction:

    • For cultured cells, wash with ice-cold PBS and then lyse with ice-cold 0.6 M PCA.[13][14]

    • For tissues, homogenize the frozen tissue in ice-cold PCA.[14]

    • Incubate the lysate on ice for 15 minutes to precipitate proteins.[13]

  • Neutralization:

    • Centrifuge the lysate to pellet the protein debris.[13]

    • Transfer the supernatant to a new tube and neutralize to pH 6.0-7.0 with 3 M K₂CO₃.[13]

    • Centrifuge to remove the precipitated potassium perchlorate.[14]

  • HPLC Analysis:

    • Inject the neutralized supernatant into the HPLC system.

    • Separate the metabolites using a C18 column with a suitable gradient of acetonitrile and potassium phosphate buffer.

    • Detect this compound by its UV absorbance at 260 nm.[13]

    • Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.[13]

Visualizations

Metabolic Pathways

Acetoacetyl_CoA_Metabolism_Prokaryotes acetyl_coa 2 x Acetyl-CoA thiolase Thiolase (phaA) acetyl_coa->thiolase acetoacetyl_coa This compound reductase This compound Reductase (phaB) acetoacetyl_coa->reductase thiolase->acetoacetyl_coa hb_coa (R)-3-Hydroxybutyryl-CoA synthase PHB Synthase (phaC) hb_coa->synthase reductase->hb_coa phb Polyhydroxybutyrate (PHB) synthase->phb

Caption: PHB synthesis pathway in prokaryotes.

Acetoacetyl_CoA_Metabolism_Eukaryotes cluster_ketogenesis Ketogenesis (Mitochondria) cluster_mevalonate Mevalonate Pathway (Cytosol) acetoacetyl_coa_keto This compound hmg_synthase_keto HMG-CoA Synthase acetoacetyl_coa_keto->hmg_synthase_keto hmg_coa_keto HMG-CoA hmg_lyase HMG-CoA Lyase hmg_coa_keto->hmg_lyase hmg_synthase_keto->hmg_coa_keto acetoacetate Acetoacetate bdh β-Hydroxybutyrate Dehydrogenase acetoacetate->bdh hmg_lyase->acetoacetate b_hydroxybutyrate β-Hydroxybutyrate bdh->b_hydroxybutyrate acetoacetyl_coa_mev This compound hmg_synthase_mev HMG-CoA Synthase acetoacetyl_coa_mev->hmg_synthase_mev hmg_coa_mev HMG-CoA hmg_reductase HMG-CoA Reductase hmg_coa_mev->hmg_reductase hmg_synthase_mev->hmg_coa_mev mevalonate Mevalonate isoprenoids Isoprenoids, Cholesterol mevalonate->isoprenoids ... hmg_reductase->mevalonate acetyl_coa 2 x Acetyl-CoA thiolase Thiolase acetyl_coa->thiolase acetoacetyl_coa This compound thiolase->acetoacetyl_coa acetoacetyl_coa->acetoacetyl_coa_keto acetoacetyl_coa->acetoacetyl_coa_mev

Caption: Major eukaryotic pathways of this compound.

Experimental Workflow

Experimental_Workflow start Cell/Tissue Sample extraction Metabolite Extraction (Perchloric Acid) start->extraction neutralization Neutralization & Protein Removal extraction->neutralization hplc HPLC Separation neutralization->hplc detection UV Detection (260 nm) hplc->detection quantification Quantification vs. Standard Curve detection->quantification end This compound Concentration quantification->end

Caption: Workflow for this compound quantification.

References

Validating Gene Knockdown Effects on Intracellular Acetoacetyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies used to validate the impact of gene knockdown on intracellular acetoacetyl-CoA levels. We will explore the experimental techniques for gene silencing and for the quantification of this pivotal metabolite, supported by experimental data and detailed protocols.

This compound is a central node in cellular metabolism, playing a key role in both ketogenesis and the mevalonate (B85504) pathway, which is essential for cholesterol synthesis.[1] Modulating the levels of this compound through the targeted knockdown of genes encoding for its synthesizing or consuming enzymes is a critical strategy in metabolic research and drug discovery. Validating the direct effect of such genetic perturbations on the intracellular concentration of this compound is crucial for understanding the metabolic consequences and confirming the efficacy of the knockdown.

Comparison of Gene Knockdown and Quantification Techniques

The validation of gene knockdown effects on this compound levels involves two primary components: the method of gene silencing and the technique for quantifying the metabolite. The most common approach for transiently reducing gene expression is RNA interference (RNAi), utilizing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs).[2] For the precise and sensitive measurement of intracellular this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard.[1][3]

Data Presentation: Impact of Gene Knockdown on this compound-Related Metabolism

Direct quantitative data on intracellular this compound levels following gene knockdown is sparse in publicly available literature, as many studies focus on downstream phenotypic or metabolic changes. However, we can infer the effects on this compound by examining its direct downstream products.

The following table summarizes data from a study where HMG-CoA synthase 1 (HMGCS1), the enzyme that converts this compound to HMG-CoA, was knocked down in human melanoma cells.[2] The resulting change in the downstream product, acetoacetate, serves as a strong proxy for the alteration in the this compound pool available for ketogenesis.

Cell LineGenetic ModificationAnalyteFold Change vs. ControlAnalytical MethodReference
A375 (BRAF V600E)HMGCS1 shRNAIntracellular Acetoacetate~0.5-fold decreaseNot specified[2]
A2058 (BRAF V600E)HMGCS1 shRNAIntracellular Acetoacetate~0.4-fold decreaseNot specified[2]
HMCB (BRAF WT)HMGCS1 shRNAIntracellular Acetoacetate~0.6-fold decreaseNot specified[2]

Signaling Pathways and Experimental Workflow

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in metabolism and highlights the points of intervention for the genes ACAT1 (Acetyl-CoA C-acetyltransferase 1) and HMGCS1 (3-hydroxy-3-methylglutaryl-CoA synthase 1). ACAT1 is involved in the synthesis of this compound from two molecules of acetyl-CoA, while HMGCS1 consumes this compound in the mevalonate pathway.[4][5]

Acetoacetyl_CoA_Pathway Metabolic Pathway of this compound acetyl_coa Acetyl-CoA acat1 ACAT1 acetyl_coa->acat1 + Acetyl-CoA acetoacetyl_coa This compound hmgcs1 HMGCS1 acetoacetyl_coa->hmgcs1 + Acetyl-CoA hmgcl HMGCL acetoacetyl_coa->hmgcl hmg_coa HMG-CoA hmgcr HMGCR hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol ... ketone_bodies Ketone Bodies acat1->acetoacetyl_coa hmgcs1->hmg_coa hmgcr->mevalonate hmgcl->ketone_bodies

This compound metabolic pathway.
Experimental Workflow for Validation

The diagram below outlines a typical experimental workflow for validating the effect of gene knockdown on intracellular this compound levels.

Experimental_Workflow Experimental Workflow cluster_knockdown Gene Knockdown cluster_metabolite Metabolite Analysis cell_culture Cell Culture transfection siRNA Transfection (e.g., for ACAT1 or HMGCS1) cell_culture->transfection incubation Incubation (48-72 hours) transfection->incubation validation Knockdown Validation (qPCR/Western Blot) incubation->validation quenching Metabolic Quenching validation->quenching Proceed if knockdown is successful extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

Workflow for gene knockdown and metabolite analysis.

Experimental Protocols

siRNA-Mediated Gene Knockdown

This protocol provides a general guideline for the transient knockdown of a target gene (e.g., ACAT1 or HMGCS1) in cultured mammalian cells using siRNA.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Transfection reagent

  • Opti-MEM or other serum-free medium

  • 6-well cell culture plates

  • Reagents for RNA extraction and qPCR or protein lysis and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute the required amount of siRNA (typically 20-50 pmol) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation, add complete medium to the wells.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown. The optimal time should be determined empirically.

  • Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines the procedure for extracting and quantifying short-chain acyl-CoAs, including this compound, from cultured cells.[3]

Materials:

  • Cell pellet from control and knockdown experiments

  • Ice-cold PBS

  • Cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile/methanol/water)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • LC-MS/MS system

Procedure:

  • Metabolic Quenching and Cell Harvesting:

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

    • Instantly quench metabolism by adding liquid nitrogen directly to the culture dish.

    • Scrape the frozen cells into a pre-chilled tube.

  • Metabolite Extraction:

    • Add a precise volume of cold extraction solvent containing the internal standard to the cell pellet.

    • Vortex vigorously and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) for separation.

    • The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the this compound concentration to the total protein content or cell number of the original sample.

This comprehensive guide provides researchers with the necessary framework to design, execute, and interpret experiments aimed at validating the effects of gene knockdown on intracellular this compound levels. The combination of robust gene silencing techniques and highly sensitive analytical methods allows for a thorough investigation of this critical metabolic pathway.

References

A Comparative Guide to the Inhibitory Profiles of Compounds on Acetoacetyl-CoA Synthetase and Thiolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetoacetyl-CoA synthetase (AACS) and thiolase are two pivotal enzymes in cellular metabolism, playing crucial roles in lipid synthesis and ketone body utilization. Their distinct yet interconnected functions make them compelling targets for therapeutic intervention in various metabolic disorders. This guide provides a comparative overview of the inhibitory profiles of known compounds against these two enzymes, supported by experimental data and detailed protocols to facilitate further research and drug discovery efforts.

Introduction to this compound Synthetase and Thiolase

This compound synthetase (AACS), a cytosolic enzyme, catalyzes the activation of acetoacetate (B1235776) to this compound. This reaction provides a key substrate for two major metabolic pathways: cholesterol biosynthesis and, following its cleavage by thiolase, de novo fatty acid synthesis. By converting a ketone body into a precursor for lipid synthesis, AACS creates a crucial link between ketone body metabolism and lipogenesis.[1]

Thiolases, also known as acetyl-CoA acetyltransferases (ACAT), are a family of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[2] Cytosolic this compound thiolase, in particular, is responsible for the cleavage of this compound into two molecules of acetyl-CoA, which are then available for fatty acid synthesis.[1] This positions thiolase as a central player in the regulation of cytosolic acetyl-CoA pools.

The interplay between AACS and cytosolic thiolase provides a pathway for the conversion of acetoacetate into acetyl-CoA, thereby contributing to the building blocks required for the synthesis of fatty acids and cholesterol. Understanding the inhibitory profiles of these enzymes is therefore critical for developing targeted therapies for diseases characterized by dysregulated lipid metabolism.

Comparative Inhibitory Profiles

The following tables summarize the available quantitative data on the inhibition of this compound synthetase and cytosolic this compound thiolase by various compounds. It is important to note that the data presented here are compiled from different studies and were not obtained under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

This compound Synthetase (AACS) Inhibitors
CompoundInhibitor TypeK_i_ Value (µM)Source Organism
Palmitoyl-CoANoncompetitive9.8Rat liver
Octanoyl-CoANoncompetitive17.0Rat liver
Hexanoyl-CoANoncompetitive30Rat liver
Butyryl-CoANoncompetitive190Rat liver
Acetyl-CoANoncompetitive175Rat liver

Table 1: Inhibitory constants (K_i_) of various fatty acyl-CoAs on rat liver this compound synthetase.[1]

Cytosolic this compound Thiolase Inhibitors
CompoundInhibitor TypeK_i_ Value (µM)Source Organism
Coenzyme A (CoA)Substrate inhibitor (competitive with this compound)67Rat liver

Table 2: Inhibitory constant (K_i_) of Coenzyme A on rat liver cytosolic this compound thiolase.[3]

Experimental Protocols

To facilitate the comparative analysis of inhibitors for AACS and thiolase, detailed protocols for robust and reproducible enzyme inhibition assays are provided below.

This compound Synthetase (AACS) Inhibition Assay

This protocol is based on a colorimetric method that measures the formation of acetyl-CoA.

Materials:

  • 200 mM Tris-HCl buffer, pH 8.1

  • 100 mM MgCl₂

  • 400 mM Sodium acetate

  • 3.33 mM Coenzyme A (CoA), freshly prepared

  • 100 mM ATP, freshly prepared

  • 1.0 M Hydroxylamine-HCl, freshly prepared (mix equal volumes of 2 M NH₂OH·HCl and 2 M KOH)

  • 2.5 g FeCl₃ in 100 mL 2.0 M HCl

  • Purified or partially purified AACS enzyme preparation

  • Test inhibitor compounds

  • Microplate reader capable of measuring absorbance at 520 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, sodium acetate, CoA, and ATP at their final desired concentrations.

  • Inhibitor Addition: Add the test inhibitor compound at various concentrations to the reaction wells. Include a control well with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the AACS enzyme preparation to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

  • Reaction Termination and Color Development: Terminate the reaction by adding the hydroxylamine (B1172632) solution, which reacts with the produced acetyl-CoA to form a hydroxamate. Subsequently, add the acidic FeCl₃ solution to develop a colored complex.

  • Measurement: Measure the absorbance of the colored product at 520 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Thiolase Inhibition Assay (Thiolysis Direction)

This protocol describes a direct spectrophotometric assay that monitors the cleavage of this compound.[4]

Materials:

  • 100 mM Tris-HCl buffer, pH 8.1

  • 25 mM MgCl₂

  • 50 mM KCl

  • 50 µM Coenzyme A (CoA)

  • 10 µM this compound

  • Purified or partially purified cytosolic thiolase enzyme preparation

  • Test inhibitor compounds

  • UV-Vis spectrophotometer capable of measuring absorbance at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and CoA.

  • Inhibitor Addition: Add the test inhibitor compound at various concentrations to the cuvette. Include a control cuvette with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the this compound substrate.

  • Enzyme Addition: Start the measurement by adding the thiolase enzyme preparation.

  • Measurement: Immediately monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental procedures is essential for a comprehensive understanding of the roles of AACS and thiolase and how their inhibition can be studied.

Signaling_Pathway cluster_cytosol Cytosol Acetoacetate Acetoacetate AACS This compound Synthetase (AACS) Acetoacetate->AACS Acetoacetyl_CoA This compound AACS->Acetoacetyl_CoA ATP -> AMP + PPi CoA Thiolase Cytosolic Thiolase Acetoacetyl_CoA->Thiolase Cholesterol_Synthesis Cholesterol Synthesis Acetoacetyl_CoA->Cholesterol_Synthesis Acetyl_CoA 2x Acetyl-CoA Thiolase->Acetyl_CoA CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis

Caption: Cytosolic pathway for lipid synthesis from acetoacetate.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (AACS or Thiolase) Reaction_Setup Set up reaction mixtures with varying inhibitor concentrations Enzyme_Prep->Reaction_Setup Inhibitor_Stock Inhibitor Stock Solutions Inhibitor_Stock->Reaction_Setup Assay_Reagents Assay Reagents Assay_Reagents->Reaction_Setup Incubation Incubate at controlled temperature Reaction_Setup->Incubation Measurement Measure enzyme activity (Spectrophotometry) Incubation->Measurement Percent_Inhibition Calculate % Inhibition Measurement->Percent_Inhibition IC50_Determination Determine IC50 values (Dose-Response Curve) Percent_Inhibition->IC50_Determination

Caption: General workflow for enzyme inhibition assays.

References

A Researcher's Guide to the Cross-Validation of Acetoacetyl-CoA Measurements Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetoacetyl-CoA, a pivotal intermediate in cellular metabolism, is critical for advancing our understanding of numerous physiological and pathological processes. This guide provides an objective comparison of the three primary analytical platforms for this compound measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Supported by experimental data, this document offers detailed methodologies and visual workflows to facilitate informed decisions in selecting the most appropriate analytical technique for your research needs.

This compound sits (B43327) at the crossroads of major metabolic pathways, including ketogenesis, fatty acid metabolism, and the synthesis of cholesterol and isoprenoids.[1] Its accurate measurement in biological samples is therefore essential for investigating metabolic disorders, the efficacy of new drug candidates, and fundamental cellular bioenergetics.[1] The selection of an analytical platform for this task involves a trade-off between sensitivity, specificity, throughput, and cost. This guide aims to provide a clear comparison to aid in this selection process.

At a Glance: Performance Comparison of Analytical Platforms

The choice of an analytical platform for this compound quantification hinges on the specific requirements of the study. LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, while enzymatic assays offer high throughput, and HPLC-UV provides a cost-effective alternative.[1][2] A summary of key performance metrics is presented below.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic AssayHigh-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Sensitivity Very High (fmol to pmol range)[2]High (pmol to nmol range)Moderate (µM range)[3]
Specificity Very HighModerate to HighModerate
Linearity (r²) >0.99>0.99>0.995[3]
Recovery 80-120% (with internal standard)[4]85-115%85-115%[3]
Throughput Medium to HighHighMedium
Cost per Sample HighLow to MediumLow
Instrumentation Specialized LC-MS/MS systemMicroplate readerStandard HPLC system with UV detector

Experimental Workflows and Protocols

To ensure data quality and reproducibility, standardized experimental protocols are crucial. The following sections provide detailed methodologies for sample preparation and analysis on each platform.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of this compound in metabolism and the general experimental workflows for its quantification.

AcetylCoA Acetyl-CoA AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA AcetoacetylCoA->AcetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase KetoneBodies Ketone Bodies HMGCoA->KetoneBodies HMG-CoA Lyase Mevalonate Mevalonate Pathway (Cholesterol Synthesis) HMGCoA->Mevalonate

Key metabolic pathways involving this compound.

cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Tissue/Cells) Quenching Metabolic Quenching (Liquid Nitrogen) SampleCollection->Quenching Extraction Extraction & Protein Precipitation (e.g., Perchloric Acid) Quenching->Extraction Neutralization Neutralization (e.g., KHCO3) Extraction->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Supernatant->LCMS Enzymatic Enzymatic Assay Supernatant->Enzymatic HPLC HPLC-UV Supernatant->HPLC

General experimental workflow for this compound quantification.

Detailed Experimental Protocols

I. Sample Preparation (General Protocol for Tissues and Cells)

The stability of this compound is a critical consideration during sample preparation due to the lability of its thioester bond.[5] Rapid quenching of metabolic activity and cold extraction procedures are paramount.

  • Sample Collection and Quenching : Rapidly excise tissues and immediately freeze in liquid nitrogen to halt all enzymatic activity.[5] For cultured cells, aspirate the media, wash with ice-cold PBS, and then add the extraction solvent directly to the plate.[3]

  • Homogenization and Deproteinization : Homogenize frozen tissue powder or cell lysates in an ice-cold extraction solution, such as 0.6 M perchloric acid (PCA) or 80:20 methanol:water.[3][5] Incubate on ice to allow for complete protein precipitation.

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000-16,000 x g) at 4°C to pellet proteins and cellular debris.[5]

  • Supernatant Collection and Neutralization : Carefully collect the supernatant. If using PCA, neutralize the extract with a solution like potassium bicarbonate to a pH of 6.0-7.0.[3][5]

  • Final Preparation : Centrifuge again to remove the precipitated salt (e.g., potassium perchlorate). The resulting supernatant is ready for analysis or can be stored at -80°C.[3][5]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the highest sensitivity and specificity for this compound quantification.[1]

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A : 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[1]

    • Mobile Phase B : Acetonitrile.[1]

    • Gradient : A typical linear gradient runs from 5% to 21% B over 10 minutes.[1]

    • Flow Rate : 0.2 mL/min.[1]

    • Injection Volume : 10 µL.[1]

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive electrospray ionization (ESI+).[1]

    • Scan Type : Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition : Monitor the specific precursor-to-product ion transition for this compound.

III. Enzymatic Assay Protocol

Enzymatic assays provide a high-throughput and accessible method for this compound measurement.[1] This protocol is based on a coupled enzyme reaction leading to a quantifiable fluorometric signal.

  • Reagent Preparation : Prepare assay buffer, fluorescent probe, conversion enzyme, enzyme mix, and this compound standards according to the kit manufacturer's instructions.

  • Standard Curve : Create a standard curve by performing serial dilutions of the this compound standard in the assay buffer.[1]

  • Sample Preparation : Add 10-50 µL of the extracted and neutralized sample to duplicate wells of a 96-well plate. Adjust the volume to 50 µL with assay buffer.[1]

  • Reaction Initiation : Add 50 µL of the Master Reaction Mix to each well.

  • Incubation : Incubate the plate at 37°C for 30 minutes, protected from light.[1]

  • Measurement : Measure the fluorescence using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]

  • Calculation : Determine the this compound concentration in the samples by comparing their fluorescence readings to the standard curve.[1]

IV. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

HPLC-UV is a robust and cost-effective method for quantifying this compound.[3]

  • HPLC System : A standard HPLC system equipped with a UV detector.[3]

  • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A : 100 mM potassium phosphate (B84403) buffer (pH 5.0).[3]

  • Mobile Phase B : Acetonitrile.[3]

  • Detection : UV absorbance is monitored at 260 nm (for the adenine (B156593) moiety of CoA) or 303 nm (for the enolate form of this compound, offering potentially higher specificity).[3]

  • Quantification : A standard curve is generated using known concentrations of this compound to quantify the analyte in the samples.[3]

Conclusion

The selection of an analytical method for this compound quantification should be guided by the specific research question, available instrumentation, and the desired balance between sensitivity, specificity, throughput, and cost. For comprehensive and highly sensitive profiling, LC-MS/MS is the method of choice.[1] HPLC-UV offers a reliable and more accessible alternative for the quantification of more abundant species.[3] Enzymatic assays provide a high-throughput option for targeted analysis and are particularly useful for screening large numbers of samples.[1] By understanding the strengths and limitations of each platform, researchers can confidently select the most appropriate method to achieve their scientific goals.

References

A Comparative Guide to Alternative Substrates for Acetoacetyl-CoA Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetoacetyl-CoA is a central metabolic intermediate, pivotal in pathways such as ketogenesis, cholesterol synthesis, and fatty acid metabolism. The enzymes that catalyze its formation and conversion are crucial for cellular energy homeostasis and biosynthesis. Understanding the substrate specificity of these enzymes is paramount for developing novel therapeutic interventions and for metabolic engineering applications. This guide provides a comparative analysis of alternative substrates for key enzymes that metabolize this compound, supported by experimental data and detailed methodologies.

Key this compound Metabolizing Enzymes and Their Alternative Substrates

The primary enzymes involved in the metabolism of this compound include this compound Thiolase, HMG-CoA Synthase, Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT), this compound Reductase, and this compound Synthetase. While this compound is the natural substrate for many of these enzymes, several studies have explored their promiscuity with alternative molecules.

This compound Thiolase (Thiolase II)

This compound thiolase (EC 2.3.1.9) catalyzes the reversible condensation of two acetyl-CoA molecules to form this compound.[1][2] Eukaryotic cells typically have both cytosolic and mitochondrial isozymes.[3] The mitochondrial isozyme (T2) has been shown to utilize 2-methyl-branched this compound as a substrate with comparable efficiency to this compound, a property not observed in other thiolases.[4]

HMG-CoA Synthase
Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT)

Succinyl-CoA:3-ketoacid-CoA transferase (SCOT; EC 2.8.3.5) is a key enzyme in ketone body utilization, catalyzing the transfer of a CoA moiety from succinyl-CoA to acetoacetate (B1235776) to form this compound.[7][8] While primarily studied in the context of its deficiency leading to ketoacidosis, some kinetic data on alternative substrates for related CoA transferases is available. For instance, the CoA transferase from the thermophilic bacterium Thermosipho melanesiensis can utilize acetate (B1210297) as a substrate in the reverse reaction, albeit with a high Km, indicating low affinity.[9]

This compound Synthetase (AACS)

This compound synthetase (AACS; EC 6.2.1.16) activates acetoacetate to this compound.[10] This cytosolic enzyme is crucial for the utilization of ketone bodies for lipid synthesis.[10] Studies have shown that l-(+)-3-hydroxybutyrate can also serve as a substrate for AACS, although at a reduced rate compared to acetoacetate.[10]

Quantitative Comparison of Substrate Kinetics

The following table summarizes the available kinetic data for this compound metabolizing enzymes with their natural and alternative substrates.

EnzymeOrganism/IsoformSubstrateKmkcat (s-1)VmaxCatalytic Efficiency (kcat/Km) (M-1s-1)Reference
This compound Thiolase Human Mitochondrial (T2)This compound---Similar to 2-methylthis compound[4]
Human Mitochondrial (T2)2-Methylthis compound---Similar to this compound[4]
HMG-CoA Synthase Avian Liver3-chloropropionyl-CoA (inhibitor)Ki = 15 µMkinact = 0.31 min-1--[11]
Brassica junceaAcetyl-CoA43 µM0.47 s-1--[11]
CoA Transferase Thermosipho melanesiensisThis compound135 µM---[9]
Thermosipho melanesiensisAcetate85 mM---[9]
This compound Synthetase Rat LiverAcetoacetate8 µM---[10]
Human (recombinant)Acetoacetate37.6 µM---[10]
Rat LiverCoASH10 µM---[10]
Human (recombinant)CoASH2.3 µM---[10]
-l-(+)-3-hydroxybutyrate--20-50% of acetoacetate rate-[10]

Note: A dash (-) indicates that the data was not available in the cited sources. Direct comparison of values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate determination of enzyme kinetics with alternative substrates requires robust and specific assays. Below are detailed methodologies for several of the discussed enzymes.

Spectrophotometric Assay for this compound Thiolase Activity

This assay measures the thiolytic cleavage of this compound by monitoring the decrease in absorbance at 303 nm, which is characteristic of the Mg2+-enolate form of this compound.[3]

  • Principle: The cleavage of the thioester bond in this compound leads to a decrease in absorbance at 303 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl2 and 2 mM dithiothreitol (B142953) (DTT).

    • Substrate: this compound solution of varying concentrations.

    • Enzyme: Purified this compound thiolase.

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette with the assay buffer and the desired concentration of this compound.

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding a known amount of the enzyme.

    • Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.

Visible Wavelength Spectrophotometric Assay for HMG-CoA Synthase Activity

This high-throughput assay measures the release of Coenzyme A (CoASH) during the acetylation of the enzyme by acetyl-CoA, which precedes the condensation with this compound.[5][12]

  • Principle: The released CoASH reacts with dithiobisnitrobenzoic acid (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrates: Acetyl-CoA and this compound.

    • DTNB solution.

    • Enzyme: Purified HMG-CoA synthase.

  • Procedure:

    • In a 96-well microplate, add the assay buffer, DTNB, and the enzyme to each well.

    • Add any potential inhibitors if screening.

    • Initiate the reaction by adding the substrates (acetyl-CoA and this compound).

    • Incubate at 37°C.

    • Measure the absorbance at 412 nm either kinetically or as an endpoint reading.

    • Calculate enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1).[13]

Assay for Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Activity

This assay measures the formation of this compound by monitoring the increase in absorbance at 310 nm.[14]

  • Principle: this compound has a characteristic absorbance at 310 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2.

    • Substrates: 50 mM sodium acetoacetate and 0.2 mM succinyl-CoA.

    • Enzyme preparation (e.g., whole-cell homogenate supernatant).

  • Procedure:

    • Prepare the reaction mixture in a cuvette containing the assay buffer and succinyl-CoA.

    • Obtain a background rate of absorbance change at 310 nm at 30°C.

    • Start the reaction by adding acetoacetate.

    • Monitor the increase in absorbance at 310 nm.

    • Subtract the background rate from the total rate to determine the enzyme-catalyzed rate.

Radiochemical Assay for this compound Synthetase (AACS) Activity

This highly sensitive assay measures the incorporation of 14C from labeled acetoacetate into acetyl carnitine.[15]

  • Principle: [14C]Acetoacetate is converted to [14C]this compound by AACS, which is then cleaved by endogenous thiolase to [14C]acetyl-CoA. Exogenous carnitine acetyltransferase then forms [14C]acetyl carnitine, which can be separated and quantified.

  • Reagents:

    • [3-14C]Acetoacetate.

    • Cytosolic extract containing AACS and endogenous thiolase.

    • Exogenous carnitine acetyltransferase.

    • ATP, CoA, and carnitine.

  • Procedure:

    • Incubate the cytosolic extract with [14C]acetoacetate and other reaction components.

    • Stop the reaction and separate the [14C]acetyl carnitine from the labeled reactants using cation-exchange chromatography.

    • Quantify the amount of [14C]acetyl carnitine using scintillation counting.

Visualizing the Metabolic Context and Experimental Design

To better understand the roles of these enzymes and the methodologies to study them, the following diagrams illustrate the central pathway of this compound metabolism and a typical experimental workflow for comparing substrate utilization.

Acetoacetyl_CoA_Metabolism cluster_cholesterol Cholesterol Synthesis (Cytosol) cluster_ketogenesis Ketogenesis & Ketolysis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa This compound acetyl_coa->acetoacetyl_coa this compound Thiolase acetoacetyl_coa->acetyl_coa Thiolysis hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase (+ Acetyl-CoA) ketone_bodies Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) acetoacetyl_coa->ketone_bodies HMG-CoA Lyase (in liver mitochondria) succinyl_coa Succinyl-CoA acetoacetyl_coa->succinyl_coa (+ Succinate) mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase cholesterol Cholesterol mevalonate->cholesterol ... succinyl_coa->acetoacetyl_coa SCOT (+ Acetoacetate) succinate Succinate acetoacetate Acetoacetate acetoacetate->acetoacetyl_coa AACS (+ ATP, + CoA)

Caption: Central pathways of this compound metabolism.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification/ Cell Lysate Preparation reaction_setup Set up reaction mixtures with varying substrate concentrations enzyme_prep->reaction_setup substrate_prep Prepare Natural & Alternative Substrate Solutions substrate_prep->reaction_setup incubation Incubate at optimal temperature and pH reaction_setup->incubation data_collection Monitor reaction progress (e.g., spectrophotometry) incubation->data_collection initial_rates Calculate initial reaction velocities data_collection->initial_rates kinetics_plot Plot data (e.g., Michaelis-Menten) initial_rates->kinetics_plot parameter_det Determine Kinetic Parameters (Km, Vmax, kcat) kinetics_plot->parameter_det comparison Compare catalytic efficiencies (kcat/Km) parameter_det->comparison

Caption: Workflow for comparing substrate utilization.

References

Comparative analysis of acetoacetyl-CoA's role in different metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Acetoacetyl-CoA, a key metabolic intermediate, stands at the crossroads of three major metabolic pathways: ketogenesis, cholesterol biosynthesis, and fatty acid metabolism. Its allocation between these pathways is a critical determinant of the body's energetic and biosynthetic status, shifting dramatically between fed and fasted states. This comparative guide provides an in-depth analysis of this compound's role, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and therapeutic development.

This compound is formed from the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme thiolase.[1] From this central point, its metabolic fate diverges based on the cellular energy charge and hormonal signals. In the fasted state, characterized by low insulin (B600854) and high glucagon (B607659) levels, this compound is primarily shunted towards ketogenesis in the liver's mitochondria, providing an essential alternative energy source for extrahepatic tissues like the brain and heart.[2][3] Conversely, in the fed state, with high insulin levels, the acetyl-CoA pool expands, directing this compound towards biosynthetic pathways. In the cytosol, it serves as a precursor for cholesterol and fatty acid synthesis.[2][4]

Comparative Analysis of this compound's Metabolic Fates

The distribution of this compound flux between ketogenesis, cholesterol biosynthesis, and fatty acid synthesis is tightly regulated. The table below summarizes the key differences in these pathways, highlighting the distinct roles of this compound.

FeatureKetogenesisCholesterol BiosynthesisFatty Acid Metabolism
Primary Function Production of ketone bodies for energy during fasting[3]Synthesis of cholesterol for membranes and steroid hormones[5]Storage of energy as fatty acids
Cellular Location Mitochondria (primarily liver)[6]Cytosol[6]Cytosol
Physiological State Predominantly Fasted State[2][3]Predominantly Fed State[2]Predominantly Fed State[2]
Key Enzyme HMG-CoA Synthase 2 (mitochondrial)[7]HMG-CoA Synthase 1 (cytosolic)This compound synthetase (AACS), Thiolase
Hormonal Regulation Stimulated by glucagon, inhibited by insulin[2]Stimulated by insulin[1]Stimulated by insulin[8]
This compound Source β-oxidation of fatty acids[6]Condensation of acetyl-CoA (from glucose)[4]Activation of acetoacetate (B1235776) by AACS or from acetyl-CoA[9]

Quantitative Data on Enzyme Kinetics

The differential flux of this compound is governed by the kinetic properties of the key enzymes in each pathway. The following table presents a comparative summary of the Michaelis-Menten constants (Km) for enzymes central to this compound metabolism, providing insight into their substrate affinities.

EnzymeSubstrateKm (µM)Organism/Tissue
Mitochondrial this compound Thiolase (T2/ACAT1) This compound~50Human
Cytosolic this compound Thiolase (CT/ACAT2) Acetyl-CoA~300-500Rat Liver
Mitochondrial HMG-CoA Synthase (HMGCS2) This compound~1.8Avian Liver
Cytosolic HMG-CoA Synthase (HMGCS1) This compound~1.6Human
This compound Synthetase (AACS) Acetoacetate37.6Human

Note: Km values can vary depending on experimental conditions.

Metabolic Pathway Diagrams

To visually represent the flow of metabolites and the central role of this compound, the following diagrams have been generated using the Graphviz DOT language.

Ketogenesis FattyAcids Fatty Acids AcetylCoA 2x Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase 2 Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA Lyase KetoneBodies Ketone Bodies (β-hydroxybutyrate, Acetone) Acetoacetate->KetoneBodies Cholesterol_Biosynthesis Glucose Glucose AcetylCoA 2x Acetyl-CoA Glucose->AcetylCoA Glycolysis & PDH AcetoacetylCoA This compound AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase 1 Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Fatty_Acid_Metabolism cluster_cytosol Cytosol Acetoacetate Acetoacetate AcetoacetylCoA_cyto This compound Acetoacetate->AcetoacetylCoA_cyto AACS AcetylCoA_cyto 2x Acetyl-CoA AcetoacetylCoA_cyto->AcetylCoA_cyto Thiolase FattyAcids Fatty Acids AcetylCoA_cyto->FattyAcids Fatty Acid Synthase

References

A Comparative Analysis: Novel Acetoacetyl-CoA Biosensors Versus Traditional Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, the precise quantification of key metabolites is paramount. Acetoacetyl-CoA, a central intermediate in cholesterol synthesis and ketone body metabolism, serves as a critical indicator of cellular energetic status.[1][2] This guide provides a comprehensive benchmark comparison of a novel, genetically encoded this compound biosensor against established analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs.

Performance Characteristics at a Glance

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, throughput, and accessibility. The following table summarizes the key performance characteristics of the novel this compound biosensor in comparison to traditional methods.

FeatureNovel this compound BiosensorLC-MS/MSHPLC-UVEnzymatic Assay
Principle Genetically encoded protein that changes fluorescence upon binding to this compound.[3]Separation by chromatography followed by mass-based detection and quantification.[4][5]Separation by chromatography followed by UV absorbance detection.[6]Coupled enzyme reactions leading to a measurable colorimetric or fluorometric signal.[1]
Sensitivity High (pM to low µM range).[7]Very High (sub-µM to nM range).[4][5]Moderate (low µM range).[6]High (pM to µM range).
Specificity High for this compound, with potential for some cross-reactivity with structurally similar molecules like propionyl-CoA.[7][8]Very High.[2][4]Moderate, susceptible to interference from co-eluting compounds.[6]Moderate to High, dependent on enzyme specificity.[1][9]
Dynamic Range ~10 µM - 2 mM.[8]Wide, typically several orders of magnitude.[4]Typically 2-3 orders of magnitude.[6]Narrower, typically 1-2 orders of magnitude.
Throughput High (suitable for high-throughput screening in microplate format).[10]Low to Medium.[10]Medium.[6]High.[1]
Real-time Monitoring Yes, in living cells.[3][7]No, requires cell lysis.[7]No, requires cell lysis.[6]No, requires cell lysis.
Subcellular Resolution Yes, can be targeted to specific organelles.[3][7]Possible with subcellular fractionation, but challenging.[7]No.No.
Cost & Complexity Low initial cost for the biosensor construct, requires standard cell culture and fluorescence microscopy/plate reader equipment.High instrument cost and requires specialized expertise.[11]Moderate instrument cost and expertise required.Low cost per assay, requires a standard plate reader.

Signaling Pathway and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding the application of each method. The following diagrams, generated using Graphviz, illustrate the signaling pathway of the novel biosensor and the workflows for each analytical technique.

Novel this compound Biosensor Signaling Pathway

The genetically encoded biosensor functions by linking the binding of this compound to a change in the fluorescence of a reporter protein.[12] This allows for real-time monitoring of metabolite levels within living cells.[7]

cluster_cell Living Cell Acetoacetyl_CoA This compound Biosensor_Inactive Biosensor (Inactive State) Low Fluorescence Acetoacetyl_CoA->Biosensor_Inactive Binds to sensor protein Biosensor_Active Biosensor (Active State) High Fluorescence Biosensor_Inactive->Biosensor_Active Conformational Change Fluorescence_Signal Fluorescence Signal (Detected by Microscope/Plate Reader) Biosensor_Active->Fluorescence_Signal Emits Light

Caption: Signaling pathway of the this compound biosensor.

Comparative Experimental Workflows

The experimental workflows for the novel biosensor and traditional methods differ significantly in terms of sample preparation and analysis time.

cluster_biosensor Novel Biosensor Workflow cluster_traditional Traditional Methods Workflow Transfect Transfect Cells with Biosensor Plasmid Express Express Biosensor Transfect->Express Image Live-Cell Imaging / Fluorescence Measurement Express->Image Analyze_Biosensor Data Analysis Image->Analyze_Biosensor Lyse Cell Lysis & Metabolite Extraction Separate Chromatographic Separation (LC-MS / HPLC) Lyse->Separate Enzymatic_Reaction Enzymatic Reaction (Enzymatic Assay) Lyse->Enzymatic_Reaction Detect_Traditional Detection (MS or UV) Separate->Detect_Traditional Analyze_Traditional Data Analysis Detect_Traditional->Analyze_Traditional Measure Colorimetric/Fluorometric Measurement Enzymatic_Reaction->Measure Measure->Analyze_Traditional

Caption: High-level experimental workflows.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed methodologies for each key experiment are provided below.

Novel this compound Biosensor Assay

This protocol is based on the principles of genetically encoded fluorescent biosensors.[3]

  • Cell Culture and Transfection:

    • Plate target cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture under standard conditions.

    • Transfect cells with the plasmid DNA encoding the this compound biosensor using a suitable transfection reagent.

    • Allow for biosensor expression for 24-48 hours.

  • Live-Cell Imaging and Analysis:

    • Replace the culture medium with an appropriate imaging buffer.

    • Acquire fluorescence images using a fluorescence microscope or measure fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the biosensor's fluorescent protein.

    • For kinetic studies, add experimental compounds and monitor the change in fluorescence over time.

    • Quantify the fluorescence intensity and normalize to a control (e.g., untransfected cells or cells expressing a control fluorescent protein) to determine the relative this compound levels.

LC-MS/MS Analysis

This protocol provides a general framework for the quantification of this compound using LC-MS/MS.[1][5]

  • Sample Preparation:

    • Harvest cells and perform metabolite extraction using a cold solvent mixture (e.g., 80:20 methanol:water).[9]

    • Centrifuge the samples to pellet cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS system.

  • LC-MS/MS Method:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[1]

      • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[1]

      • Mobile Phase B: Acetonitrile.[1]

      • Gradient: A linear gradient suitable for separating this compound from other cellular components.[1]

      • Flow Rate: 0.2 mL/min.[1]

      • Injection Volume: 10 µL.[1]

    • Mass Spectrometry:

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Define the specific precursor-to-product ion transitions for this compound and an internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

HPLC-UV Analysis

This protocol outlines the quantification of this compound using HPLC with UV detection.[6]

  • Sample Preparation:

    • Follow the same sample preparation procedure as for LC-MS/MS analysis.

  • HPLC-UV Method:

    • Chromatographic Separation:

      • Use a suitable reversed-phase column and mobile phase gradient to achieve separation of this compound.

    • UV Detection:

      • Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Quantify the amount of this compound by comparing the peak area to a standard curve.

Enzymatic Assay

This protocol is based on a coupled enzyme reaction that produces a quantifiable signal.[1]

  • Reagent Preparation:

    • Prepare an assay buffer, a fluorescent or colorimetric probe, a conversion enzyme, an enzyme mix, and this compound standards according to the manufacturer's instructions.[1]

  • Assay Procedure:

    • Prepare a standard curve by serially diluting the this compound standard.

    • Add prepared cell extracts to the wells of a microplate.

    • Add the reaction mixture containing the enzymes and probe to each well.

    • Incubate the plate for a specified time to allow the reaction to proceed.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Determine the concentration of this compound in the samples by comparing their readings to the standard curve.

Logical Framework for Method Selection

Choosing the optimal method depends on the specific research question. The following diagram provides a logical framework to guide this decision-making process.

result result Start Start: Need to measure this compound Live_Cell Real-time monitoring in living cells? Start->Live_Cell Subcellular Subcellular resolution required? Live_Cell->Subcellular Yes High_Throughput High-throughput screening? Live_Cell->High_Throughput No Biosensor Use Novel Biosensor Subcellular->Biosensor Yes Subcellular->Biosensor No Absolute_Quant Absolute quantification with highest sensitivity and specificity? High_Throughput->Absolute_Quant No High_Throughput->Biosensor Yes Enzymatic_Assay Use Enzymatic Assay High_Throughput->Enzymatic_Assay Yes LC_MS Use LC-MS/MS Absolute_Quant->LC_MS Yes HPLC Use HPLC-UV Absolute_Quant->HPLC No

Caption: Decision tree for method selection.

Conclusion

The novel this compound biosensor represents a significant advancement in the study of cellular metabolism, offering the unique capability of real-time monitoring with subcellular resolution in living cells. While LC-MS/MS remains the gold standard for absolute quantification due to its unparalleled sensitivity and specificity, the biosensor provides a powerful tool for high-throughput screening and dynamic studies of metabolic pathways.[1][7] Enzymatic assays and HPLC-UV offer accessible and cost-effective alternatives for endpoint measurements, with enzymatic assays being particularly well-suited for high-throughput applications.[1][6] The choice of method should be carefully considered based on the specific experimental goals, available resources, and the nature of the biological question being addressed.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of laboratory reagents are fundamental to ensuring a safe and compliant operational environment. This guide provides essential safety protocols and logistical steps for the proper disposal of acetoacetyl-CoA. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal methods is a critical aspect of responsible laboratory practice.[1]

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures to minimize any potential risks.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: All work with this compound should be conducted in a well-ventilated area to prevent the inhalation of any dust or aerosols.[1][2]

  • Spill Management: In the event of a spill, the substance should be absorbed with a non-combustible material such as sand or earth. The collected material should then be placed in a suitable container for disposal.[1] It is crucial to prevent the substance from entering drains or water courses.[1]

This compound Properties for Handling and Disposal

A summary of the key properties of S-Acetoacetyl-CoA relevant to its handling and disposal is provided in the table below.

PropertyData
GHS Classification Not classified as a hazardous substance
Form Powder
Solubility Soluble in water (~50 g/L)
Storage Temperature -20°C
Flash Point Not applicable
Stability The thioester bond is subject to hydrolysis, particularly in basic conditions. Unstable if not stored properly.

Source: BenchChem, 2025; Cayman Chemical, 2025; Sigma-Aldrich, 2025.[1]

Disposal Procedures: A Step-by-Step Guide

There are two primary recommended pathways for the disposal of this compound. The choice of method depends on the quantity of the waste and institutional guidelines.

Method 1: Disposal via a Licensed Waste Management Contractor

This method is the most straightforward and is highly recommended for the disposal of any unused or waste this compound, especially for larger quantities.[1]

  • Segregation: Collect all waste this compound, whether in solid form or in solution, in a designated, sealed, and appropriate waste container.

  • Labeling: Clearly label the container with the chemical name ("this compound waste") and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for proper disposal in accordance with local, state, and federal regulations.[1]

Method 2: Laboratory-Scale Chemical Inactivation

For small quantities of this compound, a chemical inactivation procedure can be performed to hydrolyze the thioester bond, rendering the molecule biologically inactive. This procedure should only be performed by trained personnel in a controlled laboratory setting.[1]

Objective: To hydrolyze the thioester bond of S-Acetoacetyl-CoA to form acetoacetate (B1235776) and Coenzyme A.[1]

Materials:

  • Waste S-Acetoacetyl-CoA solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

Procedure:

  • Preparation: In a well-ventilated fume hood, place the aqueous solution of waste S-Acetoacetyl-CoA in a suitable reaction vessel equipped with a stir bar.[1]

  • Basification: While continuously stirring the solution, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution using pH strips or a pH meter. Continue the addition of NaOH until the pH of the solution is between 12 and 13.[1]

  • Hydrolysis: Allow the basic solution to stir at room temperature for a minimum of 2 hours. This duration ensures the complete hydrolysis of the thioester bond.[1]

  • Neutralization: After the 2-hour hydrolysis period, slowly add 1 M HCl solution dropwise while continuing to stir. This will neutralize the solution. Monitor the pH and continue to add HCl until the pH is between 6 and 8.[1]

  • Final Disposal: The resulting neutralized solution, containing acetoacetate, Coenzyme A, and salts, can now be disposed of down the drain with a copious amount of water. It is essential to confirm with your institution's EHS guidelines before proceeding with drain disposal, as local regulations for non-hazardous aqueous waste must be followed.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity bulk_quantity Bulk Quantity assess_quantity->bulk_quantity Large Volume small_quantity Small Quantity assess_quantity->small_quantity Small Volume licensed_contractor Dispose via Licensed Waste Management Contractor bulk_quantity->licensed_contractor chemical_inactivation Perform Laboratory-Scale Chemical Inactivation small_quantity->chemical_inactivation segregate_label 1. Segregate and Label Waste licensed_contractor->segregate_label arrange_pickup 2. Arrange for EHS Pickup segregate_label->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end hydrolysis 1. Hydrolyze with NaOH (pH 12-13) chemical_inactivation->hydrolysis neutralization 2. Neutralize with HCl (pH 6-8) hydrolysis->neutralization drain_disposal 3. Dispose Down Drain with Water (Confirm with EHS) neutralization->drain_disposal drain_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of laboratory reagents is a cornerstone of both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of acetoacetyl-CoA, offering procedural, step-by-step guidance to ensure safe and effective use from acquisition to disposal. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a standard suite of personal protective equipment is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE for routine handling of this compound.

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.To prevent eye contact with the powder or solutions, which could cause irritation.
Skin Protection Chemical-resistant lab coat.To protect skin and personal clothing from spills.
Hand Protection Nitrile or Butyl rubber gloves.To prevent skin contact. Given that this compound contains ketone and ester functional groups, nitrile and butyl rubber gloves are recommended for their general resistance to these chemical classes.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. For bulk quantities or if dust is generated, a NIOSH-approved N95 dust mask is recommended.To prevent inhalation of the powder.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and preserves the integrity of the compound for experimental use.

Upon receipt, briefly centrifuge the vial to ensure the powder is at the bottom. This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, desiccated conditions are recommended.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

  • Weighing: When weighing the powder, do so in a fume hood or a balance enclosure to minimize the potential for generating airborne dust.

  • Solutions: To prepare solutions, use ultrapure water or a suitable buffer as specified in your experimental protocol. A recommended storage buffer for acetyl-CoA, a related compound, is 50 mM sodium acetate, pH 5.0, as it is unstable in alkaline or highly acidic conditions.[4] To maintain the integrity of the reagent, avoid repeated freeze-thaw cycles.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1]

There are two primary methods for the disposal of waste this compound:

  • Licensed Waste Management Contractor: For large quantities of waste, this is the recommended method. Collect the waste in a clearly labeled, sealed, and appropriate container and arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Laboratory-Scale Chemical Inactivation: For small quantities, a chemical inactivation procedure can be performed to hydrolyze the thioester bond, rendering the molecule biologically inactive.

Experimental Protocol: Chemical Inactivation of this compound

This protocol details the hydrolysis of the thioester bond in this compound.

Objective: To hydrolyze the thioester bond of this compound to form acetoacetate (B1235776) and Coenzyme A.

Materials:

  • Waste this compound solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Personal Protective Equipment (as outlined in the table above)

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous solution of waste this compound in the reaction vessel with a stir bar.

  • Basification: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution. Continue adding NaOH until the pH is between 12 and 13.

  • Hydrolysis: Allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the thioester bond.

  • Neutralization: After the 2-hour incubation, slowly add 1 M HCl solution dropwise while stirring to neutralize the solution. Monitor the pH and continue adding HCl until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized solution contains acetoacetate, Coenzyme A, and salts. This can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous aqueous waste. Always confirm with your institution's EHS guidelines before drain disposal.

Visualizing the Workflow and Emergency Procedures

To provide clear, at-a-glance guidance, the following diagrams illustrate the standard handling workflow and emergency response procedures for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Store Store at -20°C Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment Waste Collect Waste Experiment->Waste Dispose Dispose via Contractor or Inactivation Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Personal Exposure Alert Alert others in the area Contain Contain the spill with absorbent material Alert->Contain Clean Clean the area Contain->Clean DisposeSpill Dispose of contaminated materials as hazardous waste Clean->DisposeSpill Skin Skin Contact: Wash with soap and water for 15 minutes SeekMedical Seek medical attention if symptoms persist Skin->SeekMedical Eyes Eye Contact: Rinse with water for 15 minutes Eyes->SeekMedical Inhalation Inhalation: Move to fresh air Inhalation->SeekMedical

Caption: Immediate actions for spills or personal exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.